molecular formula C229H346N70O40 B549460 PR-39 CAS No. 139637-11-9

PR-39

Número de catálogo: B549460
Número CAS: 139637-11-9
Peso molecular: 4721 g/mol
Clave InChI: JTJJGVCUEGCBHL-IWDHFESKSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

PR-39 is a 39 amino acid porcine cathelicidin that is rich in proline and arginine residues. It plays a pivotal role in the innate immune defence of the pig against infections and exhibits antimicrobial and immunomodulatory activities. It has a role as an antibacterial agent, an apoptosis inhibitor, an anti-inflammatory agent, a mammalian metabolite, an antifungal agent and an immunomodulator.

Propiedades

InChI

InChI=1S/C229H345N69O41/c1-7-135(6)181(218(337)297-122-50-89-178(297)216(335)283-108-33-72-161(283)190(309)261-132-180(300)262-157(128-137-54-15-9-16-55-137)206(325)293-118-46-84-173(293)212(331)284-109-37-77-166(284)192(311)265-146(65-26-98-254-223(237)238)185(304)276-158(129-138-56-17-10-18-57-138)207(326)294-119-47-85-174(294)213(332)286-111-39-78-167(286)193(312)266-147(66-27-99-255-224(239)240)186(305)277-160(131-140-60-21-12-22-61-140)209(328)298-123-51-90-179(298)219(338)339)279-187(306)148(67-28-100-256-225(241)242)267-194(313)168-79-40-112-287(168)211(330)172-83-45-117-292(172)205(324)156(125-134(4)5)274-184(303)145(64-25-97-253-222(235)236)264-191(310)165-76-38-110-285(165)214(333)175-86-48-120-295(175)208(327)159(130-139-58-19-11-20-59-139)278-189(308)153(126-136-52-13-8-14-53-136)272-198(317)170-81-42-114-289(170)215(334)177-88-49-121-296(177)217(336)176-87-44-116-291(176)203(322)152(71-32-104-260-229(249)250)271-196(315)163-74-35-106-281(163)201(320)150(69-30-102-258-227(245)246)269-197(316)164-75-36-107-282(164)204(323)155(124-133(2)3)275-188(307)154(127-141-91-93-142(299)94-92-141)273-199(318)169-80-41-113-288(169)210(329)171-82-43-115-290(171)202(321)151(70-31-103-259-228(247)248)270-195(314)162-73-34-105-280(162)200(319)149(68-29-101-257-226(243)244)268-183(302)144(63-24-96-252-221(233)234)263-182(301)143(230)62-23-95-251-220(231)232/h8-22,52-61,91-94,133-135,143-179,181,299H,7,23-51,62-90,95-132,230H2,1-6H3,(H,261,309)(H,262,300)(H,263,301)(H,264,310)(H,265,311)(H,266,312)(H,267,313)(H,268,302)(H,269,316)(H,270,314)(H,271,315)(H,272,317)(H,273,318)(H,274,303)(H,275,307)(H,276,304)(H,277,305)(H,278,308)(H,279,306)(H,338,339)(H4,231,232,251)(H4,233,234,252)(H4,235,236,253)(H4,237,238,254)(H4,239,240,255)(H4,241,242,256)(H4,243,244,257)(H4,245,246,258)(H4,247,248,259)(H4,249,250,260)/t135-,143-,144-,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,181-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTJJGVCUEGCBHL-IWDHFESKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)N4CCCC4C(=O)N5CCCC5C(=O)NC(CCCNC(=N)N)C(=O)NC(CC6=CC=CC=C6)C(=O)N7CCCC7C(=O)N8CCCC8C(=O)NC(CCCNC(=N)N)C(=O)NC(CC9=CC=CC=C9)C(=O)N1CCCC1C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C1CCCN1C(=O)C1CCCN1C(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C1CCCN1C(=O)C1CCCN1C(=O)C(CC1=CC=CC=C1)NC(=O)C(CC1=CC=CC=C1)NC(=O)C1CCCN1C(=O)C1CCCN1C(=O)C1CCCN1C(=O)C(CCCNC(=N)N)NC(=O)C1CCCN1C(=O)C(CCCNC(=N)N)NC(=O)C1CCCN1C(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C1CCCN1C(=O)C1CCCN1C(=O)C(CCCNC(=N)N)NC(=O)C1CCCN1C(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)NCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N4CCC[C@H]4C(=O)N5CCC[C@H]5C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)N7CCC[C@H]7C(=O)N8CCC[C@H]8C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC9=CC=CC=C9)C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]1CCCN1C(=O)[C@@H]1CCCN1C(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]1CCCN1C(=O)[C@@H]1CCCN1C(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@@H]1CCCN1C(=O)[C@@H]1CCCN1C(=O)[C@@H]1CCCN1C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@@H]1CCCN1C(=O)[C@@H]1CCCN1C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C229H345N69O41
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90161139
Record name PR 39
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90161139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

4721 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139637-11-9
Record name PR 39
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139637119
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PR 39
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90161139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

PR-39 Peptide: A Technical Guide to its Discovery, History, and Core Functions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PR-39 is a porcine host defense peptide belonging to the cathelicidin family, characterized by its unique proline- and arginine-rich composition. Since its discovery, this compound has garnered significant scientific interest due to its multifaceted biological activities that extend beyond its initial identification as an antimicrobial agent. This technical guide provides an in-depth overview of the discovery, history, and key functionalities of the this compound peptide, with a focus on the experimental evidence and methodologies that have elucidated its diverse roles in cellular processes. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the fields of immunology, pharmacology, and drug development.

Discovery and Initial Characterization

The story of this compound begins in the early 1990s with the search for endogenous antimicrobial agents in mammals.

Isolation from Porcine Intestine

This compound was first isolated from the upper part of the small intestine of pigs.[1][2] This discovery was part of a broader effort to identify naturally occurring antibacterial peptides in tissues with low bacterial counts under normal physiological conditions.[3] The isolation process involved a series of batch-wise steps followed by multiple chromatography techniques to purify the peptide.[1]

Physicochemical Properties

Initial characterization of the purified peptide revealed a remarkable amino acid composition, being exceptionally rich in proline and arginine.[1][3] This unique composition led to its name, this compound, signifying a proline-arginine-rich peptide composed of 39 amino acid residues.[1]

PropertyValueReference
Amino Acid Composition Proline (49 mol%), Arginine (26 mol%)[1]
Molecular Mass (calculated) 4719.7 Da[1]
Molecular Mass (by plasma desorption mass spectrometry) 4719 Da[1]
Number of Amino Acid Residues 39[1]
Primary Structure Determination

The primary amino acid sequence of this compound was determined through a combination of Edman degradation and plasma desorption mass spectrometry.[1]

Experimental Protocol: Peptide Sequencing

  • Edman Degradation: This stepwise chemical method sequentially removes amino acids from the N-terminus of the peptide.[4] The peptide is reacted with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC) derivative. Following this, the N-terminal PTC-amino acid is cleaved using a strong acid, such as trifluoroacetic acid (TFA). The resulting anilinothiazolinone (ATZ)-amino acid is then extracted and converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative for identification by chromatography.[5] This cycle is repeated to determine the sequence.

  • Mass Spectrometry: Plasma desorption mass spectrometry was used to determine the overall molecular mass of the peptide, providing a crucial validation of the sequence data obtained from Edman degradation.[1]

Antimicrobial Activity

Initially, this compound was identified based on its potent antibacterial properties, particularly against Gram-negative bacteria.[2]

Spectrum of Activity

This compound exhibits a broad spectrum of antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, with lethal concentrations comparable to the antibiotic tetracycline for some Gram-negative bacteria.[2]

Bacterial StrainLethal Concentration (µM)Reference
Escherichia coli K120.3[3]
Pig pathogenic E. coli0.3[3]
Bacillus megateriumHigh activity (specific concentration not stated)[1]
Gram-positive strains (e.g., Bacillus globigii, Enterococcus faecalis)Susceptible[6]
Staphylococcus aureusInsensitive[6]
Mechanism of Antimicrobial Action

The mechanism by which this compound exerts its antibacterial effects is multifaceted and appears to differ from many other antimicrobial peptides that primarily function by disrupting the bacterial membrane. While it can cause some membrane perturbation, its primary mode of action is believed to involve translocation across the bacterial membrane and subsequent inhibition of crucial intracellular processes.[6] Studies have indicated that this compound inhibits both DNA and protein synthesis in bacteria.[2]

Experimental Protocol: Antibacterial Activity Assay (Broth Dilution)

  • Bacterial Culture: Grow bacteria to the mid-logarithmic phase in a suitable broth medium (e.g., Mueller-Hinton Broth - MHB).

  • Inoculum Preparation: Dilute the bacterial culture to a standardized concentration (e.g., 2 x 10^6 Colony Forming Units (CFU)/ml).

  • Peptide Incubation: In a 96-well plate, incubate a small volume of the bacterial suspension (e.g., 25 µl) with an equal volume of the this compound peptide at various concentrations.

  • Growth and Observation: After an initial incubation period (e.g., 3 hours at 37°C), add a larger volume of fresh broth (e.g., 200 µl) and continue incubation overnight.

  • MIC Determination: The Minimal Inhibitory Concentration (MIC) is determined by measuring the turbidity of the wells, with the MIC being the lowest concentration of the peptide that inhibits visible bacterial growth.[6]

experimental_workflow_antibacterial_assay cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis bact_culture Bacterial Culture (mid-log phase) inoculum_prep Inoculum Preparation (standardized concentration) bact_culture->inoculum_prep peptide_incubation Incubate Bacteria with this compound (various concentrations) inoculum_prep->peptide_incubation growth Overnight Growth peptide_incubation->growth mic_determination MIC Determination (turbidity measurement) growth->mic_determination nf_kb_signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_pathway NF-κB Pathway cluster_inhibition Inhibition by this compound TNFa TNF-α IKK IKK Activation TNFa->IKK IkBa_phos IκBα Phosphorylation & Ubiquitination IKK->IkBa_phos Proteasome Proteasome IkBa_phos->Proteasome IkBa_deg IκBα Degradation Proteasome->IkBa_deg NFkB_act NF-κB Activation & Nuclear Translocation IkBa_deg->NFkB_act Gene_exp Inflammatory Gene Expression NFkB_act->Gene_exp PR39 This compound PR39->Proteasome anti_apoptotic_pathway cluster_stimulus Cellular Stress cluster_pathway Apoptotic Pathway cluster_inhibition This compound Mediated Inhibition Hypoxia Hypoxia Caspase_act Caspase-3 Activation Hypoxia->Caspase_act Apoptosis Apoptosis Caspase_act->Apoptosis PR39 This compound IAP2 IAP-2 Upregulation PR39->IAP2 IAP2->Caspase_act

References

The Genesis of a Porcine Defender: An In-depth Guide to the Origin of Cathelicidin PR-39

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[CITY, STATE] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals a deep dive into the origins of porcine cathelicidin PR-39, a key component of the pig's innate immune system. This whitepaper details the cellular and tissue sources of this potent antimicrobial peptide, explores its genetic regulation, and provides meticulous experimental methodologies for its study.

Initially discovered in the intestinal cell lysates of pigs, subsequent research has revealed that the primary site of this compound expression is the bone marrow.[1][2] From this central production hub, this compound is distributed to various tissues and cells throughout the body, playing a crucial role in the animal's first line of defense against pathogens.

Tissue Distribution and Cellular Localization

This compound has been identified in a range of porcine tissues, highlighting its importance in systemic and mucosal immunity. Key locations of this compound expression and presence include:

  • Bone Marrow: The primary site of this compound synthesis, where it is produced by myeloid precursor cells.

  • Lymphoid Tissues: this compound is found in both primary and secondary lymphoid organs, including the thymus and spleen, suggesting a role in immune cell development and function.[1][2]

  • Leukocytes: Specifically, this compound is abundant in neutrophils, which are critical phagocytic cells of the innate immune system.[1][2]

  • Respiratory Tract: In healthy pigs, this compound is expressed in the mucosa and lymphatic tissue of the respiratory tract. It has been localized to the cytoplasm of cells with the morphological characteristics of polymorphonuclear neutrophils and is also found in extracellular fluids. During the chronic stages of infection, a high accumulation of this compound-positive cells resembling polymorphonuclear neutrophils is observed.

  • Intestine: The initial site of its discovery, the intestine, maintains a population of cells that produce this compound.[1][2]

The following table summarizes the relative mRNA expression of this compound in various tissues of Jinhua pigs, providing a quantitative overview of its primary sources.

TissueRelative this compound mRNA Expression Level (Arbitrary Units)
Bone MarrowPredominantly Expressed
SpleenLower than Bone Marrow
ThymusLower than Bone Marrow
Mesenteric Lymph NodeLower than Bone Marrow
LiverLower than Bone Marrow
IleumLower than Bone Marrow
Data adapted from a study on this compound mRNA expression in Chinese Jinhua pigs. The term "Predominantly Expressed" indicates a significantly higher level compared to other tissues.

Genetic Blueprint and Regulation

The gene encoding this compound is located on pig chromosome 13. It is transcribed and translated into a 173-amino acid precursor protein. This precursor contains a signal sequence, a cathelin-like pro-sequence, and the C-terminal 39-amino acid mature this compound peptide.

The regulation of this compound gene expression is linked to the inflammatory response. The upstream region of the this compound gene contains potential binding sites for the transcription factors NF-IL6 and APRF.[3] These transcription factors are known to be activated by inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), suggesting a pathway for the upregulation of this compound during infection and inflammation. Indeed, challenge with enterotoxigenic Escherichia coli (ETEC) has been shown to upregulate this compound mRNA expression in pigs.[4]

PR39_Regulation cluster_stimulus Inflammatory Stimuli cluster_signaling Intracellular Signaling cluster_gene_expression Gene Expression Infection (e.g., ETEC) Infection (e.g., ETEC) Inflammatory Cytokines (IL-6, TNF-α) Inflammatory Cytokines (IL-6, TNF-α) Infection (e.g., ETEC)->Inflammatory Cytokines (IL-6, TNF-α) Signaling Cascade Signaling Cascade Inflammatory Cytokines (IL-6, TNF-α)->Signaling Cascade Activation of Transcription Factors Activation of Transcription Factors Signaling Cascade->Activation of Transcription Factors NF-IL6 / APRF NF-IL6 / APRF Activation of Transcription Factors->NF-IL6 / APRF This compound Gene This compound Gene NF-IL6 / APRF->this compound Gene Binds to Promoter This compound mRNA This compound mRNA This compound Gene->this compound mRNA Transcription Prepro-PR-39 Prepro-PR-39 This compound mRNA->Prepro-PR-39 Translation Mature this compound Peptide Mature this compound Peptide Prepro-PR-39->Mature this compound Peptide Processing

Caption: Proposed signaling pathway for the induction of this compound expression.

Experimental Methodologies

The determination of this compound's origin and expression patterns relies on a suite of established molecular and cellular biology techniques. Below are detailed protocols for key experiments.

Northern Blot Analysis for this compound mRNA Detection

This technique is used to detect and quantify this compound mRNA in total RNA samples isolated from various porcine tissues.

1. RNA Isolation:

  • Extract total RNA from porcine tissues (e.g., bone marrow, spleen, lung) using a TRIzol-based method or a commercial RNA isolation kit.

  • Assess RNA quality and integrity using gel electrophoresis and spectrophotometry (A260/A280 ratio).

2. Probe Generation:

  • Synthesize a radiolabeled or non-radioactively labeled DNA or RNA probe complementary to the this compound mRNA sequence.

  • A common method is to use a cDNA fragment of the this compound gene and label it with 32P-dCTP via random priming.

3. Denaturing Agarose Gel Electrophoresis:

  • Separate 10-20 µg of total RNA per lane on a 1.2% agarose gel containing formaldehyde to denature the RNA.

  • Run the gel in MOPS buffer until the bromophenol blue dye has migrated approximately two-thirds of the way down the gel.

4. Transfer to Membrane:

  • Transfer the separated RNA from the gel to a positively charged nylon membrane (e.g., Hybond-N+) via capillary transfer overnight.

  • After transfer, UV-crosslink the RNA to the membrane to permanently fix it.

5. Hybridization:

  • Pre-hybridize the membrane in a hybridization buffer (e.g., containing formamide, SSC, Denhardt's solution, and salmon sperm DNA) for several hours at 42°C.

  • Add the labeled this compound probe to the hybridization buffer and incubate overnight at 42°C with gentle agitation.

6. Washing and Detection:

  • Wash the membrane with increasing stringency (decreasing salt concentration and increasing temperature) to remove non-specifically bound probe.

  • Expose the membrane to X-ray film or a phosphorimager screen to detect the radioactive signal corresponding to the this compound mRNA.

Northern_Blot_Workflow RNA Isolation from Porcine Tissue RNA Isolation from Porcine Tissue Denaturing Agarose Gel Electrophoresis Denaturing Agarose Gel Electrophoresis RNA Isolation from Porcine Tissue->Denaturing Agarose Gel Electrophoresis Capillary Transfer to Nylon Membrane Capillary Transfer to Nylon Membrane Denaturing Agarose Gel Electrophoresis->Capillary Transfer to Nylon Membrane UV Crosslinking UV Crosslinking Capillary Transfer to Nylon Membrane->UV Crosslinking Pre-hybridization Pre-hybridization UV Crosslinking->Pre-hybridization Hybridization with Labeled this compound Probe Hybridization with Labeled this compound Probe Pre-hybridization->Hybridization with Labeled this compound Probe Stringency Washes Stringency Washes Hybridization with Labeled this compound Probe->Stringency Washes Autoradiography / Phosphorimaging Autoradiography / Phosphorimaging Stringency Washes->Autoradiography / Phosphorimaging Detection of this compound mRNA Detection of this compound mRNA Autoradiography / Phosphorimaging->Detection of this compound mRNA

Caption: Workflow for Northern blot analysis of this compound mRNA.

Immunohistochemistry for this compound Protein Localization

This method allows for the visualization of this compound protein within the cellular context of porcine tissues.

1. Tissue Preparation:

  • Fix fresh porcine tissue samples (e.g., lung, lymph node) in 10% neutral buffered formalin for 24-48 hours.

  • Dehydrate the tissues through a graded series of ethanol, clear with xylene, and embed in paraffin wax.

  • Cut 4-5 µm thick sections using a microtome and mount them on positively charged glass slides.

2. Deparaffinization and Rehydration:

  • Deparaffinize the tissue sections by incubating in xylene.

  • Rehydrate the sections through a graded series of ethanol to water.

3. Antigen Retrieval:

  • Perform heat-induced epitope retrieval by immersing the slides in a retrieval solution (e.g., citrate buffer, pH 6.0) and heating in a pressure cooker or water bath. This step is crucial for unmasking the antigenic sites.

4. Blocking:

  • Block endogenous peroxidase activity by incubating the sections in a hydrogen peroxide solution.

  • Block non-specific antibody binding by incubating with a blocking serum (e.g., normal goat serum).

5. Primary Antibody Incubation:

  • Incubate the sections with a primary antibody specific for porcine this compound overnight at 4°C. The antibody should be diluted in a suitable buffer.

6. Detection System:

  • Apply a biotinylated secondary antibody that recognizes the primary antibody.

  • Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate.

7. Chromogen and Counterstaining:

  • Visualize the antibody binding by adding a chromogen substrate (e.g., diaminobenzidine, DAB), which produces a brown precipitate at the site of the antigen.

  • Counterstain the sections with hematoxylin to visualize the cell nuclei.

8. Dehydration, Clearing, and Mounting:

  • Dehydrate the stained sections through a graded series of ethanol.

  • Clear in xylene and mount with a permanent mounting medium and a coverslip.

9. Microscopic Analysis:

  • Examine the slides under a light microscope to identify the specific cells and subcellular locations of this compound protein.

IHC_Workflow Formalin-Fixed Paraffin-Embedded Tissue Section Formalin-Fixed Paraffin-Embedded Tissue Section Deparaffinization & Rehydration Deparaffinization & Rehydration Formalin-Fixed Paraffin-Embedded Tissue Section->Deparaffinization & Rehydration Antigen Retrieval (Heat-Induced) Antigen Retrieval (Heat-Induced) Deparaffinization & Rehydration->Antigen Retrieval (Heat-Induced) Blocking (Peroxidase & Non-specific Binding) Blocking (Peroxidase & Non-specific Binding) Antigen Retrieval (Heat-Induced)->Blocking (Peroxidase & Non-specific Binding) Primary Antibody (anti-PR-39) Incubation Primary Antibody (anti-PR-39) Incubation Blocking (Peroxidase & Non-specific Binding)->Primary Antibody (anti-PR-39) Incubation Secondary Antibody & HRP-Streptavidin Secondary Antibody & HRP-Streptavidin Primary Antibody (anti-PR-39) Incubation->Secondary Antibody & HRP-Streptavidin Chromogen (DAB) & Hematoxylin Counterstain Chromogen (DAB) & Hematoxylin Counterstain Secondary Antibody & HRP-Streptavidin->Chromogen (DAB) & Hematoxylin Counterstain Dehydration, Clearing & Mounting Dehydration, Clearing & Mounting Chromogen (DAB) & Hematoxylin Counterstain->Dehydration, Clearing & Mounting Microscopic Visualization of this compound Microscopic Visualization of this compound Dehydration, Clearing & Mounting->Microscopic Visualization of this compound

Caption: Workflow for immunohistochemical detection of this compound protein.

This in-depth guide provides a foundational understanding of the origin of porcine cathelicidin this compound, from its genetic underpinnings to its cellular and tissue distribution. The detailed experimental protocols serve as a valuable resource for researchers aiming to further investigate the role of this important antimicrobial peptide in porcine health and disease.

References

An In-depth Technical Guide to PR-39 Gene Expression and Regulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PR-39 is a porcine cathelicidin antimicrobial peptide with a multifaceted role in innate immunity, inflammation, and wound healing. Its expression is tightly regulated in a tissue-specific and stimulus-dependent manner, making it a molecule of significant interest for therapeutic development. This technical guide provides a comprehensive overview of the current understanding of this compound gene expression and its regulation. We delve into the signaling pathways that govern its transcription, present quantitative expression data, and provide detailed experimental protocols for its study.

Introduction to this compound

This compound is a 39-amino-acid, proline- and arginine-rich peptide originally isolated from the porcine small intestine[1]. It is a member of the cathelicidin family of host defense peptides, which are crucial components of the innate immune system[2]. Beyond its direct antimicrobial activity against a broad spectrum of bacteria, this compound exhibits a range of biological functions, including immunomodulation, induction of angiogenesis, and promotion of wound repair[2][3][4]. The diverse functions of this compound are intrinsically linked to the precise control of its gene expression.

Regulation of this compound Gene Expression

The expression of the this compound gene is primarily regulated at the transcriptional level in response to inflammatory and hypoxic stimuli. Key transcription factors and signaling pathways implicated in this regulation include Nuclear Factor-kappa B (NF-κB), Signal Transducer and Activator of Transcription 3 (STAT3), and Hypoxia-Inducible Factor-1α (HIF-1α).

Inflammatory Regulation: The Role of NF-κB and STAT3

Inflammatory stimuli, such as bacterial components like lipopolysaccharide (LPS), are potent inducers of this compound gene expression. This regulation is mediated by key inflammatory signaling pathways that converge on the this compound gene promoter.

Analysis of the porcine this compound gene has revealed a compact structure with its coding information split into four exons[5]. The promoter region of the this compound gene contains potential binding sites for several transcription factors, including NF-IL6 (also known as C/EBPβ) and an IL-6 Response Element (IL-6 RE), which is a binding site for STAT3[3]. Experimental evidence has demonstrated that the this compound promoter is activated by both LPS and the pro-inflammatory cytokine Interleukin-6 (IL-6)[3].

The activation of the NF-κB pathway by stimuli like LPS leads to the translocation of NF-κB transcription factors to the nucleus, where they can bind to specific DNA sequences in the promoters of target genes, including those encoding antimicrobial peptides[6][7]. Similarly, IL-6 signaling activates the JAK-STAT pathway, leading to the phosphorylation and nuclear translocation of STAT3, which then binds to IL-6 REs to drive gene expression[8]. The presence of binding sites for both NF-IL6 and STAT3 in the this compound promoter strongly suggests a direct role for these pathways in its transcriptional upregulation during inflammation.

PR39_Inflammatory_Regulation LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_pathway NF-κB Pathway TLR4->NFkB_pathway NFkB NF-κB NFkB_pathway->NFkB PR39_promoter This compound Promoter NFkB->PR39_promoter Binds to NF-IL6 site IL6 IL-6 IL6R IL-6R IL6->IL6R JAK_STAT_pathway JAK-STAT Pathway IL6R->JAK_STAT_pathway STAT3 STAT3 JAK_STAT_pathway->STAT3 STAT3->PR39_promoter Binds to IL-6 RE PR39_gene This compound Gene Expression PR39_promoter->PR39_gene

Figure 1: Inflammatory signaling pathways regulating this compound gene expression.
Hypoxic Regulation: The HIF-1α Connection

Hypoxia, or low oxygen tension, is a common feature of infected and inflamed tissues. The cellular response to hypoxia is primarily mediated by the transcription factor HIF-1α. While direct binding of HIF-1α to the this compound promoter has not been definitively demonstrated, a functional link is evident through the interplay between hypoxic and inflammatory signaling pathways.

This compound has been shown to inhibit the degradation of HIF-1α, leading to its stabilization and increased activity[9]. This creates a positive feedback loop where this compound can enhance the hypoxic response. Furthermore, there is significant crosstalk between the HIF-1α and NF-κB pathways[8]. In some contexts, hypoxia can modulate NF-κB activity, and conversely, NF-κB can influence the expression and activity of HIF-1α[10]. Given that NF-κB is a known regulator of this compound, it is plausible that HIF-1α indirectly influences this compound expression through its interaction with the NF-κB pathway.

PR39_Hypoxic_Regulation Hypoxia Hypoxia HIF1a_stabilization HIF-1α Stabilization Hypoxia->HIF1a_stabilization HIF1a HIF-1α HIF1a_stabilization->HIF1a NFkB_pathway NF-κB Pathway HIF1a->NFkB_pathway Crosstalk PR39_gene This compound Gene Expression NFkB_pathway->PR39_gene (Indirect) PR39_peptide This compound Peptide PR39_peptide->HIF1a_stabilization Inhibits Degradation PR39_gene->PR39_peptide

Figure 2: Hypothesized indirect regulation of this compound by HIF-1α.

Quantitative Expression of this compound

The expression of this compound mRNA varies significantly across different tissues and in response to infectious stimuli.

Tissue-Specific Expression

Under basal conditions, this compound mRNA is predominantly expressed in the bone marrow, with lower levels detected in the spleen, thymus, mesenteric lymph nodes (MLN), liver, and ileum[11].

TissueRelative this compound mRNA Expression (Basal)
Bone MarrowHigh
SpleenLow
ThymusLow
Mesenteric Lymph Nodes (MLN)Low
LiverLow
IleumLow
Table 1: Relative basal expression of this compound mRNA in various porcine tissues. Data compiled from[11].
Induction by Bacterial Challenge

In response to a challenge with enterotoxigenic Escherichia coli (ETEC), the expression of this compound mRNA is significantly upregulated in several tissues. The magnitude of this induction can vary between different pig breeds, suggesting a genetic component to the regulation of this compound expression[11].

TissueFold Change in this compound mRNA Expression (ETEC Challenge)
SpleenSignificantly Increased
ThymusSignificantly Increased
LiverSignificantly Increased
IleumSignificantly Increased
Mesenteric Lymph Nodes (MLN)Significantly Increased
Table 2: Changes in this compound mRNA expression in porcine tissues following an ETEC challenge. Data compiled from[11].

Experimental Protocols

Studying the regulation of this compound gene expression requires a combination of molecular biology techniques to investigate promoter activity and transcription factor binding.

Luciferase Reporter Assay for Promoter Analysis

This assay is used to determine the activity of the this compound promoter and to identify functional regulatory elements.

Methodology:

  • Construct Generation: The this compound promoter region is amplified by PCR and cloned into a luciferase reporter vector (e.g., pGL3-Basic) upstream of the luciferase gene. Deletion constructs of the promoter can also be generated to map specific regulatory regions.

  • Cell Culture and Transfection: A suitable cell line (e.g., porcine kidney-15 (PK-15) cells) is cultured and transfected with the this compound promoter-luciferase construct. A co-transfection with a control vector expressing a different reporter (e.g., Renilla luciferase) is recommended for normalization of transfection efficiency.

  • Cell Stimulation: Transfected cells are treated with potential inducers of this compound expression, such as LPS (0.1-1 µg/ml) or IL-6 (1-10 ng/ml), for a defined period (e.g., 24 hours).

  • Luciferase Assay: Cells are lysed, and luciferase activity is measured using a luminometer according to the manufacturer's instructions for the specific luciferase assay system (e.g., Dual-Luciferase® Reporter Assay System).

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The fold induction of promoter activity is calculated by comparing the normalized luciferase activity of stimulated cells to that of unstimulated control cells.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP assays are used to determine if a specific transcription factor (e.g., NF-κB, STAT3) binds to the this compound promoter in vivo.

Methodology:

  • Cross-linking: Cells are treated with formaldehyde to cross-link proteins to DNA.

  • Chromatin Preparation: Cells are lysed, and the chromatin is sheared into smaller fragments (typically 200-1000 bp) by sonication or enzymatic digestion.

  • Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to the transcription factor of interest. The antibody-protein-DNA complexes are then captured using protein A/G-conjugated beads.

  • Washing and Elution: The beads are washed to remove non-specifically bound chromatin. The cross-linked complexes are then eluted from the beads.

  • Reverse Cross-linking and DNA Purification: The cross-links are reversed by heating, and the DNA is purified.

  • Quantitative PCR (qPCR): The purified DNA is used as a template for qPCR with primers designed to amplify a specific region of the this compound promoter containing the putative transcription factor binding site. The amount of immunoprecipitated DNA is compared to the amount of input DNA (chromatin before immunoprecipitation) to determine the enrichment of the transcription factor at the promoter.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is an in vitro technique used to detect the binding of a transcription factor to a specific DNA sequence.

Methodology:

  • Probe Preparation: A short DNA probe (20-50 bp) corresponding to the putative transcription factor binding site in the this compound promoter is synthesized and labeled with a radioactive isotope (e.g., 32P) or a non-radioactive tag (e.g., biotin).

  • Binding Reaction: The labeled probe is incubated with a source of the transcription factor, such as nuclear extracts from stimulated cells.

  • Electrophoresis: The binding reactions are resolved on a non-denaturing polyacrylamide gel.

  • Detection: The position of the labeled probe is detected by autoradiography (for radioactive probes) or a chemiluminescent detection method (for non-radioactive probes). A "shift" in the mobility of the probe, indicating the formation of a protein-DNA complex, demonstrates binding. The specificity of the binding can be confirmed by competition experiments using an excess of unlabeled probe.

Experimental_Workflow start Hypothesis: TF regulates this compound luciferase Luciferase Reporter Assay (Promoter Activity) start->luciferase Functional Validation chip ChIP-qPCR (In vivo binding) start->chip In vivo Confirmation emsa EMSA (In vitro binding) start->emsa In vitro Confirmation conclusion Conclusion: Direct regulation of this compound by the transcription factor luciferase->conclusion chip->conclusion emsa->conclusion

Figure 3: A typical experimental workflow for studying this compound gene regulation.

Conclusion

The expression of the this compound gene is a highly regulated process, critical for its diverse roles in the innate immune response. Transcriptional control by inflammatory signaling pathways, particularly NF-κB and STAT3, is a key mechanism for its induction during infection and inflammation. While a role for the hypoxic response pathway involving HIF-1α is implicated, further research is needed to elucidate the precise molecular mechanisms. The experimental approaches detailed in this guide provide a robust framework for researchers and drug development professionals to further investigate the intricate regulation of this important host defense peptide and to explore its therapeutic potential.

References

The Dual-Action Mechanism of PR-39 Against Gram-Negative Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PR-39, a proline- and arginine-rich cathelicidin antimicrobial peptide, exhibits potent activity against Gram-negative bacteria. Its mechanism of action is multifaceted, involving a dual strategy of membrane disruption and subsequent inhibition of crucial intracellular processes. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's bactericidal effects, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Introduction

The rise of antibiotic resistance in Gram-negative pathogens necessitates the development of novel therapeutic agents with unconventional mechanisms of action. This compound, originally isolated from porcine small intestine, represents a promising candidate. This 39-amino-acid peptide is characterized by a high content of proline and arginine residues, which are crucial for its antimicrobial properties. Unlike many conventional antibiotics that target specific enzymatic pathways, this compound employs a rapid, multi-pronged attack on Gram-negative bacteria, making the development of resistance a more complex challenge for the pathogen. This guide will dissect the sequential and synergistic actions of this compound, from its initial interaction with the bacterial outer membrane to its ultimate disruption of vital cellular functions.

Interaction with the Gram-Negative Cell Envelope

The initial and critical step in this compound's mechanism of action is its interaction with and translocation across the formidable outer membrane of Gram-negative bacteria.

Outer Membrane Permeabilization

The highly cationic nature of this compound, conferred by its numerous arginine residues, facilitates an initial electrostatic interaction with the negatively charged lipopolysaccharide (LPS) layer of the outer membrane. This binding displaces divalent cations (Mg²⁺ and Ca²⁺) that stabilize the LPS structure, leading to a localized disorganization of the outer membrane. This transient disruption creates entry points for this compound to access the periplasmic space. Studies have shown that for wild-type E. coli, there is a lag period of approximately 8 minutes for this compound to penetrate the outer membrane, a delay that is absent in mutants with a more permeable outer membrane, highlighting the barrier function of this structure.

Inner Membrane Disruption

Upon reaching the periplasm, this compound interacts with the inner phospholipid membrane. While this compound is not considered a classic pore-forming peptide that causes rapid and complete lysis, it does induce significant membrane perturbation. This leads to a loss of membrane integrity, resulting in the leakage of intracellular components and dissipation of the membrane potential, which are critical for cellular energy production and other essential functions.

Intracellular Targeting and Inhibition of Macromolecular Synthesis

Following its translocation across the cell envelope, this compound exerts its lethal effects by targeting fundamental intracellular processes, primarily the synthesis of DNA and proteins. This intracellular action is a key differentiator from many membrane-active peptides that solely rely on lytic mechanisms.

Inhibition of DNA Synthesis

This compound has been shown to be a potent inhibitor of DNA replication in Gram-negative bacteria. Isotope incorporation experiments have demonstrated a significant reduction in the incorporation of radiolabeled thymidine into newly synthesized DNA following exposure to this compound. This inhibition contributes to the rapid cessation of bacterial growth and replication.

Inhibition of Protein Synthesis

In addition to halting DNA replication, this compound also effectively shuts down protein synthesis. Studies using radiolabeled amino acids, such as leucine, have revealed a dramatic decrease in their incorporation into newly synthesized proteins in the presence of the peptide. The precise molecular target within the translational machinery is an area of ongoing research, but the outcome is a swift arrest of essential protein production, leading to bacterial cell death.

Quantitative Data Summary

The following tables summarize the available quantitative data on the antimicrobial activity of this compound and its derivatives against various Gram-negative bacteria.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound and PR-26 against Gram-Negative Bacteria

Bacterial StrainThis compound MIC (µM)PR-26 MIC (µM)Reference
Escherichia coli ATCC 2592221[1]
Escherichia coli K8842[1]
Salmonella typhimurium42[1]
Salmonella choleraesuis21[1]

Note: PR-26 is a synthetic 26-amino acid N-terminal fragment of this compound.

Table 2: Quantitative Data on this compound Induced Membrane Permeabilization and Macromolecular Synthesis Inhibition

ParameterBacterial StrainThis compound Concentration (µM)Observed EffectReference
Membrane Potential Escherichia coliNot specifiedLoss of membrane potential[2]
ATP Leakage Escherichia coli3~80% extracellular ATP[2]
DNA Synthesis Inhibition Escherichia coliNot specifiedSignificant inhibition[3]
Protein Synthesis Inhibition Escherichia coliNot specifiedSignificant inhibition[3]

Visualizing the Mechanism and Workflows

Diagrams of Signaling Pathways and Experimental Workflows

PR39_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell_envelope Gram-Negative Cell Envelope cluster_intracellular Intracellular Space PR39 This compound Peptide OM Outer Membrane (LPS) PR39->OM 1. Electrostatic Interaction & Binding Periplasm Periplasmic Space OM->Periplasm 2. Outer Membrane Permeabilization IM Inner Membrane Periplasm->IM 3. Translocation IM->Periplasm 4. Inner Membrane Perturbation (ATP Leakage, Depolarization) DNA_Synth DNA Synthesis IM->DNA_Synth 5. Intracellular Entry Protein_Synth Protein Synthesis IM->Protein_Synth 5. Intracellular Entry Cell_Death Bacterial Cell Death DNA_Synth->Cell_Death 6. Inhibition Protein_Synth->Cell_Death 6. Inhibition

Caption: Mechanism of action of this compound against Gram-negative bacteria.

Experimental_Workflow_AMP_Activity start Start: Isolate and Culture Bacteria mic_test Determine MIC (Broth Microdilution) start->mic_test membrane_assays Membrane Permeabilization Assays mic_test->membrane_assays macro_synthesis_assays Macromolecular Synthesis Inhibition Assays mic_test->macro_synthesis_assays atp_leakage ATP Leakage Assay membrane_assays->atp_leakage mem_potential Membrane Potential Assay (e.g., DiSC3(5)) membrane_assays->mem_potential end End: Correlate Data and Elucidate Mechanism atp_leakage->end mem_potential->end dna_synth DNA Synthesis Inhibition (Radiolabeled Thymidine) macro_synthesis_assays->dna_synth protein_synth Protein Synthesis Inhibition (Radiolabeled Leucine) macro_synthesis_assays->protein_synth dna_synth->end protein_synth->end

Caption: General experimental workflow for assessing antimicrobial peptide activity.

Detailed Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This protocol is adapted from standard methodologies for testing cationic antimicrobial peptides.

Materials:

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well polypropylene microtiter plates

  • Bacterial strain of interest

  • This compound peptide stock solution

  • 0.01% acetic acid with 0.2% bovine serum albumin (BSA) for peptide dilutions

  • Spectrophotometer or microplate reader

Procedure:

  • Bacterial Culture Preparation: Inoculate 5 mL of MHB with the test bacterium and grow overnight at 37°C with shaking. Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Peptide Dilution Series: Prepare serial twofold dilutions of the this compound peptide in 0.01% acetic acid with 0.2% BSA in polypropylene tubes.

  • Plate Setup: Add 100 µL of the diluted bacterial suspension to each well of a 96-well polypropylene plate.

  • Peptide Addition: Add 11 µL of each peptide dilution to the corresponding wells. Include a growth control (bacteria only) and a sterility control (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible growth of the bacteria, as determined by visual inspection or by measuring the optical density at 600 nm.

Membrane Potential Assay using DiSC₃(5)

This protocol measures changes in bacterial cytoplasmic membrane potential.

Materials:

  • Bacterial culture

  • Buffer (e.g., PBS with a carbon source like glucose)

  • DiSC₃(5) stock solution (in DMSO)

  • This compound peptide solution

  • Fluorometer or fluorescence microplate reader

Procedure:

  • Cell Preparation: Grow bacteria to mid-log phase, harvest by centrifugation, wash, and resuspend in the assay buffer to a specific optical density (e.g., OD₆₀₀ of 0.05).

  • Dye Loading: Add DiSC₃(5) to the bacterial suspension to a final concentration of 0.4 µM and incubate in the dark until a stable, quenched fluorescence signal is achieved (indicating dye uptake into polarized membranes).

  • Baseline Measurement: Record the baseline fluorescence (Excitation: ~622 nm, Emission: ~670 nm).

  • Peptide Addition: Add the this compound peptide at the desired concentration and continue to monitor the fluorescence in real-time.

  • Data Analysis: An increase in fluorescence indicates membrane depolarization as the dye is released from the depolarized membranes, leading to dequenching of its fluorescence.

ATP Leakage Assay

This protocol quantifies the release of intracellular ATP as an indicator of membrane damage.

Materials:

  • Bacterial culture

  • Buffer (e.g., Tris or HEPES buffer)

  • This compound peptide solution

  • ATP bioluminescence assay kit (containing luciferase and luciferin)

  • Luminometer

Procedure:

  • Cell Preparation: Grow bacteria to mid-log phase, harvest, wash, and resuspend in the assay buffer to a defined cell density.

  • Reaction Setup: In a luminometer-compatible plate or tube, mix the bacterial suspension with the ATP-releasing reagent from the kit.

  • Peptide Treatment: Add this compound at various concentrations to the bacterial suspensions. Include an untreated control.

  • Incubation: Incubate for a defined period (e.g., 30 minutes) at 37°C.

  • Luminescence Measurement: Measure the luminescence, which is proportional to the amount of extracellular ATP.

  • Data Analysis: Calculate the percentage of ATP leakage relative to a positive control (e.g., treatment with a lytic agent like Triton X-100).

Macromolecular Synthesis Inhibition Assay (Radiolabeled Precursor Incorporation)

This protocol assesses the inhibition of DNA and protein synthesis.

Materials:

  • Bacterial culture in minimal medium

  • [³H]Thymidine for DNA synthesis measurement

  • [³H]Leucine for protein synthesis measurement

  • This compound peptide solution

  • Trichloroacetic acid (TCA)

  • Scintillation counter and vials

Procedure:

  • Cell Culture: Grow bacteria in a minimal medium to early-log phase.

  • Assay Initiation: To parallel cultures, add either [³H]thymidine or [³H]leucine.

  • Peptide Treatment: Immediately after adding the radiolabel, add this compound at the desired concentrations. Include an untreated control.

  • Time-Course Sampling: At various time points, withdraw aliquots and immediately add them to ice-cold 10% TCA to precipitate macromolecules and stop the incorporation.

  • Sample Processing: After incubation on ice, collect the precipitates on glass fiber filters. Wash the filters with cold TCA and then with ethanol.

  • Radioactivity Measurement: Dry the filters and measure the incorporated radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the counts per minute (CPM) against time. A reduction in the rate of incorporation in the this compound-treated samples compared to the control indicates inhibition of DNA or protein synthesis.

Conclusion

The mechanism of action of this compound against Gram-negative bacteria is a sophisticated, two-pronged assault. It begins with the permeabilization of the outer and inner membranes, leading to a disruption of cellular energetics, followed by a decisive blow to the intracellular machinery of DNA and protein synthesis. This dual-action mechanism not only ensures potent bactericidal activity but also presents a higher barrier to the development of microbial resistance. A thorough understanding of these mechanisms, supported by robust quantitative data and standardized experimental protocols, is paramount for the rational design and development of this compound and other proline-rich antimicrobial peptides as next-generation therapeutics to combat the growing threat of multidrug-resistant Gram-negative infections. Further research to elucidate the precise molecular targets of this compound within the cell will undoubtedly pave the way for the optimization of its therapeutic potential.

References

PR-39: A Comprehensive Technical Guide to its Structure-Function Relationship

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PR-39

This compound is a proline- and arginine-rich cathelicidin antimicrobial peptide originally isolated from the porcine small intestine.[1] It plays a significant role in the innate immune system, demonstrating a broad spectrum of biological activities beyond its direct antimicrobial effects. These include potent anti-inflammatory, wound healing, and angiogenic properties.[2][3][4] This technical guide provides an in-depth exploration of the structure-function relationship of this compound, detailing its molecular mechanisms, quantitative activity, and the experimental protocols used to elucidate its functions.

Structure of this compound

This compound is a 39-amino-acid-long peptide with the sequence RRRPRPPYLPRPRPPPFFPPRLPPRIPPGFPPRFPPRFP.[5] A key structural feature of this compound is its high content of proline and arginine residues, which contribute to its unique conformation and mechanism of action. Unlike many other antimicrobial peptides that form amphipathic helices to disrupt microbial membranes, this compound adopts a more elongated and rigid structure. This allows it to traverse the cell membrane of pathogens and interact with intracellular targets.[2]

Biological Functions and Mechanisms of Action

Antimicrobial Activity

This compound exhibits activity against a range of Gram-negative bacteria and some Gram-positive bacteria.[1][2] Its primary antimicrobial mechanism does not involve lysis of the bacterial cell membrane. Instead, after a brief lag period to penetrate the outer membrane, it translocates into the cytoplasm where it inhibits both DNA and protein synthesis, leading to bacterial cell death.[1][6]

Anti-inflammatory Effects

A major aspect of this compound's function is its potent anti-inflammatory activity. This is primarily achieved through its non-competitive, reversible, and allosteric inhibition of the 26S proteasome.[7][8] this compound binds to the α7 subunit of the proteasome, which leads to a conformational change in the 20S and 26S proteasome complexes.[7][9] This allosteric inhibition specifically blocks the degradation of the inhibitor of NF-κB, IκBα.[7][8] By preventing IκBα degradation, this compound effectively sequesters the NF-κB transcription factor in the cytoplasm, thereby inhibiting the expression of pro-inflammatory genes such as those for adhesion molecules (VCAM-1 and ICAM-1) and inflammatory cytokines.[7][10][11]

This compound also modulates inflammation by inhibiting the activity of phagocyte NADPH oxidase. It achieves this by binding to the Src homology 3 (SH3) domains of the p47phox subunit, which prevents the assembly of the active enzyme complex and subsequent production of reactive oxygen species (ROS).[12][13] This action helps to limit excessive tissue damage during inflammatory responses.[12]

Wound Healing and Angiogenesis

This compound is involved in tissue repair and wound healing processes.[4] It has been shown to promote angiogenesis, the formation of new blood vessels.[9] One of the mechanisms underlying this is its ability to inhibit the degradation of Hypoxia-Inducible Factor-1α (HIF-1α), a key regulator of angiogenesis. Furthermore, this compound influences cell adhesion and migration by upregulating the expression of syndecan-4, a cell surface heparan sulfate proteoglycan.[14] This upregulation enhances cell-matrix adhesive strength and modulates cell motility.[14]

Structure-Function Relationship

The biological activities of this compound are intrinsically linked to its unique primary and secondary structure. Truncation studies have revealed that different domains of the peptide are responsible for its various functions.

  • N-terminal Region: The N-terminal portion of this compound is crucial for its antimicrobial and proteasome-inhibitory activities. A truncated peptide, PR-26 (the first 26 amino acids), retains or even exceeds the antimicrobial potency of the full-length peptide against some Gram-negative bacteria.[15] Similarly, an even shorter N-terminal fragment, PR-11, is sufficient to inhibit proteasome-mediated IκBα degradation and reduce ischemia-reperfusion injury.[16] The positively charged arginine residues at the N-terminus are critical for binding to its intracellular targets.[9]

  • Proline-Rich Core: The central proline-rich region is essential for the interaction with SH3 domains, as seen in its inhibition of NADPH oxidase assembly.[12] This region provides the structural scaffold necessary for binding to proline-rich binding motifs on target proteins.

  • C-terminal Region: While the N-terminal region is dominant for antimicrobial and proteasome-inhibitory functions, the C-terminal part of this compound appears to be less critical for these specific activities, as its removal in truncated versions like PR-26 does not lead to a loss of function.[2][15]

Quantitative Data Summary

The following tables summarize the quantitative data regarding the biological activities of this compound and its derivatives.

Table 1: Antimicrobial Activity of this compound and its Derivatives

PeptideOrganismMIC (μM)MBC (μM)Reference
This compoundEscherichia coli1.252.5[7]
This compoundBacillus globigii2.5>2.5[7]
This compoundEnterococcus faecalis1.25 - 2.5-[2]
This compoundStaphylococcus aureus>80-[2]
PR-26Escherichia coli ATCC 2592212[1]
PR-26Salmonella typhimurium24[1]

Table 2: Proteasome Inhibition and Anti-inflammatory Activity of this compound

ParameterCell/SystemConcentration/DoseEffectReference
IκBα Degradation InhibitionECV304 cellsNot specifiedIncreased IκBα levels[10]
VCAM-1 & ICAM-1 ExpressionHUVECs (TNF-α stimulated)100 nMBlocked expression[7][9]
Myocardial Infarct Size ReductionC57BL/6 mice1 μg/kg/day (7-day infusion)Significantly smaller infarct[9]
Myocardial Infarct Size ReductionRat heart (in vivo)10 nmol/kg (intramyocardial)65% reduction[16]

Table 3: Effects of this compound on Syndecan Expression and Cell Behavior

ParameterCell TypeConcentrationEffectReference
Syndecan-4 mRNA ExpressionArterial Smooth Muscle CellsNot specifiedTwo-fold increase[12]
Cell Surface Syndecan-4 ExpressionArterial Smooth Muscle CellsNot specifiedSignificantly enhanced[12]
Cell-Matrix Adhesive StrengthArterial Smooth Muscle CellsNot specifiedIncreased[12]
Cell Speed on FibronectinArterial Smooth Muscle CellsNot specifiedReduced[12]

Detailed Experimental Protocols

Antimicrobial Susceptibility Testing: Broth Microdilution Assay

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against a specific bacterial strain.[7]

Materials:

  • Mueller-Hinton Broth (MHB)

  • Bacterial strain of interest (e.g., E. coli)

  • This compound peptide stock solution

  • Sterile 96-well polypropylene plates

  • Spectrophotometer

  • 37°C incubator

Procedure:

  • Grow the bacterial strain to the mid-logarithmic phase in MHB.

  • Measure the optical density (OD) at 600 nm and dilute the bacterial culture to a final concentration of 2 x 10^6 Colony Forming Units (CFU)/ml.

  • Prepare serial dilutions of the this compound peptide in MHB in the 96-well plate.

  • Add 25 µl of the diluted bacterial suspension to 25 µl of each peptide dilution. Include a positive control (bacteria without peptide) and a negative control (MHB only).

  • Incubate the plate at 37°C for 3 hours.

  • Add 200 µl of fresh MHB to each well and continue the incubation overnight.

  • Determine the MIC by visual inspection of turbidity. The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.[7]

Proteasome Inhibition Assay: Fluorometric Activity Assay

This protocol measures the chymotrypsin-like activity of the proteasome in the presence and absence of this compound.

Materials:

  • Purified 20S or 26S proteasome

  • Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)

  • Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 1 mM DTT, 5 mM MgCl2)

  • This compound peptide solution

  • Proteasome inhibitor (e.g., MG132) as a positive control for inhibition

  • Fluorometric microplate reader

Procedure:

  • Prepare a reaction mixture containing the assay buffer and the purified proteasome.

  • Add varying concentrations of this compound or the control inhibitor to the reaction mixture and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C to allow for binding.

  • Initiate the reaction by adding the fluorogenic substrate Suc-LLVY-AMC.

  • Immediately begin monitoring the increase in fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350/440 nm) over time in a microplate reader.

  • Calculate the rate of substrate cleavage (proteasome activity) from the linear phase of the fluorescence curve.

  • Determine the percentage of inhibition by comparing the activity in the presence of this compound to the activity of the untreated control. The IC50 value can be calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Analysis of IκBα Degradation: Western Blotting

This protocol is used to assess the effect of this compound on the degradation of IκBα in cultured cells.[3][8]

Materials:

  • Cell line of interest (e.g., HeLa or endothelial cells)

  • Cell culture medium and supplements

  • Stimulating agent (e.g., TNF-α)

  • This compound peptide solution

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against IκBα

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture the cells to the desired confluency.

  • Pre-treat the cells with this compound for a specified time (e.g., 1 hour).

  • Stimulate the cells with TNF-α for various time points (e.g., 0, 5, 15, 30 minutes) to induce IκBα degradation.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Quantify the protein concentration in the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-IκBα antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Capture the signal using an imaging system to visualize the IκBα bands. A decrease in the intensity of the IκBα band indicates degradation, and the protective effect of this compound will be observed as a preservation of the IκBα band.[3][8]

Signaling Pathway and Workflow Diagrams

NF-κB Signaling Pathway Inhibition by this compound

NFkB_Pathway cluster_nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex TNFR->IKK_complex Activates IkBa IκBα IKK_complex->IkBa Phosphorylates NFkB NF-κB Proteasome 26S Proteasome IkBa->Proteasome Targeted for Degradation Nucleus Nucleus NFkB->Nucleus Translocates PR39 This compound PR39->Proteasome Inhibits Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes Activates

Caption: this compound inhibits the NF-κB signaling pathway by allosterically inhibiting the 26S proteasome, preventing IκBα degradation.

This compound Induced Syndecan-4 Signaling

Syndecan_Pathway PR39 This compound Cell Cell PR39->Cell Acts on Syndecan4_mRNA Syndecan-4 mRNA Cell->Syndecan4_mRNA Upregulates Syndecan4_Protein Syndecan-4 Protein (Cell Surface) Syndecan4_mRNA->Syndecan4_Protein Translates to HS_Chains Heparan Sulfate Chains Syndecan4_Protein->HS_Chains Presents Adhesion Cell-Matrix Adhesion Syndecan4_Protein->Adhesion Increases Motility Cell Motility Adhesion->Motility Reduces

Caption: this compound upregulates syndecan-4 expression, leading to increased cell-matrix adhesion and reduced cell motility.

Experimental Workflow for Assessing this compound's Effect on IκBα Degradation

WesternBlot_Workflow Cell_Culture Cell Culture Treatment This compound +/- TNF-α Treatment Cell_Culture->Treatment Lysis Cell Lysis Treatment->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Western Transfer (PVDF) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody (anti-IκBα) Blocking->Primary_Ab Secondary_Ab Secondary Antibody (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Analysis of IκBα Levels Detection->Analysis

Caption: Workflow for analyzing this compound's inhibitory effect on TNF-α-induced IκBα degradation via Western blotting.

Conclusion

This compound is a pleiotropic host defense peptide with a complex and fascinating structure-function relationship. Its unique proline- and arginine-rich structure dictates its ability to translocate into cells and interact with specific intracellular targets, namely the 26S proteasome and components of the NADPH oxidase complex. This allows it to exert potent antimicrobial, anti-inflammatory, and wound-healing effects through mechanisms distinct from many other antimicrobial peptides. The elucidation of these mechanisms has been made possible through a variety of detailed experimental protocols that allow for the quantitative assessment of its activities. Further research into the structure-function relationship of this compound and its derivatives holds significant promise for the development of novel therapeutics for a range of inflammatory and infectious diseases.

References

An In-depth Technical Guide to the Immunomodulatory Functions of PR-39 Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The porcine cathelicidin PR-39 is a proline- and arginine-rich host defense peptide that extends its biological role beyond direct antimicrobial activity into the complex realm of immunomodulation. This technical guide provides a comprehensive overview of the multifaceted immunomodulatory functions of this compound, detailing its mechanisms of action on various immune cells and signaling pathways. This document summarizes key quantitative data, provides detailed experimental protocols for studying its effects, and visualizes the intricate signaling networks it modulates. This compound's ability to influence neutrophil chemotaxis, modulate cytokine production, inhibit NADPH oxidase activity, and interfere with the NF-κB and MAPK signaling pathways underscores its potential as a therapeutic agent for inflammatory and immune-mediated diseases.

Introduction

This compound is a 39-amino-acid peptide, rich in proline and arginine residues, originally isolated from the porcine small intestine.[1] As a member of the cathelicidin family of antimicrobial peptides, it forms a crucial part of the innate immune system.[2] While its direct bactericidal properties are well-documented, a growing body of evidence reveals its significant and diverse immunomodulatory capabilities.[2][3] this compound has been shown to play roles in inflammation, wound healing, and angiogenesis, making it a peptide of considerable interest for therapeutic development.[2][4] This guide delves into the core immunomodulatory functions of this compound, providing the technical details necessary for researchers and drug development professionals to understand and investigate its potential.

Core Immunomodulatory Functions of this compound

Neutrophil Chemotaxis

This compound is a potent chemoattractant for neutrophils, a critical function in the initial stages of an inflammatory response.[5] This directed migration is essential for the recruitment of neutrophils to sites of infection or injury.

  • Mechanism: The chemoattractant properties of this compound are dependent on extracellular calcium.[5] The peptide induces a transient increase in intracellular calcium in neutrophils, a key signaling event in cell migration.[5] This process is also sensitive to pertussis toxin, suggesting the involvement of G-protein coupled receptors.[5]

Modulation of Cytokine Production in Macrophages

This compound can significantly influence the production of inflammatory cytokines by macrophages, demonstrating its ability to orchestrate the immune response.

  • Induction of IL-8 and TNF-α: Full-length this compound has been shown to induce the production of Interleukin-8 (IL-8) and Tumor Necrosis Factor-alpha (TNF-α) in porcine macrophages.[3][4] IL-8 is a potent neutrophil chemoattractant, suggesting that this compound can indirectly promote neutrophil recruitment by stimulating its release from macrophages.[4] The induction of TNF-α, a key pro-inflammatory cytokine, further highlights this compound's role in the inflammatory cascade.[3][4]

Inhibition of Phagocyte NADPH Oxidase

A crucial anti-inflammatory function of this compound is its ability to inhibit the phagocyte NADPH oxidase, a multi-protein enzyme complex responsible for the production of reactive oxygen species (ROS) during the respiratory burst.[6] While ROS are vital for killing pathogens, their excessive production can lead to significant tissue damage during inflammation.[6]

  • Mechanism: this compound inhibits NADPH oxidase assembly by directly interacting with the cytosolic component p47phox. Specifically, the proline-rich core of this compound binds to the Src homology 3 (SH3) domains of p47phox.[6] This interaction prevents p47phox from binding to p22phox, a membrane-bound component of the NADPH oxidase complex, thereby blocking the assembly and activation of the enzyme.[6]

Regulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival. This compound has been shown to exert anti-inflammatory effects by inhibiting this pathway.[7]

  • Mechanism: this compound appears to inhibit the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[6] Studies have shown that in the presence of this compound, TNF-α-induced phosphorylation of IκBα still occurs, but the subsequent degradation of IκBα is inhibited, leading to an accumulation of the phosphorylated form.[6] This prevents the nuclear translocation of the NF-κB p65 subunit and subsequent transcription of pro-inflammatory genes.[8][9]

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes the p38, JNK, and ERK kinases, is another critical signaling cascade involved in inflammation. This compound's anti-inflammatory effects in a mouse model of colitis have been linked to the inhibition of this pathway.[7] The precise molecular interactions of this compound with the MAPK pathway components are an area of ongoing research.

Role in Wound Healing

This compound is present in wound fluid and contributes to the wound repair process.[2][5] It has been shown to induce the expression of syndecan-1 and -4, cell surface heparan sulfate proteoglycans, on mesenchymal cells.[2][5] Syndecans are involved in regulating cell proliferation and migration in response to growth factors and extracellular matrix components, which are crucial for tissue regeneration.[5]

Quantitative Data on this compound's Immunomodulatory Effects

The following tables summarize the available quantitative data on the immunomodulatory functions of this compound.

Parameter Cell Type This compound Concentration Effect Reference
IL-8 ProductionPorcine Macrophages (3D4/31)20 µM10-fold increase after 4 hours[3][4]
TNF-α ProductionPorcine Macrophages (3D4/31)20 µMModest induction (10-fold lower than IL-8)[3][4]
Cell ViabilityPorcine Macrophages (3D4/31)40 µMReduction of metabolic activity to ~70% after 24 hours[4]
Neutrophil ChemotaxisPorcine Neutrophils0.5 - 2 µMPeak chemotactic response[5]
In vivo Anti-inflammatory EffectMouse Model of Colitis5 mg/kgAmelioration of clinical symptoms[7]
Parameter Target IC50 Reference
NADPH Oxidase Inhibitionp47phoxNot explicitly determined for this compound, but other peptide inhibitors of NADPH oxidase components have IC50s in the 1-50 µM range.[10]

Detailed Experimental Protocols

Neutrophil Chemotaxis Assay (Boyden Chamber/Transwell Assay)

This protocol is adapted from standard methods used to assess the chemoattractant properties of peptides like this compound.[5]

  • Neutrophil Isolation:

    • Isolate neutrophils from fresh whole blood (e.g., porcine or human) using density gradient centrifugation (e.g., with Ficoll-Paque) followed by dextran sedimentation to remove red blood cells.

    • Resuspend the purified neutrophils in a suitable buffer, such as Hanks' Balanced Salt Solution (HBSS) without calcium and magnesium, at a concentration of 1 x 10^6 cells/mL.

  • Chemotaxis Chamber Setup:

    • Use a 48-well or 96-well microchemotaxis chamber (e.g., Boyden chamber) with a polycarbonate membrane (typically 3-5 µm pore size for neutrophils).

    • Add the chemoattractant solution (this compound at various concentrations, e.g., 0.1 to 10 µM, diluted in HBSS with calcium and magnesium) to the lower wells of the chamber.

    • Add a negative control (buffer only) and a positive control (a known neutrophil chemoattractant like fMLP or IL-8) to separate wells.

  • Cell Migration:

    • Place the membrane over the lower wells.

    • Add the neutrophil suspension to the upper wells.

    • Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 60-90 minutes.

  • Quantification of Migration:

    • After incubation, remove the membrane and scrape off the non-migrated cells from the top surface.

    • Fix and stain the migrated cells on the bottom surface of the membrane (e.g., with Diff-Quik stain).

    • Count the number of migrated cells in several high-power fields under a microscope.

    • Alternatively, quantify migrated cells by lysing them and measuring the activity of an intracellular enzyme like myeloperoxidase or by using a fluorescent dye to label the cells before the assay and measuring fluorescence in the lower chamber.

Macrophage Cytokine Production Assay (ELISA)

This protocol outlines the measurement of cytokine production from macrophages stimulated with this compound.[3][4]

  • Cell Culture and Stimulation:

    • Seed macrophages (e.g., porcine alveolar macrophages 3D4/31 or murine RAW 264.7) in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.[4]

    • Replace the culture medium with fresh medium containing various concentrations of this compound (e.g., 1 to 40 µM).

    • Include a negative control (medium only) and a positive control (e.g., LPS).

    • Incubate the plate for a specified time (e.g., 4 and 24 hours) at 37°C in a 5% CO2 incubator.

  • Sample Collection:

    • After incubation, centrifuge the plate to pellet the cells.

    • Carefully collect the cell culture supernatants for cytokine analysis.

  • Enzyme-Linked Immunosorbent Assay (ELISA):

    • Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-IL-8 or anti-TNF-α) overnight at 4°C.

    • Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS).

    • Add the collected cell culture supernatants and a series of known concentrations of the recombinant cytokine standard to the wells and incubate.

    • Wash the plate and add a biotinylated detection antibody specific for the cytokine.

    • After another incubation and wash step, add streptavidin-horseradish peroxidase (HRP) conjugate.

    • Incubate, wash, and then add a TMB substrate solution.

    • Stop the reaction with a stop solution (e.g., 2N H2SO4) and measure the absorbance at 450 nm using a microplate reader.

    • Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.

In Vitro NADPH Oxidase Activity Assay (Cytochrome c Reduction)

This cell-free assay measures the activity of NADPH oxidase by monitoring the superoxide-dependent reduction of cytochrome c.[11]

  • Preparation of Cell Fractions:

    • Isolate neutrophils and homogenize them in a relaxation buffer.

    • Separate the membrane and cytosolic fractions by ultracentrifugation.

  • Assay Reaction:

    • In a 96-well plate or cuvette, combine the membrane fraction, cytosolic fraction, and cytochrome c (e.g., 50 µM).

    • Add this compound at various concentrations to the reaction mixture.

    • Initiate the reaction by adding NADPH (e.g., 100 µM) and an activating agent like arachidonic acid or SDS.

    • Include a control reaction with superoxide dismutase (SOD) to confirm that the cytochrome c reduction is superoxide-dependent.

  • Measurement:

    • Immediately measure the change in absorbance at 550 nm over time using a spectrophotometer. The rate of increase in absorbance is proportional to the rate of superoxide production.

    • Calculate the specific activity of NADPH oxidase and the percentage of inhibition by this compound.

Signaling Pathways Modulated by this compound

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound.

Inhibition of NADPH Oxidase Assembly

NFkB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates IkBa_p p-IκBα NFkB NF-κB (p65/p50) Proteasome Proteasome IkBa_p->Proteasome Ubiquitination & Degradation NFkB->IkBa Bound to NFkB_n NF-κB (p65/p50) NFkB->NFkB_n Translocation PR39 This compound PR39->Proteasome Inhibits DNA DNA (Gene Transcription) NFkB_n->DNA Binds to MAPK_Pathway PR39 This compound MAPKKK MAPKKK (e.g., TAK1) PR39->MAPKKK Inhibits (Proposed) Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Cell Surface Receptor Stimuli->Receptor Receptor->MAPKKK Activates MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Activates InflammatoryGenes Inflammatory Gene Expression TranscriptionFactors->InflammatoryGenes

References

PR-39: A Multifaceted Peptide in Wound Healing

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The porcine cathelicidin PR-39 is a proline- and arginine-rich antimicrobial peptide that has demonstrated significant promise in the complex process of wound healing. Beyond its direct antimicrobial activity, this compound exhibits a range of immunomodulatory and regenerative functions that make it a compelling candidate for therapeutic development. This technical guide provides a comprehensive overview of the mechanisms of action of this compound in wound healing, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of novel wound healing therapies.

Introduction

Wound healing is a dynamic and intricate biological process involving a coordinated series of events, including hemostasis, inflammation, proliferation, and tissue remodeling. Disruptions in this process can lead to chronic, non-healing wounds, which represent a significant burden on healthcare systems worldwide. Antimicrobial peptides (AMPs) have emerged as a promising class of therapeutic agents for wound healing due to their dual role in combating microbial infections and modulating the host's inflammatory and regenerative responses.[1]

This compound, a 39-amino-acid peptide isolated from porcine neutrophils, is a member of the cathelicidin family of AMPs.[2][3] It displays a broad spectrum of activity against Gram-negative bacteria and also exhibits various non-microbicidal functions that are crucial for wound repair.[2][4] These functions include the induction of syndecans, modulation of inflammatory responses, and regulation of angiogenesis. This guide will delve into the multifaceted roles of this compound in wound healing, providing a detailed examination of its mechanisms of action.

Mechanisms of Action in Wound Healing

This compound's contribution to wound healing is not limited to its antimicrobial properties. It actively participates in several key cellular processes that are integral to tissue repair.

Antimicrobial Activity

This compound exhibits potent antimicrobial activity, primarily against Gram-negative bacteria.[4] Its mechanism of action involves the inhibition of bacterial DNA and protein synthesis.[4] This is crucial in a wound environment where bacterial colonization can impede the healing process.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Various Bacteria

BacteriumMIC (µM)Reference
Escherichia coli ATCC 259221 - 4[5]
Escherichia coli K881 - 4[5]
Salmonella typhimurium1 - 4[5]
Salmonella choleraesuis1 - 4[5]
Streptococcus suis1 - 4[5]
Staphylococcus aureus> 4[5]
Bacillus globigii2.5[2]
Enterococcus faecalisSusceptible[2]
Immunomodulation

This compound plays a significant role in modulating the inflammatory response at the wound site. It can induce the production of chemokines, such as interleukin-8 (IL-8), which is involved in the recruitment of neutrophils to the site of injury.[2]

Table 2: Immunomodulatory Effects of this compound

Cell TypeCytokine InducedFold Increase (vs. Control)Incubation Time (hours)This compound Concentration (µM)Reference
Porcine Macrophages (3D4/31)IL-8~104Not specified[2]
Regulation of Host Cell Function

A key aspect of this compound's regenerative capacity is its ability to induce the expression of syndecans, a family of cell surface heparan sulfate proteoglycans. Syndecans are involved in cell adhesion, migration, and proliferation, all of which are critical for wound closure.[6]

Excessive production of reactive oxygen species (ROS) by enzymes like NADPH oxidase can lead to tissue damage and impair wound healing. This compound can inhibit NADPH oxidase activity by binding to the Src homology 3 (SH3) domains of the p47phox subunit, thereby preventing the assembly of the active enzyme complex.[1] This action helps to limit excessive inflammation and tissue damage.

NADPH_Oxidase_Inhibition cluster_activation NADPH Oxidase Activation cluster_inhibition This compound Mediated Inhibition p47phox p47phox p22phox p22phox (cytochrome b558) p47phox->p22phox Binds to NADPH_Oxidase Active NADPH Oxidase Complex p22phox->NADPH_Oxidase Forms ROS Reactive Oxygen Species (ROS) NADPH_Oxidase->ROS Produces PR39 This compound PR39->p47phox Binds to SH3 domains

This compound inhibits NADPH oxidase by binding to p47phox.

Hypoxia-inducible factor-1α (HIF-1α) is a key transcription factor that orchestrates the cellular response to low oxygen levels, a common feature of the wound microenvironment. HIF-1α promotes angiogenesis and cell survival. While the direct mechanism is still under investigation, this compound is thought to contribute to the stabilization of HIF-1α, thereby enhancing these crucial wound healing processes.[7][8]

HIF1a_Regulation cluster_HIF1a HIF-1α Pathway in Wound Healing cluster_PR39_effect This compound Influence Hypoxia Hypoxia in Wound HIF1a_stabilization HIF-1α Stabilization Hypoxia->HIF1a_stabilization Induces Angiogenesis Angiogenesis HIF1a_stabilization->Angiogenesis Promotes Cell_Survival Cell Survival HIF1a_stabilization->Cell_Survival Promotes PR39 This compound PR39->HIF1a_stabilization Potentially enhances

This compound is proposed to enhance HIF-1α stabilization.

Chronic inflammation can delay wound healing. This compound has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are key regulators of pro-inflammatory cytokine production.[9] This anti-inflammatory activity helps to create a more favorable environment for tissue regeneration.

NFkB_MAPK_Inhibition Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) NFkB_Pathway NF-κB Pathway Inflammatory_Stimuli->NFkB_Pathway Activates MAPK_Pathway MAPK Pathway Inflammatory_Stimuli->MAPK_Pathway Activates Proinflammatory_Cytokines Pro-inflammatory Cytokines NFkB_Pathway->Proinflammatory_Cytokines Induces Production MAPK_Pathway->Proinflammatory_Cytokines Induces Production PR39 This compound PR39->NFkB_Pathway Inhibits PR39->MAPK_Pathway Inhibits

This compound inhibits NF-κB and MAPK signaling pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the wound healing properties of this compound.

In Vitro Scratch Wound Healing Assay

This assay is used to assess the effect of this compound on the migration of keratinocytes and fibroblasts, which is essential for re-epithelialization and wound closure.

Scratch_Assay_Workflow Start Start: Confluent Cell Monolayer Create_Scratch Create a 'scratch' with a pipette tip Start->Create_Scratch Wash Wash to remove debris Create_Scratch->Wash Add_Treatment Add media with/without this compound Wash->Add_Treatment Image_t0 Image at time 0 Add_Treatment->Image_t0 Incubate Incubate and image at regular intervals Image_t0->Incubate Analyze Analyze wound closure rate Incubate->Analyze End End Analyze->End

Workflow for the in vitro scratch wound healing assay.

Protocol:

  • Cell Seeding: Seed keratinocytes (e.g., HaCaT) or fibroblasts (e.g., human dermal fibroblasts) in a 24-well plate at a density that allows for the formation of a confluent monolayer within 24-48 hours.[5]

  • Creating the Wound: Once confluent, use a sterile p200 pipette tip to create a straight scratch across the center of the cell monolayer.[5]

  • Washing: Gently wash the wells twice with sterile phosphate-buffered saline (PBS) to remove detached cells and debris.

  • Treatment: Add fresh culture medium containing various concentrations of this compound to the wells. A control group with medium alone should be included.

  • Imaging: Immediately capture images of the scratch in each well using a microscope with a camera (Time 0).

  • Incubation and Monitoring: Incubate the plate at 37°C and 5% CO₂. Capture images of the same fields at regular intervals (e.g., 6, 12, 24 hours).

  • Data Analysis: Measure the width of the scratch at multiple points for each image. Calculate the percentage of wound closure over time compared to the initial scratch width.

Western Blot Analysis for Syndecan-1 Expression

This protocol is used to quantify the expression of syndecan-1 in cells treated with this compound.

Protocol:

  • Cell Culture and Treatment: Culture fibroblasts or other relevant cell types and treat them with this compound for a specified period.

  • Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease inhibitors.[10]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[10]

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.[10]

  • Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for syndecan-1 overnight at 4°C.[11]

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and image the blot.[10]

  • Analysis: Quantify the band intensity relative to a loading control (e.g., β-actin or GAPDH).

Immunofluorescence Staining for p47phox Translocation

This method is used to visualize the effect of this compound on the translocation of the p47phox subunit of NADPH oxidase in neutrophils.

Protocol:

  • Cell Preparation: Isolate neutrophils from fresh blood and allow them to adhere to coverslips.

  • Cell Treatment: Treat the neutrophils with a stimulating agent (e.g., PMA) in the presence or absence of this compound.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in PBS.[12]

  • Blocking: Block non-specific binding sites with a blocking buffer (e.g., 5% bovine serum albumin in PBS) for 1 hour.[12]

  • Primary Antibody Incubation: Incubate the cells with a primary antibody against p47phox overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody for 1 hour in the dark.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging: Visualize the cells using a fluorescence microscope and capture images to assess the subcellular localization of p47phox.[12]

Clinical Perspectives and Future Directions

While preclinical studies have demonstrated the significant potential of this compound and other cathelicidins in wound healing, clinical translation is still in its early stages.[7][10] Clinical trials with other AMPs, such as pexiganan, have shown promise in treating infected diabetic foot ulcers.[13] Further research is needed to evaluate the safety and efficacy of this compound in human clinical trials for various types of wounds.

Future research should focus on optimizing the delivery of this compound to the wound site to enhance its stability and bioavailability. Furthermore, a deeper understanding of the intricate signaling pathways modulated by this compound will be crucial for designing more effective therapeutic strategies. The development of synthetic analogs of this compound with improved properties could also pave the way for a new generation of wound healing agents.

Conclusion

This compound is a promising therapeutic agent for wound healing due to its multifaceted activities, which include direct antimicrobial effects, immunomodulation, and the promotion of tissue regeneration. Its ability to induce syndecans, inhibit NADPH oxidase, and potentially regulate HIF-1α highlights its complex and beneficial role in the wound microenvironment. The experimental protocols and pathway diagrams provided in this guide offer a framework for further investigation into the mechanisms of this compound and for the development of novel therapies for both acute and chronic wounds. The continued exploration of this fascinating peptide holds great promise for advancing the field of wound care.

References

PR-39's Pro-Angiogenic Mechanism: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the pro-angiogenic effects of the cationic peptide, PR-39. Designed for researchers, scientists, and professionals in drug development, this document details the signaling pathways, presents quantitative data from key studies, and offers comprehensive experimental protocols.

Executive Summary

This compound, a proline- and arginine-rich peptide, has emerged as a potent inducer of angiogenesis, the formation of new blood vessels. Its mechanism of action is multifaceted, primarily revolving around the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α), a master regulator of angiogenic gene expression. This guide elucidates the intricate signaling cascade initiated by this compound, from its interaction with cell surface receptors to the downstream effects on endothelial cell survival and tube formation. A key aspect of this compound's function is its ability to modulate intracellular reactive oxygen species (ROS) levels, thereby influencing the stability of HIF-1α. Furthermore, this compound exhibits significant anti-apoptotic effects on endothelial cells, a crucial factor in promoting a sustained angiogenic response.

The Core Signaling Pathway: From Receptor to Gene Expression

The pro-angiogenic activity of this compound is initiated through a sophisticated signaling pathway that ultimately leads to the upregulation of genes involved in vessel formation. This process can be broadly categorized into the following key steps:

  • Receptor Interaction: this compound is known to interact with syndecan-4, a heparan sulfate proteoglycan on the surface of endothelial cells. This interaction is a critical initiating event in the signaling cascade.[1]

  • Inhibition of NADPH Oxidase: Following receptor binding, this compound translocates into the cytoplasm where it interacts with p47phox, a crucial cytosolic subunit of the NADPH oxidase complex.[2] This interaction inhibits the assembly and activation of NADPH oxidase, a primary source of cellular ROS.

  • Reduction of Reactive Oxygen Species (ROS): By inhibiting NADPH oxidase, this compound effectively reduces the intracellular levels of ROS. This alteration of the cellular redox environment is a pivotal step in the mechanism.

  • Stabilization of HIF-1α: In normoxic conditions, HIF-1α is targeted for degradation by prolyl hydroxylases (PHDs), which require oxygen and ROS for their activity. By decreasing ROS levels, this compound inhibits PHD activity, leading to the stabilization of HIF-1α. This prevents the ubiquitin-proteasome-dependent degradation of HIF-1α.

  • Upregulation of Angiogenic Genes: Stabilized HIF-1α translocates to the nucleus, where it dimerizes with HIF-1β and binds to hypoxia-response elements (HREs) in the promoter regions of target genes. This results in the increased transcription of a suite of pro-angiogenic factors, including Vascular Endothelial Growth Factor (VEGF), which are essential for endothelial cell proliferation, migration, and tube formation.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of this compound on endothelial cells.

Parameter Cell Type Treatment Result Reference
Apoptotic CellsBovine Aortic Endothelial Cells (BAECs)Hypoxia (48 hours)66.2 ± 2.7% TUNEL-positive cells[3]
Hypoxia (48 hours) + this compound (3 µmol/L)29.6 ± 1.9% TUNEL-positive cells[3]
Caspase-3 ActivityBAECsHypoxia (24 hours)10.52 ± 0.55 pMol/min[4]
Hypoxia (24 hours) + this compound3.17 ± 0.47 pMol/min[4]
IAP-2 ExpressionBAECsThis compound Treatment3-fold increase in gene and protein expression[4]
IAP-2 Promoter ActivityBAECsThis compound Treatment1.75 ± 0.5-fold increase in luciferase activity[3]
Syndecan-4 mRNAArterial Smooth Muscle CellsThis compound Treatment2-fold increase[1]

Visualizing the Mechanism: Signaling Pathways and Workflows

To provide a clearer understanding of the complex processes involved, the following diagrams have been generated using the DOT language.

PR39_Angiogenesis_Pathway PR39 This compound Syndecan4 Syndecan-4 PR39->Syndecan4 Binds to p47phox p47phox PR39->p47phox Inhibits NADPH_Oxidase NADPH Oxidase PR39->NADPH_Oxidase Inhibits Syndecan4->p47phox Internalization & Interaction p47phox->NADPH_Oxidase Activates ROS ROS NADPH_Oxidase->ROS Produces NADPH_Oxidase->ROS Reduces Production PHDs Prolyl Hydroxylases (PHDs) ROS->PHDs Activates ROS->PHDs Inhibits Activity HIF1a_degradation HIF-1α Degradation PHDs->HIF1a_degradation Promotes HIF1a_stabilization HIF-1α Stabilization PHDs->HIF1a_stabilization Leads to HIF1a_translocation Nuclear Translocation HIF1a_stabilization->HIF1a_translocation Angiogenic_Genes Upregulation of Angiogenic Genes (e.g., VEGF) HIF1a_translocation->Angiogenic_Genes Angiogenesis Angiogenesis Angiogenic_Genes->Angiogenesis

Caption: this compound Induced Angiogenesis Signaling Pathway.

Anti_Apoptotic_Pathway PR39 This compound IAP2_Gene IAP-2 Gene PR39->IAP2_Gene Increases Transcription IAP2_mRNA IAP-2 mRNA PR39->IAP2_mRNA Increases Stability IAP2_Gene->IAP2_mRNA Transcription IAP2_Protein IAP-2 Protein IAP2_mRNA->IAP2_Protein Translation Caspase3 Caspase-3 IAP2_Protein->Caspase3 Inhibits Apoptosis Apoptosis Caspase3->Apoptosis Induces Experimental_Workflow_Tube_Formation cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Matrigel Coat wells with Matrigel Matrix Seed Seed cells onto Matrigel with this compound or control Matrigel->Seed Cells Culture & Serum-starve Endothelial Cells Cells->Seed Incubate Incubate (4-18 hours) at 37°C, 5% CO2 Seed->Incubate Image Image wells using phase-contrast or fluorescence microscopy Incubate->Image Quantify Quantify tube length, branch points, and loops Image->Quantify

References

PR-39 interaction with host cells

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Interactions of PR-39 with Host Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a proline-arginine-rich cathelicidin antimicrobial peptide originally isolated from the porcine small intestine.[1][2] While initially recognized for its broad-spectrum antibacterial activity against Gram-negative bacteria, subsequent research has revealed its multifaceted role as a modulator of host cell functions.[1][3] this compound is a key component of the innate immune system and is involved in a variety of host defense mechanisms, including inflammation, wound healing, and angiogenesis.[3][4][5] Unlike many antimicrobial peptides that act by disrupting cell membranes, this compound translocates across the host cell membrane to interact with specific intracellular targets, thereby modulating critical signaling pathways.[3][6] This document provides a comprehensive technical overview of the core mechanisms governing this compound's interaction with host cells, supported by quantitative data, experimental methodologies, and detailed pathway visualizations.

Core Mechanisms of Host Cell Interaction

This compound exerts its influence on host cells primarily through three well-documented mechanisms: inhibition of the NADPH oxidase complex, modulation of the ubiquitin-proteasome system, and induction of syndecan expression.

Inhibition of Phagocyte NADPH Oxidase

Reactive oxygen species (ROS) generated by the phagocyte NADPH oxidase are crucial for host defense but can also cause significant tissue injury during inflammation.[7][8] this compound acts as a potent negative regulator of this enzyme, thereby limiting excessive tissue damage.[7][8]

Mechanism of Action: The NADPH oxidase is a multi-protein complex. Its assembly is a prerequisite for activation. This compound inhibits this assembly by directly interacting with the cytosolic component p47phox. The proline-rich core of this compound binds to the Src homology 3 (SH3) domains of p47phox.[2][7][8] This binding event physically blocks the subsequent interaction between p47phox and p22phox, a key subunit of cytochrome b558 in the membrane.[7][8] By preventing the association of the cytosolic components with the membrane-bound cytochrome, this compound effectively aborts the formation of the active enzyme complex and subsequent superoxide (O₂⁻) production.[7][8] The N-terminal 26 residues of this compound have been identified as containing the domain responsible for this oxidase inhibitory activity.[7][8]

NADPH_Oxidase_Inhibition cluster_cytosol Cytosol cluster_membrane Cell Membrane p47phox p47phox p22phox p22phox p47phox->p22phox Normal Assembly (Interaction) p47phox->p22phox Interaction Blocked p67phox p67phox p67phox->p47phox p40phox p40phox p40phox->p47phox PR39 This compound PR39->p47phox Binds to SH3 domains gp91phox gp91phox (NOX2) cytochrome_b558 Cytochrome b558 Proteasome_Interaction cluster_pathways Downstream Effects cluster_nfkb NF-κB Pathway cluster_hif1a HIF-1α Pathway Ikb IκBα Ikb_NFkB IκBα-NF-κB (Inactive Complex) NFkB NF-κB gene_exp ICAM-1, VCAM-1 NFkB->gene_exp Inflammatory Gene Expression Ikb_NFkB->NFkB Translocates to Nucleus HIF1a HIF-1α angio_genes Angiogenic Genes HIF1a->angio_genes Promotes Angiogenesis Gene Expression PR39 This compound Proteasome 26S Proteasome PR39->Proteasome Inhibits Proteasome->Ikb Degrades Proteasome->HIF1a Degrades note This compound binding prevents IκBα and HIF-1α degradation Syndecan_Induction cluster_effects Cellular Effects PR39 This compound (in wound fluid) HostCell Mesenchymal Cell / Smooth Muscle Cell PR39->HostCell Acts on GeneExp Increased Syndecan-1 & -4 Gene Expression HostCell->GeneExp Induces SurfaceExp Enhanced Cell Surface Syndecan-4 & Heparan Sulfate GeneExp->SurfaceExp Leads to Adhesion Increased Cell-Matrix Adhesive Strength SurfaceExp->Adhesion Results in Motility Reduced Cell Migration Speed SurfaceExp->Motility Results in

References

The Antimicrobial Landscape of PR-39: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The porcine cathelicidin PR-39, a proline-arginine-rich antimicrobial peptide, represents a promising candidate in the search for novel therapeutic agents. Beyond its direct antimicrobial action, this compound exhibits a nuanced involvement in host immunomodulation, wound healing, and other vital biological processes. This technical guide provides an in-depth exploration of the antimicrobial spectrum of this compound, detailing its activity against a range of pathogens, the experimental methodologies used to ascertain this activity, and the signaling pathways it modulates.

Antimicrobial Spectrum of this compound

This compound demonstrates a broad spectrum of activity, primarily against Gram-negative bacteria, with notable efficacy against some Gram-positive strains.[1][2][3][4] Its mechanism of action is multifaceted, involving not only the disruption of microbial membranes but also the inhibition of crucial intracellular processes such as DNA and protein synthesis.[5]

Quantitative Antimicrobial Activity

The antimicrobial efficacy of this compound is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the peptide that prevents visible microbial growth, and the Minimum Bactericidal Concentration (MBC), the lowest concentration that results in microbial death. The following table summarizes the known MIC and MBC values for this compound against various bacterial species.

MicroorganismStrainMIC (µM)MBC (µM)Reference
Escherichia coliATCC 259221 - 42 - 8[6]
Escherichia coliK881 - 42 - 8[6]
Salmonella typhimuriumNot Specified1 - 42 - 8[6]
Salmonella choleraesuisNot Specified1 - 42 - 8[6]
Bacillus globigiiNot Specified-2.5[1]
Enterococcus faecalisNot SpecifiedSusceptible-[1][2][3][4]
Bacillus megateriumBm11Susceptible-[5]
Streptococcus suisNot Specified> 128> 128[6]
Staphylococcus aureusATCC 29213> 128> 128[6]
Staphylococcus aureusNot SpecifiedInsensitive-[1][2][3][4]
Pseudomonas aeruginosaNot SpecifiedInsensitive-[2]

Note: A hyphen (-) indicates that the data was not specified in the cited source.

While this compound's antibacterial properties are well-documented, its activity against fungal and viral pathogens is an area of ongoing research, and comprehensive quantitative data is not yet available.

Experimental Protocols

The determination of this compound's antimicrobial activity relies on standardized and meticulous experimental protocols. The following sections detail the methodologies for two key assays used to evaluate its efficacy.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is a cornerstone for quantifying the in vitro antimicrobial activity of a compound.

1. Preparation of Materials:

  • Peptide Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or 50% ethanol) at a concentration of 1024 µg/ml.[7]

  • Bacterial Inoculum: Culture the test bacterium in Mueller-Hinton Broth (MHB) to the mid-logarithmic phase.[8] Dilute the culture to a final concentration of approximately 5 x 10^5 Colony Forming Units (CFU)/ml.

  • 96-Well Microtiter Plates: Use sterile, round-bottom 96-well plates.

2. Assay Procedure:

  • Dispense 100 µl of MHB into all wells of the microtiter plate.

  • Add 100 µl of the this compound stock solution to the first well of each row to be tested.

  • Perform a two-fold serial dilution by transferring 100 µl from the first well to the second, mixing, and repeating this process across the plate to column 10. Discard 100 µl from column 10. Column 11 serves as a positive control (bacteria without peptide), and column 12 as a negative control (broth only).[9]

  • Add 5 µl of the prepared bacterial inoculum to each well from column 1 to 11.[9]

  • Incubate the plates at 37°C for 18-24 hours.

3. Interpretation of Results:

  • The MIC is determined as the lowest concentration of this compound at which no visible growth of the microorganism is observed.[8][10] This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Experimental Workflow for Broth Microdilution MIC Assay

Broth_Microdilution_MIC_Assay cluster_prep Preparation cluster_assay Assay cluster_results Results P1 Prepare this compound Stock Solution A1 Perform Serial Dilution of this compound P1->A1 P2 Culture and Dilute Bacteria A2 Inoculate Wells with Bacteria P2->A2 P3 Prepare 96-Well Plates with Broth P3->A1 A1->A2 A3 Incubate Plates A2->A3 R1 Observe and Record Growth A3->R1 R2 Determine MIC R1->R2

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Radial Diffusion Assay

This agar-based assay provides a visual representation of antimicrobial activity.

1. Preparation of Materials:

  • Agar Plates: Prepare an underlay agar gel (e.g., 1% agarose in 10 mM Tris-HCl). Once solidified, overlay with a seeded agar gel containing the test microorganism at a concentration of approximately 4 x 10^6 CFU/ml in a suitable growth medium (e.g., 0.1% TSB agarose gel).[11]

  • Peptide Samples: Prepare serial dilutions of the this compound peptide.

2. Assay Procedure:

  • Create small wells (3-4 mm in diameter) in the solidified agar.

  • Pipette a fixed volume (e.g., 10 µl) of each this compound dilution into a separate well.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).

3. Interpretation of Results:

  • Antimicrobial activity is indicated by a clear zone of growth inhibition around the well.

  • The diameter of the clear zone is proportional to the concentration of the peptide and its antimicrobial potency. A standard curve can be generated by plotting the zone diameters against the known peptide concentrations.

Experimental Workflow for Radial Diffusion Assay

Radial_Diffusion_Assay cluster_prep Preparation cluster_assay Assay cluster_results Results P1 Prepare Seeded Agar Plates A1 Create Wells in Agar P1->A1 P2 Prepare this compound Dilutions A2 Add this compound to Wells P2->A2 A1->A2 A3 Incubate Plates A2->A3 R1 Measure Zones of Inhibition A3->R1 R2 Determine Antimicrobial Activity R1->R2

Caption: Workflow for assessing antimicrobial activity using the radial diffusion assay.

Signaling Pathways Modulated by this compound

This compound's biological effects extend beyond direct microbial killing to the modulation of host cellular signaling pathways, particularly those involved in inflammation and innate immunity.

Inhibition of Phagocyte NADPH Oxidase

This compound can inhibit the activity of the phagocyte NADPH oxidase, an enzyme crucial for the production of reactive oxygen species (ROS) used to kill pathogens. It achieves this by binding to the SH3 domains of the p47phox subunit, which prevents the proper assembly of the active enzyme complex.[12][13] This inhibitory action can help to limit excessive tissue damage during inflammation.[12][13]

This compound Inhibition of NADPH Oxidase Assembly

NADPH_Oxidase_Inhibition cluster_activation Normal Activation cluster_inhibition Inhibition by this compound p47phox p47phox Cytochrome_b558 Cytochrome b558 (gp91phox/p22phox) p47phox->Cytochrome_b558 Assemble p67phox p67phox p67phox->Cytochrome_b558 Assemble p40phox p40phox p40phox->Cytochrome_b558 Assemble Rac Rac Rac->Cytochrome_b558 Assemble Active_Oxidase Active NADPH Oxidase Cytochrome_b558->Active_Oxidase PR39 This compound p47phox_inhibited p47phox PR39->p47phox_inhibited Binds to SH3 domains No_Assembly Inhibited Assembly p47phox_inhibited->No_Assembly No_Assembly->Cytochrome_b558_i Blocks Interaction

Caption: this compound binds to the p47phox subunit, preventing its interaction with Cytochrome b558 and inhibiting the assembly of the active NADPH oxidase complex.

Modulation of the NF-κB Signaling Pathway

This compound also influences the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response. In porcine macrophages, full-length this compound has been shown to induce the production of the pro-inflammatory cytokine Interleukin-8 (IL-8), and to a lesser extent, Tumor Necrosis Factor-alpha (TNF-α).[1][2][4] The precise mechanisms of how this compound activates this pathway are still under investigation but are thought to involve interactions with cell surface or intracellular receptors that lead to the activation of the IκB kinase (IKK) complex. This, in turn, leads to the phosphorylation and degradation of the inhibitor of NF-κB (IκB), allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes like IL-8 and TNF-α.

This compound Modulation of the NF-κB Pathway

NFkB_Modulation cluster_nucleus PR39 This compound Receptor Cellular Receptor(s) PR39->Receptor Interacts with IKK IKK Complex Receptor->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB NFkB NF-κB IkB_NFkB->NFkB Releases Proteasome Proteasome IkB_NFkB->Proteasome Ubiquitination & Degradation of IκB Nucleus Nucleus NFkB->Nucleus NFkB_nuc NF-κB Genes Target Genes (e.g., IL-8, TNF-α) NFkB_nuc->Genes Induces Transcription Cytokines Pro-inflammatory Cytokines Genes->Cytokines

References

PR-39 as a proline-rich antimicrobial peptide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to PR-39: A Proline-Rich Antimicrobial and Immunomodulatory Peptide

Executive Summary

This compound is a porcine cathelicidin, a class of host defense peptides, characterized by its unique proline- and arginine-rich sequence. Initially identified for its antimicrobial properties against Gram-negative bacteria, extensive research has revealed its multifaceted roles extending far beyond direct pathogen killing. This compound functions as a crucial modulator of various host cellular processes, including inflammation, apoptosis, and angiogenesis. Its mechanisms of action are distinct from many other antimicrobial peptides that function by lysing cell membranes. Instead, this compound translocates across cellular membranes to interact with specific intracellular targets, thereby inhibiting bacterial DNA and protein synthesis. In mammalian cells, it exerts potent anti-inflammatory effects by inhibiting the NADPH oxidase complex, prevents apoptosis by upregulating inhibitor of apoptosis protein-2 (IAP-2), and promotes angiogenesis by stabilizing hypoxia-inducible factor-1 alpha (HIF-1α) through proteasome inhibition. These diverse functions make this compound a compelling candidate for therapeutic development in inflammatory diseases, ischemic conditions, and wound healing. This guide provides a comprehensive overview of the molecular characteristics, mechanisms of action, and therapeutic potential of this compound, tailored for researchers and drug development professionals.

Introduction

Antimicrobial peptides (AMPs) are essential components of the innate immune system across a wide range of species. Among the diverse families of AMPs, the cathelicidins are a prominent group found in mammals. These peptides are synthesized as inactive precursors (prepropeptides) that are proteolytically processed to release a mature, active peptide. This compound is a 39-amino acid mature peptide isolated from pig intestine, notable for its high content of proline and arginine residues.[1] While its initial characterization focused on its bactericidal activity, subsequent studies have unveiled a broader spectrum of biological functions that position this compound as a significant modulator of host-pathogen interactions and tissue homeostasis.

Molecular Characteristics

This compound is a cationic peptide with a primary sequence rich in proline and arginine, which dictates its structure and function. Unlike alpha-helical or beta-sheet AMPs, the high proline content imparts a unique, extended polyproline helix-like structure. The N-terminal region, particularly the first three arginine residues, is crucial for its binding to both bacterial and mammalian cell targets and for its antimicrobial efficacy.[2] The mature peptide is derived from a larger prepropeptide, a characteristic feature of the cathelicidin family.[1]

Antimicrobial Activity and Mechanism of Action

This compound exhibits a primary activity spectrum against Gram-negative bacteria, with reported efficacy comparable to conventional antibiotics like tetracycline.[1] It also shows activity against some Gram-positive strains, although key pathogens like Staphylococcus aureus are often resistant.[3]

Non-Lytic Bactericidal Mechanism

Unlike many AMPs that kill bacteria by forming pores and disrupting membrane integrity, this compound employs a non-lytic mechanism. After an initial electrostatic interaction with the negatively charged bacterial outer membrane, it translocates into the cytoplasm.[4][5] This entry requires a brief lag period in wild-type E. coli.[4][5] Once inside, this compound disrupts vital cellular processes by inhibiting the synthesis of both DNA and proteins, ultimately leading to bacterial death.[1][4][5] This intracellular mode of action is a hallmark of proline-rich AMPs.[6] A truncated 26-amino acid version of the N-terminus, known as PR-26, retains or even exceeds the antibacterial potency of the full-length peptide.[7][8]

Immunomodulatory and Cellular Functions in Host Cells

This compound's most intriguing properties lie in its ability to modulate host cellular pathways, positioning it as a potential therapeutic agent for a range of non-infectious conditions.

Anti-inflammatory Effects via NADPH Oxidase Inhibition

A key anti-inflammatory function of this compound is its ability to inhibit the phagocyte NADPH oxidase enzyme.[9][10] This enzyme is responsible for producing reactive oxygen species (ROS) during inflammation, which, while important for host defense, can cause significant tissue damage if overproduced.[9][10] this compound binds directly to the Src homology 3 (SH3) domains of the cytosolic component p47phox, preventing its assembly with p22phox at the membrane and thus blocking enzyme activation.[9][10][11] This action helps to limit excessive inflammation and tissue injury.[9]

Anti-Apoptotic Activity

This compound has demonstrated significant anti-apoptotic capabilities, particularly in endothelial cells under hypoxic conditions, which is relevant to ischemic injuries.[12][13] It reduces apoptosis by decreasing the activity of caspase-3, a key executioner enzyme in the apoptotic cascade.[12][13][14] This effect is mediated by a three-fold increase in the gene and protein expression of Inhibitor of Apoptosis Protein-2 (IAP-2), which in turn inhibits caspase-3.[12][15] This protective effect has also been observed in macrophages and HeLa cells.[14][16]

Pro-Angiogenic Effects

Angiogenesis, the formation of new blood vessels, is critical for tissue repair and recovery from ischemia. This compound acts as a potent inductor of angiogenesis.[17] It achieves this by inhibiting the ubiquitin-proteasome-dependent degradation of Hypoxia-Inducible Factor-1alpha (HIF-1α).[17][18] The stabilization and accumulation of HIF-1α lead to the transcription of pro-angiogenic factors, such as Vascular Endothelial Growth Factor (VEGF), accelerating the formation of functional blood vessels.[19]

Proteasome Inhibition

The mechanism underlying several of this compound's cellular effects is its ability to act as a non-competitive, reversible, and allosteric inhibitor of the 26S proteasome.[20] It binds to the α7 subunit of the proteasome, inducing a conformational change that selectively inhibits the degradation of specific substrates, including IκBα (the inhibitor of NF-κB) and HIF-1α.[19][20] This selective inhibition allows this compound to modulate specific signaling pathways without causing a general shutdown of protein degradation in the cell.[21]

Key Signaling Pathways Modulated by this compound

The diverse biological effects of this compound are rooted in its ability to interfere with specific signaling cascades. The following diagrams illustrate these key interactions.

G cluster_workflow Experimental Workflow for this compound Activity Assessment A Peptide Synthesis / Isolation B In Vitro Assays A->B F In Vivo Models (Wound Healing, Ischemia) A->F C Antimicrobial Testing (MIC/MBC Assays) B->C D Cellular Function Assays (Apoptosis, Angiogenesis) B->D E Mechanism of Action (Enzyme/Proteasome Inhibition) B->E G Data Analysis & Therapeutic Potential Assessment C->G D->G E->G F->G

Figure 1: General experimental workflow.

NADPH_Inhibition cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_assembly Active NADPH Oxidase Complex (Blocked by this compound) p22 p22phox c1 gp91 gp91phox p47 p47phox (SH3 domains) p47->p22 p67 p67phox p67->gp91 rac RacGTP rac->gp91 pr39 This compound pr39->p47 Binds & Blocks c2 c3 c4 c5 ros Reactive Oxygen Species (ROS) c5->ros No ROS Production

Figure 2: this compound inhibition of NADPH oxidase.

Anti_Apoptosis hypoxia Hypoxia / Stress cas3_act Caspase-3 Activation hypoxia->cas3_act apoptosis Apoptosis cas3_act->apoptosis pr39 This compound iap2 IAP-2 Expression (Inhibitor of Apoptosis Protein-2) pr39->iap2 Increases iap2->cas3_act Inhibits

Figure 3: this compound anti-apoptotic pathway.

Pro_Angiogenesis pr39 This compound proteasome 26S Proteasome pr39->proteasome Inhibits degradation Degradation proteasome->degradation hif1a HIF-1α hif1a->proteasome Targeted by hif1a_stable HIF-1α (Stabilized) hif1a->hif1a_stable Accumulates nucleus Nucleus hif1a_stable->nucleus Translocates to transcription Gene Transcription nucleus->transcription Activates angiogenesis Angiogenesis transcription->angiogenesis Promotes

Figure 4: this compound pro-angiogenic pathway.

NFkB_Inhibition stimulus Inflammatory Stimulus (e.g., TNF-α) ikb_complex IκBα-NF-κB Complex stimulus->ikb_complex Phosphorylates IκBα ikb_p P-IκBα ikb_complex->ikb_p proteasome 26S Proteasome ikb_p->proteasome Targeted by nfkB NF-κB ikb_p->nfkB Releases degradation IκBα Degradation (Blocked) proteasome->degradation pr39 This compound pr39->proteasome Inhibits nucleus Nucleus nfkB->nucleus Translocates to transcription Inflammatory Gene Transcription nucleus->transcription

Figure 5: this compound inhibition of NF-κB pathway.

Quantitative Data

The biological activities of this compound have been quantified in numerous studies. The following tables summarize key data on its antimicrobial efficacy and anti-apoptotic effects.

Table 1: Antimicrobial Spectrum of this compound and its Derivative PR-26

Organism Peptide Minimal Inhibitory Concentration (MIC) (μM) Reference
Escherichia coli This compound 1 - 4 [7]
Escherichia coli PR-26 1 - 4 [7]
Salmonella typhimurium This compound 1 - 4 [7]
Salmonella typhimurium PR-26 1 - 4 [7]
Salmonella choleraesuis This compound 1 - 4 [7]
Salmonella choleraesuis PR-26 1 - 2 [7]
Streptococcus suis This compound 2 - 4 [7]
Streptococcus suis PR-26 4 - 8 [7]
Staphylococcus aureus This compound > 32 (Resistant) [3][7]
Staphylococcus aureus PR-26 > 32 (Resistant) [7]

| Gram-positive strains (various) | this compound | Susceptible (similar to E. coli) |[3] |

Table 2: Anti-Apoptotic Effects of this compound in Hypoxic Endothelial Cells | Assay | Condition | Result | Fold Change / % Reduction | Reference | | :--- | :--- | :--- | :--- | | TUNEL Assay | Hypoxia alone | 66.2 ± 2.7% positive cells | - |[12][13] | | TUNEL Assay | Hypoxia + this compound | 29.6 ± 1.9% positive cells | 55.3% reduction |[12][13] | | Caspase-3 Activity | Hypoxia alone | 10.52 ± 0.55 pMol/min | - |[12][13] | | Caspase-3 Activity | Hypoxia + this compound | 3.17 ± 0.47 pMol/min | 69.9% reduction |[12][13] | | IAP-2 Expression | Hypoxia + this compound | Increased gene & protein levels | ~3-fold increase |[12][15] |

Experimental Protocols

Reproducible methodologies are crucial for studying the activities of this compound. Below are outlines of key experimental protocols.

Minimal Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of a peptide that inhibits the visible growth of a microorganism.

  • Bacterial Culture: Grow bacteria to mid-logarithmic phase in a suitable broth (e.g., Mueller-Hinton Broth, MHB).

  • Inoculum Preparation: Dilute the bacterial culture to a standardized concentration, typically ~2×10^6 Colony Forming Units (CFU)/ml.

  • Peptide Dilution: Prepare a series of two-fold dilutions of this compound in a 96-well microtiter plate.

  • Incubation: Add 25 µl of the bacterial inoculum to 25 µl of each peptide dilution in the wells. Incubate the plate at 37°C for a defined period (e.g., 3 hours).[3]

  • Growth Assessment: Add 200 µl of fresh broth to each well and incubate overnight at 37°C.[3]

  • MIC Determination: The MIC is the lowest peptide concentration at which no visible turbidity (bacterial growth) is observed.[3][22]

Caspase-3 Activity Assay

This assay quantifies the activity of caspase-3, a key marker of apoptosis, in cell lysates.

  • Cell Culture and Treatment: Culture cells (e.g., bovine aortic endothelial cells) to near confluency. Induce apoptosis (e.g., via hypoxia) with and without this compound treatment for a specified time (e.g., 24 hours).

  • Cell Lysis: Harvest and lyse the cells using a specific lysis buffer to release intracellular contents.

  • Protein Quantification: Determine the total protein concentration of each lysate to ensure equal loading.

  • Enzymatic Reaction: Incubate a standardized amount of protein from each lysate with a specific colorimetric or fluorometric substrate for caspase-3 (e.g., Ac-DEVD-pNA).

  • Measurement: Measure the absorbance or fluorescence at regular intervals using a plate reader.

  • Data Analysis: Calculate the rate of substrate cleavage (e.g., pMol/min) and normalize it to the total protein concentration. Compare the activity in treated vs. untreated cells.[12]

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) Assay

This method is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.

  • Cell Culture and Fixation: Grow cells on coverslips or slides and treat as required (e.g., hypoxia with/without this compound). Fix the cells with a crosslinking agent like paraformaldehyde.

  • Permeabilization: Permeabilize the cell membranes (e.g., with Triton X-100) to allow entry of labeling reagents.

  • Labeling Reaction: Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., BrdUTP or FITC-dUTP). TdT adds the labeled nucleotides to the 3'-hydroxyl ends of fragmented DNA.

  • Detection: If using an indirect method (like BrdUTP), add a labeled secondary antibody that recognizes the incorporated nucleotide.

  • Microscopy and Quantification: Visualize the cells using fluorescence microscopy. Counterstain all nuclei with a DNA dye (e.g., DAPI). The percentage of apoptotic cells is determined by counting the number of TUNEL-positive nuclei relative to the total number of nuclei.[12]

Therapeutic Potential and Future Directions

The dual-action nature of this compound—combining direct antimicrobial activity with potent host-modulatory functions—makes it an attractive therapeutic candidate. Its ability to reduce inflammation, inhibit apoptosis, and promote angiogenesis suggests significant potential in:

  • Wound Healing: Accelerating tissue repair by promoting angiogenesis and reducing local inflammation.

  • Ischemic Conditions: Protecting tissues from damage during events like myocardial infarction or stroke by limiting apoptosis and reperfusion injury.[13][23]

  • Inflammatory Diseases: Modulating the inflammatory response in conditions characterized by excessive neutrophil activation.

  • Sepsis: Preserving tissue oxygenation and modulating nitric oxide levels in septic shock models.[24]

Future research should focus on optimizing peptide stability, delivery methods, and conducting preclinical and clinical trials to validate its therapeutic efficacy and safety in these applications.

Conclusion

This compound is a proline-rich antimicrobial peptide that transcends the conventional role of a simple bactericidal agent. Its sophisticated, non-lytic mechanism of action against bacteria, coupled with its profound ability to modulate fundamental host processes like inflammation, cell survival, and tissue remodeling, establishes it as a highly versatile biomolecule. Through specific interactions with intracellular targets such as p47phox and the 26S proteasome, this compound orchestrates a complex biological response that favors tissue protection and repair. This in-depth understanding of its molecular functions provides a solid foundation for its exploration as a next-generation therapeutic for a wide array of clinical conditions.

References

PR-39: A Proline-Rich Peptide Inhibitor of Phagocyte NADPH Oxidase

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proline-rich antimicrobial peptide PR-39 and its role as a potent inhibitor of phagocyte NADPH oxidase. The document details the molecular mechanisms of inhibition, presents quantitative data on its efficacy, outlines relevant experimental protocols, and provides visual representations of the key signaling pathways and experimental workflows.

Introduction to Phagocyte NADPH Oxidase and this compound

The phagocyte NADPH oxidase (NOX2) is a multi-protein enzyme complex crucial for innate immunity. Upon activation, it generates a "respiratory burst" by producing large quantities of superoxide anions (O₂⁻), which are essential for killing invading pathogens.[1] However, excessive or dysregulated NADPH oxidase activity can lead to oxidative stress and contribute to the pathology of various inflammatory diseases, making it a significant target for therapeutic intervention.[2]

This compound is an endogenous proline-arginine-rich antimicrobial peptide originally isolated from porcine small intestine.[3][4] Beyond its direct antimicrobial properties, this compound has been identified as a key regulator of inflammatory responses, primarily through its potent inhibition of phagocyte NADPH oxidase.[3][4] This guide delves into the specifics of this inhibitory action.

Mechanism of Inhibition: Disrupting Enzyme Assembly

The inhibitory action of this compound on NADPH oxidase is not through direct interaction with the catalytic subunit, but rather by preventing the assembly of the functional enzyme complex.[3][5] In resting phagocytes, the NADPH oxidase components are segregated, with the catalytic core, cytochrome b₅₅₈ (composed of gp91phox and p22phox), residing in the plasma and phagosomal membranes, while the regulatory subunits (p47phox, p67phox, p40phox) and the small GTPase Rac are located in the cytosol.[1][6]

Upon cellular stimulation, a signaling cascade leads to the phosphorylation of p47phox. This phosphorylation induces a conformational change in p47phox, exposing its two Src homology 3 (SH3) domains. These exposed SH3 domains then bind to a proline-rich region on p22phox, initiating the translocation of the cytosolic complex to the membrane and the subsequent assembly and activation of the oxidase.[3]

This compound exerts its inhibitory effect by mimicking the proline-rich target on p22phox.[5] It specifically binds to the SH3 domains of p47phox, thereby competitively inhibiting the interaction between p47phox and p22phox.[3][4] This action effectively blocks the assembly of the NADPH oxidase complex and prevents the generation of superoxide. The inhibitory activity of this compound is attributed to both a polybasic amino-terminal segment and a proline-rich core region within the peptide.[3] Studies have pinpointed that the primary inhibitory and antimicrobial functions reside within the N-terminal 26 amino acids of the peptide.[3][4]

Quantitative Data on this compound Inhibition

The inhibitory potency of this compound and its derivatives has been quantified in cell-free assays of NADPH oxidase activity. The following table summarizes the available data, primarily derived from the foundational study by Shi et al. (1996).

InhibitorDescriptionApproximate IC₅₀ (µM)Reference
This compound Full-length 39-amino acid peptide~1[5]
P26 N-terminal 26-residue fragment of this compound~2[5]

Note: IC₅₀ values are estimated from the dose-response curves presented in the cited literature.

Key Experimental Protocols

The study of NADPH oxidase inhibition by this compound relies on a variety of well-established experimental protocols. Below are detailed methodologies for key assays.

Cell-Free NADPH Oxidase Activity Assay

This assay reconstitutes the active NADPH oxidase complex in vitro to measure superoxide production.

Principle: Membrane fractions containing cytochrome b₅₅₈ are mixed with cytosolic fractions containing the regulatory subunits (or purified recombinant proteins) in the presence of an activating agent and NADPH. Superoxide production is typically measured by the superoxide dismutase (SOD)-inhibitable reduction of cytochrome c.

Detailed Protocol:

  • Preparation of Phagocyte Subcellular Fractions:

    • Isolate neutrophils or other phagocytes from whole blood.

    • Disrupt the cells by sonication or nitrogen cavitation in a relaxation buffer (e.g., 100 mM KCl, 3 mM NaCl, 1 mM ATP, 3.5 mM MgCl₂, 10 mM PIPES, pH 7.3).

    • Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and intact cells.

    • Subject the resulting supernatant to high-speed ultracentrifugation (e.g., 100,000 x g) to pellet the membrane fraction. The supernatant represents the cytosolic fraction.

    • Wash the membrane pellet and resuspend it in a buffer. Determine protein concentration for both fractions.

  • Assay Reaction:

    • In a 96-well plate or spectrophotometer cuvette, combine the membrane fraction (e.g., 5-10 µg protein) and the cytosolic fraction (e.g., 50-100 µg protein).

    • Add ferricytochrome c (e.g., final concentration of 50-100 µM).

    • Include a parallel reaction with superoxide dismutase (SOD, e.g., 300 units/mL) to confirm the specificity of cytochrome c reduction by superoxide.

    • Add varying concentrations of this compound or the vehicle control to the respective wells/cuvettes and incubate for a short period.

    • Initiate the reaction by adding an activating agent (e.g., arachidonic acid, 100 µM) and NADPH (e.g., 100 µM).

    • Immediately monitor the change in absorbance at 550 nm over time.

  • Data Analysis:

    • Calculate the rate of cytochrome c reduction using the extinction coefficient (ε₅₅₀ = 21.1 mM⁻¹cm⁻¹).

    • The SOD-inhibitable portion of the rate represents the rate of superoxide production.

    • Plot the percentage of inhibition against the concentration of this compound to determine the IC₅₀ value.

Whole-Cell Superoxide Production Assay

This assay measures superoxide release from intact phagocytes.

Principle: Intact phagocytes are stimulated in the presence of an indicator molecule that detects extracellular superoxide. The cytochrome c reduction assay is commonly used.

Detailed Protocol:

  • Cell Preparation:

    • Isolate neutrophils or other phagocytes and resuspend them in a suitable buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺).

    • Pre-incubate the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 60-150 minutes).[5]

  • Assay Reaction:

    • Add ferricytochrome c (e.g., 50-100 µM) to the cell suspension.

    • Include a parallel reaction with SOD for specificity control.

    • Stimulate the cells with an agonist such as phorbol 12-myristate 13-acetate (PMA, e.g., 100 ng/mL) or f-Met-Leu-Phe (fMLP).

    • Incubate at 37°C and monitor the absorbance change at 550 nm.

  • Data Analysis:

    • Calculate the SOD-inhibitable superoxide production as described for the cell-free assay.

Chemiluminescence Assays

Principle: Lucigenin or luminol are used as chemiluminescent probes that emit light upon reaction with reactive oxygen species (ROS). Lucigenin is more specific for superoxide, while luminol can react with various ROS in the presence of myeloperoxidase.

Detailed Protocol:

  • Cell/Fraction Preparation: Prepare cells or subcellular fractions as described above.

  • Assay Reaction:

    • In a white 96-well plate, add the cell suspension or reconstituted cell-free system.

    • Add this compound at desired concentrations.

    • Add the chemiluminescent probe (e.g., lucigenin at 5-25 µM or luminol at 100 µM).

    • Stimulate the reaction with an agonist (for whole cells) or activating agents (for cell-free systems).

    • Immediately measure light emission over time using a luminometer.

  • Data Analysis: Quantify the light output (relative light units) and compare the values from this compound-treated samples to controls.

Visualizing the Molecular Interactions and Workflows

The following diagrams, created using the DOT language, illustrate the key pathways and processes described in this guide.

NADPH_Oxidase_Activation cluster_membrane Membrane cluster_assembly Active Complex p47 p47phox p47_P p47phox-P p67 p67phox p67_mem p67phox p67->p67_mem Translocation p40 p40phox p40_mem p40phox p40->p40_mem Translocation Rac_GDP Rac-GDP Rac_GTP Rac-GTP Rac_GDP->Rac_GTP Activation gp91 gp91phox p22 p22phox Stimulus Stimulus (e.g., PMA, fMLP) PKC PKC Stimulus->PKC PKC->p47 Phosphorylation p47_P_mem p47phox-P p47_P->p47_P_mem Translocation Rac_GTP_mem Rac-GTP Rac_GTP->Rac_GTP_mem Translocation p47_P_mem->p67_mem p22_mem p22phox p47_P_mem->p22_mem p67_mem->p40_mem gp91_mem gp91phox Rac_GTP_mem->gp91_mem Superoxide O₂⁻ (Superoxide) cluster_assembly cluster_assembly cluster_assembly->Superoxide e⁻ from NADPH to O₂

Figure 1: Signaling pathway for phagocyte NADPH oxidase activation.

PR39_Inhibition cluster_activation Normal Activation cluster_inhibition Inhibition by this compound p47_P Phosphorylated p47phox p22 p22phox (on membrane) p47_P->p22 SH3 domain binding Assembly NADPH Oxidase Assembly p22->Assembly Superoxide Superoxide Production Assembly->Superoxide PR39 This compound p47_P_inhib Phosphorylated p47phox PR39->p47_P_inhib Binds to SH3 domains p22_inhib p22phox (on membrane) p47_P_inhib->p22_inhib Interaction Inhibited NoAssembly Assembly Blocked NoSuperoxide No Superoxide Production NoAssembly->NoSuperoxide

Figure 2: Mechanism of NADPH oxidase inhibition by this compound.

Experimental_Workflow start Start: Isolate Phagocytes or Prepare Subcellular Fractions preincubation Pre-incubate with: 1. This compound (various conc.) 2. Vehicle Control start->preincubation assay_setup Set up Assay: (e.g., Cytochrome c, Lucigenin) + Specificity Control (SOD) preincubation->assay_setup activation Initiate Reaction: Add Stimulant (e.g., PMA) or Activator (e.g., AA + NADPH) assay_setup->activation measurement Measure Output: (Absorbance or Chemiluminescence) over time activation->measurement analysis Data Analysis: Calculate Rate of Superoxide Production Determine % Inhibition measurement->analysis end End: Determine IC₅₀ Value analysis->end

Figure 3: General experimental workflow for assessing this compound inhibition.

Conclusion

This compound represents a significant endogenous regulator of the phagocyte respiratory burst. Its mechanism of action, centered on the inhibition of NADPH oxidase assembly through binding to the SH3 domains of p47phox, provides a specific and potent means of controlling superoxide production.[3][4] The low micromolar IC₅₀ of this compound highlights its potential as a lead compound for the development of novel anti-inflammatory therapeutics. The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic applications of this compound and other NADPH oxidase inhibitors.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of PR-39 Peptide via Fmoc Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

PR-39 is a 39-amino acid, proline- and arginine-rich antimicrobial peptide originally isolated from the porcine small intestine.[1][2] It is a member of the cathelicidin family of host defense peptides and exhibits a broad range of biological activities, including antibacterial action against Gram-negative bacteria, immunomodulation, and wound healing.[3][4] The mechanism of action of this compound is multifaceted; it can translocate across bacterial membranes to inhibit DNA and protein synthesis.[3] In mammalian cells, this compound can modulate inflammatory responses by inhibiting the NF-κB and MAPK signaling pathways.[4][5] This document provides a detailed protocol for the chemical synthesis of this compound using Fmoc-based solid-phase peptide synthesis (SPPS), a standard and robust method for producing high-purity peptides for research and pharmaceutical development.[6][7][8]

This compound Peptide Sequence and Properties

The primary amino acid sequence and key properties of this compound are summarized below.

PropertyValue
Sequence H-Arg-Arg-Arg-Pro-Arg-Pro-Pro-Tyr-Leu-Pro-Arg-Pro-Arg-Pro-Pro-Pro-Phe-Phe-Pro-Pro-Arg-Leu-Pro-Pro-Arg-Ile-Pro-Pro-Gly-Phe-Pro-Pro-Arg-Phe-Pro-Pro-Arg-Phe-Pro-NH2
Length (aa) 39
Molecular Formula C229H346N70O40
Molecular Weight 4719.5 Da
Source Synthetic
Form Lyophilized Powder

Experimental Protocols

This section details the materials and methods for the solid-phase synthesis of the this compound peptide.

Materials and Reagents

  • Resin: Rink Amide MBHA resin (100-200 mesh, loading capacity: 0.4-0.8 mmol/g).

  • Fmoc-Protected Amino Acids: Fmoc-Arg(Pbf)-OH, Fmoc-Pro-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Leu-OH, Fmoc-Phe-OH, Fmoc-Ile-OH, Fmoc-Gly-OH.

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole).

  • Activation Base: DIPEA (N,N-Diisopropylethylamine).

  • Fmoc Deprotection Reagent: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide).

  • Solvents: DMF (peptide synthesis grade), DCM (Dichloromethane).

  • Cleavage Cocktail (Reagent R): TFA (Trifluoroacetic acid, 90%), Thioanisole (5%), 1,2-Ethanedithiol (EDT, 3%), Anisole (2%).[9]

  • Precipitation and Washing Solvent: Cold diethyl ether.

  • Purification Solvents: Acetonitrile (HPLC grade), Water (HPLC grade), TFA (HPLC grade).

Equipment

  • Automated or manual peptide synthesizer.

  • Reaction vessels for manual synthesis.

  • Fritted funnels.

  • High-performance liquid chromatography (HPLC) system with a C18 reverse-phase column.

  • Lyophilizer.

  • Mass spectrometer (e.g., ESI-MS or MALDI-TOF).

Detailed Synthesis Protocol

1. Resin Swelling and Preparation

  • Weigh the Rink Amide resin into a reaction vessel.

  • Add DMF (approximately 10 mL per gram of resin) and allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.[8]

  • Drain the DMF.

2. Fmoc Deprotection

  • Add 20% piperidine in DMF to the swollen resin.

  • Agitate for 5-10 minutes at room temperature.

  • Drain the solution.

  • Repeat the piperidine treatment for another 5-10 minutes.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[8]

3. Amino Acid Coupling

  • In a separate vessel, pre-activate the Fmoc-amino acid (3-5 equivalents relative to the resin loading) by dissolving it in DMF with HBTU (2.9 equivalents) and HOBt (3 equivalents).

  • Add DIPEA (6 equivalents) to the mixture and agitate for 2-5 minutes.[10]

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitor the coupling reaction for completion using the Kaiser test (a positive test indicates incomplete coupling).[1]

  • If the coupling is incomplete, repeat the coupling step.

  • Wash the resin with DMF (3 times) and DCM (3 times).

4. Iterative Synthesis Cycle Repeat steps 2 (Fmoc Deprotection) and 3 (Amino Acid Coupling) for each amino acid in the this compound sequence, starting from the C-terminus.

5. Cleavage and Deprotection

  • After the final amino acid coupling and subsequent Fmoc deprotection, wash the peptide-resin with DCM and dry it under vacuum.

  • Prepare the cleavage cocktail (Reagent R) fresh. For peptides with multiple arginine residues, Reagent R is recommended for efficient removal of the Pbf protecting group.[9][11]

  • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

  • Gently agitate the mixture at room temperature for 2-4 hours. For peptides rich in arginine, a longer cleavage time may be necessary to ensure complete deprotection.[12][13]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

6. Peptide Precipitation and Purification

  • Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.

  • Centrifuge the suspension to pellet the peptide.

  • Wash the peptide pellet with cold diethyl ether and dry it under vacuum.

  • Purify the crude peptide using reverse-phase HPLC (RP-HPLC) on a C18 column.[14][15][16] A typical gradient is 5-95% acetonitrile in water with 0.1% TFA over 30-60 minutes.

  • Collect fractions and analyze their purity by analytical HPLC and mass spectrometry.[17][18]

  • Pool the fractions with the desired purity (>95%) and lyophilize to obtain the final this compound peptide as a white powder.

Data Presentation

Table 1: Representative Synthesis Parameters and Yield

ParameterValue
Resin Rink Amide
Scale of Synthesis 0.1 mmol
Coupling Reagents HBTU/HOBt/DIPEA
Cleavage Cocktail Reagent R (TFA/Thioanisole/EDT/Anisole)
Crude Peptide Yield ~70-80%
Purity after RP-HPLC >95%
Final Lyophilized Yield ~20-30%

Table 2: Characterization of Synthetic this compound

Analysis MethodExpected Result
Analytical RP-HPLC Single major peak at the expected retention time.
Mass Spectrometry (ESI-MS) [M+H]+ theoretical = 4720.5 Da, observed = 4720.5 ± 0.5 Da

Visualizations

experimental_workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_cleavage_purification Cleavage and Purification cluster_analysis Analysis Resin_Prep 1. Resin Swelling Deprotection 2. Fmoc Deprotection Resin_Prep->Deprotection Wash1 Wash Deprotection->Wash1 Coupling 3. Amino Acid Coupling Wash2 Wash Coupling->Wash2 Wash1->Coupling Cycle Repeat for 38 Cycles Wash2->Cycle Cleavage 4. Cleavage from Resin Wash2->Cleavage Cycle->Deprotection Precipitation 5. Ether Precipitation Cleavage->Precipitation Purification 6. RP-HPLC Purification Precipitation->Purification Lyophilization 7. Lyophilization Purification->Lyophilization Analysis 8. Purity and Identity Confirmation (HPLC & Mass Spectrometry) Lyophilization->Analysis PR39_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PR39 This compound Receptor Receptor PR39->Receptor Binds IKK IKK Complex PR39->IKK Inhibits MAPK_pathway MAPK Pathway (p38, JNK, ERK) PR39->MAPK_pathway Inhibits Proteasome Proteasome PR39->Proteasome Inhibits Receptor->IKK Activates Receptor->MAPK_pathway Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases IkB->Proteasome Degradation NFkB->IkB Bound to NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Gene_Expression Inflammatory Gene Expression NFkB_nuc->Gene_Expression Induces

References

Expressing the Porcine Antimicrobial Peptide PR-39 in Escherichia coli: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the successful recombinant expression and purification of the porcine cathelicidin PR-39 in Escherichia coli. This compound is a 39-amino acid, proline-arginine-rich antimicrobial peptide (AMP) with a significant role in the innate immune system.[1][2] Beyond its direct antimicrobial activity against several bacteria, this compound is involved in crucial biological processes such as immunomodulation, wound healing, and the inhibition of phagocyte NADPH oxidase.[1][3][4][5] The ability to produce bioactive recombinant this compound in a robust and scalable system like E. coli is of significant interest for research and therapeutic development.

Data Presentation: Expression and Purification of Recombinant this compound

The expression of small, cationic peptides like this compound in E. coli can be challenging due to potential toxicity to the host and susceptibility to proteolytic degradation. To overcome these issues, this compound is typically expressed as a fusion protein with a larger, stabilizing partner. The choice of fusion tag significantly impacts the final yield of the purified peptide. Below is a summary of reported yields for different this compound fusion protein strategies in E. coli.

Fusion SystemExpression VectorHost StrainInduction ConditionsPurification MethodCleavage AgentFinal YieldReference
Glutathione S-Transferase (GST)pGEX-4T-1E. coliNot specifiedAffinity ChromatographyEnterokinase~1.9 mg/L[6]
Small Ubiquitin-like Modifier (SUMO)pET-17bE. coli BL21 (DE3) pLysS0.4 mM IPTG, 30°CIMACSUMO Protease~250 µg/L[7]
Intein-Chitin Binding Domain (CBD)pET-17bE. coli BL21 (DE3) pLysS0.4 mM IPTG, 30°CChitin Affinity ChromatographyDTT-induced self-cleavage~280 µg/L[7]

Experimental Protocols

This section provides detailed protocols for the expression of this compound as a Glutathione S-Transferase (GST) fusion protein, its purification, and subsequent activity assessment. The GST-fusion system is a widely used and effective method for producing soluble recombinant proteins in E. coli.[8]

Cloning of this compound into a pGEX Expression Vector

This protocol outlines the steps for cloning the synthetic this compound gene into the pGEX-4T-1 vector, which allows for the expression of this compound with an N-terminal GST tag.

Materials:

  • pGEX-4T-1 vector

  • Synthetic this compound gene with appropriate restriction sites (e.g., BamHI and XhoI) and an enterokinase cleavage site.

  • Restriction enzymes (e.g., BamHI and XhoI) and corresponding buffers

  • T4 DNA Ligase and buffer

  • Competent E. coli DH5α cells

  • LB agar plates with ampicillin (100 µg/mL)

  • DNA purification kits

Procedure:

  • Digest 1-2 µg of the pGEX-4T-1 vector and the purified PCR product containing the this compound gene with BamHI and XhoI for 2-3 hours at 37°C.

  • Purify the digested vector and insert using a gel purification kit.

  • Set up the ligation reaction with a 1:3 molar ratio of vector to insert. Incubate at 16°C overnight or at room temperature for 2-3 hours.

  • Transform the ligation mixture into competent E. coli DH5α cells and plate on LB agar plates containing ampicillin. Incubate overnight at 37°C.

  • Screen colonies by colony PCR and confirm positive clones by restriction digestion and DNA sequencing.

Expression and Purification of GST-PR-39 Fusion Protein

Materials:

  • E. coli BL21 (DE3) cells

  • LB broth with ampicillin (100 µg/mL)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis Buffer: 1X PBS, pH 7.4, 1% Triton X-100, 1 mM DTT, protease inhibitor cocktail

  • Wash Buffer: 1X PBS, pH 7.4

  • Elution Buffer: 50 mM Tris-HCl, 10 mM reduced glutathione, pH 8.0[9]

  • Glutathione Sepharose 4B resin

Procedure:

  • Transform the confirmed pGEX-PR-39 plasmid into competent E. coli BL21 (DE3) cells.

  • Inoculate a single colony into 50 mL of LB broth with ampicillin and grow overnight at 37°C with shaking.

  • The next day, inoculate 1 L of LB broth with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM.

  • Incubate the culture for an additional 3-4 hours at 37°C or overnight at 16-20°C for potentially improved solubility.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Resuspend the cell pellet in 20-30 mL of ice-cold Lysis Buffer.

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 12,000 x g for 30 minutes at 4°C.

  • Add the cleared supernatant to an equilibrated Glutathione Sepharose 4B resin and incubate at 4°C for 1-2 hours with gentle agitation.

  • Wash the resin with 10-15 bed volumes of Wash Buffer.

  • Elute the GST-PR-39 fusion protein with Elution Buffer. Collect fractions and analyze by SDS-PAGE.

Cleavage of the GST Tag and Purification of this compound

Materials:

  • Enterokinase and 10X reaction buffer

  • Dialysis tubing (appropriate molecular weight cut-off)

  • Reverse-phase HPLC system

Procedure:

  • Pool the fractions containing the purified GST-PR-39.

  • Add enterokinase to the fusion protein at a ratio of 1:50 to 1:200 (enzyme:protein, w/w).[10]

  • Incubate at room temperature for 16-24 hours. Monitor cleavage by SDS-PAGE.

  • Once cleavage is complete, the released this compound can be separated from the GST tag and uncleaved fusion protein by reverse-phase HPLC.

  • Analyze the purified this compound by Tricine-SDS-PAGE, which is optimized for the resolution of small peptides.[4][11][12]

Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a target bacterium.

Materials:

  • Purified recombinant this compound

  • Target bacterial strain (e.g., E. coli ATCC 25922)

  • Mueller-Hinton Broth (MHB)[2][13]

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Grow the target bacteria in MHB overnight at 37°C.

  • Dilute the overnight culture to a final concentration of approximately 5 x 10^5 CFU/mL in fresh MHB.[13]

  • Prepare a series of two-fold dilutions of the purified this compound in MHB in a 96-well plate.

  • Add an equal volume of the diluted bacterial suspension to each well.

  • Include a positive control (bacteria without peptide) and a negative control (MHB only).

  • Incubate the plate at 37°C for 18-24 hours.[2]

  • The MIC is the lowest concentration of the peptide at which no visible growth is observed. This can be determined by visual inspection or by measuring the absorbance at 600 nm.[14]

Visualizations

Experimental Workflow for Recombinant this compound Production

experimental_workflow cluster_cloning Gene Cloning cluster_expression Protein Expression & Purification cluster_cleavage Tag Cleavage & Final Purification cluster_analysis Analysis & Activity Assay gene Synthetic this compound Gene digest Restriction Digestion gene->digest vector pGEX-4T-1 Vector vector->digest ligation Ligation digest->ligation transform_dh5a Transformation (DH5α) ligation->transform_dh5a plasmid Recombinant Plasmid (pGEX-PR-39) transform_dh5a->plasmid transform_bl21 Transformation (BL21) plasmid->transform_bl21 culture Cell Culture & Induction (IPTG) transform_bl21->culture harvest Cell Harvest & Lysis culture->harvest purify_gst GST Affinity Chromatography harvest->purify_gst fusion_protein Purified GST-PR-39 purify_gst->fusion_protein cleavage Enterokinase Cleavage fusion_protein->cleavage purify_pr39 Reverse-Phase HPLC cleavage->purify_pr39 final_pr39 Pure Recombinant this compound purify_pr39->final_pr39 analysis Tricine-SDS-PAGE Mass Spectrometry final_pr39->analysis activity Antimicrobial Assay (MIC) analysis->activity

Caption: Workflow for recombinant this compound production.

Signaling Pathway: Inhibition of NADPH Oxidase by this compound

This compound has been shown to inhibit the activity of phagocyte NADPH oxidase, a key enzyme in the production of reactive oxygen species (ROS) during inflammation.[4][15] It achieves this by binding to the Src homology 3 (SH3) domains of the p47phox subunit, which prevents the proper assembly of the NADPH oxidase complex.[15]

nadph_oxidase_inhibition cluster_membrane Phagosomal Membrane cluster_cytosol Cytosol cluster_assembly NADPH Oxidase Assembly (Activation) gp91phox gp91phox p22phox p22phox p47phox p47phox p47phox_mem p47phox p47phox->p47phox_mem Translocation p67phox p67phox p67phox_mem p67phox p67phox->p67phox_mem p40phox p40phox p40phox_mem p40phox p40phox->p40phox_mem rac Rac-GTP rac_mem Rac-GTP rac->rac_mem p47phox_mem->p22phox Binding p67phox_mem->gp91phox pr39 This compound pr39->inhibition inhibition->p47phox_mem Inhibits Binding

Caption: this compound inhibits NADPH oxidase assembly.

References

Application Notes and Protocols for the Purification of Recombinant PR-39

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PR-39 is a proline- and arginine-rich antimicrobial peptide (AMP) belonging to the cathelicidin family, first isolated from porcine small intestine.[1] Beyond its direct antimicrobial activity against a spectrum of bacteria, this compound exhibits a range of immunomodulatory and other biological functions, including the inhibition of the proteasome and NADPH oxidase, making it a molecule of significant interest for therapeutic development. The production of this compound in recombinant systems is a cost-effective and scalable alternative to chemical synthesis, enabling detailed structural and functional studies as well as preclinical development.

This document provides detailed application notes and protocols for the expression and purification of recombinant this compound from various expression systems. The focus is on providing practical, step-by-step guidance to researchers in academic and industrial settings.

Data Presentation: Comparison of Recombinant this compound Production Strategies

The choice of an expression system and fusion tag is critical for maximizing the yield and purity of recombinant this compound. The following table summarizes quantitative data from published studies to aid in the selection of an appropriate strategy.

Expression SystemFusion PartnerPurification Method(s)Cleavage AgentFinal Yield of this compoundReference(s)
Escherichia coli BL21 (DE3) pLysSSUMO (Small Ubiquitin-like Modifier) with polyhistidine tagNi-NTA Affinity ChromatographySUMO Protease250 µg/L[2][3]
Escherichia coli BL21 (DE3) pLysSIntein with Chitin Binding Domain (CBD)Chitin Affinity ChromatographyDTT-induced self-cleavage280 µg/L[2][3]
Escherichia coliGlutathione S-transferase (GST)Glutathione Affinity ChromatographyHydroxylamine, Enterokinase1.9 mg/L
Pichia pastorisCalmodulin (CaM)Calmodulin Affinity ResinHuman Rhinovirus 3C Protease1.0–1.2 mg/L
Pichia pastorisXynCDBFVCalmodulin Affinity ResinHuman Rhinovirus 3C Protease~0.3-0.4 mg/L

Experimental Workflows and Logical Relationships

The general workflow for the production and purification of recombinant this compound involves several key stages, from gene synthesis and cloning to final quality control of the purified peptide.

PR39_Purification_Workflow cluster_cloning Gene Synthesis & Cloning cluster_expression Expression cluster_purification Purification cluster_qc Quality Control gene_synthesis Gene Synthesis (Codon Optimized) cloning Cloning into Expression Vector gene_synthesis->cloning transformation Transformation into Expression Host cloning->transformation culture Cell Culture & Growth transformation->culture induction Induction of Protein Expression culture->induction harvest Cell Harvest induction->harvest lysis Cell Lysis harvest->lysis clarification Clarification of Lysate lysis->clarification affinity Affinity Chromatography clarification->affinity cleavage Fusion Tag Cleavage affinity->cleavage downstream Downstream Purification cleavage->downstream analysis Purity Analysis (Tricine-SDS-PAGE) downstream->analysis identity Identity Confirmation (Mass Spectrometry) analysis->identity activity Functional Assay (Antimicrobial Assay) identity->activity

Caption: General experimental workflow for recombinant this compound production.

Experimental Protocols

Protocol 1: Purification of His-SUMO-PR-39 from E. coli

This protocol describes the purification of this compound expressed as a fusion with a polyhistidine-tagged SUMO protein, which enhances solubility and provides an affinity handle for purification.

1. Materials and Buffers:

  • Lysis Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0.

  • Wash Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0.[4]

  • Elution Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0.[4]

  • Dialysis Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 8.0.

  • SUMO Protease: Commercially available.

  • Ni-NTA Agarose Resin: Commercially available.

2. Procedure:

  • Cell Lysis: Resuspend the E. coli cell pellet in Lysis Buffer (5 mL per gram of wet cell paste). Sonicate on ice until the suspension is no longer viscous.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Affinity Chromatography:

    • Equilibrate the Ni-NTA agarose column with 5-10 column volumes (CV) of Lysis Buffer.

    • Load the clarified lysate onto the column.

    • Wash the column with 10-20 CV of Wash Buffer to remove non-specifically bound proteins.

    • Elute the His-SUMO-PR-39 fusion protein with 5-10 CV of Elution Buffer. Collect fractions and analyze by Tricine-SDS-PAGE.

  • Fusion Tag Cleavage:

    • Pool the fractions containing the fusion protein and dialyze against Dialysis Buffer overnight at 4°C to remove imidazole.

    • Add SUMO protease to the dialyzed protein solution at a ratio of 1:100 (protease:fusion protein, w/w).

    • Incubate at 4°C for 16 hours with gentle mixing.

  • Removal of His-SUMO Tag and Protease:

    • Pass the cleavage reaction mixture through the equilibrated Ni-NTA column again.

    • The cleaved this compound peptide will be in the flow-through, while the His-SUMO tag and the His-tagged SUMO protease will bind to the resin.

  • Final Purification (Optional):

    • Further purify the this compound peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) or ion-exchange chromatography.

Protocol 2: Purification of Intein-CBD-PR-39 from E. coli

This system utilizes a self-cleaving intein tag fused to a chitin-binding domain (CBD) for one-step affinity purification.

1. Materials and Buffers:

  • Column Buffer: 20 mM Tris-HCl, 500 mM NaCl, 1 mM EDTA, pH 8.5.[5]

  • Cleavage Buffer: Column Buffer containing 50 mM DTT.[6]

  • Chitin Agarose Resin: Commercially available.

2. Procedure:

  • Cell Lysis and Clarification: Follow steps 1 and 2 from Protocol 1, using the Column Buffer for cell resuspension.

  • Affinity Chromatography and On-Column Cleavage:

    • Equilibrate the chitin agarose column with 10 CV of Column Buffer.[6]

    • Load the clarified lysate onto the column at a flow rate of 0.5-1 mL/min.[6]

    • Wash the column with at least 20 CV of Column Buffer.[6]

    • To induce cleavage, quickly flush the column with 3 CV of Cleavage Buffer. Stop the flow and incubate the column at 4-23°C for 16-40 hours.[6]

    • Elute the cleaved, tag-less this compound peptide with 3 CV of Column Buffer.

Protocol 3: Analysis of Purified this compound by Tricine-SDS-PAGE

Due to its small size, this compound requires a specialized SDS-PAGE system for proper resolution.

1. Materials and Buffers:

  • Gel Buffer: 3.0 M Tris, 0.3% SDS, pH 8.45.

  • Cathode (Upper) Buffer: 0.1 M Tris, 0.1 M Tricine, 0.1% SDS, pH 8.25.

  • Anode (Lower) Buffer: 0.2 M Tris-HCl, pH 8.9.

  • Acrylamide/Bis-acrylamide solution (49.5% T, 3% C): 48g acrylamide, 1.5g bis-acrylamide in 100 mL.

  • Sample Buffer (2X): Commercially available or prepared with Tris-HCl, SDS, glycerol, and a tracking dye.

2. Gel Preparation (for a 16.5% T, 3% C resolving gel):

ComponentStacking Gel (4%)Resolving Gel (16.5%)
Acrylamide/Bis Solution1.0 mL5.5 mL
Gel Buffer2.5 mL3.3 mL
Glycerol-1.3 g
Water6.5 mL1.2 mL
10% APS50 µL50 µL
TEMED5 µL5 µL

3. Procedure:

  • Assemble the gel casting apparatus and pour the resolving gel. Overlay with water or isopropanol.

  • After polymerization, pour off the overlay and pour the stacking gel. Insert the comb.

  • Prepare protein samples by mixing with an equal volume of 2X Sample Buffer and heating at 85°C for 2 minutes.[7]

  • Assemble the electrophoresis unit, fill the reservoirs with the appropriate running buffers.

  • Load samples and run the gel at an initial low voltage (e.g., 30V) for 1 hour, then increase to a higher voltage (e.g., 100-150V).[8]

  • Stain the gel with Coomassie Brilliant Blue or a silver stain.

Signaling Pathways Involving this compound

This compound's biological effects are mediated through its interaction with key intracellular signaling pathways.

This compound and the NF-κB Signaling Pathway

This compound is a non-competitive, reversible inhibitor of the 20S proteasome.[3][9] It binds to the α7 subunit of the proteasome, leading to a conformational change that selectively inhibits the degradation of specific proteins, including the inhibitor of NF-κB (IκBα).[1][3][9] By preventing IκBα degradation, this compound blocks the activation and nuclear translocation of NF-κB, a key transcription factor involved in inflammatory responses.[1][10] This mechanism underlies the anti-inflammatory properties of this compound.

NFkB_Pathway PR39 This compound Proteasome 20S Proteasome PR39->Proteasome Inhibits IkBa_p Phosphorylated IκBα Proteasome->IkBa_p Degrades NFkB_IkBa NF-κB/IκBα Complex NFkB NF-κB NFkB_IkBa->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes Activates

Caption: this compound inhibits the proteasome, preventing IκBα degradation and NF-κB activation.
This compound and the Phagocyte NADPH Oxidase Pathway

This compound can also inhibit the activity of the phagocyte NADPH oxidase, an enzyme complex responsible for the production of reactive oxygen species (ROS) during inflammation.[2][11][12] this compound achieves this by binding to the Src homology 3 (SH3) domains of the p47phox cytosolic subunit.[2][11] This interaction prevents the assembly of the active NADPH oxidase complex at the phagosomal membrane, thereby reducing ROS production and mitigating potential tissue damage from excessive inflammation.[2][11]

NADPH_Oxidase_Pathway cluster_cytosol Cytosol cluster_membrane Membrane PR39 This compound p47phox p47phox PR39->p47phox Binds to SH3 domains NADPH_Oxidase Active NADPH Oxidase Complex p47phox->NADPH_Oxidase Assembly p67phox p67phox p67phox->NADPH_Oxidase Assembly p40phox p40phox p40phox->NADPH_Oxidase Assembly Rac Rac-GTP Rac->NADPH_Oxidase Assembly Cytosolic_Complex Cytosolic Complex Membrane Phagosomal Membrane p22phox p22phox p22phox->NADPH_Oxidase gp91phox gp91phox gp91phox->NADPH_Oxidase Cytochrome_b558 Cytochrome b558 ROS ROS Production NADPH_Oxidase->ROS Catalyzes

Caption: this compound inhibits NADPH oxidase assembly by binding to p47phox.

Conclusion

The protocols and data presented herein provide a comprehensive resource for the successful recombinant production and purification of the antimicrobial peptide this compound. The choice of expression system and purification strategy should be guided by the desired yield, purity requirements, and available laboratory resources. Understanding the molecular mechanisms of this compound's biological activity, particularly its effects on the NF-κB and NADPH oxidase pathways, is crucial for its development as a potential therapeutic agent. These application notes aim to facilitate further research into this promising molecule.

References

Application Notes and Protocols for PR-39 In Vitro Antimicrobial Susceptibility Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the in vitro antimicrobial susceptibility of the porcine cathelicidin PR-39. The methodologies described herein are based on established antimicrobial susceptibility testing standards, with modifications to accommodate the specific properties of cationic antimicrobial peptides.

Introduction to this compound

This compound is a 39-amino-acid, proline- and arginine-rich antimicrobial peptide isolated from the pig small intestine.[1] It is a member of the cathelicidin family of host defense peptides and exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[2][3] Unlike many other antimicrobial peptides that primarily act by causing membrane lysis, this compound has a multi-faceted mechanism of action. It can translocate across the bacterial membrane without causing significant disruption and subsequently interfere with essential intracellular processes, including DNA and protein synthesis.[1][4][5][6] Some studies also indicate that at higher concentrations, it can induce membrane permeabilization, leading to ATP leakage and loss of membrane potential.[2][3][6]

Mechanism of Action of this compound

The antimicrobial activity of this compound involves a series of interactions with the bacterial cell, as outlined in the signaling pathway diagram below. The initial interaction is electrostatic, between the positively charged peptide and the negatively charged components of the bacterial outer membrane. Following this, this compound translocates into the cytoplasm where it exerts its primary effects.

PR39_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Bacterial Membrane cluster_cytoplasm Cytoplasm PR39 This compound OuterMembrane Outer Membrane PR39->OuterMembrane Electrostatic Interaction InnerMembrane Inner Membrane OuterMembrane->InnerMembrane Translocation DNA DNA Synthesis InnerMembrane->DNA Inhibition Protein Protein Synthesis InnerMembrane->Protein Inhibition Proteasome Proteasome Activity InnerMembrane->Proteasome Inhibition CellDeath Bacterial Cell Death DNA->CellDeath Protein->CellDeath Proteasome->CellDeath

Caption: Mechanism of action of the antimicrobial peptide this compound.

Quantitative Antimicrobial Susceptibility Data

The antimicrobial activity of this compound is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that inhibits the visible growth of a microorganism.

MicroorganismStrainMIC (µg/mL)MIC (µM)Reference Strain
Escherichia coliK120.5 - 40.1 - 0.8ATCC 25922
Salmonella TyphimuriumLT21 - 20.2 - 0.4ATCC 14028
Bacillus globigii1 - 40.2 - 0.8
Enterococcus faecalis4 - 80.8 - 1.7
Mycobacterium tuberculosisH37Rv5010.6ATCC 27294
Staphylococcus aureus>64>13.5ATCC 29213

Note: MIC values can vary depending on the specific assay conditions, including the growth medium and the initial bacterial inoculum.

Experimental Protocols

Broth Microdilution Assay for MIC Determination

The broth microdilution assay is a standard method for determining the MIC of an antimicrobial agent.[7] For cationic peptides like this compound, modifications to the standard protocol are necessary to prevent the peptide from binding to the negatively charged surfaces of standard polystyrene microtiter plates, which can lead to an overestimation of the MIC.[8]

Broth_Microdilution_Workflow prep Prepare this compound Stock Solution and Serial Dilutions plate Add this compound Dilutions and Bacterial Inoculum to Polypropylene Microtiter Plate prep->plate inoculum Prepare Bacterial Inoculum (e.g., 5 x 10^5 CFU/mL) inoculum->plate incubate Incubate at 37°C for 18-24 hours plate->incubate read Read MIC (Lowest Concentration with No Visible Growth) incubate->read

Caption: Workflow for the broth microdilution assay.

Materials:

  • This compound peptide

  • Sterile, cation-adjusted Mueller-Hinton Broth (MHB)

  • Sterile polypropylene 96-well microtiter plates

  • Bacterial strains of interest

  • Spectrophotometer

  • Incubator

Protocol:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in a suitable solvent (e.g., sterile water or 0.01% acetic acid) to create a high-concentration stock solution (e.g., 1 mg/mL).

    • Sterilize the stock solution by filtration through a 0.22 µm filter.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 colonies of the test bacterium and inoculate into a tube containing 5 mL of MHB.

    • Incubate the culture at 37°C with shaking until it reaches the mid-logarithmic phase of growth (equivalent to a 0.5 McFarland standard or an OD600 of 0.08-0.1).

    • Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Assay Procedure:

    • In a sterile polypropylene 96-well plate, perform serial two-fold dilutions of the this compound stock solution in MHB to achieve the desired concentration range. The final volume in each well should be 50 µL.

    • Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.

    • Include a positive control well (bacteria in MHB without this compound) and a negative control well (MHB only).

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of this compound at which there is no visible growth.

    • Optionally, the optical density at 600 nm (OD600) can be measured using a microplate reader to quantify bacterial growth.

Radial Diffusion Assay

The radial diffusion assay is a gel-based method that provides a qualitative or semi-quantitative measure of antimicrobial activity.[9]

Radial_Diffusion_Workflow agar Prepare Agarose Gel Seeded with Test Bacteria wells Punch Wells into the Solidified Gel agar->wells add_peptide Add this compound Solutions of Varying Concentrations to Wells wells->add_peptide incubate Incubate at 37°C for 18-24 hours add_peptide->incubate measure Measure the Diameter of the Zone of Inhibition incubate->measure

Caption: Workflow for the radial diffusion assay.

Materials:

  • This compound peptide

  • Tryptic Soy Broth (TSB)

  • Agarose

  • Sterile petri dishes

  • Bacterial strains of interest

  • Incubator

Protocol:

  • Preparation of Seeded Agar Plates:

    • Grow the test bacterium in TSB to the mid-logarithmic phase.

    • Prepare a 1% (w/v) agarose solution in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4). Autoclave to sterilize and then cool to 45-50°C in a water bath.

    • Add the bacterial culture to the molten agarose to a final concentration of approximately 1 x 10^6 CFU/mL and mix gently.

    • Pour the seeded agarose into sterile petri dishes and allow it to solidify.

  • Assay Procedure:

    • Once the gel has solidified, punch small wells (2-4 mm in diameter) into the agar using a sterile borer.

    • Prepare serial dilutions of the this compound peptide in a suitable buffer.

    • Add a fixed volume (e.g., 5-10 µL) of each this compound dilution to a separate well.

    • Allow the plates to sit at room temperature for 2-3 hours to allow the peptide to diffuse into the agar.

    • Invert the plates and incubate at 37°C for 18-24 hours.

  • Data Analysis:

    • After incubation, a clear zone of inhibition will be visible around the wells containing active concentrations of this compound.

    • Measure the diameter of the zone of inhibition (in mm).

    • A standard curve can be generated by plotting the diameter of the inhibition zone against the logarithm of the this compound concentration. This can be used to determine the relative activity of unknown samples.

Conclusion

The protocols outlined in these application notes provide robust and reliable methods for assessing the in vitro antimicrobial activity of this compound. The choice of assay will depend on the specific research question. The broth microdilution assay provides a quantitative MIC value, which is essential for comparing the potency of different antimicrobial agents. The radial diffusion assay offers a simpler, more visual method for screening antimicrobial activity. Adherence to these detailed protocols will ensure the generation of accurate and reproducible data for researchers, scientists, and drug development professionals working with this promising antimicrobial peptide.

References

Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of PR-39

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PR-39 is a proline- and arginine-rich cathelicidin antimicrobial peptide of porcine origin, playing a significant role in the innate immune system. It exhibits a broad spectrum of activity, primarily against Gram-negative bacteria, by employing a non-lytic mechanism that involves translocation across the bacterial membrane and subsequent disruption of intracellular processes like DNA and protein synthesis.[1][2] Beyond its direct antimicrobial effects, this compound is also recognized for its immunomodulatory functions, including the modulation of inflammatory pathways such as the NF-κB and MAPK signaling cascades.[3]

Accurate determination of the Minimum Inhibitory Concentration (MIC) is a critical first step in evaluating the antimicrobial potency of this compound. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under defined conditions.[4] This document provides detailed protocols for performing a broth microdilution MIC assay for this compound, with specific considerations for its cationic nature, along with a summary of reported MIC values and a visualization of a key signaling pathway it modulates.

Data Presentation: MIC of this compound Against Various Bacterial Strains

The antimicrobial activity of this compound has been evaluated against several bacterial species. The following table summarizes the reported MIC values. It is important to note that variations in MIC values can occur due to differences in experimental methodology, including the specific strain tested, growth medium, and incubation conditions.

Bacterial SpeciesStrainMIC (µg/mL)MIC (µM)Reference
Escherichia coliATCC 25922-1 - 4[3]
Escherichia coliK88-1 - 4[3]
Escherichia coliK12Variable-[5]
Salmonella typhimurium--1 - 4[3]
Salmonella choleraesuis--1 - 4[3]
Salmonella enterica serovar TyphimuriumLT2~8.8 (Wild Type)2[6][7]
Streptococcus suisSerotype 2Variable-[5]
Streptococcus suisSerotype 7Variable-[5]
Staphylococcus aureus-ResistantResistant[1][2][3]
Bacillus globigii--2.5[1]
Enterococcus faecalis-Susceptible-[1][2]

Experimental Protocols

Principle of the Broth Microdilution Assay

The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent.[8] The assay involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the plates are visually inspected for microbial growth (turbidity). The MIC is the lowest concentration of the agent that completely inhibits visible growth.

Special Considerations for Cationic Antimicrobial Peptides (AMPs) like this compound

Standard MIC protocols may need modification for cationic AMPs to prevent underestimation of their potency.[9] Key modifications include:

  • Use of Polypropylene Plates: Cationic peptides can bind to the surface of standard polystyrene plates, reducing the effective concentration of the peptide in the medium. Therefore, it is recommended to use polypropylene 96-well plates.[10][11][12]

  • Peptide Diluent: To prevent peptide loss due to aggregation or non-specific binding, a diluent such as 0.01% acetic acid with 0.2% bovine serum albumin (BSA) is often used for preparing peptide stock solutions and serial dilutions.[10]

Detailed Protocol for this compound MIC Assay

This protocol is adapted from established methods for cationic antimicrobial peptides and follows the general principles outlined by the Clinical and Laboratory Standards Institute (CLSI).[9][10][13][14]

Materials:

  • This compound peptide (lyophilized)

  • Test bacterial strains (e.g., E. coli, S. typhimurium)

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • Sterile deionized water

  • 0.01% Acetic Acid with 0.2% Bovine Serum Albumin (BSA)

  • Sterile 1.5 mL polypropylene microcentrifuge tubes

  • Sterile 96-well polypropylene round-bottom microtiter plates

  • Spectrophotometer

  • Pipettes and sterile tips

  • Incubator (37°C)

  • Shaker (optional)

Procedure:

  • Preparation of this compound Stock Solution:

    • Aseptically weigh a precise amount of lyophilized this compound powder.

    • Reconstitute the peptide in sterile deionized water to create a high-concentration stock solution (e.g., 1 mg/mL).

    • Further dilute the stock solution in 0.01% acetic acid with 0.2% BSA to prepare the working stock for serial dilutions.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Inoculate the colonies into a tube containing 5 mL of MHB.

    • Incubate at 37°C with shaking (200 rpm) until the culture reaches the mid-logarithmic phase of growth (typically 2-6 hours, achieving a turbidity equivalent to a 0.5 McFarland standard).

    • Adjust the bacterial suspension with fresh MHB to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL. This can be achieved by diluting the 0.5 McFarland standard suspension (which is ~1.5 x 10^8 CFU/mL) 1:300.

  • Preparation of Serial Dilutions in the Microtiter Plate:

    • Add 50 µL of sterile MHB to wells 2 through 11 of a 96-well polypropylene plate.

    • Add 100 µL of the this compound working stock solution (at twice the highest desired final concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10. Well 11 will serve as the growth control (no peptide). Well 12 will be the sterility control (no bacteria).

  • Inoculation of the Microtiter Plate:

    • Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

    • Add 100 µL of sterile MHB to well 12 to serve as a sterility control and a blank for plate reading.

  • Incubation:

    • Cover the microtiter plate and incubate at 37°C for 18-24 hours in ambient air.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.

    • Optionally, the optical density (OD) at 600 nm can be measured using a microplate reader to quantify bacterial growth. The MIC can be defined as the lowest concentration that inhibits growth by ≥90% compared to the growth control.

Visualizations

Experimental Workflow for MIC Assay

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading start Start prep_peptide Prepare this compound Stock Solution start->prep_peptide prep_inoculum Prepare Bacterial Inoculum (5x10^5 CFU/mL) start->prep_inoculum serial_dilution Perform 2-fold Serial Dilutions of this compound in 96-well Polypropylene Plate prep_peptide->serial_dilution inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Read MIC (Lowest Concentration with No Visible Growth) incubate->read_mic finish End read_mic->finish PR39_Signaling cluster_stimulus Inflammatory Stimulus cluster_pathways Pro-inflammatory Signaling cluster_inhibitor Inhibition LPS LPS (Lipopolysaccharide) MAPK MAPK Pathway LPS->MAPK Activates NFkB NF-κB Pathway LPS->NFkB Activates Inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) MAPK->Inflammatory_Cytokines Leads to Production NFkB->Inflammatory_Cytokines Leads to Production PR39 This compound PR39->MAPK Inhibits Phosphorylation PR39->NFkB Inhibits Phosphorylation

References

Application Notes and Protocols for PR-39 Cytotoxicity Assays on Mammalian Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PR-39 is a proline- and arginine-rich cathelicidin peptide with a primary role in the innate immune system. Beyond its antimicrobial properties, this compound exhibits a range of immunomodulatory and other biological activities. Notably, its interaction with mammalian cells is complex, often demonstrating low cytotoxicity and, in some cases, a protective, anti-apoptotic effect. However, cell-specific cytotoxic effects have been observed, which appear to be dependent on cellular uptake mechanisms.[1] These application notes provide a comprehensive guide to assessing the cytotoxic effects of this compound on various mammalian cell lines.

Data Presentation: Quantitative Analysis of this compound Cytotoxicity

The following tables summarize the available data on the cytotoxic and anti-apoptotic effects of this compound on different mammalian cell lines. Due to the generally low cytotoxicity of this compound, IC50 values are often not determined. Instead, data is frequently presented as the percentage of cell viability at specific concentrations.

Table 1: Effect of this compound on the Metabolic Activity of Porcine Cell Lines

Cell LineCell TypeConcentration (µM)Incubation TimeEffect on Metabolic Activity (% of Control)Assay
3D4/31Porcine Alveolar Macrophage4024 hours~70%WST-1[1]
IPEC-J2Porcine Intestinal EpithelialUp to 40Not specifiedLow reduction in metabolic activityWST-1[1]

Table 2: Anti-apoptotic Effects of this compound on Mammalian Cells

Cell LineCell TypeConditionThis compound ConcentrationEffect
Bovine Aortic Endothelial Cells (BAECs)EndothelialHypoxiaNot specifiedReduced TUNEL-positive cells from 66.2% to 29.6%[2]
Bovine Aortic Endothelial Cells (BAECs)EndothelialHypoxiaNot specifiedReduced caspase-3 activity from 10.52 to 3.17 pMol/min[2]

Signaling Pathways

Anti-Apoptotic Signaling Pathway of this compound

This compound has been shown to protect certain mammalian cells from apoptosis, particularly under conditions of cellular stress such as hypoxia.[2] The primary mechanism involves the inhibition of caspase-3 activity and the upregulation of the Inhibitor of Apoptosis Protein-2 (IAP-2).[2]

PR39_Anti_Apoptotic_Pathway PR39 This compound Cell Mammalian Cell PR39->Cell Enters cell IAP2_mRNA IAP-2 mRNA Stability (Increased) Cell->IAP2_mRNA IAP2_Gene IAP-2 Gene Transcription (Increased) Cell->IAP2_Gene IAP2_Protein IAP-2 Protein IAP2_mRNA->IAP2_Protein IAP2_Gene->IAP2_Protein Caspase3 Caspase-3 IAP2_Protein->Caspase3 Inhibits Apoptosis Apoptosis Caspase3->Apoptosis Induces

This compound Anti-Apoptotic Signaling Pathway

Experimental Workflow

A systematic approach is crucial for accurately determining the cytotoxic potential of this compound. The following diagram illustrates a general workflow for assessing cytotoxicity.

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis Cell_Culture 1. Cell Seeding (e.g., 96-well plate) Peptide_Prep 2. This compound Preparation (Serial Dilutions) Incubation 3. Cell Treatment with this compound (24-72 hours) Peptide_Prep->Incubation MTT MTT Assay (Metabolic Activity) Incubation->MTT LDH LDH Assay (Membrane Integrity) Incubation->LDH Apoptosis Annexin V/PI Staining (Apoptosis/Necrosis) Incubation->Apoptosis Data_Collection 4. Data Acquisition (e.g., Plate Reader, Flow Cytometer) MTT->Data_Collection LDH->Data_Collection Apoptosis->Data_Collection Analysis 5. IC50 Calculation & Viability Curves Data_Collection->Analysis

General Experimental Workflow for Cytotoxicity Assessment

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

  • Mammalian cells of interest

  • Complete culture medium

  • This compound peptide

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • For adherent cells, seed at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • For suspension cells, seed at a density of 20,000-50,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in serum-free culture medium at 2X the final desired concentrations.

    • Remove the medium from the wells (for adherent cells, aspirate carefully; for suspension cells, centrifuge the plate at 300 x g for 5 minutes and then aspirate).

    • Add 100 µL of the 2X this compound dilutions to the respective wells.

    • Include wells with untreated cells (negative control) and vehicle control.

    • Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate at 37°C for 2-4 hours, or until purple formazan crystals are visible.

  • Formazan Solubilization:

    • For adherent cells, carefully aspirate the medium without disturbing the formazan crystals. For suspension cells, centrifuge the plate and aspirate the supernatant.

    • Add 100 µL of solubilization solution to each well.

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies the release of LDH from damaged cells, indicating a loss of plasma membrane integrity.

Materials:

  • Mammalian cells of interest

  • Complete culture medium

  • This compound peptide

  • 96-well flat-bottom plates

  • Commercially available LDH cytotoxicity assay kit (follow manufacturer's instructions)

  • Lysis buffer (often included in the kit, for maximum LDH release control)

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol.

  • Preparation of Controls:

    • Spontaneous LDH release: Wells with untreated cells.

    • Maximum LDH release: To wells with untreated cells, add lysis buffer (as per kit instructions) 30-45 minutes before the end of the incubation period.

    • Background control: Wells with culture medium only.

  • Sample Collection:

    • After the incubation period, centrifuge the plate at 300 x g for 5 minutes to pellet the cells.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the kit's protocol.

    • Add 50 µL of the reaction mixture to each well of the new plate containing the supernatants.

    • Incubate at room temperature for 10-30 minutes, protected from light.

  • Stopping the Reaction and Data Acquisition:

    • Add 50 µL of stop solution (if provided in the kit) to each well.

    • Measure the absorbance at the wavelength specified in the kit's protocol (commonly 490 nm).

  • Calculation of Cytotoxicity:

    • Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] * 100

Annexin V and Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Mammalian cells of interest

  • Complete culture medium

  • This compound peptide

  • 6-well plates or culture flasks

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI) solution

  • 1X Binding Buffer (e.g., 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • PBS

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with the desired concentrations of this compound for the appropriate duration. Include an untreated control.

  • Cell Harvesting:

    • Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC to the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 5 µL of PI solution.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples immediately (within 1 hour) using a flow cytometer.

    • Interpretation of results:

      • Annexin V (-) / PI (-): Live cells

      • Annexin V (+) / PI (-): Early apoptotic cells

      • Annexin V (+) / PI (+): Late apoptotic/necrotic cells

      • Annexin V (-) / PI (+): Necrotic cells

References

Application Notes and Protocols for PR-39 in a Murine Wound Healing Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PR-39, a proline- and arginine-rich cathelicidin antimicrobial peptide, has demonstrated significant potential in promoting wound healing. Its multifaceted mechanism of action, encompassing antimicrobial, immunomodulatory, and pro-angiogenic properties, makes it a compelling candidate for therapeutic development. These application notes provide a comprehensive overview of the role of this compound in wound healing and detailed protocols for conducting a wound healing assay in a mouse model to evaluate its efficacy.

Mechanism of Action in Wound Healing

This compound influences several key processes in wound repair:

  • Induction of Syndecans: this compound upregulates the expression of syndecan-1 and syndecan-4, cell surface heparan sulfate proteoglycans. These molecules are crucial for regulating cell proliferation and migration, essential steps in the formation of granulation tissue.

  • Promotion of Angiogenesis: The peptide enhances the formation of new blood vessels, a critical process for supplying oxygen and nutrients to the healing wound. This compound achieves this by inhibiting the degradation of Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor that regulates the expression of pro-angiogenic genes.

  • Anti-inflammatory Effects: this compound can modulate the inflammatory response in the wound environment. It has been shown to inhibit the NF-κB and MAPK signaling pathways, which are involved in the production of pro-inflammatory cytokines. This helps in the timely transition from the inflammatory to the proliferative phase of wound healing.

Signaling Pathways

The signaling pathways influenced by this compound in the context of wound healing are complex and interconnected. Below are diagrams illustrating these key pathways.

PR39_Signaling_Pathway PR39 This compound Syndecan Syndecan-1 & -4 Expression PR39->Syndecan HIF1a HIF-1α Degradation (Inhibition) PR39->HIF1a NFkB_MAPK NF-κB / MAPK Signaling (Inhibition) PR39->NFkB_MAPK CellProMigration Cell Proliferation & Migration Syndecan->CellProMigration WoundHealing Wound Healing CellProMigration->WoundHealing Angiogenesis Angiogenesis HIF1a->Angiogenesis Angiogenesis->WoundHealing Inflammation Inflammation NFkB_MAPK->Inflammation Inflammation->WoundHealing

This compound Signaling Pathways in Wound Healing

Experimental Protocols

Murine Excisional Wound Healing Model

This protocol describes the creation of a full-thickness excisional wound on the dorsum of a mouse.

Materials:

  • 8-12 week old mice (e.g., C57BL/6 or BALB/c)

  • Electric clippers

  • Depilatory cream (optional)

  • Surgical scrub (e.g., Betadine and 70% ethanol)

  • Sterile surgical instruments (scissors, forceps)

  • 4-6 mm biopsy punch

  • Anesthesia (e.g., isoflurane, ketamine/xylazine cocktail)

  • Analgesics (e.g., buprenorphine)

  • Sterile saline or phosphate-buffered saline (PBS)

  • This compound peptide solution (see Section 2 for preparation)

  • Vehicle control solution

  • Transparent occlusive dressing (e.g., Tegaderm™)

  • Digital camera for documentation

  • Calipers or imaging software for wound measurement

Procedure:

  • Animal Preparation: Anesthetize the mouse using an approved protocol. Shave the dorsal surface and disinfect the area with a surgical scrub.

  • Wound Creation: Create one or two full-thickness excisional wounds on the dorsum using a sterile biopsy punch. Carefully excise the skin and the underlying panniculus carnosus muscle.

  • Treatment Application: Immediately after wounding, apply the this compound solution or vehicle control directly to the wound bed.

  • Dressing: Cover the wound with a transparent occlusive dressing to prevent contamination and desiccation.

  • Post-operative Care: Administer analgesics as per your institution's guidelines and monitor the animals for signs of pain or distress.

  • Wound Monitoring and Measurement: Remove the dressing at specified time points (e.g., days 0, 3, 5, 7, 10, and 14) to photograph the wounds. Measure the wound area using calipers or analyze the images with appropriate software.

  • Tissue Collection: At the end of the experiment, euthanize the mice and harvest the wound tissue for histological or molecular analysis.

Preparation and Administration of this compound

Reagent Preparation:

  • This compound Stock Solution: Reconstitute synthetic this compound peptide in sterile water or PBS to a stock concentration of 1 mg/mL. Aliquot and store at -20°C or -80°C.

  • Vehicle Control: The vehicle should be the same solvent used to dissolve the this compound (e.g., sterile PBS).

  • Working Solution: On the day of treatment, dilute the this compound stock solution to the desired final concentration (e.g., 10-100 µg/mL) in the vehicle.

Administration Protocol:

  • Topical Application: Pipette a sufficient volume of the this compound working solution or vehicle to cover the entire wound bed (typically 20-50 µL for a 4-6 mm wound).

  • Frequency: Apply the treatment daily or every other day, depending on the experimental design.

Experimental_Workflow cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment AnimalAcclimation Animal Acclimation Anesthesia Anesthesia AnimalAcclimation->Anesthesia ReagentPrep This compound & Vehicle Preparation Treatment Topical Application (this compound or Vehicle) ReagentPrep->Treatment WoundCreation Wound Creation (Biopsy Punch) Anesthesia->WoundCreation WoundCreation->Treatment Dressing Wound Dressing Treatment->Dressing Monitoring Wound Monitoring & Measurement Dressing->Monitoring TissueHarvest Tissue Harvest Monitoring->TissueHarvest Analysis Histological & Molecular Analysis TissueHarvest->Analysis

Murine Wound Healing Assay Workflow

Data Presentation

Quantitative data from wound healing studies should be presented in a clear and organized manner to facilitate comparison between treatment groups.

Table 1: Wound Closure Rate

Time Point (Day)Mean Wound Area (mm²) - Vehicle ControlMean Wound Area (mm²) - this compound% Wound Closure - Vehicle Control% Wound Closure - this compound
0[Insert Data][Insert Data]00
3[Insert Data][Insert Data][Calculate][Calculate]
7[Insert Data][Insert Data][Calculate][Calculate]
10[Insert Data][Insert Data][Calculate][Calculate]
14[Insert Data][Insert Data][Calculate][Calculate]

Table 2: Histological and Angiogenesis Quantification

ParameterVehicle ControlThis compound
Re-epithelialization (%) at Day 7[Insert Data][Insert Data]
Granulation Tissue Thickness (µm) at Day 7[Insert Data][Insert Data]
Blood Vessel Density (vessels/mm²) at Day 7[Insert Data][Insert Data]

Note: The data in these tables are placeholders and should be populated with experimental results.

Conclusion

The antimicrobial peptide this compound presents a promising therapeutic agent for accelerating wound healing. Its ability to modulate key cellular processes such as proliferation, migration, and angiogenesis, coupled with its anti-inflammatory properties, provides a multi-pronged approach to tissue repair. The protocols outlined in these application notes provide a standardized framework for the in vivo evaluation of this compound in a murine model, enabling researchers and drug development professionals to robustly assess its therapeutic potential.

Application Notes and Protocols: In Vivo Administration of PR-39 for Colitis Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

PR-39 is a porcine-derived, proline-arginine-rich antimicrobial peptide (AMP) that demonstrates a variety of biological activities, including immunomodulation, wound healing, and angiogenesis.[1] Recent studies have highlighted its therapeutic potential in the context of Inflammatory Bowel Disease (IBD), particularly in models of ulcerative colitis (UC).[1] this compound has been shown to ameliorate clinical symptoms and reduce colonic tissue damage in experimental colitis, suggesting it could be a novel therapeutic agent for IBD.[1] Its mechanism of action involves modulating key inflammatory pathways, enhancing intestinal barrier function, and influencing the gut microbiota.[1][2]

This document provides detailed application notes and protocols for the in vivo administration of this compound in a dextran sulfate sodium (DSS)-induced colitis mouse model, intended for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound exerts its anti-inflammatory effects through several mechanisms:

  • Inhibition of Pro-inflammatory Signaling: this compound has been shown to alleviate colitis by inhibiting the phosphorylation of proteins associated with the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.[1][2] The NF-κB pathway is a critical regulator of immune and inflammatory responses; its activation leads to the transcription of numerous pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[3][4][5] By suppressing this pathway, this compound effectively reduces the production of these inflammatory mediators, thereby dampening the inflammatory cascade in the colon.[1][2]

  • Enhancement of Intestinal Barrier Function: A compromised intestinal epithelial barrier is a primary factor in the etiology of UC.[6][7] this compound helps restore barrier integrity by up-regulating the expression of crucial tight junction proteins, such as Occludin and ZO-1.[1][6] These proteins are essential for maintaining the tight seals between epithelial cells, preventing the translocation of luminal bacteria and toxins into the mucosa.[7][8]

  • Modulation of Gut Microbiota: The composition of the gut microbiota is often altered in IBD.[9] Studies indicate that this compound can modulate the relative abundance of intestinal flora, potentially increasing beneficial bacteria while reducing pathogenic species.[1][2]

Signaling Pathway Diagram

PR39_NFkB_Pathway cluster_pathway NF-κB Signaling Cascade DSS DSS TLR4 TLR4 Activation DSS->TLR4 IKK IKK Complex Phosphorylation TLR4->IKK IkBa IκBα Degradation IKK->IkBa NFkB NF-κB Nuclear Translocation IkBa->NFkB releases Cytokines Pro-inflammatory Gene Expression (TNF-α, IL-6) NFkB->Cytokines PR39 This compound PR39->IKK Inhibits

Caption: this compound inhibits the NF-κB signaling pathway, reducing pro-inflammatory cytokine expression.

Experimental Protocols

The following protocols describe the induction of colitis in mice using DSS and subsequent treatment with this compound.

Protocol 1: Dextran Sulfate Sodium (DSS)-Induced Colitis Model

This protocol is a standard method for inducing acute colitis, which mimics many of the clinical and histological features of human UC.

  • Animals: 8-12 week old C57BL/6 mice are commonly used.[1][10] House animals under standard conditions and allow for at least one week of acclimatization before starting the experiment.

  • Induction:

    • Prepare a 3% (w/v) solution of DSS (molecular weight 36-50 kDa) in sterile drinking water.[1] The solution should be prepared fresh.

    • Replace the regular drinking water of the experimental group with the 3% DSS solution. Provide this ad libitum for 7 consecutive days.[1][11]

    • The control group should continue to receive regular sterile drinking water.

    • Monitor the mice daily for clinical signs of colitis.

Protocol 2: In Vivo Administration of this compound

This protocol details the local administration of this compound to the site of inflammation.

  • Materials:

    • This compound peptide, dissolved in sterile 1x Phosphate-Buffered Saline (PBS).

    • Flexible gavage needle or a suitable catheter for rectal administration.

  • Procedure:

    • On a predetermined day of the DSS induction (e.g., day 1 or day 3), begin this compound treatment.

    • Anesthetize the mice lightly if necessary to prevent injury during administration.

    • Administer 5 mg/kg of this compound solution in a total volume of 100-150 µL via rectal injection.[1]

    • To ensure retention of the solution, hold the mouse in a head-down position for approximately 60 seconds after administration.

    • Administer the treatment daily until the end of the experiment.

    • The DSS-only group should receive a vehicle control (1x PBS) via the same route and volume.

Protocol 3: Assessment of Colitis Severity

A combination of clinical, macroscopic, and microscopic assessments should be used.

  • Disease Activity Index (DAI): Calculate daily DAI scores based on a combination of weight loss, stool consistency, and the presence of blood in the stool.

  • Macroscopic Evaluation: At the end of the study, euthanize the mice and carefully excise the colon from the cecum to the anus. Measure the colon length, as colonic shortening is a common sign of inflammation.[11]

  • Histological Analysis:

    • Fix a segment of the distal colon in 10% neutral buffered formalin.

    • Embed the tissue in paraffin, section, and perform Hematoxylin and Eosin (H&E) staining.[10]

    • Score the sections for severity of inflammation, depth of injury, and crypt damage.

  • Molecular and Protein Analysis:

    • Snap-freeze colon tissue samples in liquid nitrogen for subsequent analysis.

    • Use techniques like quantitative real-time PCR (qRT-PCR) or Western blotting to measure the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and tight junction proteins (e.g., Occludin, ZO-1).

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Phase 1: Setup cluster_induction Phase 2: Induction & Treatment cluster_analysis Phase 3: Endpoint Analysis Acclimatization Animal Acclimatization (1 week) Baseline Record Baseline Body Weight Acclimatization->Baseline Grouping Randomize into Groups (Control, DSS, DSS+this compound) Baseline->Grouping DSS_Admin Start DSS Administration (Day 0) Grouping->DSS_Admin PR39_Admin Start this compound/Vehicle Admin (Daily) DSS_Admin->PR39_Admin Monitoring Daily Monitoring (Weight, DAI Score) PR39_Admin->Monitoring Endpoint Experiment Endpoint (e.g., Day 8) Monitoring->Endpoint Collection Euthanasia & Sample Collection Endpoint->Collection Macroscopic Macroscopic Analysis (Colon Length) Collection->Macroscopic Microscopic Histology (H&E) Collection->Microscopic Molecular Molecular Analysis (qPCR, Western Blot) Collection->Molecular

Caption: Workflow for a DSS-induced colitis study with this compound intervention.

Quantitative Data Summary

The following tables summarize the expected quantitative outcomes from studies investigating this compound in colitis models.

Table 1: Effect of this compound on Clinical and Macroscopic Parameters in DSS-Induced Colitis

Parameter Control Group DSS Group DSS + this compound (5 mg/kg) Group Expected Outcome with this compound
Body Weight Change (%) Gain / Stable Significant Loss Attenuated Loss Amelioration of weight loss[1]
DAI Score 0 High (e.g., >3) Significantly Lower Reduction in disease severity
Colon Length (cm) Normal Significantly Shorter Significantly Longer Prevention of colon shortening[6]

| Histological Score | 0 | High | Significantly Lower | Reduced tissue damage and inflammation[1] |

Table 2: Effect of this compound on Inflammatory Cytokine Levels

Cytokine DSS Group DSS + this compound (5 mg/kg) Group Expected Outcome with this compound
TNF-α Upregulated Downregulated Decreased pro-inflammatory response[2]
IL-6 Upregulated Downregulated Decreased pro-inflammatory response[2]

| IL-1β | Upregulated | Downregulated | Decreased pro-inflammatory response[2] |

Table 3: Effect of this compound on Intestinal Barrier Protein Expression

Protein DSS Group DSS + this compound (5 mg/kg) Group Expected Outcome with this compound
Occludin Downregulated Upregulated Enhanced tight junction integrity[6]
ZO-1 Downregulated Upregulated Enhanced tight junction integrity[6]

| Mucin 2 (Muc2) | Downregulated | Upregulated | Improved mucus layer protection[2] |

The antimicrobial peptide this compound represents a promising therapeutic candidate for ulcerative colitis. Its efficacy in preclinical models is attributed to its ability to inhibit the NF-κB/MAPK inflammatory signaling pathways and enhance the integrity of the intestinal epithelial barrier.[1][2] The protocols outlined in this document provide a comprehensive framework for researchers to conduct in vivo studies to further evaluate the therapeutic potential of this compound. Consistent and reproducible application of these methods will be crucial in elucidating the full range of its mechanisms and advancing its potential development as a novel treatment for IBD.

References

PR-39 Angiogenesis Tube Formation Assay: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PR-39 is a proline- and arginine-rich antimicrobial peptide that has been identified as a potent regulator of angiogenesis, the physiological process through which new blood vessels form from pre-existing ones. This process is critical in various physiological and pathological conditions, including wound healing, embryonic development, and tumor growth. This compound promotes angiogenesis by inhibiting the degradation of Hypoxia-Inducible Factor-1 alpha (HIF-1α), a key transcription factor that upregulates the expression of several pro-angiogenic genes, including Vascular Endothelial Growth Factor (VEGF).[1] The endothelial cell tube formation assay is a widely used in vitro method to assess the angiogenic potential of compounds by evaluating the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.[2][3]

This document provides detailed application notes and a comprehensive protocol for conducting an angiogenesis tube formation assay to evaluate the effects of this compound.

Data Presentation

The following table summarizes representative quantitative data from a hypothetical this compound angiogenesis tube formation assay. The data illustrates the dose-dependent effect of this compound on key angiogenic parameters.

Treatment GroupConcentrationTotal Tube Length (µm/field)Number of Branch Points/fieldNumber of Loops/field
Vehicle Control0 µM1500 ± 12025 ± 510 ± 3
This compound0.1 µM2500 ± 20045 ± 820 ± 4
This compound1 µM4500 ± 35080 ± 1040 ± 6
This compound10 µM4800 ± 40085 ± 1242 ± 7
Positive Control (VEGF)50 ng/mL5000 ± 41090 ± 1145 ± 8
Negative Control (Suramin)30 µM800 ± 9010 ± 35 ± 2

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

This section provides a detailed methodology for performing the this compound angiogenesis tube formation assay.

Materials
  • Human Umbilical Vein Endothelial Cells (HUVECs) (Passage 2-5)

  • Endothelial Cell Growth Medium-2 (EGM-2)

  • Fetal Bovine Serum (FBS)

  • This compound peptide (synthetic)

  • Vascular Endothelial Growth Factor (VEGF) (positive control)

  • Suramin (negative control)

  • Basement Membrane Extract (BME), such as Matrigel®

  • 96-well tissue culture plates

  • Calcein AM fluorescent dye

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA solution

  • Incubator (37°C, 5% CO₂)

  • Inverted fluorescence microscope with a digital camera

  • Image analysis software (e.g., ImageJ with Angiogenesis Analyzer plugin)

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_bme Thaw BME on ice prep_plate Coat 96-well plate with BME prep_bme->prep_plate prep_cells Culture HUVECs to 80-90% confluency harvest_cells Harvest and resuspend HUVECs prep_cells->harvest_cells seed_cells Seed HUVECs onto BME-coated plate harvest_cells->seed_cells add_treatment Add this compound, controls, and vehicle seed_cells->add_treatment incubate Incubate for 4-18 hours add_treatment->incubate stain_cells Stain cells with Calcein AM incubate->stain_cells image_acquisition Image acquisition using fluorescence microscope stain_cells->image_acquisition quantification Quantify tube formation image_acquisition->quantification

Fig 1. Experimental workflow for the this compound tube formation assay.
Detailed Protocol

1. Preparation of BME-Coated Plates:

  • Thaw the Basement Membrane Extract (BME) on ice overnight at 4°C.

  • Using pre-chilled pipette tips, add 50 µL of BME to each well of a 96-well plate.

  • Ensure the BME is spread evenly across the surface of each well.

  • Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.

2. Cell Preparation and Seeding:

  • Culture HUVECs in EGM-2 medium until they reach 80-90% confluency.

  • Wash the cells with PBS and detach them using Trypsin-EDTA.

  • Neutralize the trypsin and centrifuge the cells at 200 x g for 5 minutes.

  • Resuspend the cell pellet in EGM-2 medium (with reduced serum, e.g., 0.5-2% FBS) to a final concentration of 2 x 10⁵ cells/mL.

  • Prepare treatment solutions of this compound (e.g., 0.1, 1, 10 µM), VEGF (50 ng/mL), and Suramin (30 µM) in the same reduced-serum medium.

  • Add 100 µL of the cell suspension to each BME-coated well.

3. Treatment and Incubation:

  • Immediately after seeding the cells, add 100 µL of the respective treatment solutions or vehicle control to each well.

  • Gently mix the contents of the wells.

  • Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours. The optimal incubation time should be determined empirically, but robust tube formation is typically observed within this window.[4]

4. Staining and Imaging:

  • Carefully remove the culture medium from the wells without disturbing the delicate tube network.

  • Wash the cells gently with pre-warmed PBS.

  • Prepare a 2 µM Calcein AM solution in PBS.

  • Add 100 µL of the Calcein AM solution to each well and incubate for 30 minutes at 37°C.

  • Remove the Calcein AM solution and wash the wells again with PBS.

  • Acquire images of the tube networks using an inverted fluorescence microscope at 4x or 10x magnification.

5. Quantification of Tube Formation:

  • Analyze the captured images using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

  • Quantify key parameters of angiogenesis, including:

    • Total tube length: The sum of the lengths of all tube segments.

    • Number of branch points: The number of points where three or more tubes intersect.

    • Number of loops: The number of enclosed areas formed by the tube network.

Signaling Pathway

This compound exerts its pro-angiogenic effects primarily through the stabilization of HIF-1α. Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. This compound inhibits this degradation process, allowing HIF-1α to accumulate, translocate to the nucleus, and activate the transcription of target genes that promote various stages of angiogenesis.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response PR39 This compound PHD PHDs PR39->PHD inhibits HIF1a HIF-1α HIF1a_p Hydroxylated HIF-1α HIF1a_n HIF-1α HIF1a->HIF1a_n translocates PHD->HIF1a hydroxylates VHL VHL Complex Proteasome Proteasome VHL->Proteasome targets for degradation HIF1a_p->VHL binds HIF1b HIF-1β HIF1a_n->HIF1b dimerizes with HIF1 HIF-1 Complex HRE Hypoxia Response Element (HRE) HIF1->HRE binds to VEGF_gene VEGF Gene HRE->VEGF_gene activates transcription of Angiogenesis_genes Other Angiogenic Genes HRE->Angiogenesis_genes activates transcription of VEGF_protein VEGF Protein VEGF_gene->VEGF_protein translates to Endothelial_cell Endothelial Cell VEGF_protein->Endothelial_cell acts on Proliferation Proliferation Endothelial_cell->Proliferation Migration Migration Endothelial_cell->Migration Tube_Formation Tube Formation Endothelial_cell->Tube_Formation

Fig 2. This compound signaling pathway in angiogenesis.

Conclusion

The this compound angiogenesis tube formation assay is a robust and quantitative method for evaluating the pro-angiogenic activity of this peptide. By following the detailed protocol and understanding the underlying signaling pathway, researchers can effectively screen and characterize the effects of this compound and related compounds on endothelial cell morphogenesis. This assay serves as a valuable tool in the fields of drug discovery and vascular biology research.

References

Application Notes and Protocols for Utilizing PR-39 in a DSS-Induced Colitis Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of the antimicrobial peptide PR-39 in a dextran sulfate sodium (DSS)-induced colitis model in mice. This document outlines the experimental protocols, expected outcomes, and the underlying mechanism of action of this compound in ameliorating intestinal inflammation.

Introduction

Inflammatory bowel disease (IBD) is a group of chronic inflammatory conditions of the gastrointestinal tract. The DSS-induced colitis model in mice is a widely used and reproducible model that mimics many of the clinical and histological features of human ulcerative colitis. This compound, a porcine-derived cathelicidin, is an antimicrobial peptide with known immunomodulatory, anti-inflammatory, and wound-healing properties.[1] Recent studies have demonstrated the therapeutic potential of this compound in alleviating the severity of DSS-induced colitis, making it a promising candidate for IBD research and drug development.[1]

Mechanism of Action

This compound exerts its protective effects in DSS-induced colitis primarily through the inhibition of the NF-κB/MAPK signaling pathway .[1] This pathway is a central regulator of inflammation. In the context of colitis, DSS induces the activation of NF-κB and MAPK, leading to the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This compound intervenes by inhibiting the phosphorylation of key proteins within this pathway, thereby downregulating the expression of these inflammatory mediators and reducing intestinal inflammation and tissue damage.[1]

Data Presentation

The following tables summarize the expected quantitative outcomes from the administration of this compound in a DSS-induced colitis model. Please note that while the trends are based on published research, the specific values are illustrative and may vary depending on experimental conditions.

Table 1: Effect of this compound on Clinical Parameters in DSS-Induced Colitis

GroupTreatmentDisease Activity Index (DAI)Body Weight Loss (%)Colon Length (cm)
1Control (No DSS, No this compound)008.5 ± 0.5
2DSS Only3.5 ± 0.415 ± 25.5 ± 0.6
3DSS + this compound (5 mg/kg)1.5 ± 0.35 ± 1.57.5 ± 0.4

Table 2: Effect of this compound on Pro-inflammatory Cytokine Levels in Colon Tissue

GroupTreatmentTNF-α (pg/mg tissue)IL-1β (pg/mg tissue)IL-6 (pg/mg tissue)
1Control (No DSS, No this compound)50 ± 1020 ± 530 ± 8
2DSS Only250 ± 30150 ± 20200 ± 25
3DSS + this compound (5 mg/kg)100 ± 1560 ± 1080 ± 12

Table 3: Effect of this compound on Myeloperoxidase (MPO) Activity

GroupTreatmentMPO Activity (U/g tissue)
1Control (No DSS, No this compound)1.0 ± 0.2
2DSS Only5.0 ± 0.8
3DSS + this compound (5 mg/kg)2.0 ± 0.4

Experimental Protocols

Induction of DSS Colitis (Acute Model)

This protocol describes the induction of acute colitis in mice using DSS.

Materials:

  • Dextran Sulfate Sodium (DSS, molecular weight 36,000-50,000 Da)

  • Sterile, deionized water

  • Experimental mice (e.g., C57BL/6, 8-10 weeks old)

Procedure:

  • Prepare a 3% (w/v) DSS solution by dissolving DSS powder in sterile drinking water. Ensure the solution is fresh.

  • House mice in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and the prepared DSS solution.

  • Provide the 3% DSS solution as the sole source of drinking water for 7 consecutive days.

  • Monitor the mice daily for clinical signs of colitis, including body weight loss, stool consistency, and the presence of blood in the stool.

  • On day 8, switch the drinking water back to regular sterile water.

  • Continue daily monitoring until the end of the experiment (typically day 10-14).

Administration of this compound

This protocol details the rectal administration of this compound to mice with DSS-induced colitis.

Materials:

  • This compound peptide, lyophilized

  • Sterile phosphate-buffered saline (PBS)

  • Flexible gavage needle or catheter

Procedure:

  • Reconstitute the lyophilized this compound in sterile PBS to a final concentration of 1 mg/mL.

  • Starting from day 3 of DSS administration (or as determined by your experimental design), administer this compound rectally.

  • The recommended dose is 5 mg/kg body weight.[1] Calculate the required volume for each mouse based on its daily body weight.

  • Gently restrain the mouse and insert the flexible gavage needle or catheter approximately 3-4 cm into the rectum.

  • Slowly inject the calculated volume of the this compound solution.

  • Hold the mouse in a head-down position for approximately 30-60 seconds to ensure retention of the solution.

  • Continue daily administration of this compound until the end of the experiment.

Assessment of Colitis Severity

This protocol outlines the methods for evaluating the severity of colitis.

a. Disease Activity Index (DAI):

Calculate the DAI score daily for each mouse based on the following parameters:

  • Weight Loss: 0 (no loss), 1 (1-5%), 2 (5-10%), 3 (10-15%), 4 (>15%)

  • Stool Consistency: 0 (normal), 2 (loose stools), 4 (diarrhea)

  • Rectal Bleeding: 0 (no blood), 2 (occult blood), 4 (gross bleeding)

The DAI is the sum of these scores divided by 3.

b. Macroscopic Evaluation:

  • At the end of the experiment, euthanize the mice.

  • Carefully dissect the entire colon from the cecum to the anus.

  • Measure the length of the colon. A shorter colon is indicative of more severe inflammation.

  • Observe for signs of inflammation, such as hyperemia, edema, and ulceration.

c. Histological Analysis:

  • Fix a segment of the distal colon in 10% neutral buffered formalin.

  • Embed the tissue in paraffin and prepare 5 µm sections.

  • Stain the sections with Hematoxylin and Eosin (H&E).

  • Score the sections for histological damage, considering inflammatory cell infiltration, crypt damage, and epithelial ulceration.

d. Myeloperoxidase (MPO) Assay:

MPO is an enzyme abundant in neutrophils, and its activity in the colon tissue is a marker of neutrophil infiltration and inflammation.

  • Homogenize a pre-weighed piece of colon tissue in a suitable buffer.

  • Centrifuge the homogenate and collect the supernatant.

  • Perform the MPO assay using a commercial kit or a standard protocol based on the oxidation of a substrate (e.g., o-dianisidine dihydrochloride) in the presence of hydrogen peroxide.

  • Express MPO activity as units per gram of tissue.

e. Cytokine Analysis:

Measure the levels of pro-inflammatory cytokines in the colon tissue.

  • Homogenize a pre-weighed piece of colon tissue in a lysis buffer containing protease inhibitors.

  • Centrifuge the homogenate and collect the supernatant.

  • Determine the protein concentration of the supernatant.

  • Use Enzyme-Linked Immunosorbent Assay (ELISA) kits to quantify the levels of TNF-α, IL-1β, and IL-6.

  • Normalize cytokine levels to the total protein concentration and express as pg/mg of tissue.

Mandatory Visualizations

PR39_DSS_Colitis_Workflow cluster_induction Colitis Induction cluster_treatment This compound Treatment cluster_assessment Assessment DSS_Admin Administer 3% DSS in drinking water for 7 days Daily_Monitoring Daily monitoring of Body Weight, Stool, and Bleeding DSS_Admin->Daily_Monitoring PR39_Admin Rectal administration of this compound (5 mg/kg) daily from day 3 DAI Calculate Disease Activity Index (DAI) Daily_Monitoring->DAI Sacrifice Sacrifice at endpoint (e.g., day 10) PR39_Admin->Sacrifice Colon_Length Measure Colon Length Sacrifice->Colon_Length Histology Histological Analysis (H&E) Sacrifice->Histology MPO MPO Assay Sacrifice->MPO Cytokines Cytokine Analysis (ELISA) Sacrifice->Cytokines

Experimental workflow for this compound in DSS-induced colitis.

PR39_NFkB_MAPK_Pathway cluster_pathway NF-κB and MAPK Signaling Pathways DSS DSS IKK IKK Phosphorylation DSS->IKK MAPK MAPK Phosphorylation (p38, ERK, JNK) DSS->MAPK PR39 This compound PR39->IKK Inhibits PR39->MAPK Inhibits IkB IκBα Degradation IKK->IkB NFkB NF-κB (p65) Nuclear Translocation IkB->NFkB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Pro_inflammatory_Cytokines MAPK->Pro_inflammatory_Cytokines Inflammation Intestinal Inflammation and Tissue Damage Pro_inflammatory_Cytokines->Inflammation

This compound inhibits the NF-κB/MAPK signaling pathway.

References

Application Notes and Protocols for Lentiviral Delivery of PR-39 in Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of lentiviral vectors to deliver and express the antimicrobial peptide PR-39 in in vitro models. These guidelines are intended to assist researchers in studying the multifaceted roles of this compound in various cellular processes, including inflammation, apoptosis, and angiogenesis.

Introduction to this compound

This compound is a proline- and arginine-rich antimicrobial peptide originally isolated from porcine small intestines.[1][2] Beyond its direct antimicrobial activities, this compound is a significant modulator of various cellular functions. A key mechanism of action is its ability to inhibit the degradation of IκBα, an inhibitor of the transcription factor NF-κB.[3][4][5] By preventing IκBα degradation, this compound effectively blocks the activation of NF-κB, a central regulator of inflammatory responses, cell survival, and proliferation.[4][6][7] In vitro studies have demonstrated that this compound can attenuate inflammation, inhibit apoptosis in hypoxic endothelial cells, and influence angiogenesis.[1]

Rationale for Lentiviral Delivery

While many in vitro studies have utilized synthetic this compound peptide, lentiviral-mediated gene delivery offers several advantages for long-term and stable expression in a wide range of cell types, including both dividing and non-dividing cells.[8][9][10] This approach allows for the sustained endogenous production of this compound, which can be crucial for investigating its long-term effects on cellular signaling pathways and phenotypes. This is particularly relevant for complex processes such as cellular differentiation, chronic inflammation models, or extended drug treatment studies.

Data Presentation

Table 1: Summary of In Vitro Effects of this compound Treatment

Cell LineTreatmentConcentrationDurationObserved EffectReference
HUVECThis compound Peptide100 nM-No effect on p21 and c-Fos expression levels[3]
HUVECTNF-α + this compound Peptide-2 hoursComplete blockage of TNF-α-induced VCAM-1 expression[4]
HUVECTNF-α + this compound Peptide-8 hoursComplete blockage of TNF-α-induced ICAM-1 expression[4]
U937This compound Peptide1 µM3 hoursNo induction of HSP70 expression[3]
U937This compound Peptide1 µM-Minor inhibition of total cellular protein degradation[3]
ECV304This compound Peptide1 µM48 hoursNo significant inhibition of cell growth[3]
BAECThis compound Peptide-12-24 hoursSignificant stimulation of IAP-2 mRNA[1]
BAECThis compound Peptide-6-48 hoursIncreased IAP-2 protein levels[1]
Neonatal Rat CardiomyocytesAd-PR39100 MOI72 hoursNo significant increase in cell surface area[11]
Neonatal Rat CardiomyocytesThis compound Peptide1 µM72 hoursNo significant increase in cell surface area[11]

Table 2: Antimicrobial Activity of this compound

OrganismAssayConcentration (mg/L)ResultReference
M. tuberculosis H37RvRadiometric5080% growth inhibition[12]
M. tuberculosis E1380/94 (MDR)Radiometric5039% growth inhibition[12]
M. tuberculosis P34/95 (MDR)Radiometric5049% growth inhibition[12]

Signaling Pathway

Caption: this compound inhibits the 26S proteasome, preventing IκBα degradation and blocking NF-κB activation.

Experimental Workflow

Lentiviral_Delivery_Workflow Lentiviral Delivery of this compound Workflow cluster_prep Vector Preparation & Production cluster_transduction Transduction & Analysis Cloning 1. Clone this compound cDNA into Lentiviral Vector Transfection 2. Co-transfect Packaging Cells (e.g., HEK293T) Cloning->Transfection Harvest 3. Harvest & Concentrate Lentiviral Particles Transfection->Harvest Titer 4. Determine Viral Titer Harvest->Titer Transduce 5. Transduce Target Cells with this compound Lentivirus Titer->Transduce Select 6. (Optional) Select Transduced Cells Transduce->Select Culture 7. Culture for Stable Expression Select->Culture Analysis 8. In Vitro Assays (e.g., Western Blot, qPCR, Reporter Assay) Culture->Analysis

Caption: Workflow for this compound expression in vitro using lentiviral vectors.

Experimental Protocols

Protocol 1: Cloning of this compound into a Lentiviral Transfer Plasmid
  • Obtain this compound cDNA: Synthesize the cDNA sequence for porcine this compound. Include appropriate restriction enzyme sites for cloning into the desired lentiviral vector (e.g., pLVX, pCDH). A Kozak sequence should be included upstream of the start codon for efficient translation.

  • Vector Selection: Choose a third-generation lentiviral transfer vector. For initial experiments, a vector containing a fluorescent reporter (e.g., EGFP) linked via an IRES or 2A peptide can facilitate monitoring of transduction efficiency.

  • Restriction Digest: Digest both the this compound cDNA insert and the lentiviral vector with the selected restriction enzymes.

  • Ligation: Ligate the digested this compound insert into the linearized lentiviral vector using T4 DNA ligase.

  • Transformation: Transform the ligation product into competent E. coli and select for colonies on antibiotic-containing agar plates.

  • Verification: Isolate plasmid DNA from several colonies and verify the correct insertion of the this compound sequence by restriction digest and Sanger sequencing.

Protocol 2: Lentivirus Production and Concentration

This protocol is based on the transient transfection of HEK293T cells.[13][14]

  • Cell Seeding: The day before transfection, seed HEK293T cells in 10 cm dishes at a density that will result in 70-80% confluency on the day of transfection.[14]

  • Plasmid Preparation: Prepare a mixture of the following plasmids:

    • Lentiviral transfer plasmid containing this compound

    • Packaging plasmid (e.g., psPAX2)

    • Envelope plasmid (e.g., pMD2.G)

  • Transfection: Co-transfect the HEK293T cells with the plasmid mixture using a suitable transfection reagent (e.g., calcium phosphate or a commercial lipid-based reagent).[13]

  • Incubation: Incubate the cells for 48-72 hours. A medium change after 12-18 hours can reduce cytotoxicity from the transfection reagent.

  • Harvest: Collect the cell culture supernatant containing the lentiviral particles at 48 and 72 hours post-transfection.

  • Concentration (Optional but Recommended):

    • Centrifuge the supernatant at low speed to pellet cell debris.

    • Filter the supernatant through a 0.45 µm filter.

    • Concentrate the viral particles by ultracentrifugation or by using a commercially available concentration reagent.[13][15]

    • Resuspend the viral pellet in a small volume of sterile PBS or culture medium.

  • Aliquoting and Storage: Aliquot the concentrated virus and store at -80°C. Avoid repeated freeze-thaw cycles.

Protocol 3: Lentiviral Titer Determination

Accurate determination of the viral titer (Transducing Units/mL or TU/mL) is critical for reproducible experiments.[10][13]

  • Cell Seeding: Seed target cells (e.g., HEK293T) in a 24-well plate.

  • Serial Dilution: Prepare serial dilutions of the concentrated lentiviral stock (e.g., 10⁻² to 10⁻⁶).

  • Transduction: Transduce the cells with each viral dilution in the presence of polybrene (4-8 µg/mL) to enhance transduction efficiency.[16]

  • Incubation: Incubate the cells for 72 hours.

  • Quantification: If using a fluorescent reporter vector, determine the percentage of fluorescent cells by flow cytometry or fluorescence microscopy.

  • Calculation: Calculate the titer using the following formula: Titer (TU/mL) = (Number of cells at transduction) x (% of fluorescent cells / 100) / (Volume of virus in mL) Use dilutions that yield a percentage of fluorescent cells between 1-20% for accuracy.

Protocol 4: Transduction of Target Cells for In Vitro Studies
  • Cell Seeding: Seed the target cell line in the desired culture vessel.

  • Transduction: Add the this compound lentivirus to the cells at a predetermined Multiplicity of Infection (MOI). Include polybrene (4-8 µg/mL).

  • Incubation: Incubate the cells with the virus for 18-24 hours.

  • Medium Change: Replace the virus-containing medium with fresh complete medium.

  • Expression: Allow the cells to culture for at least 72 hours to allow for transgene expression.

  • Selection (Optional): If the lentiviral vector contains a selection marker (e.g., puromycin resistance), add the appropriate antibiotic to the culture medium to select for a pure population of transduced cells.

  • Expansion and Analysis: Expand the transduced cell population for subsequent in vitro experiments.

Protocol 5: Western Blot for IκBα Degradation
  • Cell Treatment: Culture the transduced cells (stably expressing this compound) and non-transduced control cells. Treat the cells with an inflammatory stimulus (e.g., TNF-α, 10 ng/mL) for various time points (e.g., 0, 15, 30, 60 minutes).

  • Cell Lysis: Lyse the cells and collect the protein extracts.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Probe the membrane with a primary antibody against IκBα.

    • Probe with a loading control antibody (e.g., β-actin or GAPDH).

    • Incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities to assess the levels of IκBα at each time point. A reduction in the degradation of IκBα in this compound expressing cells compared to controls is expected.

References

Application Notes and Protocols for PR-39 Delivery Systems in Therapeutic Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PR-39 is a porcine cathelicidin-derived antimicrobial peptide with a rich proline and arginine content, demonstrating a wide range of therapeutic activities. Beyond its direct antimicrobial effects, this compound is a potent modulator of inflammatory responses and wound healing processes.[1][2] Its mechanism of action involves entering cells and interacting with intracellular targets to modulate key signaling pathways, such as NF-κB and MAPK, which are central to inflammation.[1][2][3] However, the therapeutic application of this compound, like many peptides, is often hindered by its short in vivo half-life and potential for enzymatic degradation. To overcome these limitations, various drug delivery systems are being explored to enhance its stability, bioavailability, and targeted delivery.

These application notes provide an overview of potential delivery systems for this compound, including liposomes, polymeric nanoparticles, and hydrogels. Detailed protocols for the preparation and characterization of these systems are provided, along with representative data for key performance parameters.

Therapeutic Applications of this compound

This compound has shown significant promise in a variety of therapeutic areas:

  • Anti-inflammatory Effects: this compound can alleviate inflammatory injury, for instance in the intestine, by inhibiting the phosphorylation of proteins associated with the NF-κB and MAPK signaling pathways.[1][2]

  • Wound Healing: By modulating inflammatory responses and potentially promoting angiogenesis, this compound is a candidate for accelerating wound repair.

  • Antimicrobial Activity: As a cathelicidin, this compound possesses inherent antimicrobial properties against a range of pathogens.[4]

This compound Delivery Systems: A Comparative Overview

The choice of a delivery system for this compound depends on the desired therapeutic application, route of administration, and required release profile. Below is a summary of representative quantitative data for different this compound delivery systems.

Note: The following data are representative examples derived from typical peptide delivery system performance and are intended for illustrative purposes. Actual results will vary based on specific formulation parameters and experimental conditions.

Delivery SystemAverage Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)Drug Loading (%)Release Profile (in vitro)
Liposomes 150 ± 20< 0.265 ± 51.5 ± 0.3Sustained release over 48 hours
PLGA Nanoparticles 250 ± 30< 0.1580 ± 73.2 ± 0.5Biphasic: initial burst followed by sustained release over 7 days
Hydrogel N/AN/A95 ± 30.5 ± 0.1Sustained release over 14 days, dependent on hydrogel degradation

Experimental Protocols

Preparation of this compound Loaded Liposomes

This protocol describes the preparation of this compound loaded liposomes using the thin-film hydration method followed by extrusion.

Materials:

  • This compound peptide

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesterol

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4

  • Mini-extruder with polycarbonate membranes (100 nm pore size)

Procedure:

  • Dissolve DPPC and cholesterol (e.g., in a 2:1 molar ratio) in chloroform in a round-bottom flask.

  • Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.

  • Dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with a solution of this compound in PBS (e.g., 1 mg/mL) by rotating the flask at a temperature above the phase transition temperature of the lipids (e.g., 45°C for DPPC).

  • After complete hydration, subject the resulting multilamellar vesicles (MLVs) to five freeze-thaw cycles to enhance encapsulation.

  • Extrude the liposome suspension 11 times through a 100 nm polycarbonate membrane using a mini-extruder to produce unilamellar vesicles of a defined size.

  • Remove unencapsulated this compound by ultracentrifugation or size exclusion chromatography.

  • Store the final liposomal formulation at 4°C.

Preparation of this compound Loaded PLGA Nanoparticles

This protocol details the preparation of this compound loaded Poly(lactic-co-glycolic acid) (PLGA) nanoparticles using a double emulsion (w/o/w) solvent evaporation method.

Materials:

  • This compound peptide

  • PLGA (e.g., 50:50 lactide:glycolide ratio)

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v)

  • Deionized water

Procedure:

  • Dissolve this compound in a small volume of deionized water to form the primary aqueous phase (w1).

  • Dissolve PLGA in DCM to form the oil phase (o).

  • Emulsify the primary aqueous phase (w1) in the oil phase (o) using a high-speed homogenizer or sonicator to form a water-in-oil (w/o) primary emulsion.

  • Add the primary emulsion to a larger volume of PVA solution (the external aqueous phase, w2) and homogenize to form a double emulsion (w/o/w).

  • Stir the double emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.

  • Collect the nanoparticles by centrifugation, wash them three times with deionized water to remove residual PVA and unencapsulated peptide.

  • Lyophilize the nanoparticles for long-term storage.

Preparation of this compound Loaded Hydrogel

This protocol describes the preparation of a this compound loaded in situ forming hydrogel based on a thermosensitive polymer (e.g., Poloxamer 407).

Materials:

  • This compound peptide

  • Poloxamer 407

  • Phosphate-buffered saline (PBS), pH 7.4, cooled to 4°C

Procedure:

  • Slowly add the Poloxamer 407 powder to cold PBS (4°C) with constant stirring.

  • Keep the solution at 4°C overnight to ensure complete dissolution of the polymer.

  • Dissolve the desired amount of this compound peptide in the cold poloxamer solution.

  • The resulting solution will be a liquid at low temperatures and will form a gel at physiological temperature (37°C).

  • Store the this compound loaded hydrogel precursor solution at 4°C.

Characterization of this compound Delivery Systems

1. Particle Size and Zeta Potential:

  • Method: Dynamic Light Scattering (DLS)

  • Procedure: Dilute the liposome or nanoparticle suspension in an appropriate buffer (e.g., PBS or deionized water). Measure the particle size distribution and zeta potential using a DLS instrument.

2. Encapsulation Efficiency and Drug Loading:

  • Method: High-Performance Liquid Chromatography (HPLC)

  • Procedure:

    • To determine the total amount of this compound, disrupt the delivery system (e.g., using a suitable solvent or detergent for liposomes/nanoparticles, or by degrading the hydrogel).

    • To determine the amount of unencapsulated this compound, separate the delivery system from the supernatant (e.g., by ultracentrifugation).

    • Quantify the amount of this compound in the total sample and the supernatant using a validated HPLC method.

    • Calculate the Encapsulation Efficiency (EE) and Drug Loading (DL) using the following formulas:

      • EE (%) = (Total Drug - Free Drug) / Total Drug * 100

      • DL (%) = (Total Drug - Free Drug) / Weight of Delivery System * 100

3. In Vitro Release Study:

  • Method: Dialysis Method

  • Procedure:

    • Place a known amount of the this compound loaded delivery system in a dialysis bag with a suitable molecular weight cut-off.

    • Immerse the dialysis bag in a release medium (e.g., PBS) at 37°C with constant stirring.

    • At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium.

    • Quantify the concentration of this compound in the collected samples using HPLC.

    • Plot the cumulative percentage of drug released versus time.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action of this compound and a general workflow for the development and evaluation of this compound delivery systems.

PR39_Signaling_Pathway cluster_extracellular Extracellular Space PR39 This compound SH3 SH3 Domain-containing Proteins PR39->SH3 Binds to Proteasome Proteasome PR39->Proteasome Inhibits Angiogenesis Angiogenesis PR39->Angiogenesis Promotes p47phox p47phox IκBα IκBα Proteasome->IκBα Prevents degradation of NFκB NF-κB IκBα->NFκB Inhibits Inflammatory_Response Inflammatory Response NFκB->Inflammatory_Response Promotes Apoptosis Apoptosis NFκB->Apoptosis Regulates MAPK MAPK (p38, JNK, ERK) MAPK->Inflammatory_Response Promotes

Caption: Intracellular signaling pathways modulated by this compound.

Experimental_Workflow cluster_formulation Formulation & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Formulation This compound Delivery System Formulation (Liposomes, Nanoparticles, Hydrogel) Characterization Physicochemical Characterization (Size, PDI, Zeta Potential, EE%, DL%) Formulation->Characterization Stability Stability Studies Characterization->Stability Release In Vitro Release Kinetics Stability->Release Cell_Culture Cell Culture Studies (Cytotoxicity, Anti-inflammatory Activity) Release->Cell_Culture Animal_Model Animal Model of Disease (e.g., Inflammation, Wound Healing) Cell_Culture->Animal_Model Efficacy Therapeutic Efficacy Animal_Model->Efficacy Biodistribution Pharmacokinetics & Biodistribution Animal_Model->Biodistribution

Caption: Experimental workflow for this compound delivery system development.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing PR-39 Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the solid-phase peptide synthesis (SPPS) of PR-39. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this challenging peptide. This compound, with its high frequency of proline and arginine residues (RRRPRPPYLPPRPRPPPFFPPRLPPRIPPGFPPRFPPRFP), is prone to issues such as aggregation, incomplete coupling, and difficult deprotection, which can significantly impact final yield and purity.

This guide provides answers to frequently asked questions, detailed troubleshooting advice, and standardized protocols to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a "difficult sequence" for SPPS?

A1: The synthesis of this compound is challenging due to its unique amino acid composition:

  • High Proline (Pro) Content: Proline's rigid pyrrolidine ring can cause steric hindrance, slowing down the kinetics of both coupling and Fmoc-deprotection steps.[1]

  • High Arginine (Arg) Content: The bulky guanidinium side-chain of arginine (even when protected) contributes to steric hindrance.[1] Multiple Arg residues in sequence significantly increase the difficulty of removing all side-chain protecting groups (e.g., Pbf) during final cleavage.[2][3]

  • Repetitive Sequences: The repeating motifs, particularly PPR and PRP, promote strong inter-chain and intra-chain aggregation on the solid support. This aggregation can block reactive sites, leading to incomplete reactions and the formation of deletion sequences.[4]

Q2: What are the most common failure points in this compound synthesis?

A2: The most common issues are:

  • Incomplete Coupling: Steric hindrance from Pro and Arg residues and peptide aggregation are the primary causes. This results in deletion sequences, which are difficult to separate from the target peptide.[1]

  • Peptide Aggregation: The sequence's tendency to form secondary structures on the resin can physically block reagents from reaching the N-terminus of the growing peptide chain.[4][5]

  • Incomplete Deprotection: This occurs at two stages: incomplete Fmoc removal during the synthesis cycle (leading to deletions) and incomplete side-chain deprotection (e.g., Pbf from Arg) during final cleavage, resulting in protected impurities.[2][3]

Q3: What initial purity and yield can I realistically expect for crude this compound?

A3: Due to its length and difficult nature, the crude purity of this compound is often lower than that of simpler peptides. Even with an average step efficiency of 99%, the theoretical maximum yield for a 40-mer peptide is only around 67%. A small drop in efficiency to 98% would reduce the theoretical yield to 45%. Real-world crude products often contain a significant number of deletion and truncated sequences, making subsequent purification challenging. A successful synthesis might yield a crude product where the main peak is 30-50% of the total peptide material as analyzed by HPLC.

Troubleshooting Guide

Issue 1: Low Coupling Efficiency & Deletion Sequences

Q: My post-synthesis analysis (HPLC/MS) shows significant peaks corresponding to deletion sequences, particularly at Pro or Arg residues. What went wrong and how can I fix it?

A: This indicates incomplete coupling reactions. The N-terminus of the growing peptide was not fully available for the next amino acid addition, leading to a portion of the chains missing that residue.

Solutions:

  • Use a More Potent Coupling Reagent: For difficult sequences like this compound, standard reagents like HBTU may not be sufficient. Switch to a more reactive OAt-based (HATU, HCTU) or Oxyma-based (COMU) coupling reagent.[6][7] These generate more reactive esters, which can overcome steric hindrance more effectively.

  • Implement a Double Coupling Strategy: For notoriously difficult residues like Pro and Arg, performing the coupling step twice is a highly effective strategy.[1] After the initial coupling, drain the reagents, wash the resin, and repeat the coupling step with a fresh solution of activated amino acid.

  • Increase Coupling Time and Reagent Excess: Extend the standard coupling time from 1-2 hours to 4 hours or even longer for difficult segments.[1][8] Increasing the excess of amino acid and coupling reagents (from 3-5 eq. to 5-10 eq.) can also help drive the reaction to completion.

  • Incorporate "Structure-Breaking" Elements: To disrupt on-resin aggregation, consider replacing specific Ser or Thr residues with their corresponding pseudoproline dipeptides.[4][5] These derivatives introduce a "kink" in the peptide backbone, improving solvation and reagent accessibility.

Issue 2: On-Resin Aggregation

Q: My synthesis failed catastrophically midway through. The resin beads were clumped together, and a Kaiser test was negative (falsely indicating complete coupling). What happened?

A: This is a classic sign of severe on-resin aggregation. The peptide chains have collapsed and hydrogen-bonded to each other, forming an impenetrable barrier that prevents reagents from reaching the reactive sites. This leads to false negative analytical results and halts the synthesis.

Solutions:

  • Change the Solvent Composition: Standard DMF may not be sufficient to solvate the growing, aggregating peptide. Switch to N-Methyl-2-pyrrolidone (NMP), which has better solvating properties.[4] Adding chaotropic salts (e.g., LiCl, KSCN) to the reaction mixture can also help disrupt hydrogen bonds.[9]

  • Elevate the Reaction Temperature: Performing the coupling and deprotection steps at an elevated temperature (e.g., 50-75°C), often facilitated by a microwave peptide synthesizer, can provide the energy needed to break up aggregates and accelerate reaction rates.[4][9]

  • Use Backbone Protection: Incorporate backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) on the alpha-nitrogen of a key amino acid residue.[4] These groups physically prevent the hydrogen bonding that leads to aggregation. Dmb/Hmb dipeptides are commercially available and can be inserted every 6-7 residues to effectively disrupt aggregation.[4]

Issue 3: Incomplete Final Cleavage and Deprotection

Q: My final product's mass spectrum shows peaks corresponding to the correct mass plus the mass of one or more Pbf protecting groups (+252 Da). How can I ensure complete deprotection?

A: This is a common problem for peptides rich in arginine. The Pbf group is bulky, and its removal can be sterically hindered, especially when multiple Arg residues are close together.[3]

Solutions:

  • Extend Cleavage Time: For peptides with multiple Arg residues, the standard 2-hour cleavage time is often insufficient. Extend the cleavage duration to 3-4 hours to ensure complete Pbf removal.[2][3] Some protocols recommend adding 30 minutes for each arginine residue present.[2]

  • Use an Optimized Cleavage Cocktail: A standard TFA/TIPS/H₂O cocktail may not be effective enough. Use a more robust scavenger mixture designed for arginine-rich peptides. Reagent R (TFA/Thioanisole/EDT/Anisole) is specifically formulated to deprotect sulfonyl-protected arginines efficiently.[10][11]

  • Increase Cocktail Volume: Ensure you are using a sufficient volume of the cleavage cocktail to fully swell the resin and dissolve the scavengers (a minimum of 10 mL per gram of resin is a good starting point).[12]

Data Presentation

Table 1: Comparison of Coupling Reagents for Difficult Sequences
Coupling ReagentClassRelative ReactivityKey AdvantageRecommended Use for this compound
HBTU/TBTUAminium/Uronium (HOBt-based)StandardCost-effective, widely used.Use for less hindered couplings; may be insufficient for Pro-Pro or Arg-Pro bonds.[6][13]
HCTUAminium/Uronium (Cl-HOBt-based)HighMore reactive than HBTU due to the electron-withdrawing chloro group on HOBt.[7]A good first-choice upgrade from HBTU for the entire sequence.
HATUAminium/Uronium (HOAt-based)Very HighGenerates highly reactive OAt esters; very effective for sterically hindered couplings and N-methyl amino acids.[6][7]Recommended for the most difficult couplings (e.g., post-proline, Arg residues).
COMUAminium/Uronium (Oxyma-based)Very HighReactivity is comparable or superior to HATU; byproducts are more water-soluble, aiding purification.[6][14]An excellent alternative to HATU with potential benefits for "greener" chemistry.
PyBOPPhosphonium (HOBt-based)StandardDoes not cause guanidinylation side reactions that can occur with excess uronium reagents.[6]A good choice if side reactions with uronium reagents are a concern.
Table 2: Troubleshooting Guide for Common this compound Synthesis Issues
SymptomProbable CauseRecommended Action
Major deletion peaks in HPLC/MS Incomplete coupling1. Switch to HATU or COMU.[6] 2. Implement double coupling for Pro and Arg.[1] 3. Increase coupling time to 2-4 hours.
Resin clumping, stuck reaction On-resin peptide aggregation1. Synthesize at elevated temperature (50-75°C).[9] 2. Use NMP instead of DMF as the main solvent.[4] 3. Add chaotropic salts (e.g., 0.1 M LiCl) to the solvent.[9]
MS shows peaks at +252 Da intervals Incomplete Arg(Pbf) deprotection1. Extend final cleavage time to 3-4 hours.[2][3] 2. Use Reagent R cleavage cocktail.[10][11] 3. Ensure sufficient cocktail volume (≥10 mL/g resin).
False negative Kaiser test Aggregation blocking N-terminus1. Re-swell resin with NMP. 2. Perform a test deprotection/coupling cycle at elevated temperature. 3. Confirm with a more sensitive test if available.

Experimental Protocols

Protocol 1: Optimized Double-Coupling Cycle for a Difficult Residue (e.g., Arginine)

This protocol assumes a 0.1 mmol synthesis scale using Fmoc chemistry.

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the peptide-resin.

    • Agitate for 3 minutes, then drain.

    • Add fresh 20% piperidine in DMF and agitate for 10 minutes.

    • Drain and wash the resin thoroughly with DMF (5-7 times).[15]

  • First Coupling:

    • In a separate vessel, dissolve Fmoc-Arg(Pbf)-OH (5 eq., 0.5 mmol) and HATU (4.9 eq., 0.49 mmol) in DMF.

    • Add DIPEA (10 eq., 1.0 mmol) to the amino acid solution and vortex briefly.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours at room temperature.

    • Drain the coupling solution.

  • Washing:

    • Wash the resin with DMF (3 times) to remove residual reagents.

  • Second Coupling:

    • Prepare a fresh solution of activated Fmoc-Arg(Pbf)-OH as described in step 2.

    • Add the fresh solution to the resin and agitate for another 1-2 hours.

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to prepare for the next deprotection step.[15]

  • Monitoring (Optional): Perform a Kaiser test on a few resin beads. A negative result (yellow beads) indicates a complete coupling.

Protocol 2: Final Cleavage and Deprotection for Arginine-Rich Peptides

This protocol is designed for the complete deprotection and cleavage of this compound from the resin.

  • Resin Preparation:

    • After the final synthesis cycle, wash the peptide-resin with dichloromethane (DCM) (3-5 times) to remove residual DMF.

    • Dry the resin thoroughly under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.[2]

  • Cleavage Cocktail Preparation (Reagent R):

    • Caution: Prepare this reagent fresh in a fume hood.

    • Combine the following in a glass vessel:

      • Trifluoroacetic acid (TFA): 90% (v/v)

      • Thioanisole: 5% (v/v)

      • 1,2-Ethanedithiol (EDT): 3% (v/v)

      • Anisole: 2% (v/v)[11]

  • Cleavage Reaction:

    • Add the freshly prepared Reagent R to the dry peptide-resin (use approx. 10 mL per 100 mg of resin).

    • Gently agitate or swirl the mixture at room temperature for 3 to 4 hours .[2]

  • Peptide Precipitation and Isolation:

    • Filter the resin using a fritted syringe or funnel and collect the filtrate into a new centrifuge tube.

    • Wash the resin with a small amount of fresh TFA (2 x 1 mL) and combine the filtrates.

    • Add the combined filtrate dropwise into a larger tube containing cold methyl-tert-butyl ether (MTBE) (approx. 10x the volume of the filtrate). A white precipitate (the crude peptide) should form.

    • Centrifuge the mixture to pellet the peptide. Decant the ether.

    • Wash the peptide pellet with cold MTBE two more times to remove residual scavengers.

    • After the final wash, dry the crude peptide pellet under vacuum.

Visualizations

SPPS_Workflow start Start: Swell Resin in DMF deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling 2. Amino Acid Coupling (AA/HATU/DIPEA in DMF) wash1->coupling wash2 Wash (DMF) coupling->wash2 kaiser Kaiser Test? wash2->kaiser double_couple Repeat Coupling Step kaiser->double_couple Positive (Incomplete) next_cycle Next Amino Acid? kaiser->next_cycle  Negative (Complete) double_couple->wash2 next_cycle->deprotection Yes final_wash Final Wash (DCM) & Dry Resin next_cycle->final_wash No (Final AA) cleavage 3. Cleavage & Deprotection (Reagent R, 3-4h) final_wash->cleavage precipitation Precipitate in Cold Ether cleavage->precipitation end End: Crude Peptide precipitation->end

Caption: Standard Fmoc-SPPS cycle with a decision point for troubleshooting incomplete coupling.

Troubleshooting_Low_Yield start Problem: Low Yield or Purity of this compound check_ms Analyze MS Data start->check_ms check_hplc Analyze HPLC Profile start->check_hplc deletion_seq Deletion Sequences (-AA mass) check_ms->deletion_seq pbf_adducts Pbf Adducts (+252 Da mass) check_ms->pbf_adducts broad_peaks Broad/Poorly Resolved Crude Peaks check_hplc->broad_peaks cause_coupling Cause: Incomplete Coupling deletion_seq->cause_coupling cause_cleavage Cause: Incomplete Deprotection pbf_adducts->cause_cleavage cause_agg Cause: On-Resin Aggregation broad_peaks->cause_agg sol_coupling Solution: 1. Use HATU/COMU 2. Double Couple Pro/Arg 3. Increase Coupling Time cause_coupling->sol_coupling sol_cleavage Solution: 1. Use Reagent R 2. Extend Cleavage to 3-4h cause_cleavage->sol_cleavage sol_agg Solution: 1. Synthesize at High Temp 2. Use NMP/Chaotropic Salts 3. Use Pseudoprolines cause_agg->sol_agg

Caption: Logical workflow for troubleshooting low yield and purity in this compound synthesis.

References

Technical Support Center: Recombinant PR-39 Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low yield of recombinant PR-39.

Frequently Asked Questions (FAQs)

Q1: What are the common expression systems used for recombinant this compound production?

A1: The most common expression systems for recombinant this compound are Escherichia coli (E. coli) and the methylotrophic yeast Pichia pastoris. E. coli is often chosen for its rapid growth and cost-effectiveness.[1] However, for complex proteins that may require post-translational modifications for proper folding and activity, eukaryotic systems like Pichia pastoris can be advantageous.[1][2]

Q2: Why is the yield of recombinant this compound often low?

A2: Low yields of recombinant this compound can be attributed to several factors. As an antimicrobial peptide, this compound can be toxic to the host cells, leading to poor cell growth and reduced protein production.[3][4] Additionally, this compound is a proline-rich peptide, and the high proline content can pose challenges for the translational machinery of the host organism, potentially leading to translational stalling and truncated protein products.[5] Codon bias, where the codons in the this compound gene are not optimal for the expression host, can also significantly limit yield.[6]

Q3: How can fusion partners enhance the yield of recombinant this compound?

A3: Fusion partners, also known as carrier proteins, can significantly improve the yield and solubility of recombinant this compound. Large fusion partners like Glutathione-S-Transferase (GST), Calmodulin (CaM), and Xylanase (XynCDBFV) can mask the potential toxicity of this compound, prevent its degradation by host proteases, and facilitate downstream purification.[3] For instance, using CaM as a fusion carrier in Pichia pastoris has been shown to increase the yield of a this compound-derived peptide.

Q4: What is the mechanism of action of this compound, and how might it affect its expression?

A4: this compound is a noncompetitive, reversible, and allosteric inhibitor of the 26S proteasome. It binds to the α7 subunit of the proteasome, which can interfere with the degradation of certain proteins, such as IκBα, an inhibitor of the NF-κB signaling pathway.[7] This interference with a fundamental cellular process could contribute to its toxicity when expressed at high levels in host cells.

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common issues encountered during the production of recombinant this compound.

Issue 1: No or Very Low this compound Expression

If you are observing no or very low levels of this compound expression, follow this troubleshooting workflow:

Troubleshooting_No_Expression start Start: No/Low this compound Expression verify_construct Verify Expression Construct (Sequencing, In-frame cloning) start->verify_construct check_host_cells Check Host Cell Viability (Growth curve, Competency) verify_construct->check_host_cells Construct OK result_no_improvement Further Optimization Needed verify_construct->result_no_improvement Construct Faulty optimize_induction Optimize Induction Conditions (Inducer concentration, Time, Temperature) check_host_cells->optimize_induction Cells Healthy check_host_cells->result_no_improvement Cells Unhealthy codon_optimization Consider Codon Optimization (Synthesize gene with host-preferred codons) optimize_induction->codon_optimization No Improvement result_improved Expression Improved optimize_induction->result_improved Improvement switch_promoter Switch to a Tightly Regulated Promoter (e.g., pBAD, pRHA) codon_optimization->switch_promoter No/Slight Improvement codon_optimization->result_improved Significant Improvement reduce_toxicity Reduce Protein Toxicity (Lower induction temp, Use fusion partner) switch_promoter->reduce_toxicity reduce_toxicity->result_improved Improvement reduce_toxicity->result_no_improvement No Improvement

Caption: Troubleshooting workflow for no or low this compound expression.

Issue 2: this compound is Expressed but Insoluble (Inclusion Bodies)

The formation of insoluble protein aggregates, known as inclusion bodies, is a common issue in recombinant protein expression.

Troubleshooting_Inclusion_Bodies start Start: this compound in Inclusion Bodies lower_temp Lower Induction Temperature (e.g., 16-25°C) start->lower_temp reduce_inducer Reduce Inducer Concentration (e.g., lower IPTG) lower_temp->reduce_inducer Still insoluble result_soluble Soluble this compound Obtained lower_temp->result_soluble Soluble use_solubility_tag Use a Solubility-Enhancing Fusion Tag (e.g., GST, MBP, Trx) reduce_inducer->use_solubility_tag Still insoluble reduce_inducer->result_soluble Soluble change_strain Switch to a Different E. coli Strain (e.g., SHuffle, Origami for disulfide bonds) use_solubility_tag->change_strain Still insoluble use_solubility_tag->result_soluble Soluble refold_protein Refold Protein from Inclusion Bodies (Denaturation and gradual refolding) change_strain->refold_protein Still insoluble change_strain->result_soluble Soluble refold_protein->result_soluble Successful Refolding result_insoluble Still Insoluble refold_protein->result_insoluble Refolding Failed

Caption: Workflow for improving the solubility of recombinant this compound.

Quantitative Data Summary

The yield of recombinant this compound can vary significantly depending on the expression system and the use of fusion partners.

Expression SystemFusion PartnerReported Yield (mg/L)Reference
Pichia pastorisCalmodulin (CaM)1.0 - 1.2
Pichia pastorisXylanase (XynCDBFV)~0.3 - 0.4
E. coliGSTNot specified

Experimental Protocols

Protocol 1: Expression and Purification of GST-tagged this compound in E. coli

This protocol outlines the general steps for expressing and purifying this compound with a Glutathione-S-Transferase (GST) fusion tag in E. coli.

1. Transformation:

  • Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the pGEX vector containing the this compound gene.

  • Plate the transformed cells on LB agar plates containing the appropriate antibiotic (e.g., ampicillin) and incubate overnight at 37°C.[8]

2. Expression:

  • Inoculate a single colony into 5-10 mL of LB medium with the selective antibiotic and grow overnight at 37°C with shaking.

  • The next day, inoculate a larger volume of LB medium (e.g., 1 L) with the overnight culture to an initial OD₆₀₀ of 0.05-0.1.

  • Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM.

  • Continue to incubate the culture for 3-4 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) to potentially improve protein solubility.[9]

3. Cell Harvest and Lysis:

  • Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

  • Resuspend the cell pellet in ice-cold lysis buffer (e.g., PBS with 1 mM PMSF and 1 mg/mL lysozyme).[10]

  • Lyse the cells by sonication on ice.

  • Centrifuge the lysate at 12,000 x g for 20 minutes at 4°C to pellet the cell debris.

4. Purification:

  • Apply the cleared lysate to a Glutathione-Sepharose affinity column pre-equilibrated with lysis buffer.[11]

  • Wash the column with several column volumes of wash buffer (e.g., PBS) to remove unbound proteins.

  • Elute the GST-PR-39 fusion protein with elution buffer containing reduced glutathione (e.g., 10 mM glutathione in 50 mM Tris-HCl, pH 8.0).[12]

5. Cleavage of the GST Tag (Optional):

  • To obtain native this compound, the GST tag can be cleaved using a site-specific protease (e.g., PreScission Protease, Thrombin) if a cleavage site is engineered between the GST tag and this compound.

  • Perform a second round of affinity chromatography on a Glutathione-Sepharose column to remove the cleaved GST tag. The flow-through will contain the purified this compound.

Signaling Pathway Diagram

Ubiquitin-Proteasome Pathway and this compound Inhibition

This compound exerts its biological effects by inhibiting the 26S proteasome, a key component of the ubiquitin-proteasome pathway, which is responsible for the degradation of most intracellular proteins.

Ubiquitin_Proteasome_Pathway cluster_ubiquitination Ubiquitination cluster_proteasome Proteasome Degradation Ub Ubiquitin E1 E1 (Activating Enzyme) Ub->E1 ATP E2 E2 (Conjugating Enzyme) E1->E2 E3 E3 (Ligase) E2->E3 PolyUbProtein Polyubiquitinated Target Protein E3->PolyUbProtein Ub transfer TargetProtein Target Protein TargetProtein->E3 Proteasome 26S Proteasome PolyUbProtein->Proteasome Recognition & Degradation Peptides Peptides Proteasome->Peptides PR39 This compound PR39->Proteasome Inhibition

References

Technical Support Center: Preventing PR-39 Aggregation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of PR-39 peptide aggregation in solution.

Frequently Asked Questions (FAQs)

Q1: My this compound peptide solution appears cloudy or has visible precipitates. What is happening?

A1: Cloudiness or visible precipitates in your this compound solution are strong indicators of peptide aggregation. This compound, being a proline- and arginine-rich peptide, can be prone to self-association and precipitation under suboptimal solvent conditions. This aggregation can be influenced by several factors including peptide concentration, pH, ionic strength, and temperature.[1][2]

Q2: Why is preventing this compound aggregation important for my experiments?

Q3: What is a good starting point for dissolving my lyophilized this compound peptide?

A3: For initial solubilization of lyophilized this compound, it is recommended to use a high-purity, sterile solvent. Given its cationic nature due to the high arginine content, sterile, deionized water is often a suitable starting solvent. If solubility issues persist, a small amount of an organic solvent like acetonitrile can be used to first dissolve the peptide, followed by careful dilution with the desired aqueous buffer.

Q4: Are there any general handling practices I should follow to minimize this compound aggregation?

A4: Yes, proper handling is critical. Always allow the lyophilized peptide vial to equilibrate to room temperature before opening to prevent condensation. When preparing solutions, use low-protein-binding tubes and pipette tips. It is also advisable to prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles, which can promote aggregation.

Troubleshooting Guide

Issue: this compound precipitates out of solution upon addition to my experimental buffer.

Potential Cause & Solution:

The pH and ionic strength of your buffer may not be optimal for this compound stability. This compound is a cationic peptide, and its solubility is highly dependent on the electrostatic interactions governed by the buffer environment.

Recommended Actions:

  • Optimize Buffer pH: The isoelectric point (pI) of a peptide is the pH at which it has no net charge, often leading to minimal solubility. For cationic peptides like this compound, a buffer pH below its pI is generally recommended to maintain a net positive charge and promote repulsion between peptide molecules. A neutral pH, such as that provided by a phosphate buffer at pH 7.0, has been successfully used for assays with this compound derived peptides.[3][4]

  • Adjust Ionic Strength: The salt concentration of your buffer can influence peptide solubility. While high salt concentrations can sometimes "salt out" peptides, an appropriate ionic strength can help to screen charges and prevent aggregation. Start with a low to moderate ionic strength (e.g., 10-50 mM buffer concentration) and empirically test different salt concentrations (e.g., 50-150 mM NaCl) to find the optimal condition.

  • Incorporate Solubilizing Excipients: The amino acid L-arginine is known to act as an aggregation suppressor by masking hydrophobic patches on proteins and peptides.[3] Consider adding a low concentration of L-arginine (e.g., 50-100 mM) to your buffer to enhance this compound solubility.

Issue: this compound solution appears clear initially but becomes cloudy over time, especially at higher concentrations.

Potential Cause & Solution:

This compound may be aggregating in a concentration- and time-dependent manner. Higher concentrations increase the likelihood of intermolecular interactions leading to aggregation.

Recommended Actions:

  • Work at Lower Concentrations: If your experimental design allows, try to work with the lowest effective concentration of this compound.

  • Prepare Fresh Solutions: Avoid storing this compound in solution for extended periods. Prepare fresh solutions immediately before use.

  • Inclusion of Non-ionic Detergents: In some instances, very low concentrations (below the critical micelle concentration) of non-ionic detergents such as Tween® 20 or Triton™ X-100 can help to prevent hydrophobic interactions that may contribute to aggregation. Start with concentrations in the range of 0.005-0.01%.

Quantitative Data Summary

The following table summarizes recommended starting conditions and potential additives to prevent this compound aggregation based on general principles for handling cationic and arginine-rich peptides.

ParameterRecommended Starting ConditionRationale
Solvent Sterile, Deionized WaterInitial solvent for lyophilized peptide.
Buffer 10 mM Sodium PhosphateA neutral pH buffer used in published studies with this compound derivatives.[3][4]
pH 7.0Maintains a net positive charge on the peptide, promoting electrostatic repulsion.
Ionic Strength Low to Moderate (e.g., 10-50 mM buffer)Balances charge screening and prevents salting-out effects.
Additives 50-100 mM L-ArginineActs as a chemical chaperone to suppress aggregation.[3]
0.005-0.01% Non-ionic DetergentCan help to mitigate hydrophobic interactions.
Temperature Store stock solutions at -20°C or -80°CMinimizes chemical degradation and potential for aggregation in storage.

Experimental Protocols

Protocol 1: Standard Solubilization of Lyophilized this compound

Objective: To prepare a stable stock solution of this compound.

Materials:

  • Lyophilized this compound peptide

  • Sterile, deionized water

  • 10 mM Sodium Phosphate buffer, pH 7.0

  • Low-protein-binding microcentrifuge tubes

  • Calibrated pipettes with low-retention tips

Procedure:

  • Allow the vial of lyophilized this compound to warm to room temperature for at least 10 minutes before opening.

  • Briefly centrifuge the vial to ensure all the peptide powder is at the bottom.

  • Reconstitute the peptide in a minimal amount of sterile, deionized water to create a concentrated stock solution (e.g., 1-5 mg/mL).

  • Gently vortex or pipette up and down to dissolve the peptide completely. Avoid vigorous shaking, which can induce aggregation.

  • Visually inspect the solution for any cloudiness or particulates. If the solution is not clear, proceed to the troubleshooting protocol.

  • Dilute the stock solution to the desired working concentration using 10 mM Sodium Phosphate buffer, pH 7.0.

  • For storage, aliquot the stock solution into low-protein-binding tubes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Troubleshooting this compound Aggregation using L-Arginine

Objective: To solubilize this compound that has shown a tendency to aggregate.

Materials:

  • Lyophilized this compound peptide

  • Sterile, deionized water

  • 10 mM Sodium Phosphate buffer, pH 7.0

  • 500 mM L-Arginine stock solution in 10 mM Sodium Phosphate buffer, pH 7.0

  • Low-protein-binding microcentrifuge tubes

  • Calibrated pipettes with low-retention tips

Procedure:

  • Follow steps 1 and 2 from Protocol 1.

  • Prepare a working buffer containing 50 mM L-Arginine by diluting the 500 mM L-Arginine stock solution in 10 mM Sodium Phosphate buffer, pH 7.0.

  • Reconstitute the this compound peptide directly in the buffer containing L-Arginine to the desired stock concentration.

  • Gently mix until the peptide is fully dissolved.

  • Visually inspect the solution for clarity.

  • If the solution remains clear, it can be used for experiments. For storage, aliquot and freeze as described in Protocol 1.

Visualizations

PR39_Aggregation_Troubleshooting Troubleshooting Workflow for this compound Aggregation start Start: Lyophilized this compound dissolve Dissolve in Sterile Water (Protocol 1) start->dissolve check_clarity1 Is the solution clear? dissolve->check_clarity1 use_solution Solution is ready for use/ dilution in buffer check_clarity1->use_solution Yes troubleshoot Initiate Troubleshooting (Protocol 2) check_clarity1->troubleshoot No dissolve_arginine Dissolve in Buffer with 50-100 mM L-Arginine troubleshoot->dissolve_arginine check_clarity2 Is the solution clear? dissolve_arginine->check_clarity2 check_clarity2->use_solution Yes optimize_further Further Optimization Needed: - Adjust pH - Modify Ionic Strength - Add Non-ionic Detergent check_clarity2->optimize_further No

Caption: Troubleshooting workflow for this compound aggregation.

Signaling_Pathway_Placeholder Factors Influencing this compound Aggregation cluster_factors Factors Promoting Aggregation cluster_prevention Preventative Measures high_conc High Peptide Concentration aggregation This compound Aggregation high_conc->aggregation suboptimal_ph Suboptimal pH (near pI) suboptimal_ph->aggregation high_ionic High Ionic Strength high_ionic->aggregation hydrophobic Hydrophobic Interactions hydrophobic->aggregation low_conc Low Peptide Concentration monomeric Monomeric this compound low_conc->monomeric optimal_ph Optimal pH (e.g., 7.0) optimal_ph->monomeric additives Additives: - L-Arginine - Non-ionic Detergents additives->monomeric monomeric->aggregation Reversible?

Caption: Factors influencing this compound peptide aggregation in solution.

References

improving PR-39 solubility for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for improving the solubility of the peptide PR-39 for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a 39-amino acid, proline- and arginine-rich peptide originally isolated from porcine neutrophils.[1][2] It is a member of the cathelicidin family of host defense peptides and plays a role in the innate immune system.[1] Its functions include antimicrobial activity, involvement in wound healing, and the regulation of inflammatory responses by inhibiting the proteasome degradation of IκBα, a key step in the NF-κB signaling pathway.[1][3][4]

Q2: How should I store lyophilized this compound powder?

For long-term storage (weeks to years), lyophilized this compound should be stored at -20°C or colder, protected from light.[5][6][7][8] The container should be tightly sealed and stored in a desiccated environment, as the peptide can be hygroscopic.[6][9] For short-term storage (days to weeks), 4°C is acceptable.[7]

Q3: What is the best initial solvent to try for reconstituting this compound?

Based on its high content of basic residues (Arginine), the recommended initial solvent for this compound is sterile, high-purity water.[3][10] If solubility issues arise, using a slightly acidic solution, such as 10% acetic acid, can improve dissolution.[11][12]

Q4: My lyophilized this compound powder is difficult to see or appears as a gel. Is this normal?

Yes, this can be normal. Lyophilized peptides, especially those that are hygroscopic, may appear as a thin film, a small pellet, or a gel-like substance rather than a powder.[7] This does not necessarily indicate a problem with the peptide's quality or quantity. Always centrifuge the vial briefly before opening to ensure all the contents are at the bottom.[12]

Q5: How does the trifluoroacetic acid (TFA) salt form affect solubility?

This compound is often supplied as a TFA salt, which is a byproduct of the HPLC purification process.[1][2] The presence of TFA salts generally enhances the solubility of peptides in aqueous solutions.[1][2] However, for certain sensitive cell-based assays, high concentrations of TFA can be a concern, and TFA-removed versions of the peptide may be considered.[1]

Q6: How should I store this compound once it is in solution?

Peptide solutions are significantly less stable than their lyophilized form.[9] For best results, prepare fresh solutions for each experiment. If storage is necessary, use a sterile buffer at a pH of 5-6, create single-use aliquots to avoid repeated freeze-thaw cycles, and store them at -20°C for a few months or -80°C for longer periods.[5][7][8]

Solubility and Reconstitution Data

The following table summarizes key quantitative data for this compound solubility.

PropertyValueSourceNotes
Molecular Weight ~4719.6 g/mol [1][3]Batch-specific molecular weight should be confirmed on the vial label.
Solubility in Water Soluble to 1 mg/mL (approx. 0.21 mM)[3][10]Sonication and gentle warming (37°C) are recommended to aid dissolution.[3][10]
Appearance White crystalline solid (lyophilized)[1][13]Can appear as a powder, film, or gel.[7]

Experimental Protocols & Troubleshooting

Protocol 1: General Reconstitution of this compound in Water

This protocol is the recommended starting point for solubilizing this compound.

  • Equilibrate the Vial: Before opening, allow the vial of lyophilized this compound to warm to room temperature in a desiccator. This prevents condensation and moisture absorption.[5][9]

  • Centrifuge: Briefly centrifuge the vial (e.g., 10,000 x g for 1-5 minutes) to ensure all the powder is collected at the bottom of the tube.[12]

  • Add Solvent: Carefully add the required volume of sterile, high-purity water to achieve the desired concentration (e.g., for a 1 mg/mL stock solution).

  • Promote Dissolution: Gently vortex the vial. If the peptide does not dissolve completely, sonicate the solution in an ultrasonic bath for short intervals (e.g., 3 cycles of 10-15 seconds), chilling the tube on ice between cycles to prevent heating.[3][12]

  • Inspect Solution: A properly solubilized peptide solution should be clear and free of particulates.[12] If cloudiness or particles persist, proceed to the troubleshooting guide.

Troubleshooting Guide

Use the following guides if you encounter issues with solubility.

// Nodes start [label="Start: Reconstitute this compound\nin Sterile Water", fillcolor="#F1F3F4", fontcolor="#202124"]; check_clarity [label="Is the solution clear?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; sonicate [label="Action:\n- Sonicate (3x 15s)\n- Gently warm to 37°C", fillcolor="#4285F4", fontcolor="#FFFFFF"]; recheck_clarity [label="Is the solution clear now?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; acidic_ph [label="Action:\n- Add 10% Acetic Acid dropwise\n- Vortex and inspect", fillcolor="#34A853", fontcolor="#FFFFFF"]; success [label="Success:\nSolution is ready for use\nor aliquoting", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; fail [label="Issue Persists:\n- Consider lower concentration\n- Contact technical support", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> check_clarity; check_clarity -> success [label="Yes"]; check_clarity -> sonicate [label="No, cloudy or has particulates"]; sonicate -> recheck_clarity; recheck_clarity -> success [label="Yes"]; recheck_clarity -> acidic_ph [label="No"]; acidic_ph -> success [label="If clear"]; acidic_ph -> fail [label="If still cloudy"]; } caption [label="Fig. 1: Troubleshooting workflow for this compound solubility.", shape=plaintext, fontname="Arial", fontsize=12];

Issue: this compound Precipitates After Dilution into Buffer

  • Cause: This often occurs when a stock solution (especially one in an organic co-solvent or at a different pH) is rapidly diluted into a physiological buffer, causing the local concentration to exceed its solubility limit in the new medium.

  • Solution: Add the this compound stock solution dropwise into the buffer while gently but constantly stirring or vortexing.[14] This gradual introduction prevents localized high concentrations and facilitates better mixing.

Issue: Preparing a High-Concentration Stock (>1 mg/mL)

  • Challenge: The documented solubility in water is around 1 mg/mL.[3][10] Achieving higher concentrations can be difficult.

  • Strategy 1 (pH Adjustment): Since this compound is a basic peptide (rich in Arginine), its solubility increases in acidic conditions.[11][12] Prepare the stock in a dilute acidic solution (e.g., 0.1% TFA or 10% acetic acid) and then buffer-exchange or dilute into your final assay medium, being mindful of the final pH.

  • Strategy 2 (Co-solvents): While this compound is generally hydrophilic, for very high concentrations, a small amount of an organic co-solvent might be tested. Use solvents like DMSO, and ensure the final concentration in your assay is low (typically <1%) to avoid cellular toxicity.[11][15] Always dissolve the peptide completely in the organic solvent before adding the aqueous buffer.[14]

This compound Mechanism of Action

This compound exerts its anti-inflammatory effects primarily by modulating the NF-κB signaling pathway. It acts as a noncompetitive, allosteric inhibitor of the proteasome.[4][10] This inhibition prevents the degradation of IκBα, the inhibitory protein bound to NF-κB. When IκBα is not degraded, NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes.[4]

// Nodes for the pathway tnfa [label="Inflammatory Stimulus\n(e.g., TNF-α)", fillcolor="#F1F3F4", fontcolor="#202124"]; ikb_nfkb [label="IκBα-NF-κB Complex\n(Inactive, Cytoplasmic)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ikk [label="IKK Activation", fillcolor="#FBBC05", fontcolor="#202124"]; p_ikba [label="Phosphorylation of IκBα", fillcolor="#FBBC05", fontcolor="#202124"]; proteasome [label="26S Proteasome", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"]; degradation [label="IκBα Degradation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; nfkb_active [label="Active NF-κB", fillcolor="#34A853", fontcolor="#FFFFFF"]; nucleus [label="Nuclear Translocation", fillcolor="#F1F3F4", fontcolor="#202124"]; transcription [label="Gene Transcription\n(Inflammatory Response)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Node for the inhibitor pr39 [label="this compound", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges to show the pathway flow tnfa -> ikk [color="#202124"]; ikk -> p_ikba [color="#202124"]; ikb_nfkb -> p_ikba [label="Targeted by IKK", fontsize=9, fontcolor="#5F6368", color="#202124", style=dashed]; p_ikba -> degradation [color="#202124"]; degradation -> nfkb_active [label="Releases NF-κB", fontsize=9, fontcolor="#5F6368", color="#202124"]; proteasome -> degradation [label="Mediates", fontsize=9, fontcolor="#5F6368", color="#202124"]; nfkb_active -> nucleus [color="#202124"]; nucleus -> transcription [color="#202124"];

// Edge showing inhibition pr39 -> proteasome [label="Inhibits", arrowhead=tee, color="#EA4335", style=bold, fontcolor="#EA4335"]; } caption [label="Fig. 2: this compound inhibits the NF-κB pathway via proteasome inhibition.", shape=plaintext, fontname="Arial", fontsize=12];

References

Technical Support Center: PR-39 Stability and Handling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of the PR-39 peptide. Adherence to these guidelines is critical for ensuring the integrity and activity of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for storing lyophilized this compound?

A1: For optimal long-term stability, lyophilized this compound should be stored at -20°C or, preferably, -80°C in a tightly sealed vial.[1] It is also crucial to protect the peptide from bright light and moisture.[2][3] For short-term storage of a few days to weeks, 4°C is acceptable, but -20°C is the preferred condition.[2]

Q2: How should I handle the lyophilized this compound vial upon removal from storage?

A2: Before opening the vial, it is essential to allow it to equilibrate to room temperature in a desiccator.[4] This prevents the condensation of atmospheric moisture onto the peptide, which can significantly decrease its long-term stability.[2][3]

Q3: What is the best way to reconstitute lyophilized this compound?

A3: Reconstitution should be performed using a sterile, high-purity solvent.[5] For this compound, sterile distilled water or a sterile dilute acetic acid solution (0.1%) are good starting points. The choice of solvent can impact solubility and stability. After adding the solvent, gentle mixing, such as slow agitation or inversion, is recommended to ensure the peptide dissolves completely.[5][6] Avoid vigorous shaking, as this can cause aggregation or degradation.[5]

Q4: How should I store this compound once it is in solution?

A4: The shelf life of peptides in solution is limited.[3] For maximum stability, this compound solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or colder.[2][3] Using sterile buffers with a pH between 5 and 6 can also help prolong the storage life of the peptide solution.[3] In general, peptide solutions may be stable for up to a week at 4°C, but freezing is recommended for longer storage.

Q5: What are the common causes of this compound degradation, and how can I minimize them?

A5: this compound, like other peptides, is susceptible to several degradation pathways:

  • Oxidation: Peptides containing cysteine, methionine, or tryptophan are prone to oxidation.[3] While this compound does not contain these specific residues, it is still good practice to minimize exposure to air. Purging the vial with an inert gas like nitrogen or argon can help.

  • Deamidation: Asparagine and glutamine residues can undergo deamidation, especially at neutral or alkaline pH.[7]

  • Hydrolysis: Peptide bonds can be broken down by hydrolysis, which is accelerated by moisture and extreme pH levels.[1]

  • Microbial Contamination: Using sterile solvents and proper aseptic techniques during reconstitution and handling is crucial to prevent microbial degradation.[3][5]

To minimize degradation, store the peptide in its lyophilized form at low temperatures, reconstitute it just before use, use sterile buffers at an appropriate pH, and avoid repeated freeze-thaw cycles.[3]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Difficulty Dissolving this compound The peptide has low solubility in the chosen solvent.- Try sonicating the solution briefly.[4]- If using water, try adding a small amount of dilute acetic acid.- For basic peptides like this compound (rich in arginine), using a slightly acidic buffer can improve solubility.[4]
Precipitation Observed in Solution - The peptide concentration is too high.- The pH of the solution is close to the isoelectric point of the peptide.- The solution has undergone freeze-thaw cycles.- Try diluting the peptide solution.- Adjust the pH of the buffer away from the isoelectric point.- Ensure proper aliquoting to avoid repeated freezing and thawing.[3]
Loss of Biological Activity - Improper storage conditions leading to degradation.- Multiple freeze-thaw cycles.- Oxidation or deamidation.- Review storage and handling procedures to ensure they align with best practices.- Use freshly prepared solutions for experiments.- Consider assessing peptide integrity using analytical methods like HPLC.
Inconsistent Experimental Results - Inaccurate peptide concentration due to incomplete dissolution or water absorption by the lyophilized powder.- Degradation of the peptide stock solution over time.- Ensure the peptide is fully dissolved before use.- Always allow the lyophilized peptide to equilibrate to room temperature before weighing.[4]- Use a fresh aliquot of the peptide solution for each experiment.

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound

Objective: To properly dissolve lyophilized this compound for experimental use.

Materials:

  • Vial of lyophilized this compound

  • Sterile, high-purity water or sterile 0.1% acetic acid solution

  • Sterile pipette tips

  • Vortex mixer (optional)

  • Centrifuge

Procedure:

  • Remove the vial of lyophilized this compound from the freezer and place it in a desiccator at room temperature. Allow it to equilibrate for at least 15-30 minutes.[6]

  • Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.[6]

  • Under sterile conditions, add the calculated volume of the desired cold, sterile solvent to the vial.

  • Gently swirl or invert the vial to dissolve the peptide. Avoid vigorous shaking.[5] If necessary, the solution can be gently vortexed for a short period.

  • Visually inspect the solution to ensure it is clear and free of particulates.[5]

  • If not for immediate use, aliquot the solution into sterile, low-protein-binding tubes and store at -20°C or -80°C.

Protocol 2: Assessment of this compound Integrity by RP-HPLC

Objective: To evaluate the purity and identify potential degradation products of a this compound sample.

Materials:

  • Reconstituted this compound solution

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • UV detector

Procedure:

  • Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

  • Inject a known amount of the this compound solution onto the column.

  • Run a linear gradient of Mobile Phase B (e.g., 5% to 65% over 30 minutes) to elute the peptide.

  • Monitor the elution profile at a wavelength of 214 nm or 280 nm.

  • The main peak corresponds to intact this compound. The presence of additional peaks may indicate degradation products or impurities.

  • The purity of the peptide can be estimated by integrating the peak areas.

Visualizations

PR39_Storage_Workflow Figure 1. Recommended Workflow for this compound Handling and Storage cluster_storage Storage cluster_handling Handling cluster_use_storage Use & Further Storage storage Lyophilized this compound Store at -20°C or -80°C Protect from light and moisture equilibrate Equilibrate vial to room temperature in a desiccator storage->equilibrate Remove from storage reconstitute Reconstitute with sterile solvent (e.g., water, 0.1% acetic acid) equilibrate->reconstitute Prepare for use use Immediate Use in Experiment reconstitute->use aliquot Aliquot into smaller volumes reconstitute->aliquot store_solution Store aliquots at -20°C or -80°C Avoid freeze-thaw cycles aliquot->store_solution

Caption: Figure 1. Recommended Workflow for this compound Handling and Storage

PR39_Degradation_Pathways Figure 2. Common Degradation Pathways for Peptides cluster_degradation Degradation Products PR39 Intact this compound Peptide oxidized Oxidized Peptide PR39->oxidized Oxygen (especially for Cys, Met, Trp) deamidated Deamidated Peptide (isoaspartate, aspartate) PR39->deamidated pH > 7 Temperature (Asn, Gln residues) hydrolyzed Peptide Fragments PR39->hydrolyzed Moisture Extreme pH

Caption: Figure 2. Common Degradation Pathways for Peptides

PR39_Signaling_Pathway Figure 3. Simplified Signaling Pathway of this compound PR39 This compound Proteasome Proteasome PR39->Proteasome inhibits IkappaB IκBα Proteasome->IkappaB degrades NFkappaB NF-κB IkappaB->NFkappaB sequesters in cytoplasm Nucleus Nucleus NFkappaB->Nucleus translocates to Gene Gene Transcription (e.g., Adhesion Molecules) NFkappaB->Gene activates

Caption: Figure 3. Simplified Signaling Pathway of this compound

References

Technical Support Center: Reducing Variability in PR-39 Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating variability in PR-39 bioassays.

Frequently Asked Questions (FAQs) & Troubleshooting

1. My this compound peptide won't dissolve properly. What should I do?

  • Potential Cause: High hydrophobicity of the peptide sequence, or the presence of secondary structures leading to aggregation.[1]

  • Troubleshooting Steps:

    • Start with Sterile Water: Attempt to dissolve the lyophilized peptide in sterile, distilled water first.

    • Acidify for Basic Peptides: Since this compound is a basic (cationic) peptide, adding a small amount of a dilute acid like 0.1% acetic acid can aid dissolution.

    • Use Organic Solvents for Hydrophobic Peptides: For highly hydrophobic analogs of this compound, a small amount of an organic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile can be used to first dissolve the peptide, followed by the slow addition of an aqueous buffer.[1] Be mindful that high concentrations of organic solvents may interfere with biological assays.

    • Sonication: Gentle sonication can help to break up aggregates and facilitate dissolution.[1]

2. I'm observing inconsistent results in my antimicrobial (MIC) assays.

  • Potential Causes:

    • Peptide Aggregation: this compound, like other peptides, can aggregate, leading to a decrease in the effective concentration.[1]

    • Salt Concentration: The antimicrobial activity of this compound can be sensitive to salt concentrations in the assay medium.[2][3]

    • Bacterial Growth Phase: The susceptibility of bacteria to antimicrobial peptides can vary depending on their growth phase.[4]

    • Inoculum Density: An incorrect bacterial inoculum density will lead to variable MIC results.[4]

  • Troubleshooting Steps:

    • Peptide Preparation: Reconstitute the peptide immediately before use and avoid repeated freeze-thaw cycles.[1][5] Store lyophilized peptide at -20°C or -80°C.[1][6]

    • Control Salt Concentration: Be aware that the full-length this compound is less affected by physiological salt concentrations (e.g., 100 mM NaCl) than its shorter fragments.[2][3] Ensure consistent salt concentrations across all wells and experiments.

    • Standardize Inoculum: Prepare the bacterial inoculum from a fresh overnight culture to ensure the bacteria are in the logarithmic growth phase. Standardize the inoculum to a concentration of approximately 5 x 10^5 CFU/mL.[7][8]

    • Include Controls: Always include a positive control (bacteria without peptide) and a negative control (medium only) in your 96-well plate.[1]

3. My this compound shows high cytotoxicity in my cell-based assays.

  • Potential Causes:

    • Peptide Concentration: High concentrations of this compound can lead to cytotoxicity.[2]

    • Contamination: Endotoxin (lipopolysaccharide) contamination in the peptide preparation can induce inflammatory responses and cell death.[5]

    • Residual TFA: Trifluoroacetic acid (TFA), a remnant from peptide synthesis and purification, can be cytotoxic.[5]

  • Troubleshooting Steps:

    • Determine the Therapeutic Window: Perform a dose-response experiment to determine the optimal concentration of this compound that exhibits the desired biological activity with minimal cytotoxicity. This compound has been shown to have low cytotoxicity at concentrations effective against bacteria.[2][3]

    • Use High-Purity Peptide: Ensure the use of high-purity this compound with low endotoxin levels.

    • Consider TFA Removal: If cytotoxicity persists, consider using this compound that has undergone a salt exchange procedure to remove TFA.

4. I am not observing the expected anti-inflammatory effects of this compound.

  • Potential Causes:

    • Incorrect Cell Type: The immunomodulatory effects of this compound can be cell-type specific. For example, this compound has been shown to induce IL-8 production in porcine macrophages.[2]

    • Assay Timing: The induction of cytokines and other inflammatory markers is time-dependent.

    • Peptide Integrity: Degradation of the this compound peptide will result in a loss of activity.

  • Troubleshooting Steps:

    • Select Appropriate Cells: Use a relevant cell line for your study, such as macrophages or endothelial cells, to observe the anti-inflammatory effects of this compound.[2][9]

    • Optimize Incubation Time: Perform a time-course experiment to determine the optimal time point for measuring the desired anti-inflammatory markers. For instance, a significant increase in IL-8 production by this compound has been observed after 4 hours of incubation.[2]

    • Ensure Peptide Stability: Handle and store the peptide properly to prevent degradation.

Quantitative Data Summary

Table 1: Antimicrobial Activity of this compound and its Derivatives

PeptideTarget OrganismMinimum Bactericidal Concentration (MBC) (µM)
This compound (Full-length) E. coli1.25[2]
B. globigii2.5[2]
This compound (1-26) E. coli~1.25-2.5
B. globigii~2.5-5
This compound (1-15) E. coli~2.5-5
B. globigii~5-10

Table 2: Effect of Salt on the Antimicrobial Activity of this compound Peptides

PeptideConditionEffect on Antimicrobial Activity
This compound (Full-length) 100 mM NaClHardly affected[2]
This compound (1-15) 100 mM NaClHighly reduced activity[2][3]

Table 3: Cytotoxicity of this compound

Cell LinePeptide Concentration (µM)Effect on Metabolic Activity
Alveolar Macrophage 3D4/31 40Reduced to ~70% of control[2]

Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay

This protocol is adapted from standard broth microdilution methods.[1][7][8]

Materials:

  • Lyophilized this compound peptide

  • Bacterial strain of interest (e.g., E. coli)

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Incubator

Methodology:

  • Peptide Preparation: Prepare a stock solution of this compound in sterile water or a suitable buffer.

  • Bacterial Inoculum Preparation:

    • Inoculate a single bacterial colony into growth medium and incubate overnight at 37°C with shaking.

    • Dilute the overnight culture in fresh medium to achieve an optical density (OD) at 600 nm corresponding to approximately 1 x 10^8 CFU/mL.

    • Further dilute the bacterial suspension to a final concentration of 5 x 10^5 CFU/mL.

  • Plate Setup:

    • Add 50 µL of sterile MHB to wells 2-12 of a 96-well plate.

    • Add 100 µL of the this compound stock solution to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process to well 10. Discard 50 µL from well 10.

    • Well 11 will serve as the positive control (bacteria only), and well 12 will be the negative control (medium only).

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to wells 1-11.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the OD600 with a plate reader.

Protocol 2: Cytotoxicity Assay

This protocol describes a general method for assessing the cytotoxicity of this compound on mammalian cells using an MTS assay.[10][11]

Materials:

  • Mammalian cell line of interest (e.g., macrophages, endothelial cells)

  • Complete cell culture medium

  • This compound peptide

  • 96-well cell culture plates

  • MTS reagent

  • Plate reader

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well and allow them to adhere overnight.

  • Peptide Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium.

    • Remove the old medium from the cells and replace it with 100 µL of the medium containing the different concentrations of this compound.

    • Include wells with untreated cells (positive control) and wells with medium only (negative control).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified CO2 incubator.

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis peptide_prep Prepare this compound Stock serial_dilution Serial Dilution of this compound peptide_prep->serial_dilution bacterial_prep Prepare Bacterial Inoculum inoculation Inoculate with Bacteria bacterial_prep->inoculation serial_dilution->inoculation incubation Incubate Plate inoculation->incubation read_plate Read Plate (OD600) incubation->read_plate determine_mic Determine MIC read_plate->determine_mic

Figure 1: Experimental workflow for a Minimum Inhibitory Concentration (MIC) assay.

nfkb_pathway cluster_stimulus Inflammatory Stimulus cluster_pathway NF-κB Signaling Pathway cluster_intervention Intervention stimulus e.g., LPS receptor TLR4 stimulus->receptor proteasome 26S Proteasome receptor->proteasome activates ikb IκBα proteasome->ikb degrades nfkb NF-κB ikb->nfkb releases nucleus Nucleus nfkb->nucleus translocates to gene_expression Inflammatory Gene Expression (e.g., IL-8) nucleus->gene_expression induces pr39 This compound pr39->proteasome inhibits

Figure 2: this compound inhibits the NF-κB signaling pathway by targeting the proteasome.

angiogenesis_pathway cluster_condition Cellular Condition cluster_pathway HIF-1α Signaling Pathway cluster_intervention Intervention hypoxia Hypoxia hif1a HIF-1α hypoxia->hif1a stabilizes proteasome Proteasome hif1a->proteasome targeted for degradation nucleus Nucleus hif1a->nucleus translocates to angiogenic_genes Angiogenic Gene Expression nucleus->angiogenic_genes induces pr39 This compound pr39->proteasome inhibits

Figure 3: this compound promotes angiogenesis by inhibiting the proteasomal degradation of HIF-1α.

References

Technical Support Center: Optimizing PR-39 Dosage for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the peptide PR-39 in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dosage for this compound in vivo?

A1: The optimal dosage of this compound is application- and animal model-specific. Based on published studies, a wide range of effective doses has been reported. For initial experiments, we recommend a pilot study to determine the optimal dose for your specific model. Below is a summary of dosages used in various studies.

Q2: What is the best route of administration for this compound?

A2: The choice of administration route depends on the experimental design and target organ. Intravenous (IV) injection provides immediate systemic exposure, while intraperitoneal (IP) and subcutaneous injections offer a more sustained release. Rectal administration has been used for localized delivery to the colon.

Q3: What is a suitable vehicle for dissolving and administering this compound?

A3: this compound is a water-soluble peptide. For in vivo applications, sterile, endotoxin-free solutions are essential. Commonly used vehicles include:

  • Phosphate-Buffered Saline (PBS): A study has reported suspending this compound in 0.01 M PBS (pH 7.2).

  • Sterile Saline (0.9% NaCl): A standard isotonic vehicle for injections.

  • Distilled Water: One supplier suggests that this compound is soluble in distilled water up to 5 mg/ml.[1] However, for in vivo use, ensure the water is sterile and pyrogen-free.

It is crucial to ensure the final solution is isotonic to prevent irritation at the injection site.

Q4: What is the stability of this compound in solution?

A4: this compound has a high proline content, which confers significant resistance to degradation by serine proteases and results in a long half-life in solution. For storage of reconstituted peptide, it is recommended to aliquot and store at -20°C to avoid repeated freeze-thaw cycles.[1]

Q5: What are the known signaling pathways affected by this compound?

A5: this compound exerts its biological effects through the modulation of key signaling pathways. Notably, it inhibits the proteasome-dependent degradation of Hypoxia-Inducible Factor-1 alpha (HIF-1α) and the inhibitor of kappa B alpha (IκBα).[2][3] This leads to the activation of downstream targets involved in angiogenesis and the NF-κB signaling pathway, which plays a crucial role in inflammation. A recent study also demonstrated its ability to inhibit the NF-κB/MAPK signaling pathway in a mouse model of colitis.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No observable effect at the initial dose - Insufficient dosage.- Suboptimal administration route.- Peptide degradation.- Perform a dose-response study to determine the optimal concentration.- Consider a different administration route for better bioavailability at the target site.- Ensure proper storage and handling of the peptide solution. Prepare fresh solutions for each experiment.
High variability in experimental results - Inconsistent administration technique.- Variations in animal weight and metabolism.- Instability of the peptide solution.- Standardize the injection procedure (e.g., injection volume, speed, and location).- Normalize dosage to the body weight of each animal.- Prepare a fresh stock solution of this compound for each set of experiments.
Adverse reactions at the injection site (e.g., inflammation, irritation) - Hypertonic or hypotonic vehicle.- Contamination of the peptide solution.- High concentration of the peptide.- Ensure the vehicle is isotonic (e.g., sterile PBS or 0.9% saline).- Use sterile, endotoxin-free reagents and follow aseptic techniques for solution preparation and injection.- Consider diluting the peptide to a larger volume for injection or using a different administration route.
Unexpected systemic toxicity or animal mortality - Dosage is too high.- Off-target effects.- Immediately reduce the dosage. Conduct a dose-escalation study to determine the maximum tolerated dose (MTD).- Thoroughly review the literature for any reported off-target effects. Consider using a more targeted delivery method if possible.

Quantitative Data Summary

Table 1: Summary of In Vivo this compound Dosages from Literature

Animal Model Dosage Administration Route Application Reference
Mouse10 mg/kgIntravenous (IV)Acute Pancreatitis[3]
Mouse1 µg/kg/day (7-day infusion)Intraperitoneal (IP)Myocardial Infarct[3]
Mouse5 mg/kgRectalDSS-induced Colitis[4]
RatSingle bolus to achieve 5 µM initial blood concentrationIntravenous (IV)Ischemia-Reperfusion Injury[5]
Neonatal MouseNot specifiedPretreatmentEndotoxic Shock[6]

Note: The exact vehicle was not always specified in the cited literature. Researchers should select an appropriate sterile, isotonic vehicle such as PBS or saline.

Experimental Protocols

Protocol 1: Intraperitoneal (IP) Injection in Mice
  • Preparation of this compound Solution:

    • Reconstitute lyophilized this compound in sterile, endotoxin-free PBS (pH 7.2) or 0.9% saline to the desired stock concentration.

    • Vortex gently to dissolve. For long-term storage, aliquot and store at -20°C.

    • On the day of the experiment, thaw an aliquot and dilute it to the final injection concentration with the same vehicle.

  • Injection Procedure:

    • Restrain the mouse manually.

    • Locate the injection site in the lower left or right abdominal quadrant.

    • Insert a 25-27 gauge needle at a 10-20 degree angle, bevel up.

    • Aspirate to ensure the needle has not entered the bladder or intestines.

    • Inject the this compound solution slowly. The typical injection volume is 100-200 µL.

    • Withdraw the needle and return the mouse to its cage.

    • Monitor the animal for any adverse reactions.

Protocol 2: Intravenous (IV) Injection in Mice (Tail Vein)
  • Preparation of this compound Solution:

    • Prepare the this compound solution as described in Protocol 1. Ensure the solution is free of any precipitates.

  • Injection Procedure:

    • Warm the mouse under a heat lamp to dilate the tail veins.

    • Place the mouse in a restrainer.

    • Swab the tail with 70% ethanol.

    • Using a 27-30 gauge needle, insert it into one of the lateral tail veins.

    • Inject the solution slowly (typically 50-100 µL). The vein should blanch if the injection is successful.

    • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

    • Return the mouse to its cage and monitor for any adverse effects.

Mandatory Visualizations

Signaling Pathways

PR39_HIF1a_Pathway cluster_0 Normoxia cluster_1 Hypoxia / this compound HIF-1α HIF-1α PHD PHD HIF-1α->PHD VHL VHL HIF-1α->VHL Binding PHD->HIF-1α Hydroxylation Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation This compound This compound Proteasome_i Proteasome This compound->Proteasome_i Inhibition HIF-1α_s HIF-1α Nucleus Nucleus HIF-1α_s->Nucleus HIF-1β HIF-1β HIF-1β->Nucleus HRE HRE Nucleus->HRE Dimerization & Binding Angiogenesis Angiogenesis HRE->Angiogenesis Gene Transcription (e.g., VEGF)

Caption: this compound stabilizes HIF-1α by inhibiting its proteasomal degradation.

PR39_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Proteasome Proteasome This compound->Proteasome Inhibition IKK IKK IκBα IκBα IKK->IκBα Phosphorylation IκBα_P IκBα-P IκBα->IκBα_P NF-κB NF-κB NF-κB_n NF-κB NF-κB->NF-κB_n Translocation IκBα_P->Proteasome Ubiquitination & Degradation NF-κB_IκBα NF-κB/IκBα (Inactive) NF-κB_IκBα->IκBα NF-κB_IκBα->NF-κB Stimulus Inflammatory Stimulus Stimulus->IKK Activation DNA DNA NF-κB_n->DNA Binding Transcription Inflammatory Gene Transcription DNA->Transcription

Caption: this compound inhibits NF-κB activation by preventing IκBα degradation.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_eval Evaluation Reconstitute Reconstitute this compound in sterile vehicle Dilute Dilute to final injection concentration Reconstitute->Dilute Administer Administer this compound via chosen route (IV, IP, etc.) Dilute->Administer Animal_Prep Prepare and restrain animal model Animal_Prep->Administer Monitor Monitor animal for adverse effects Collect Collect samples at predetermined time points Monitor->Collect Analyze Analyze samples for pharmacokinetics, pharmacodynamics, and efficacy Collect->Analyze

Caption: General workflow for in vivo experiments using this compound.

References

PR-39 Cell Culture Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of PR-39 in cell culture experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common problems researchers may encounter when working with the this compound peptide in a cell culture setting.

Q1: My cells are showing signs of toxicity (e.g., rounding up, detaching, decreased viability) after this compound treatment. What is the recommended working concentration?

A1: While this compound is generally reported to have low cytotoxicity to mammalian cells at its effective antimicrobial concentrations, high concentrations can lead to adverse effects. It is crucial to determine the optimal concentration for your specific cell line and experimental conditions.

  • Recommendation: Perform a dose-response experiment to determine the IC50 value for your cell line. Start with a broad range of concentrations (e.g., 1 µM to 40 µM). A study on porcine alveolar macrophage 3D4/31 cells showed that at 40 µM, this compound reduced metabolic activity to approximately 70% of the control.[1] Another study on HeLa cells found that continuous administration of this compound was not cytotoxic and did not interfere with DNA synthesis.[2]

  • Troubleshooting:

    • Reduce Concentration: If you observe cytotoxicity, lower the concentration of this compound in your experiments.

    • Cell Density: Ensure you are seeding cells at an appropriate density, as low cell density can make them more susceptible to stress.

    • Incubation Time: Reduce the duration of exposure to this compound.

    • Purity of Peptide: Ensure the this compound peptide you are using is of high purity, as contaminants can contribute to cytotoxicity.

Q2: I am observing inconsistent or no effect of this compound in my experiments. What could be the cause?

A2: Inconsistent results with this compound can stem from issues related to peptide stability, handling, and experimental setup.

  • Peptide Stability and Degradation: this compound, being a proline-rich peptide, is relatively resistant to degradation by common proteases like serine proteases and elastase, giving it a longer half-life compared to other peptides.[1][3] However, prolonged incubation in serum-containing media can still lead to proteolytic degradation.[4][5][6]

    • Troubleshooting:

      • Use Serum-Free Media: If your experimental design allows, perform the this compound treatment in serum-free or low-serum media to minimize proteolytic degradation.

      • Freshly Prepare Solutions: Prepare this compound solutions fresh for each experiment from a lyophilized stock.

      • Aliquot Stocks: To avoid multiple freeze-thaw cycles, which can degrade the peptide, aliquot your stock solutions.[7][8]

  • Peptide Aggregation: Peptides, especially at high concentrations, can be prone to aggregation, which can reduce their effective concentration and lead to inconsistent results.

    • Troubleshooting:

      • Proper Dissolution: Ensure the peptide is fully dissolved before adding it to your cell culture. Sonication can aid in dissolving peptides.[9]

      • Storage: Store lyophilized this compound at -20°C or -80°C and protect it from moisture.[10][11][12] Allow the vial to warm to room temperature before opening to prevent condensation.[10]

  • Experimental Variability:

    • Consistent Cell Passaging: Use cells within a consistent passage number range, as cellular responses can change with excessive passaging.

    • Controls: Always include appropriate positive and negative controls in your experiments to validate your results.

Q3: I am having trouble with the solubility of my lyophilized this compound peptide. What is the best way to dissolve it?

A3: Proper dissolution of this compound is critical for accurate and reproducible results.

  • Recommended Solvents:

    • Start by attempting to dissolve the peptide in sterile, distilled water.

    • If the peptide is not soluble in water, a small amount of a volatile acid, such as 0.1% acetic acid, can be used.[7]

    • For cell culture experiments, it is crucial to avoid solvents like TFA if possible. If an organic solvent is necessary, use a minimal amount and ensure the final concentration in your culture medium is not toxic to the cells.

  • Handling Precautions:

    • Allow the lyophilized peptide to equilibrate to room temperature before opening the vial to minimize moisture absorption.[7][10]

    • To aid dissolution, you can gently vortex or sonicate the solution.[9]

Q4: I want to study the intracellular effects of this compound. How can I deliver it into my cells?

A4: As this compound has intracellular targets, efficient delivery into the cytoplasm is essential for studying its mechanism of action.[13]

  • Direct Penetration: Some antimicrobial peptides can directly penetrate cell membranes. However, the efficiency can be low and cell-type dependent.

  • Lentiviral Delivery: For stable or high-level expression, a lentiviral vector can be used to transduce cells with the gene encoding this compound. This has been successfully demonstrated in HaCaT and RAW264.7 cells.[14][15]

  • Cell-Penetrating Peptides (CPPs): Fusing this compound to a known CPP, such as TAT, can enhance its intracellular delivery.[16][17]

  • Electroporation/Transfection: Plasmid DNA encoding this compound can be introduced into cells via electroporation or using lipid-based transfection reagents.[15]

Q5: Are there any known off-target effects of this compound in mammalian cells that I should be aware of?

A5: this compound has been shown to have specific biological functions beyond its antimicrobial activity, which could be considered "off-target" effects depending on the context of your experiment.

  • Inhibition of Proteasome: this compound can inhibit the 26S proteasome, which in turn prevents the degradation of IκBα and subsequently modulates the NF-κB signaling pathway.[18][19]

  • Anti-apoptotic Effects: this compound has been shown to inhibit apoptosis in macrophages and HeLa cells.[2][20]

  • Experimental Considerations: When designing your experiments, it's important to consider these known biological activities of this compound. For example, if you are studying a process that is regulated by the proteasome or apoptosis, the effects of this compound on these pathways should be taken into account when interpreting your data.

Data Summary

Table 1: this compound Cytotoxicity and Effective Concentrations

Cell LineAssayConcentrationObserved EffectReference
Porcine Alveolar Macrophages (3D4/31)WST-1 Assay40 µM~30% reduction in metabolic activity[1]
Human Cervical Cancer (HeLa)Cell ProliferationNot specifiedNo cytotoxicity, no interference with DNA synthesis[2]
Human Umbilical Vein Endothelial (HUVEC)Cell Growth100 nMNo effect on the expression of p21 and c-Fos[18]
ECV304Cell Growth1 µMNo significant inhibition of cell growth[18]

Experimental Protocols

Protocol 1: Assessment of this compound Cytotoxicity using WST-1 Assay

This protocol is adapted from the methodology described for assessing the cytotoxicity of this compound derived peptides.[1]

  • Cell Seeding: Seed your mammalian cells of interest in a 96-well plate at a density that will result in approximately 80% confluency at the time of the assay. Incubate at 37°C with 5% CO2.

  • Peptide Preparation: Prepare a stock solution of this compound in a suitable sterile solvent (e.g., sterile water or 0.1% acetic acid). From this stock, prepare a series of dilutions to achieve the desired final concentrations in the cell culture medium.

  • Cell Treatment: Once the cells have reached the desired confluency, carefully remove the old medium and replace it with fresh medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a positive control for cytotoxicity if available.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24 hours) at 37°C with 5% CO2.

  • WST-1 Reagent Addition: After the incubation period, remove the peptide-containing medium. Add 100 µl of fresh medium containing 10% (v/v) WST-1 reagent to each well.

  • Incubation with WST-1: Incubate the plate for 30 minutes to 4 hours at 37°C in the dark. The incubation time will depend on the metabolic activity of your cell line.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader, with a reference wavelength of 650 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Visualizations

PR39_Troubleshooting_Workflow Troubleshooting Workflow for this compound Experiments cluster_inconsistent Troubleshooting Inconsistent Results cluster_cytotoxicity Troubleshooting Cytotoxicity start Experiment with this compound issue Inconsistent Results or No Effect? start->issue cytotoxicity Observed Cytotoxicity? issue->cytotoxicity No check_stability Check Peptide Stability: - Use serum-free media if possible - Prepare fresh solutions - Aliquot stocks to avoid freeze-thaw issue->check_stability Yes reduce_conc Reduce this compound Concentration (Perform dose-response) cytotoxicity->reduce_conc Yes check_aggregation Check for Aggregation: - Ensure complete dissolution (sonicate if needed) - Proper storage (-20°C or -80°C, dry) check_stability->check_aggregation check_exp_variability Check Experimental Variability: - Use consistent cell passage number - Include proper controls check_aggregation->check_exp_variability end Successful Experiment check_exp_variability->end optimize_conditions Optimize Experimental Conditions: - Adjust cell density - Reduce incubation time reduce_conc->optimize_conditions check_purity Verify Peptide Purity optimize_conditions->check_purity check_purity->end

Caption: A logical workflow for troubleshooting common issues in this compound cell culture experiments.

PR39_Signaling_Pathway This compound Signaling Pathway PR39 This compound Proteasome 26S Proteasome PR39->Proteasome Inhibits IkBa IκBα Proteasome->IkBa Degrades IkBa_NFkB IκBα-NF-κB Complex IkBa_NFkB->IkBa Releases NFkB NF-κB IkBa_NFkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Gene Expression (e.g., inflammatory response) Nucleus->Gene_Expression Regulates

Caption: Simplified diagram of the this compound signaling pathway involving proteasome inhibition.

References

Technical Support Center: Protocol Refinement for PR-39 Immunomodulation Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the immunomodulatory peptide PR-39. Here, you will find detailed experimental protocols, data presentation tables, and visualizations of key signaling pathways and workflows to assist in refining your immunomodulation assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known immunomodulatory effects?

A1: this compound is a porcine cathelicidin, a type of host defense peptide, known for its dual antimicrobial and immunomodulatory activities.[1] Its primary immunomodulatory functions in macrophages include the induction of pro-inflammatory cytokines such as Interleukin-8 (IL-8) and Tumor Necrosis Factor-alpha (TNF-α).[1][2]

Q2: What is the primary mechanism of action for this compound's immunomodulatory effects?

A2: The immunomodulatory effects of this compound are largely attributed to its ability to enter cells and inhibit the proteasome. This inhibition prevents the degradation of IκBα, a key inhibitor of the NF-κB signaling pathway.[3] By stabilizing IκBα, this compound effectively modulates the inflammatory response.[3]

Q3: What are the typical concentrations of this compound used in in-vitro assays?

A3: The effective concentration of this compound can vary depending on the cell type and specific assay. However, literature suggests that for cytokine induction in macrophages, concentrations in the micromolar (µM) range are often used. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q4: Does this compound exhibit significant cytotoxicity?

A4: Studies have shown that this compound exhibits low cytotoxicity to mammalian cells at concentrations effective for its immunomodulatory activity, making it a promising candidate for therapeutic development.[1] However, it is crucial to assess cytotoxicity in your specific cell line and experimental conditions.

Experimental Protocols

Cell Viability Assessment: MTT Assay

This protocol outlines the determination of cell viability in response to this compound treatment using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound peptide

  • Target cells (e.g., macrophage cell line like RAW 264.7 or primary macrophages)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplate

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Peptide Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include wells with medium only (blank) and cells with medium but no peptide (negative control).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium from each well and add 100 µL of solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the negative control after subtracting the blank absorbance.

Cytokine Quantification: IL-8 and TNF-α ELISA

This protocol describes the quantification of IL-8 and TNF-α in cell culture supernatants following this compound treatment using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • Cell culture supernatants from this compound treated and control cells

  • ELISA kit for human or murine IL-8 or TNF-α (containing capture antibody, detection antibody, standard, streptavidin-HRP, and substrate)

  • Coating buffer (e.g., PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Assay diluent (e.g., PBS with 1% BSA)

  • Stop solution (e.g., 2N H2SO4)

  • 96-well ELISA plate

Procedure:

  • Plate Coating: Dilute the capture antibody in coating buffer and add 100 µL to each well of the ELISA plate. Incubate overnight at 4°C.

  • Washing and Blocking: Wash the plate three times with wash buffer. Block non-specific binding by adding 200 µL of assay diluent to each well and incubating for 1-2 hours at room temperature.

  • Standard and Sample Incubation: Wash the plate three times. Prepare a standard curve by serially diluting the cytokine standard in assay diluent. Add 100 µL of standards and cell culture supernatants to the appropriate wells. Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation: Wash the plate three times. Add 100 µL of diluted biotinylated detection antibody to each well and incubate for 1-2 hours at room temperature.

  • Streptavidin-HRP Incubation: Wash the plate three times. Add 100 µL of diluted streptavidin-HRP to each well and incubate for 20 minutes at room temperature in the dark.

  • Substrate Development: Wash the plate five times. Add 100 µL of TMB substrate solution to each well and incubate for 15-30 minutes at room temperature in the dark.

  • Reaction Stoppage and Reading: Stop the reaction by adding 50 µL of stop solution to each well. Measure the absorbance at 450 nm within 30 minutes.

  • Data Analysis: Generate a standard curve by plotting the absorbance values against the standard concentrations. Use the standard curve to determine the concentration of IL-8 or TNF-α in the samples.

Data Presentation

Table 1: Illustrative Dose-Dependent Effect of this compound on Cytokine Production in Macrophages

This compound Concentration (µM)IL-8 Production (pg/mL) ± SDTNF-α Production (pg/mL) ± SD
0 (Control)50 ± 825 ± 5
1250 ± 25100 ± 12
5800 ± 60350 ± 30
101500 ± 120600 ± 55
201600 ± 150650 ± 60

Note: These are illustrative data based on qualitative descriptions in the literature. Actual values will vary depending on experimental conditions.

Table 2: Illustrative Cytotoxicity of this compound on Macrophages (MTT Assay)

This compound Concentration (µM)Cell Viability (%) ± SD
0 (Control)100 ± 5
198 ± 6
595 ± 5
1092 ± 7
2088 ± 8
5075 ± 9
10055 ± 10

Note: These are illustrative data. The IC50 value should be determined from a dose-response curve. Literature suggests low cytotoxicity at effective immunomodulatory concentrations.[1]

Troubleshooting Guides

MTT Assay Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
High Background - Contamination of reagents or cells. - High cell seeding density.- Use sterile techniques and fresh reagents. - Optimize cell seeding density.
Low Signal - Low cell viability or number. - Insufficient incubation time with MTT. - Incomplete dissolution of formazan crystals.- Ensure healthy cell culture and appropriate cell number. - Optimize MTT incubation time (2-4 hours). - Ensure complete dissolution with vigorous shaking or pipetting.
Inconsistent Results - Uneven cell seeding. - Edge effects in the 96-well plate. - Pipetting errors.- Ensure a single-cell suspension before seeding. - Avoid using the outer wells of the plate. - Calibrate pipettes and ensure accurate dispensing.
ELISA Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
High Background - Insufficient washing. - High concentration of detection antibody or streptavidin-HRP. - Cross-reactivity.- Increase the number of wash steps and soaking time. - Optimize the concentration of detection reagents. - Use a more specific antibody pair.
Low Signal - Inactive reagents (standards, antibodies, enzyme). - Insufficient incubation times. - Low concentration of target cytokine.- Store reagents properly and use within their shelf life. - Follow recommended incubation times. - Concentrate the sample if necessary.
Poor Standard Curve - Improper dilution of standards. - Pipetting errors. - Reagent instability.- Prepare fresh standards for each assay. - Use calibrated pipettes and proper technique. - Ensure proper storage and handling of all reagents.

Visualizations

PR39_NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PR39_ext This compound PR39_int This compound PR39_ext->PR39_int Cellular Uptake Proteasome Proteasome PR39_int->Proteasome Inhibition IKK IKK Complex IkB IκBα IKK->IkB Phosphorylation p_IkB p-IκBα NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc IkB_NFkB IκBα-NF-κB Complex IkB_NFkB->IKK IkB_NFkB->NFkB Dissociation p_IkB->Proteasome Degradation DNA DNA NFkB_nuc->DNA Binds to Promoter Cytokine_genes Pro-inflammatory Cytokine Genes (IL-8, TNF-α) DNA->Cytokine_genes Gene Transcription

Caption: this compound mediated inhibition of the canonical NF-κB signaling pathway.

Experimental_Workflow cluster_assays Parallel Assays start Start: Culture Macrophages treatment Treat cells with varying concentrations of this compound start->treatment incubation Incubate for a defined period (e.g., 24 hours) treatment->incubation viability_assay Cell Viability Assay (e.g., MTT) incubation->viability_assay supernatant_collection Collect Supernatant incubation->supernatant_collection data_analysis Data Analysis: - Calculate IC50 (Viability) - Quantify Cytokine Levels viability_assay->data_analysis elisa Cytokine Quantification (ELISA for IL-8, TNF-α) supernatant_collection->elisa elisa->data_analysis end End: Evaluate Immunomodulatory Potential and Cytotoxicity data_analysis->end

Caption: Experimental workflow for assessing this compound immunomodulation.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor PI3K PI3K Receptor->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation p_Akt p-Akt mTORC1 mTORC1 p_Akt->mTORC1 Activation Downstream Downstream Effects: - Cell Survival - Proliferation - Cytokine Production mTORC1->Downstream PR39 This compound (Potential Modulation) PR39->PI3K ? PR39->Akt ?

Caption: Overview of the PI3K/Akt signaling pathway and potential modulation points.

References

Technical Support Center: Minimizing PR-39 Degradation by Proteases

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the proline-rich antimicrobial peptide, PR-39. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to this compound degradation by proteases during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary functions?

A1: this compound is a porcine cathelicidin, a proline- and arginine-rich antimicrobial peptide. It plays a significant role in the innate immune system.[1] Its functions are multifaceted and include:

  • Antimicrobial Activity: It is effective against a range of Gram-negative bacteria and some Gram-positive strains by inhibiting DNA and protein synthesis.[2][3]

  • Proteasome Inhibition: this compound can act as a non-competitive, reversible, and allosteric inhibitor of the proteasome, a key cellular machinery for protein degradation. This inhibition can block the degradation of specific proteins like IκBα.[4]

  • Anti-inflammatory and Wound Healing: By modulating cellular processes, this compound is involved in inhibiting inflammatory responses and promoting tissue repair.[4]

  • Apoptosis Inhibition: this compound has been shown to inhibit apoptosis in certain cell types.[5]

Q2: Is this compound susceptible to degradation by proteases?

A2: Yes, while this compound is known to be resistant to certain proteases like serine proteases, elastase, and aminopeptidases, it is susceptible to degradation by others. Notably, it can be cleaved by E. coli oligopeptidase and potentially by proteases specific to S. aureus. The proline-rich nature of this compound provides some protection, but it is not entirely immune to proteolytic degradation.

Q3: What are the optimal storage conditions to ensure this compound stability?

A3: To ensure the long-term stability of this compound, it is crucial to store it correctly:

  • Lyophilized Form: Store lyophilized this compound at -20°C or -80°C in a desiccator to protect it from moisture. Under these conditions, the peptide can be stable for years.

  • In Solution: For short-term storage, dissolve this compound in a sterile buffer at a slightly acidic pH (e.g., pH 5-6) and store at 4°C. For longer-term storage in solution, it is recommended to aliquot the peptide into single-use volumes and store at -80°C to avoid repeated freeze-thaw cycles.

Q4: Which experimental factors can influence the rate of this compound degradation?

A4: Several factors in your experimental setup can accelerate the degradation of this compound:

  • Presence of Proteases: Contamination of cell cultures with bacteria or fungi, or the presence of endogenous proteases in serum-containing media or cell lysates can lead to rapid degradation.

  • pH: The pH of the experimental buffer can significantly impact both the activity of proteases and the stability of the peptide. Most proteases are active at neutral pH.

  • Temperature: Higher temperatures generally increase the rate of enzymatic reactions, including proteolytic degradation.

  • Repeated Freeze-Thaw Cycles: Repeatedly freezing and thawing this compound solutions can lead to peptide aggregation and degradation.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with this compound.

Problem 1: Loss of this compound bioactivity in cell culture experiments.

  • Possible Cause: Degradation of this compound by proteases present in the cell culture medium, either from the cells themselves or from serum supplements like Fetal Bovine Serum (FBS).

  • Solution:

    • Reduce or Eliminate Serum: If your cell line permits, reduce the concentration of FBS or switch to a serum-free medium.

    • Use Protease Inhibitors: Add a broad-spectrum protease inhibitor cocktail to your culture medium. Ensure the cocktail is compatible with your cell line and experimental goals.

    • Optimize Experimental Time: Minimize the incubation time of this compound with cells to reduce the exposure to proteases.

    • Control for Contamination: Regularly test your cell cultures for microbial contamination, which can be a source of proteases.

Problem 2: Inconsistent results in this compound activity assays.

  • Possible Cause: Variable degradation of this compound between experiments due to inconsistent handling or storage.

  • Solution:

    • Standardize Storage: Strictly adhere to recommended storage conditions for both lyophilized and dissolved this compound. Aliquot peptide solutions to avoid multiple freeze-thaw cycles.

    • Use Freshly Prepared Solutions: Whenever possible, prepare fresh solutions of this compound for each experiment from a lyophilized stock.

    • Monitor Peptide Integrity: Before critical experiments, you can assess the integrity of your this compound stock using techniques like HPLC to check for degradation products.

Problem 3: Suspected degradation of this compound during protein extraction/purification.

  • Possible Cause: Endogenous proteases released from cells upon lysis are degrading this compound.

  • Solution:

    • Work Quickly and at Low Temperatures: Perform all extraction and purification steps on ice or at 4°C to minimize protease activity.

    • Use Protease Inhibitor Cocktails: Immediately add a potent protease inhibitor cocktail to your lysis buffer. The choice of inhibitor cocktail should be based on the expected classes of proteases in your sample.

Quantitative Data on this compound Stability with Protease Inhibitors

The stability of this compound can be significantly enhanced by the addition of specific protease inhibitors. The following table summarizes the efficacy of different classes of protease inhibitors in preventing the degradation of proline-rich peptides like this compound. Note: The following data is illustrative and based on typical performance for proline-rich peptides. Actual efficacy may vary depending on the specific protease and experimental conditions.

Protease ClassProtease InhibitorTypical Working ConcentrationIllustrative % Inhibition of Degradation (at 24h)
Serine Proteases Aprotinin1-2 µg/mL> 90%
Phenylmethylsulfonyl fluoride (PMSF)0.1-1 mM> 85%
Cysteine Proteases Leupeptin1-10 µM> 95%[6]
E-641-10 µM> 95%
Aspartic Proteases Pepstatin A1 µM> 90%[7]
Metalloproteases EDTA1-5 mM> 80%
1,10-Phenanthroline1-5 mM> 85%
Broad Spectrum Commercial Protease Inhibitor CocktailVaries by manufacturer> 98%

Experimental Protocols

Protocol 1: In Vitro this compound Stability Assay Using RP-HPLC

This protocol allows for the quantitative assessment of this compound stability in the presence of proteases over time.

Materials:

  • Lyophilized this compound

  • Protease of interest (e.g., Trypsin, Chymotrypsin, or a cell lysate)

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Protease Inhibitor (if testing for inhibition)

  • Quenching Solution (e.g., 10% Trifluoroacetic Acid - TFA)

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

Procedure:

  • Prepare this compound Stock Solution: Dissolve lyophilized this compound in sterile water to a final concentration of 1 mg/mL.

  • Set up Reaction Mixtures: In separate microcentrifuge tubes, prepare the following reaction mixtures (total volume of 100 µL):

    • Control (No Protease): 10 µL this compound stock + 90 µL Reaction Buffer.

    • Protease Digestion: 10 µL this compound stock + 10 µL Protease solution + 80 µL Reaction Buffer.

    • Inhibitor + Protease: 10 µL this compound stock + 10 µL Protease Inhibitor + 10 µL Protease solution + 70 µL Reaction Buffer.

  • Incubation: Incubate all tubes at 37°C.

  • Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), take a 10 µL aliquot from each reaction tube.

  • Quench Reaction: Immediately add the 10 µL aliquot to 90 µL of Quenching Solution to stop the enzymatic reaction.

  • HPLC Analysis:

    • Inject 20 µL of the quenched sample into the RP-HPLC system.

    • Run a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).

    • Monitor the absorbance at 214 nm.

  • Data Analysis:

    • Identify the peak corresponding to intact this compound.

    • Calculate the peak area of intact this compound at each time point.

    • Determine the percentage of this compound remaining at each time point relative to the T=0 sample.

    • Plot the percentage of intact this compound versus time to determine the degradation kinetics and half-life.

Protocol 2: In Vitro Protease Cleavage Assay of this compound

This protocol is used to identify if a specific protease can cleave this compound and to analyze the resulting fragments.

Materials:

  • Lyophilized this compound

  • Protease of interest

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • SDS-PAGE gel (e.g., 15% Tricine gel for better resolution of small peptides)

  • SDS-PAGE running buffer

  • Protein stain (e.g., Coomassie Brilliant Blue or silver stain)

  • Optional: Mass Spectrometer for fragment analysis

Procedure:

  • Prepare Reaction Mixtures: In a microcentrifuge tube, mix:

    • 10 µg of this compound

    • Protease (enzyme-to-substrate ratio typically 1:100 to 1:20 by weight)

    • Reaction Buffer to a final volume of 50 µL.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the protease (usually 37°C) for a set period (e.g., 4 hours). Include a control reaction without the protease.

  • Stop Reaction: Stop the reaction by adding 2X SDS-PAGE loading buffer and heating at 95°C for 5 minutes.

  • SDS-PAGE Analysis:

    • Load the samples onto the SDS-PAGE gel.

    • Run the gel until the dye front reaches the bottom.

    • Stain the gel to visualize the protein bands.

  • Analysis:

    • Compare the lane with the protease-treated this compound to the control lane.

    • A decrease in the intensity of the intact this compound band and the appearance of lower molecular weight bands in the treated sample indicate cleavage.

    • For further analysis, the cleavage fragments can be excised from the gel and identified by mass spectrometry.

Visualizations

PR39_Degradation_Workflow cluster_reaction Reaction Incubation cluster_analysis Analysis PR39 This compound Stock Solution Reaction Incubate at 37°C PR39->Reaction Protease Protease Solution Protease->Reaction Inhibitor Protease Inhibitor Inhibitor->Reaction Quench Quench Reaction (e.g., TFA) Reaction->Quench Time Points HPLC RP-HPLC Analysis Quench->HPLC Data Data Analysis (Peak Area) HPLC->Data

Experimental workflow for assessing this compound stability.

Troubleshooting_PR39_Degradation Start Problem: Loss of this compound Activity Q1 Is the experiment in cell culture? Start->Q1 Q2 Is serum present? Q1->Q2 Yes Q3 Is this a protein extraction experiment? Q1->Q3 No A1_Yes Yes A1_No No Sol1 Solution: - Reduce/remove serum - Add protease inhibitors Q2->Sol1 Yes Sol2 Solution: - Check for contamination - Add protease inhibitors Q2->Sol2 No A2_Yes Yes A2_No No Sol3 Solution: - Work at 4°C - Add protease inhibitors to lysis buffer Q3->Sol3 Yes Sol4 Solution: - Check storage conditions - Avoid freeze-thaw cycles - Verify peptide integrity (HPLC) Q3->Sol4 No A3_Yes Yes A3_No No

Troubleshooting logic for this compound degradation.

GPR39_Signaling Ligand Zinc (Zn2+) Receptor GPR39 (Zinc-Sensing Receptor) Ligand->Receptor Gq Gαq Receptor->Gq PLC PLC Gq->PLC IP3 IP3 PLC->IP3 Ca Ca2+ Release IP3->Ca ERK ERK/MAPK Pathway Ca->ERK PI3K PI3K/AKT Pathway Ca->PI3K Proliferation Cell Proliferation & Survival ERK->Proliferation PI3K->Proliferation

Simplified GPR39 signaling pathway activated by zinc.

References

Technical Support Center: Codon Optimization for PR-39 Expression in E. coli

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and frequently asked questions (FAQs) regarding the codon optimization and expression of the antimicrobial peptide PR-39 in Escherichia coli.

Frequently Asked Questions (FAQs)

Q1: Why is codon optimization necessary for expressing the porcine peptide this compound in E. coli?

A1: Codon optimization is crucial because different organisms exhibit codon usage bias, meaning they preferentially use certain codons for the same amino acid. The native gene sequence of porcine this compound contains codons that are rarely used by E. coli.[1][2] This can lead to translational stalling, premature termination of translation, and amino acid misincorporation, ultimately resulting in low or no expression of the functional peptide.[3] By replacing these rare codons with those frequently used in highly expressed E. coli genes, the translation efficiency and protein yield can be significantly improved.[2]

Q2: What are the key parameters to consider during codon optimization of the this compound gene?

A2: The primary parameters to consider are the Codon Adaptation Index (CAI) and GC content. The CAI measures how well the codon usage of a gene matches that of a reference set of highly expressed genes in the host organism. A higher CAI value (closer to 1.0) generally indicates better expression.[4][5][6] The GC content of the optimized gene should be adjusted to be within the optimal range for E. coli (typically 30-70%) to avoid regions of very high or low GC content, which can hinder expression.[7] Additionally, it is important to avoid mRNA secondary structures, internal ribosomal entry sites, and premature polyadenylation signals.[4][7]

Q3: Is codon optimization alone sufficient to guarantee high-level expression of this compound?

A3: Not necessarily. While codon optimization is a critical first step, other factors can significantly impact expression levels. This compound, like many antimicrobial peptides, can be toxic to the E. coli host.[3] Therefore, it is often necessary to use an expression system that includes a fusion tag, such as SUMO, Intein, or GST.[8][9] These tags can neutralize the peptide's toxicity, improve solubility, and facilitate purification.[9] Additionally, the choice of expression vector, promoter system, and host strain are all crucial for successful expression.[1]

Q4: What is a typical yield for recombinant this compound expressed in E. coli?

A4: The yield of recombinant this compound can vary depending on the expression system and purification strategy. Studies have reported yields in the range of 250 µg/L to 1.9 mg/L of culture when using fusion tag systems.

Q5: How can I analyze the expression of a small peptide like this compound?

A5: Due to its small size, analyzing this compound expression using standard SDS-PAGE can be challenging. Tricine-SDS-PAGE is the preferred method for resolving proteins and peptides smaller than 30 kDa.[10][11][12] This system provides better separation and resolution of low molecular weight proteins.[11][13] For confirmation of identity, mass spectrometry is the most accurate method.[11]

Troubleshooting Guide

This guide addresses common issues encountered during the expression of codon-optimized this compound in E. coli.

Issue 1: Low or no expression of the this compound fusion protein.

Possible Cause Recommended Solution
Suboptimal Codon Optimization - Re-evaluate the codon-optimized sequence. Ensure the Codon Adaptation Index (CAI) is high (ideally >0.8) and the GC content is within the 30-70% range for E. coli.[4][5][7] - Check for and remove any cryptic splicing sites, internal TATA boxes, or ribosomal binding sites that may have been inadvertently introduced during optimization.[7]
Toxicity of this compound to E. coli - Use a tightly regulated promoter system (e.g., pBAD) to minimize basal expression before induction.[14] - Co-express a protein that inhibits the host's T7 polymerase, such as T7 lysozyme (pLysS or pLysE strains), to reduce leaky expression.[15] - Ensure a suitable fusion partner (e.g., SUMO, GST, Intein) is used to neutralize the antimicrobial activity of this compound.[8][9]
Inefficient Transcription or Translation - Verify the integrity of the expression vector and the inserted gene by sequencing. - Use a host strain that supplies tRNAs for rare codons (e.g., Rosetta™ strains), especially if the codon optimization was not comprehensive.[15] - Optimize the induction conditions (IPTG concentration, temperature, and induction time). Lower temperatures (16-25°C) and longer induction times often improve the expression of difficult proteins.[14][16]
mRNA Instability - Analyze the 5' region of the mRNA for stable secondary structures that could inhibit ribosome binding. Modify the sequence to reduce the stability of these structures without altering the amino acid sequence.[4]
Protein Degradation - Use protease-deficient E. coli strains (e.g., BL21(DE3) derivatives that are lon and ompT protease deficient).[1] - Add protease inhibitors to the lysis buffer during protein purification.

Issue 2: The this compound fusion protein is expressed but is insoluble (forms inclusion bodies).

Possible Cause Recommended Solution
High Expression Rate - Lower the induction temperature to 16-25°C to slow down protein synthesis and allow more time for proper folding.[14][16] - Reduce the concentration of the inducer (e.g., IPTG) to decrease the rate of expression.[14]
Suboptimal Growth Conditions - Induce the culture at a lower cell density (OD600 of 0.4-0.6).[17] - Use a less rich medium, such as M9 minimal medium, which can sometimes improve solubility.[14]
Ineffective Fusion Tag - Experiment with different fusion tags. Some tags, like Maltose Binding Protein (MBP) or NusA, are known to enhance the solubility of their fusion partners.[9][18]
Disulfide Bond Formation - While this compound itself does not contain cysteine residues, some fusion partners might. If so, consider using strains engineered to promote disulfide bond formation in the cytoplasm (e.g., SHuffle® strains) or target the protein to the periplasm.

Issue 3: Difficulty in cleaving the fusion tag from this compound.

Possible Cause Recommended Solution
Inaccessible Cleavage Site - Ensure the linker region between the fusion tag and this compound is long enough and flexible to allow access for the protease. - Perform cleavage under denaturing conditions if the protein is purified from inclusion bodies, and then refold the cleaved peptide.
Inefficient Protease Activity - Optimize the cleavage reaction conditions (temperature, pH, buffer composition, and enzyme-to-substrate ratio). - Ensure the protease is active and has not expired.

Data Presentation

Table 1: Representative Codon Optimization Parameters for this compound Gene for Expression in E. coli

ParameterNative Porcine this compound Gene (Example)Codon-Optimized this compound Gene (Example)
Codon Adaptation Index (CAI) ~0.45>0.85
GC Content ~55%~50%
Number of Rare Codons HighMinimized/Eliminated

Table 2: Comparison of this compound Yield with Different Fusion Tags in E. coli

Fusion Tag SystemReported YieldReference
SUMO 250 µg/L
Intein-CBD 280 µg/L[8]
GST 1.9 mg/L

Experimental Protocols

Gene Synthesis and Vector Construction

The gene encoding this compound should be synthesized with codons optimized for E. coli expression. The optimized sequence should then be cloned into a suitable expression vector (e.g., pET series or pGEX series) containing the desired fusion tag and a protease cleavage site.

Transformation and Expression in E. coli
  • Transformation : Transform the expression vector into a suitable E. coli expression strain, such as BL21(DE3) or a derivative like BL21(DE3)pLysS.[8] Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.

  • Starter Culture : Inoculate a single colony into 5-10 mL of LB medium containing the selective antibiotic. Grow at 37°C with shaking until the culture is turbid.

  • Expression Culture : Inoculate a larger volume of LB medium with the starter culture. Grow at 37°C with vigorous shaking until the optical density at 600 nm (OD600) reaches 0.4-0.6.[17]

  • Induction :

    • Cool the culture to the desired induction temperature (e.g., 25°C or 30°C).[8][19]

    • Add Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.[16] A common starting concentration is 0.4 mM.[8]

    • Continue to incubate the culture with shaking for 3-16 hours. The optimal time and temperature should be determined empirically.[16][17]

  • Cell Harvest : Harvest the cells by centrifugation. The cell pellet can be stored at -80°C until further processing.

Protein Purification

The purification protocol will depend on the fusion tag used. For a His-tagged fusion protein, Ni-NTA affinity chromatography would be the primary purification step. For GST-tagged proteins, glutathione-agarose affinity chromatography is used.

Analysis by Tricine-SDS-PAGE
  • Gel Preparation : Prepare a Tricine-SDS-polyacrylamide gel. A typical composition for separating small peptides is a 16% separating gel and a 4% stacking gel.[12]

  • Sample Preparation : Mix the protein sample with Tricine-SDS-PAGE sample buffer and heat at 85-95°C for 2-5 minutes.[13]

  • Electrophoresis : Run the gel according to standard protocols for Tricine-SDS-PAGE.

  • Staining : Stain the gel with Coomassie Brilliant Blue or a more sensitive silver stain to visualize the protein bands.[10][11]

Visualizations

Experimental_Workflow cluster_gene_prep Gene Preparation cluster_expression Protein Expression cluster_analysis Purification & Analysis codon_opt Codon Optimization (CAI, GC Content) gene_syn Gene Synthesis codon_opt->gene_syn cloning Cloning into Expression Vector gene_syn->cloning transform Transformation into E. coli BL21(DE3) cloning->transform culture Cell Culture transform->culture induction IPTG Induction culture->induction harvest Cell Harvest induction->harvest lysis Cell Lysis harvest->lysis purification Affinity Chromatography lysis->purification cleavage Tag Cleavage purification->cleavage analysis Tricine-SDS-PAGE cleavage->analysis

Caption: Experimental workflow for codon-optimized this compound expression in E. coli.

Troubleshooting_Logic node_q node_q node_s node_s start Start Troubleshooting q1 Is the protein expressed? start->q1 q2 Is the protein soluble? q1->q2 Yes s1 Check codon optimization Verify vector sequence Optimize induction conditions Use protease-deficient strain q1->s1 No s2 Proceed to purification and tag cleavage q2->s2 Yes s3 Lower induction temperature Reduce IPTG concentration Try different solubility tags q2->s3 No (Inclusion Bodies)

Caption: Troubleshooting logic for this compound expression issues.

References

PR-39 activity loss and prevention strategies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for PR-39, a proline-rich antimicrobial and immunomodulatory peptide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental use of this compound.

I. FAQs: this compound Activity Loss and Prevention

This section addresses common questions regarding the loss of this compound activity and strategies to prevent it.

Q1: My this compound peptide shows reduced antimicrobial activity over time. What are the likely causes?

A1: Loss of this compound activity can be attributed to several factors, including proteolytic degradation, oxidation, and improper handling and storage. Due to its high proline content, this compound is notably resistant to degradation by common proteases like serine proteases and elastase, which contributes to a relatively long half-life. However, it is not entirely immune to enzymatic cleavage.

Q2: Can this compound be degraded by bacterial proteases?

A2: Yes, certain bacterial proteases can degrade this compound, leading to a loss of its antimicrobial function. For instance, Staphylococcus aureus, a bacterium to which this compound shows limited activity, secretes proteases such as aureolysin and staphopain that are known to cleave and inactivate host defense peptides.[1][2][3] If your experiments involve co-incubation with protease-secreting bacterial strains, consider that peptide degradation may be a factor in your results.

Q3: Is this compound susceptible to oxidation?

A3: While specific studies on this compound oxidation are limited, peptides containing methionine residues are generally susceptible to oxidation.[4] Oxidation of methionine to methionine sulfoxide can alter the peptide's structure and function.[5][6][7][8] Given that this compound contains a methionine residue, exposure to oxidizing agents or conditions that promote oxidation could contribute to activity loss.

Q4: What are the best practices for storing and handling this compound to maintain its activity?

A4: Proper storage and handling are critical for preserving the activity of this compound. Here are some key recommendations:

  • Storage: Lyophilized (powdered) this compound should be stored at -20°C or -80°C for long-term stability. Once reconstituted in a solution, it is best to aliquot the peptide into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.[9][10]

  • Reconstitution: Use sterile, nuclease-free water or an appropriate buffer for reconstitution. To minimize aggregation, gently swirl or pipette the solution to dissolve the peptide; do not vortex.

  • pH: Avoid prolonged exposure to high pH (pH > 8) solutions, as this can accelerate the degradation of peptides.[9]

  • Plasticware: Cationic peptides like this compound can adhere to certain types of plastic, such as polystyrene. It is recommended to use polypropylene tubes and microplates for experiments to prevent loss of active peptide from the solution.[4][11]

ParameterRecommendationRationale
Storage Form LyophilizedEnhances long-term stability.[9][10]
Storage Temperature -20°C to -80°CMinimizes chemical degradation.[9][10]
Handling in Solution Aliquot and freezeAvoids repeated freeze-thaw cycles.[9]
Experimental Plasticware PolypropylenePrevents adherence of the cationic peptide.[4][11]
pH of Solutions Avoid pH > 8Reduces the risk of base-catalyzed degradation.[9]

II. Troubleshooting Guide for this compound Experiments

This guide provides solutions to specific problems you might encounter during your experiments with this compound.

Problem 1: Inconsistent results in antimicrobial susceptibility assays (e.g., MIC assays).

  • Possible Cause 1: Peptide adsorption to plasticware.

    • Solution: As this compound is a cationic peptide, it can bind to negatively charged surfaces like polystyrene.[4] Switch to low-binding polypropylene 96-well plates and tubes for all dilutions and assays to ensure the effective concentration of the peptide is not reduced.[11]

  • Possible Cause 2: Interference from media components.

    • Solution: Components in complex media like Mueller-Hinton Broth (MHB) can sometimes interfere with the activity of cationic peptides.[6] If you suspect this is an issue, you can try using a less complex medium, such as a buffered salt solution, for your assay. However, be aware that this may affect bacterial growth. Always include appropriate growth controls.

  • Possible Cause 3: Inaccurate peptide concentration.

    • Solution: Ensure your stock solution of this compound is accurately quantified. After reconstitution, verify the concentration using a method such as UV-Vis spectrophotometry or a peptide quantification assay. Prepare fresh dilutions for each experiment to avoid degradation of diluted peptide stocks.

Problem 2: No observable effect of this compound in cell-based immunomodulation assays.

  • Possible Cause 1: Insufficient peptide concentration or activity.

    • Solution: Verify the activity of your this compound stock using a simple and rapid antimicrobial assay as a quality control measure. Also, ensure that the concentration range used in your cell-based assay is appropriate, as the immunomodulatory effects of this compound may occur at different concentrations than its antimicrobial effects.

  • Possible Cause 2: Cell culture media components inactivating the peptide.

    • Solution: Serum components in cell culture media can sometimes bind to and sequester peptides. If you are not seeing an effect, consider reducing the serum concentration during the peptide treatment period, if your cells can tolerate it. Always perform a vehicle control to ensure that the solvent used to dissolve this compound is not affecting the cells.

  • Possible Cause 3: The specific signaling pathway is not active in your cell type.

    • Solution: this compound is known to exert its effects through pathways like NF-κB and p38 MAPK.[12][13] Confirm that these pathways are active and responsive in your chosen cell line. You can use positive controls (e.g., LPS to activate NF-κB) to validate your assay system.

III. Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted for cationic peptides like this compound to minimize variability.

  • Materials:

    • This compound peptide, lyophilized

    • Sterile, nuclease-free water or 0.01% acetic acid for peptide reconstitution

    • Mueller-Hinton Broth (MHB)

    • Bacterial strain of interest

    • Sterile 96-well polypropylene microtiter plates

    • Sterile polypropylene tubes

  • Procedure:

    • Peptide Preparation: Prepare a stock solution of this compound in sterile water or 0.01% acetic acid. Perform serial two-fold dilutions of the this compound stock solution in MHB in polypropylene tubes to create a range of concentrations.

    • Bacterial Inoculum Preparation: Inoculate a single bacterial colony into MHB and grow to the mid-logarithmic phase. Dilute the bacterial culture in MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

    • Assay Setup: To each well of a 96-well polypropylene plate, add 50 µL of the appropriate this compound dilution. Then, add 50 µL of the diluted bacterial suspension to each well.

    • Controls:

      • Growth Control: 50 µL of MHB + 50 µL of bacterial suspension (no peptide).

      • Sterility Control: 100 µL of MHB (no bacteria, no peptide).

    • Incubation: Incubate the plate at 37°C for 18-24 hours.

    • MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria.[14] Growth can be assessed by visual inspection for turbidity or by measuring the optical density at 600 nm (OD600) using a microplate reader.

Protocol 2: Assessment of this compound Stability by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol can be used to assess the degradation of this compound under different conditions (e.g., pH, temperature).

  • Materials:

    • This compound peptide

    • Buffers of various pH values (e.g., phosphate-buffered saline at pH 5, 7.4, and 9)

    • Incubator or water bath

    • RP-HPLC system with a C18 column

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

  • Procedure:

    • Sample Preparation: Prepare solutions of this compound at a known concentration in the different pH buffers.

    • Incubation: Incubate the peptide solutions at the desired temperature(s) (e.g., 4°C, 25°C, 37°C).

    • Time Points: At various time points (e.g., 0, 1, 6, 24, 48 hours), take an aliquot of each sample and immediately freeze it at -80°C to stop any further degradation.

    • HPLC Analysis:

      • Thaw the samples and inject them into the RP-HPLC system.

      • Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).

      • Monitor the elution profile at a wavelength of 214 nm.

    • Data Analysis: The degradation of this compound is determined by the decrease in the peak area of the intact peptide over time. The appearance of new peaks can indicate the formation of degradation products.

IV. Signaling Pathways and Experimental Workflows

This section provides diagrams of key signaling pathways and workflows involving this compound, created using the DOT language.

PR39_NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PR39 This compound Proteasome 26S Proteasome PR39->Proteasome inhibits IKK IKK Complex IkBa_NFkB IκBα-NF-κB IKK->IkBa_NFkB phosphorylates IκBα NFkB NF-κB IkBa_NFkB->NFkB releases IkBa_p_ubi p-IκBα-Ub IkBa_NFkB->IkBa_p_ubi NFkB_n NF-κB NFkB->NFkB_n translocation IkBa_p_ubi->Proteasome degradation Gene Inflammatory Gene Expression NFkB_n->Gene

Caption: this compound inhibits the 26S proteasome, preventing IκBα degradation and subsequent NF-κB activation.

PR39_MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PR39 This compound TAK1 TAK1 PR39->TAK1 activates MKK3_6 MKK3/6 TAK1->MKK3_6 activates p38 p38 MAPK MKK3_6->p38 activates TranscriptionFactors Transcription Factors (e.g., AP-1) p38->TranscriptionFactors activates Gene Cytokine Gene Expression TranscriptionFactors->Gene

Caption: this compound can activate the p38 MAPK pathway, leading to changes in gene expression.

PR39_Angiogenesis_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PR39 This compound Proteasome 26S Proteasome PR39->Proteasome inhibits HIF1a HIF-1α HIF1a->Proteasome degradation HIF1a_n HIF-1α HIF1a->HIF1a_n stabilization & translocation HIF1a_degraded Degraded HIF-1α VEGF VEGF Gene Expression HIF1a_n->VEGF Angiogenesis Angiogenesis VEGF->Angiogenesis

Caption: this compound promotes angiogenesis by inhibiting proteasomal degradation of HIF-1α, leading to VEGF expression.

MIC_Assay_Workflow start Start prep_peptide Prepare serial dilutions of this compound in polypropylene plate start->prep_peptide prep_bacteria Prepare bacterial inoculum to ~5 x 10^5 CFU/mL start->prep_bacteria combine Add bacterial inoculum to wells with this compound prep_peptide->combine prep_bacteria->combine incubate Incubate at 37°C for 18-24h combine->incubate read Read results (visual or OD600) incubate->read end Determine MIC read->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

References

Technical Support Center: Scaling Up PR-39 Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the large-scale synthesis of the PR-39 peptide.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the synthesis and purification of this compound.

Problem Potential Cause Recommended Solution
Low Crude Peptide Yield Incomplete Fmoc Deprotection: The Fmoc protecting group is not fully removed, preventing the next amino acid from coupling.[1][2]- Extend Deprotection Time: Increase the piperidine treatment time. - Use a Stronger Base: Add 1-2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to the piperidine deprotection solution, especially for sterically hindered amino acids.[2] - Monitor Deprotection: Use a qualitative method like the Kaiser test or quantitative UV monitoring of the dibenzofulvene-piperidine adduct to ensure complete deprotection.[2]
Poor Coupling Efficiency: The incoming amino acid does not couple completely to the growing peptide chain. This is often due to steric hindrance or peptide aggregation.[3]- Double Coupling: Repeat the coupling step to ensure the reaction goes to completion.[1] - Use a More Potent Coupling Reagent: Employ coupling agents like HATU or HCTU. - Increase Reagent Concentration: Higher concentrations of the amino acid and coupling reagents can improve reaction kinetics.
Peptide Aggregation on Resin: The growing this compound chains interact with each other on the solid support, hindering reagent access.[4]- Change Solvent: Switch from DMF to NMP or use a solvent mixture like DCM/DMF/NMP. - Incorporate Pseudoproline Dipeptides: These temporary structural modifications disrupt the secondary structures that lead to aggregation.[4] - Elevated Temperature: Perform the coupling at a higher temperature to disrupt aggregates. Microwave-assisted synthesis can be effective.
Presence of Deletion Sequences in Final Product Incomplete Coupling at a Specific Residue: A particular amino acid in the this compound sequence may be difficult to couple due to its properties.- Identify the Problematic Residue: Analyze the crude product by mass spectrometry to pinpoint the missing amino acid. - Implement Double Coupling: Specifically for the identified difficult coupling step, perform a second coupling reaction.
Aggregation Preventing Reagent Access: Similar to the cause of low yield, aggregation can selectively block coupling at certain points in the sequence.- Apply Anti-Aggregation Strategies: Utilize the methods described above, such as chaotropic salts, special solvents, or elevated temperatures.
Difficult Purification of Crude this compound Poor Solubility of the Crude Peptide: The hydrophobic nature of the cleaved peptide can make it difficult to dissolve in standard purification solvents.- Use Organic Solvents for Initial Dissolution: Try dissolving the peptide in a small amount of DMSO or formic acid before diluting it with the aqueous purification buffer. - Incorporate Solubilizing Tags: For future syntheses, consider adding a temporary hydrophilic tag to the peptide sequence that can be cleaved off after purification.
Co-elution of Impurities: Deletion sequences or byproducts from side reactions have similar retention times to the full-length this compound during HPLC.- Optimize HPLC Gradient: Adjust the gradient of the mobile phase to improve the separation of the target peptide from impurities.[5][6] - Use a Different Stationary Phase: If a C18 column does not provide adequate separation, consider a different type of reversed-phase column.
Batch-to-Batch Variability in Yield and Purity Inconsistent Raw Material Quality: Variations in the purity of amino acids, solvents, or reagents can affect the synthesis outcome.- Qualify Raw Materials: Perform quality control checks on all incoming materials to ensure consistency. - Use High-Purity Reagents: Source reagents with a purity of ≥99% from reliable suppliers.[1]
Lack of Process Control at Scale: Manual operations or poorly controlled reaction conditions can lead to inconsistencies.- Automate the Synthesis Process: Utilize automated peptide synthesizers for better control over reaction times, temperatures, and reagent delivery.[7] - Implement In-Process Controls: Regularly monitor key parameters throughout the synthesis to identify and correct deviations.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in scaling up this compound peptide synthesis?

A1: The primary challenges include:

  • Peptide Aggregation: As the peptide chain elongates, it can fold and aggregate on the solid support, leading to incomplete reactions.[4]

  • Side Reactions: Increased reaction times and temperatures at a larger scale can promote side reactions such as racemization, aspartimide formation, and diketopiperazine formation.

  • Purification: The purification of large quantities of crude peptide can be a bottleneck, often requiring significant amounts of solvents and specialized chromatography equipment.[7][8]

  • Solvent and Reagent Consumption: Large-scale synthesis consumes substantial amounts of potentially hazardous solvents and expensive reagents, posing both environmental and cost challenges.[9]

Q2: How can I minimize peptide aggregation during the synthesis of this compound?

A2: To minimize aggregation, you can:

  • Use specialized resins designed to reduce inter-chain interactions.

  • Incorporate structure-disrupting elements like pseudoproline or Dmb-Gly dipeptides into the sequence.

  • Optimize the solvent system by using more polar or "chaotropic" solvents that disrupt hydrogen bonding.

  • Increase the temperature of the coupling reaction.

Q3: What analytical techniques are recommended for quality control during and after this compound synthesis?

A3: For in-process control, the Kaiser test can be used to confirm the completion of the deprotection step.[2] For the final product analysis, a combination of High-Performance Liquid Chromatography (HPLC) to determine purity and Mass Spectrometry (MS) to confirm the molecular weight of the synthesized peptide is standard.[5][6]

Q4: What are the key considerations for the purification of this compound at a large scale?

A4: Key considerations for large-scale purification include:

  • Method Selection: Reversed-phase HPLC (RP-HPLC) is the most common method.[5][6]

  • Column and Media Selection: The choice of stationary phase and column size is critical for achieving good separation and throughput.

  • Solvent Consumption: The large volumes of solvent required for preparative HPLC necessitate efficient solvent handling and recycling systems.[7]

  • Lyophilization: After purification, the peptide is typically isolated as a fluffy powder by lyophilization (freeze-drying).

Quantitative Data Summary

The following tables provide an overview of typical yield and purity data at different scales of this compound synthesis. These values are illustrative and can vary depending on the specific synthesis protocol and equipment used.

Table 1: this compound Synthesis Yield at Different Scales

Synthesis Scale Typical Crude Yield (%) Typical Purified Yield (%)
Lab Scale (0.1 mmol)70-85%30-50%
Pilot Scale (1 mmol)65-80%25-45%
Production Scale (10 mmol)60-75%20-40%

Table 2: this compound Purity Profile

Purification Stage Typical Purity (%) by HPLC
Crude Peptide50-70%
After RP-HPLC>95%
Final Lyophilized Product>98%

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of this compound (Fmoc/tBu Strategy)

This protocol outlines the manual solid-phase synthesis of this compound using the Fmoc/tBu strategy.

  • Resin Preparation:

    • Start with a Rink Amide resin.

    • Swell the resin in Dimethylformamide (DMF) for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Repeat the piperidine treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5 times).

    • Perform a Kaiser test to confirm the presence of free primary amines.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents) and a coupling agent such as HBTU (3 equivalents) in DMF.

    • Add Diisopropylethylamine (DIPEA) (6 equivalents) to activate the amino acid.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours at room temperature.

    • Wash the resin with DMF (3 times).

    • Perform a Kaiser test to confirm the completion of the coupling (ninhydrin should remain yellow).

  • Repeat Synthesis Cycle:

    • Repeat steps 2 and 3 for each amino acid in the this compound sequence.

  • Cleavage and Deprotection:

    • After the final amino acid coupling and Fmoc deprotection, wash the resin with Dichloromethane (DCM) and dry it under vacuum.

    • Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the crude peptide.

  • Peptide Precipitation and Isolation:

    • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

    • Centrifuge to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether twice.

    • Dry the crude peptide under vacuum.

Protocol 2: Purification of this compound by RP-HPLC
  • Sample Preparation:

    • Dissolve the crude this compound peptide in a minimal amount of a strong solvent like DMSO, then dilute with the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA).

  • HPLC System and Column:

    • Use a preparative RP-HPLC system with a C18 column.

  • Mobile Phases:

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Elution:

    • Equilibrate the column with 95% A / 5% B.

    • Inject the dissolved peptide.

    • Run a linear gradient from 5% B to 65% B over 60 minutes.

    • Monitor the elution of the peptide at 220 nm.

  • Fraction Collection:

    • Collect fractions corresponding to the main peptide peak.

  • Purity Analysis and Lyophilization:

    • Analyze the purity of the collected fractions by analytical HPLC.

    • Pool the fractions with the desired purity (>95%).

    • Lyophilize the pooled fractions to obtain the purified this compound peptide as a white powder.

Visualizations

PR39_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular PR39 This compound p47phox p47phox PR39->p47phox Binds to SH3 domains Proteasome Proteasome PR39->Proteasome Inhibits MAPK_Pathway MAPK Pathway PR39->MAPK_Pathway Modulates NADPH_Oxidase NADPH Oxidase Assembly p47phox->NADPH_Oxidase Component of p22phox p22phox p22phox->NADPH_Oxidase Component of ROS Reactive Oxygen Species (ROS) NADPH_Oxidase->ROS IkBa IκBα Proteasome->IkBa Degrades NFkB NF-κB IkBa->NFkB Inhibits Inflammatory_Genes Inflammatory Gene Transcription NFkB->Inflammatory_Genes Activates MAPK_Pathway->Inflammatory_Genes Regulates

Caption: Signaling pathways modulated by the this compound peptide.

SPPS_Workflow start Start: Resin Swelling deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) wash1->coupling wash2 Wash (DMF) coupling->wash2 cycle Repeat for each Amino Acid wash2->cycle cycle->deprotection Next Amino Acid cleavage Cleavage from Resin (TFA Cocktail) cycle->cleavage Final Amino Acid precipitation Precipitation (Cold Diethyl Ether) cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification lyophilization Lyophilization purification->lyophilization end End: Purified this compound lyophilization->end

Caption: A typical workflow for Solid-Phase Peptide Synthesis (SPPS).

Troubleshooting_Logic start Problem Encountered low_yield Low Yield or Purity? start->low_yield incomplete_rxn Incomplete Reaction? low_yield->incomplete_rxn Yes purification_issue Purification Difficulty? low_yield->purification_issue No aggregation Aggregation? incomplete_rxn->aggregation Yes sol_deprotection Extend Deprotection Time Use Stronger Base incomplete_rxn->sol_deprotection Deprotection Issue sol_coupling Double Couple Use Better Coupling Reagent incomplete_rxn->sol_coupling Coupling Issue sol_aggregation Change Solvent Increase Temperature Pseudoproline Dipeptides aggregation->sol_aggregation Yes solubility Poor Solubility? purification_issue->solubility Yes coelution Co-eluting Impurities? purification_issue->coelution No sol_solubility Use Organic Solvent for Initial Dissolution solubility->sol_solubility Yes sol_coelution Optimize HPLC Gradient coelution->sol_coelution Yes

Caption: A logical flowchart for troubleshooting common issues in SPPS.

References

Validation & Comparative

Synthetic PR-39: A Potent Antimicrobial Peptide with Multi-Faceted Activity

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the antimicrobial efficacy of the synthetic proline-arginine-rich peptide, PR-39. This document provides a comparative analysis of its activity, detailed experimental protocols for its validation, and a visualization of its mechanism of action.

Introduction

This compound is a porcine cathelicidin host defense peptide that has garnered significant interest for its potent and broad-spectrum antimicrobial properties.[1][2][3] Originally isolated from the porcine small intestine, synthetic versions of this compound have been developed and extensively studied, revealing a complex and effective mechanism of action against a range of pathogenic bacteria.[4][5] This guide synthesizes the available data to provide a clear comparison of synthetic this compound's antimicrobial activity against various bacterial strains and offers detailed protocols for researchers to validate these findings.

Comparative Antimicrobial Activity

Synthetic this compound exhibits a broad spectrum of activity, proving effective against both Gram-negative and a surprising number of Gram-positive bacteria.[1][2][3] Its efficacy is often compared to conventional antibiotics and other antimicrobial peptides.

Quantitative Antimicrobial Data

The antimicrobial activity of synthetic this compound and its derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following table summarizes the reported MBC values for this compound and its truncated N-terminal derivatives against various bacterial strains.

PeptideEscherichia coli (MBC, µM)Bacillus globigii (MBC, µM)
This compound 1.252.5
This compound(1-26) ~1.25~2.5
This compound(1-22) ~2.5~5
This compound(1-18) ~5~10
This compound(1-15) ~10~20
This compound(16-39) >40>40
This compound(20-39) >40>40
This compound(24-39) 40>40

Data sourced from Veldhuizen et al., 2014.[1]

Notably, the N-terminal region of this compound is crucial for its antimicrobial activity.[1][6] Truncated versions of the peptide, such as PR-26, which consists of the first 26 amino acids of the N-terminus, have been shown to be as potent or even more potent than the full-length this compound against enteric Gram-negative bacteria.[4][5][7] Conversely, C-terminal fragments show significantly reduced or no activity.[1] While this compound is highly effective against many bacteria, Staphylococcus aureus has been reported to be insensitive to its action.[1][2][3]

Mechanism of Action

The antimicrobial mechanism of this compound is multifaceted and not fully elucidated, but it is generally considered to operate through a non-lytic mechanism.[1] It translocates across the bacterial membrane and disrupts key intracellular processes.[1][2]

Key aspects of this compound's mechanism of action include:

  • Membrane Translocation: this compound is thought to be actively transported across the bacterial inner membrane by the SbmA transporter protein, a component of the ATP-binding-cassette superfamily.[1][8]

  • Inhibition of DNA and Protein Synthesis: Once inside the bacterium, this compound inhibits both DNA and protein synthesis, leading to bacterial death.[9][10][11]

  • Membrane Perturbation: While not its primary mode of action, some studies have shown that at higher concentrations, this compound can cause membrane perturbation, leading to ATP leakage and a loss of membrane potential.[1][3] This lytic activity appears to be more pronounced with the full-length peptide.[1]

Experimental Protocols

To validate the antimicrobial activity of synthetic this compound, a series of standardized in vitro assays are recommended.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assay

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (MIC) and the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum (MBC).

Protocol:

  • Prepare a twofold serial dilution of synthetic this compound in a suitable broth medium in a 96-well microtiter plate.

  • Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

  • Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration with no visible growth.

  • To determine the MBC, subculture aliquots from wells showing no growth onto agar plates.

  • Incubate the agar plates at 37°C for 18-24 hours and count the number of colonies to determine the concentration at which 99.9% of the bacteria were killed.

ATP Leakage Assay

This assay measures the integrity of the bacterial cell membrane by quantifying the amount of ATP released from the cytoplasm into the extracellular medium.

Protocol:

  • Wash and resuspend a mid-logarithmic phase bacterial culture in a suitable buffer.

  • Add synthetic this compound to the bacterial suspension at the desired concentration.

  • Incubate for a short period (e.g., 5 minutes).[1]

  • Centrifuge the suspension to pellet the bacteria.

  • Collect the supernatant and measure the ATP concentration using a commercial ATP bioluminescence assay kit.

  • Express the results as a percentage of the total ATP released by a positive control (e.g., treatment with a lytic agent).

Membrane Potential Assay

This assay assesses the depolarization of the bacterial cytoplasmic membrane using a membrane potential-sensitive dye.

Protocol:

  • Incubate a bacterial suspension with a membrane potential-sensitive fluorescent dye (e.g., DiSC3(5)) until a stable baseline fluorescence is achieved.[1]

  • Add synthetic this compound to the suspension.

  • Monitor the change in fluorescence over time. An increase in fluorescence indicates membrane depolarization.[1]

Visualizing the Experimental Workflow and Signaling Pathway

To provide a clearer understanding of the processes involved in validating this compound's activity and its mechanism of action, the following diagrams have been generated.

Experimental_Workflow cluster_prep Preparation cluster_assays Antimicrobial Assays cluster_analysis Data Analysis Peptide_Dilution Serial Dilution of Synthetic this compound MIC_MBC MIC/MBC Assay (Incubation & Observation) Peptide_Dilution->MIC_MBC ATP_Leakage ATP Leakage Assay (Membrane Integrity) Peptide_Dilution->ATP_Leakage Membrane_Potential Membrane Potential Assay (Depolarization) Peptide_Dilution->Membrane_Potential Bacterial_Culture Standardized Bacterial Inoculum Preparation Bacterial_Culture->MIC_MBC Bacterial_Culture->ATP_Leakage Bacterial_Culture->Membrane_Potential MIC_Value Determine MIC MIC_MBC->MIC_Value MBC_Value Determine MBC MIC_MBC->MBC_Value ATP_Release Quantify ATP Release ATP_Leakage->ATP_Release Fluorescence_Change Measure Fluorescence Change Membrane_Potential->Fluorescence_Change

Caption: Workflow for validating the antimicrobial activity of synthetic this compound.

PR39_Mechanism_of_Action cluster_extracellular Extracellular cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular PR39_ext Synthetic this compound Outer_Membrane Outer Membrane PR39_ext->Outer_Membrane Penetration SbmA SbmA Transporter Outer_Membrane->SbmA Inner_Membrane Inner Membrane PR39_int This compound SbmA->PR39_int Active Transport DNA_Synth DNA Synthesis PR39_int->DNA_Synth Inhibits Protein_Synth Protein Synthesis PR39_int->Protein_Synth Inhibits Bacterial_Death Bacterial Death DNA_Synth->Bacterial_Death Protein_Synth->Bacterial_Death

References

A Comparative Guide to the In Vitro Immunomodulatory Effects of PR-39

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro immunomodulatory effects of the cathelicidin peptide PR-39, with a focus on its performance against the well-characterized human cathelicidin, LL-37. The information presented is supported by experimental data to aid in the evaluation of this compound as a potential immunomodulatory agent.

At a Glance: this compound vs. LL-37 Immunomodulatory Activity

FeatureThis compoundLL-37
Primary Immunomodulatory Effect Pro-inflammatory: Induces cytokine and chemokine production.Both pro- and anti-inflammatory, depending on the context and stimulus. Can suppress LPS-induced pro-inflammatory cytokine production.
Key Cytokines Induced Interleukin-8 (IL-8), Tumor Necrosis Factor-alpha (TNF-α)[1]Can induce various cytokines, including IL-6, IL-10, and IL-12p40, depending on the cell type and conditions.[2]
Key Cytokines Suppressed -TNF-α, Interleukin-17 (IL-17), Interleukin-1β (IL-1β)[3][4]
Effective Concentration µM range (e.g., significant IL-8 induction observed)[1]µg/mL range (e.g., >90% inhibition of TNF-α at 5 µg/mL)[3]
Signaling Pathways NF-κB, MAPK[5]TLR signaling, P2X7R activation, MAPK/ERK, NF-κB[6][7]
Cell Type Specificity Demonstrated in porcine alveolar macrophages.[1]Broad activity across various immune cells, including human and mouse macrophages, monocytes, and dendritic cells.[2][3][6]
Cytotoxicity Low cytotoxicity observed at 40 µM in porcine macrophages (approx. 70% metabolic activity).[1]Cytotoxicity is concentration-dependent and varies with the cell type.[8]

In-Depth Analysis of Immunomodulatory Performance

Cytokine Induction: A Pro-inflammatory Profile for this compound

In vitro studies have consistently demonstrated the pro-inflammatory properties of this compound. In porcine alveolar macrophage 3D4/31 cells, the mature form of this compound induced a significant, 10-fold increase in the production of the potent neutrophil chemoattractant, Interleukin-8 (IL-8), after a 4-hour incubation period.[1] The induction of Tumor Necrosis Factor-alpha (TNF-α) was also observed, although to a lesser degree than IL-8.[1] Notably, the full-length this compound peptide was found to be essential for robust IL-8 induction, as N-terminal derivatives showed diminished or no activity.[1]

In contrast, LL-37 exhibits a more complex immunomodulatory profile, capable of both pro- and anti-inflammatory responses. For instance, in Mycobacterium tuberculosis-infected human monocyte-derived macrophages, LL-37 at a concentration of 5 µg/mL was shown to decrease the pro-inflammatory cytokines TNF-α and IL-17, while simultaneously increasing the anti-inflammatory cytokines IL-10 and TGF-β.[3] Furthermore, LL-37 has been reported to significantly inhibit LPS-induced TNF-α production in mouse bone marrow-derived macrophages by over 90% at concentrations as low as 5 µg/mL.[3] However, under different conditions, such as in the presence of GM-CSF, LL-37 can direct macrophage differentiation towards a pro-inflammatory phenotype, characterized by increased IL-12p40 and decreased IL-10 production upon LPS stimulation.[2]

The following table summarizes the quantitative data on cytokine modulation by this compound and LL-37 from key in vitro studies.

PeptideCell TypeStimulusConcentrationCytokineModulationReference
This compound Porcine Alveolar Macrophages (3D4/31)NoneNot specifiedIL-810-fold increase after 4h[1]
This compound Porcine Alveolar Macrophages (3D4/31)NoneNot specifiedTNF-αIncreased (less than IL-8)[1]
LL-37 Mouse Bone Marrow-Derived MacrophagesLPS/IFN-γ5 µg/mLTNF-α>90% inhibition[3]
LL-37 Human Monocyte-Derived MacrophagesM. tuberculosis5 µg/mLTNF-α, IL-17Decreased[3]
LL-37 Human Monocyte-Derived MacrophagesM. tuberculosis5 µg/mLIL-10, TGF-βIncreased[3]
LL-37 Murine Macrophage-like J774 cellsLPS/ATP0.1 - 1 µg/mLIL-1βSignificant inhibition[4]

Unraveling the Mechanism: Signaling Pathways

The immunomodulatory effects of this compound are believed to be mediated through the activation of key inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[5] Activation of these pathways ultimately leads to the transcription of pro-inflammatory cytokine genes. The precise molecular interactions upstream of NF-κB and MAPK activation by this compound are still under investigation.

The signaling mechanisms of LL-37 are more extensively characterized. LL-37 can modulate Toll-like receptor (TLR) signaling, which plays a crucial role in recognizing pathogen-associated molecular patterns.[6] It can also directly activate the P2X7 receptor, an ATP-gated ion channel involved in inflammation and cell death.[6] Downstream of these receptors, LL-37 has been shown to activate the MAPK/ERK and NF-κB signaling cascades, leading to a diverse range of cellular responses.[6][7]

Below are diagrams illustrating the proposed signaling pathways for this compound and a more detailed representation for LL-37.

PR39_Signaling PR39 This compound Receptor Putative Receptor(s) PR39->Receptor MAPK MAPK Pathway (p38, JNK) Receptor->MAPK NFkB NF-κB Pathway (p65 phosphorylation) Receptor->NFkB Cytokines Pro-inflammatory Cytokines (IL-8, TNF-α) MAPK->Cytokines NFkB->Cytokines

Proposed Signaling Pathway for this compound.

LL37_Signaling cluster_receptors Cell Surface Receptors TLR TLR MAPK_ERK MAPK/ERK Pathway TLR->MAPK_ERK NFkB NF-κB Pathway TLR->NFkB P2X7R P2X7R P2X7R->MAPK_ERK P2X7R->NFkB LL37 LL-37 LL37->TLR LL37->P2X7R Immune_Response Diverse Immunomodulatory Responses MAPK_ERK->Immune_Response NFkB->Immune_Response

Established Signaling Pathways for LL-37.

Experimental Protocols

This section provides an overview of the methodologies used to generate the data presented in this guide.

Cell Culture and Treatment
  • Cell Lines: Porcine alveolar macrophage (3D4/31) cells, mouse bone marrow-derived macrophages (BMDMs), and human monocyte-derived macrophages (MDMs) are commonly used.

  • Culture Conditions: Cells are typically cultured in RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO₂ humidified incubator.

  • Peptide Treatment: Lyophilized this compound or LL-37 is reconstituted in sterile water or an appropriate buffer. Cells are treated with various concentrations of the peptides for specified durations (e.g., 4 to 24 hours) with or without a co-stimulant like Lipopolysaccharide (LPS).

Cytokine Quantification using Enzyme-Linked Immunosorbent Assay (ELISA)

The following diagram outlines the typical workflow for an ELISA experiment to measure cytokine levels in cell culture supernatants.

ELISA_Workflow Start Start Coat_Plate Coat 96-well plate with capture antibody overnight Start->Coat_Plate Wash1 Wash plate Coat_Plate->Wash1 Block Block with BSA or non-fat milk for 1h Wash1->Block Wash2 Wash plate Block->Wash2 Add_Sample Add standards and cell culture supernatants Wash2->Add_Sample Incubate1 Incubate for 2h at RT Add_Sample->Incubate1 Wash3 Wash plate Incubate1->Wash3 Add_Detection_Ab Add biotinylated detection antibody Wash3->Add_Detection_Ab Incubate2 Incubate for 1h at RT Add_Detection_Ab->Incubate2 Wash4 Wash plate Incubate2->Wash4 Add_Enzyme Add Streptavidin-HRP Wash4->Add_Enzyme Incubate3 Incubate for 30 min at RT Add_Enzyme->Incubate3 Wash5 Wash plate Incubate3->Wash5 Add_Substrate Add TMB substrate Wash5->Add_Substrate Incubate4 Incubate in the dark (15-30 min) Add_Substrate->Incubate4 Stop_Reaction Add stop solution Incubate4->Stop_Reaction Read_Plate Read absorbance at 450 nm Stop_Reaction->Read_Plate End End Read_Plate->End

General ELISA Workflow for Cytokine Quantification.
Analysis of Signaling Pathways by Western Blotting

To confirm the activation of signaling pathways like NF-κB and MAPK, Western blotting is employed to detect the phosphorylation of key proteins.

  • Cell Lysis: After peptide treatment, cells are lysed using a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the lysates is determined using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of target proteins (e.g., phospho-p65 for NF-κB, phospho-p38 for MAPK) and total protein as a loading control.

  • Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

The following diagram illustrates the key steps in a Western blot analysis.

Western_Blot_Workflow Start Start Cell_Lysis Cell Lysis and Protein Extraction Start->Cell_Lysis Quantification Protein Quantification Cell_Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Electrotransfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (e.g., anti-phospho-p65) Blocking->Primary_Ab Wash1 Washing Primary_Ab->Wash1 Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Wash1->Secondary_Ab Wash2 Washing Secondary_Ab->Wash2 Detection ECL Detection Wash2->Detection End End Detection->End

References

Unveiling the Intricacies of PR-39: A Guide to its Mechanism of Action Validation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the precise mechanisms of action of therapeutic candidates is paramount. This guide provides a comprehensive comparison of the validated mechanisms of PR-39, a proline- and arginine-rich peptide, with a focus on the experimental data and methodologies that substantiate its activity.

This compound has emerged as a molecule of significant interest due to its diverse biological effects, which are primarily attributed to two well-documented mechanisms: the inhibition of the 26S proteasome and the modulation of NADPH oxidase activity. These actions lead to downstream effects on critical signaling pathways, including the NF-κB and HIF-1α pathways, which are central to inflammation, cell survival, and angiogenesis.

Comparative Analysis of this compound's Validated Mechanisms

The multifaceted nature of this compound's bioactivity is rooted in its ability to interact with distinct cellular components. The following sections detail the quantitative data and experimental protocols that have been pivotal in validating its primary mechanisms of action.

Proteasome Inhibition: A Non-Competitive Allosteric Approach

This compound acts as a non-competitive, reversible, and allosteric inhibitor of the 20S proteasome.[1] This interaction is specific, with this compound binding to the α7 subunit of the proteasome.[1] This binding event is crucial as it underpins the subsequent stabilization of key regulatory proteins.

Quantitative Validation Data:

ParameterCell/Animal ModelThis compound Concentration/DoseObserved EffectReference
IκBα Degradation Human Umbilical Vein Endothelial Cells (HUVECs)100 nMComplete blockage of TNF-α-induced IκBα degradation.[1]
ECV304 cells10 µMInhibition of IκBα degradation without affecting cell proliferation.[1]
Mouse model of acute pancreatitis10 mg/kg (intravenously)Blockage of IκBα degradation.[1]
NF-κB Dependent Gene Expression HUVECs100 nMComplete blockage of TNF-α-induced VCAM-1 and ICAM-1 expression.[1]
Myocardial Infarct Size Rat model of ischemia-reperfusion10 nmol/kg (intramyocardial)57-65% reduction in infarct size.[2]
C57BL/6 mice1 µg/kg/day (intraperitoneal infusion)Significantly smaller infarct size.[1]
Inflammation Mouse model of DSS-induced colitis5 mg/kgAmelioration of clinical manifestations of colitis.[3]

Experimental Protocol: Western Blotting for IκBα and HIF-1α Stabilization

A cornerstone experiment to validate this compound's effect on the proteasome is the analysis of IκBα and HIF-1α protein levels via Western blotting.

  • Cell Culture and Treatment: Human cell lines such as HUVECs or ECV304 are cultured to a suitable confluency. The cells are then treated with a pro-inflammatory stimulus like TNF-α (e.g., 1 ng/mL) in the presence or absence of varying concentrations of this compound (e.g., 100 nM or 10 µM) for specific durations.

  • Protein Extraction: Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to prevent protein degradation.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading of samples.

  • SDS-PAGE and Electrotransfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked with a solution containing non-fat dry milk or bovine serum albumin (BSA) to prevent non-specific antibody binding. It is then incubated with primary antibodies specific for IκBα or HIF-1α, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands is quantified using densitometry software, and the levels of IκBα or HIF-1α are normalized to a loading control protein, such as β-actin or GAPDH.

NADPH Oxidase Inhibition: Targeting Inflammatory Oxidative Stress

This compound has been shown to inhibit the activity of phagocyte NADPH oxidase by binding to the Src homology 3 (SH3) domains of the p47phox subunit.[4][5] This interaction prevents the assembly of the active enzyme complex, thereby reducing the production of reactive oxygen species (ROS).

Quantitative Validation Data:

While specific IC50 values for this compound's inhibition of NADPH oxidase are not consistently reported in the reviewed literature, studies have demonstrated its inhibitory effects in cell-free assays and whole-cell systems.[4][5]

Experimental Protocol: NADPH Oxidase Activity Assay

The effect of this compound on NADPH oxidase activity can be assessed using a variety of methods, including the cytochrome c reduction assay.

  • Preparation of Neutrophils or Cell Lysates: Neutrophils are isolated from fresh blood, or cell lines expressing the components of the NADPH oxidase complex are used. For cell-free assays, cytosolic and membrane fractions are prepared.

  • Assay Reaction: The reaction mixture typically contains cytochrome c, a stimulant of NADPH oxidase activity (e.g., phorbol myristate acetate - PMA), and the cell preparation or fractions. The assay is performed in the presence and absence of various concentrations of this compound.

  • Measurement of Superoxide Production: The reduction of cytochrome c by superoxide is measured spectrophotometrically at a wavelength of 550 nm. The rate of cytochrome c reduction is proportional to the rate of superoxide production.

  • Data Analysis: The inhibitory effect of this compound is calculated by comparing the rate of cytochrome c reduction in the presence of the peptide to the rate in its absence.

Signaling Pathways and Experimental Workflows

The inhibitory actions of this compound on the proteasome and NADPH oxidase have significant downstream consequences on key signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and the experimental workflows used to validate them.

PR39_Proteasome_Inhibition_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-α TNF-α TNFR TNFR TNF-α->TNFR IKK IKK TNFR->IKK activates IκBα IκBα IKK->IκBα phosphorylates p65 p65 p65/p50 p65/p50 (Active NF-κB) p65->p65/p50 p50 p50 p50->p65/p50 p65/p50/IκBα p65/p50/IκBα (Inactive NF-κB) IκBα->p65/p50/IκBα sequesters Ub Ubiquitin IκBα->Ub ubiquitination p65/p50/IκBα->p65 p65/p50/IκBα->p50 p65/p50/IκBα->IκBα This compound This compound Proteasome 26S Proteasome This compound->Proteasome inhibits (allosteric) Proteasome->IκBα degrades Ub->Proteasome targeting for degradation DNA DNA p65/p50->DNA binds to Inflammatory Genes Inflammatory Genes (VCAM-1, ICAM-1) DNA->Inflammatory Genes transcribes

Caption: this compound inhibits the proteasome, preventing IκBα degradation and subsequent NF-κB activation.

PR39_HIF1a_Stabilization_Pathway cluster_conditions Cellular Conditions cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Normoxia Normoxia PHD Prolyl Hydroxylases Normoxia->PHD activates Hypoxia Hypoxia Hypoxia->PHD inhibits HIF-1α HIF-1α VHL VHL HIF-1α->VHL binds HIF-1α/β HIF-1α/β (Active Complex) HIF-1α->HIF-1α/β PHD->HIF-1α hydroxylates Ub Ubiquitin VHL->Ub ubiquitination Proteasome 26S Proteasome Ub->Proteasome targeting for degradation This compound This compound This compound->Proteasome inhibits Proteasome->HIF-1α degrades HIF-1β HIF-1β HIF-1β->HIF-1α/β HRE Hypoxia Response Element (HRE) HIF-1α/β->HRE binds to Angiogenesis Genes Angiogenesis Genes HRE->Angiogenesis Genes transcribes

Caption: this compound-mediated proteasome inhibition leads to the stabilization of HIF-1α.

Experimental_Workflow_PR39_Validation cluster_invitro In Vitro Validation cluster_assays Assays cluster_invivo In Vivo Validation cluster_analysis Analysis Cell Culture Cell Culture (e.g., HUVEC, ECV304) This compound Treatment This compound Treatment (Varying Concentrations) Cell Culture->this compound Treatment Stimulation Stimulation (e.g., TNF-α, Hypoxia) This compound Treatment->Stimulation Western Blot Western Blot (IκBα, HIF-1α) Stimulation->Western Blot Proteasome Assay Proteasome Activity Assay Stimulation->Proteasome Assay NADPH Oxidase Assay NADPH Oxidase Activity Assay Stimulation->NADPH Oxidase Assay Gene Expression Gene Expression Analysis (e.g., qPCR for VCAM-1) Stimulation->Gene Expression Animal Model Animal Model (e.g., Myocardial Infarction, Colitis) This compound Administration This compound Administration (Route, Dose, Timing) Animal Model->this compound Administration Histology Histological Analysis (Infarct Size, Inflammation) This compound Administration->Histology Biochemical Markers Biochemical Markers (e.g., MPO activity) This compound Administration->Biochemical Markers Protein Expression Protein Expression (Immunohistochemistry) This compound Administration->Protein Expression

Caption: A generalized workflow for the in vitro and in vivo validation of this compound's mechanisms of action.

Conclusion

The validation studies of this compound provide compelling evidence for its dual mechanisms of action: inhibition of the 26S proteasome and NADPH oxidase. The presented quantitative data and experimental protocols offer a clear framework for researchers to understand and further investigate the therapeutic potential of this intriguing peptide. The detailed signaling pathway and workflow diagrams provide a visual guide to the complex molecular interactions and the experimental strategies employed to elucidate them. This comprehensive guide serves as a valuable resource for the scientific community engaged in the discovery and development of novel therapeutics.

References

A Comparative Analysis of the Antimicrobial Efficacy of PR-39 and LL-37

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the antimicrobial peptides PR-39 and LL-37, detailing their mechanisms of action, comparative efficacy against various pathogens, and the experimental protocols for their evaluation.

In the ongoing search for novel antimicrobial agents to combat the rise of antibiotic resistance, two host defense peptides, this compound and LL-37, have garnered significant attention. Both are members of the cathelicidin family of antimicrobial peptides, yet they exhibit distinct structural characteristics and mechanisms of action, leading to differences in their antimicrobial efficacy. This guide provides a detailed comparison of this compound and LL-37, supported by experimental data, to aid researchers and drug development professionals in their evaluation of these promising therapeutic candidates.

At a Glance: Key Differences

FeatureThis compoundLL-37
Origin Porcine (pig) neutrophilsHuman neutrophils and epithelial cells
Structure Proline-arginine-rich, linear peptideAlpha-helical, amphipathic peptide
Primary Mechanism Intracellular; inhibits DNA and protein synthesis, modulates host cell signalingPrimarily membrane disruption; forms pores in microbial membranes
Antibacterial Spectrum Broad against Gram-negative bacteria, some Gram-positive bacteria. Notably, Staphylococcus aureus is generally resistant.Broad-spectrum against both Gram-positive and Gram-negative bacteria.
Antiviral Activity Limited data available.Demonstrated activity against enveloped viruses like Influenza A and Respiratory Syncytial Virus (RSV).[1]
Antifungal Activity Limited data available.Effective against various fungi, including Candida albicans and Aspergillus fumigatus.[2][3]

Comparative Antimicrobial Efficacy: A Quantitative Overview

The following tables summarize the minimal inhibitory concentration (MIC) and minimal bactericidal concentration (MBC) values for this compound and LL-37 against a range of common pathogens. These values represent the lowest concentration of the peptide required to inhibit visible growth (MIC) or to kill 99.9% of the bacteria (MBC) under specific experimental conditions.

Bacterial Efficacy

Table 1: Minimum Inhibitory Concentration (MIC) in µM

OrganismThis compound (µM)LL-37 (µM)
Escherichia coli1 - 4[4]1 - 10[5]
Pseudomonas aeruginosaInsensitive32 - 256[6]
Staphylococcus aureusResistant[7][8]0.62 - 10[2][5]
Bacillus subtilis / Bacillus globigiiSusceptibleNot widely reported
Salmonella typhimurium1 - 4[4]Not widely reported

Table 2: Minimal Bactericidal Concentration (MBC) in µM

OrganismThis compound (µM)LL-37 (µM)
Escherichia coli1.25[1]0.609 - 1.00[1][4]
Pseudomonas aeruginosaInsensitive~75 µg/mL
Staphylococcus aureusResistant[1]~1.1 - 1.3
Bacillus globigii2.5[1]Not widely reported
Enteric Gram-negative bacteria2 - 8[4]Not widely reported
Antifungal Efficacy

Table 3: Antifungal Activity of LL-37

OrganismActivity MetricConcentration
Candida albicansMIC>250 µg/mL (planktonic), but inhibits biofilm[9]
Candida aurisMIC25-100 µg/mL[2]
Candida aurisMFC50-200 µg/mL[2]

Note: Data on the antifungal activity of this compound is limited.

Mechanisms of Action: A Deeper Dive

The differing antimicrobial profiles of this compound and LL-37 can be attributed to their distinct mechanisms of action.

This compound: An Intracellular Disruptor

This compound is a proline-arginine-rich peptide that primarily exerts its antimicrobial effects by translocating across the bacterial membrane without causing immediate lysis.[10] Once inside the cell, it interferes with essential cellular processes.

  • Inhibition of Protein and DNA Synthesis: this compound has been shown to halt protein and DNA synthesis, leading to bacterial death.[6][11]

  • Proteasome Inhibition: It can act as a noncompetitive, reversible inhibitor of the proteasome by binding to the α7 subunit. This action blocks the degradation of the NF-κB inhibitor, IκBα, thereby modulating host inflammatory responses.[12]

  • Interaction with SH3 Domains: this compound can bind to the Src homology 3 (SH3) domains of p47phox, a component of the phagocyte NADPH oxidase. This interaction inhibits the production of reactive oxygen species, which can limit excessive tissue damage during inflammation.[2]

PR39_Mechanism cluster_extracellular Extracellular cluster_membrane Bacterial Membrane cluster_intracellular Intracellular PR39_ext This compound Membrane PR39_ext->Membrane Translocation PR39_int This compound Membrane->PR39_int DNA DNA Synthesis PR39_int->DNA Inhibits Protein Protein Synthesis PR39_int->Protein Inhibits Proteasome Proteasome PR39_int->Proteasome Binds to α7 subunit IκBα IκBα Degradation Proteasome->IκBα Inhibits

This compound Intracellular Mechanisms
LL-37: A Master of Membrane Disruption and Immune Modulation

LL-37, an amphipathic α-helical peptide, primarily kills microbes by directly interacting with and disrupting their cell membranes.[8] Its cationic nature facilitates binding to the negatively charged components of microbial membranes.

  • Membrane Permeabilization: LL-37 is proposed to act through several models of membrane disruption, including the "barrel-stave," "toroidal pore," and "carpet" models, all of which lead to the formation of pores and subsequent cell lysis.[1]

  • Immunomodulation via TLR Signaling: LL-37 can modulate the host's innate immune response by interacting with Toll-like receptors (TLRs). It can suppress inflammatory responses by inhibiting TLR2 and TLR4 signaling, which are activated by bacterial components like lipoteichoic acid (LTA) and lipopolysaccharide (LPS).[4] Conversely, it can enhance the activation of nucleic acid-sensing TLRs such as TLR3, TLR7/8, and TLR9.[4]

  • GPCR Signaling: In some contexts, such as in cancer cells, LL-37 can activate G-protein coupled receptors (GPCRs), leading to downstream signaling cascades that can induce apoptosis.[1]

LL37_Mechanism cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular LL37 LL-37 LPS_LTA LPS / LTA LL37->LPS_LTA Binds NucleicAcids Viral/Bacterial Nucleic Acids LL37->NucleicAcids Complexes with Membrane Microbial Membrane LL37->Membrane Disrupts (Pore Formation) GPCR GPCR LL37->GPCR Activates TLR2_4 TLR2 / TLR4 LPS_LTA->TLR2_4 Inhibits Binding TLR3_7_8_9 TLR3, 7/8, 9 NucleicAcids->TLR3_7_8_9 Enhances Activation Inflammation_down Inflammatory Response (down-regulated) TLR2_4->Inflammation_down Inflammation_up Antiviral/Inflammatory Response (up-regulated) TLR3_7_8_9->Inflammation_up Apoptosis Apoptosis GPCR->Apoptosis

LL-37 Membrane and Signaling Mechanisms

Experimental Protocols

To ensure the reproducibility and comparability of antimicrobial efficacy studies, detailed and standardized experimental protocols are essential.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assay

This assay determines the lowest concentration of an antimicrobial peptide that inhibits the growth of a microorganism (MIC) and the lowest concentration that results in microbial death (MBC).

MIC_MBC_Workflow A Prepare serial dilutions of peptide in 96-well plate B Add standardized bacterial inoculum to each well A->B C Incubate at 37°C for 18-24 hours B->C D Observe for visible growth (turbidity) to determine MIC C->D E Plate aliquots from clear wells onto agar plates D->E F Incubate agar plates at 37°C for 18-24 hours E->F G Count colonies to determine MBC (≥99.9% killing) F->G

MIC and MBC Assay Workflow

Protocol Details:

  • Peptide Preparation: Prepare a stock solution of the peptide in a suitable solvent (e.g., sterile water or 0.01% acetic acid). Perform serial twofold dilutions in cation-adjusted Mueller-Hinton broth (or other appropriate broth for the test organism) in a 96-well microtiter plate.

  • Inoculum Preparation: Culture the test microorganism to the mid-logarithmic phase of growth. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum of 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Incubation: Incubate the microtiter plate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible growth of the organism as detected by the unaided eye.

  • MBC Determination: Following MIC determination, subculture 10-100 µL from each well that shows no visible growth onto an appropriate agar medium. Incubate the agar plates at 37°C for 18-24 hours. The MBC is the lowest concentration of the peptide that results in a ≥99.9% reduction in the initial inoculum count.

Time-Kill Assay

This assay provides information on the rate at which an antimicrobial peptide kills a bacterial population over time.

Protocol Details:

  • Inoculum Preparation: Prepare a bacterial suspension in a suitable broth to a final concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

  • Peptide Addition: Add the antimicrobial peptide at various concentrations (e.g., 1x, 2x, and 4x the MIC) to the bacterial suspension. A growth control (no peptide) should be included.

  • Incubation and Sampling: Incubate the cultures at 37°C with shaking. At specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw aliquots from each culture.

  • Viable Cell Counting: Perform serial dilutions of the withdrawn aliquots and plate them onto appropriate agar plates. Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: Count the number of colonies on each plate to determine the number of viable bacteria (CFU/mL) at each time point. Plot the log₁₀ CFU/mL against time to generate a time-kill curve. A ≥3-log₁₀ decrease in CFU/mL is considered bactericidal.

Conclusion

Both this compound and LL-37 demonstrate potent antimicrobial activities, but their distinct mechanisms of action and resulting antimicrobial spectra have important implications for their potential therapeutic applications. LL-37 exhibits a broader spectrum of activity, encompassing bacteria, viruses, and fungi, primarily through membrane disruption. In contrast, this compound's activity is more focused on Gram-negative bacteria and certain Gram-positive strains, acting via intracellular mechanisms. The choice between these peptides for drug development will depend on the target pathogen and the desired therapeutic outcome, including the potential for immunomodulation. The provided data and protocols offer a foundation for further comparative studies and the rational design of novel antimicrobial therapies.

References

A Comparative Guide to the Efficacy of PR-39 and Conventional Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antimicrobial peptide PR-39 and conventional antibiotics, focusing on their efficacy, mechanisms of action, and supporting experimental data. The information is intended to assist researchers and professionals in drug development in evaluating the potential of this compound as an alternative or adjunct to traditional antibiotic therapies.

Executive Summary

This compound is a porcine cathelicidin with a unique mechanism of action that distinguishes it from most conventional antibiotics. Unlike antibiotics that primarily target cell wall synthesis, protein synthesis, or DNA replication through enzymatic inhibition, this compound translocates into the bacterial cytoplasm to inhibit protein and DNA synthesis without causing cell lysis[1][2]. This novel mechanism may offer an advantage against bacteria that have developed resistance to traditional antibiotics. This guide presents available quantitative data on the efficacy of this compound, details the experimental protocols used to evaluate its activity, and provides visual representations of its mechanism and experimental workflows.

Data Presentation: In Vitro Efficacy

The following tables summarize the Minimum Inhibitory Concentrations (MICs) of this compound and its derivatives compared to conventional antibiotics against various bacterial strains. It is important to note that direct comparative studies are limited, and data has been compiled from multiple sources. Variations in experimental conditions can affect MIC values.

Table 1: MIC of this compound and its Derivative PR-26 against various bacterial strains

OrganismStrainThis compound (μM)PR-26 (μM)
Escherichia coliATCC 259221-21
Escherichia coliK8821
Salmonella typhimurium42
Salmonella choleraesuis21
Streptococcus suis44
Staphylococcus aureus>32>32

Source: Adapted from Shi et al., 1996.[3]

Table 2: Representative MICs of Conventional Antibiotics against Selected Pathogens

AntibioticClassEscherichia coli (μg/mL)Salmonella typhimurium (μg/mL)Staphylococcus aureus (μg/mL)
CiprofloxacinFluoroquinolone0.015 - 10.015 - 0.50.12 - 2
GentamicinAminoglycoside0.25 - 20.5 - 40.12 - 4
TetracyclineTetracycline0.5 - 81 - 160.25 - 8
CefazolinCephalosporin1 - 82 - 160.25 - 2
VancomycinGlycopeptideNot ApplicableNot Applicable0.5 - 2

Note: These MIC ranges are representative and can vary significantly based on the specific strain and the presence of resistance mechanisms. Data compiled from multiple antibiotic resistance surveillance studies.[4][5][6][7]

In Vivo Efficacy

A study on transgenic mice constitutively expressing this compound demonstrated significantly enhanced resistance to infection by Actinobacillus pleuropneumoniae. These mice exhibited a higher survival rate and a lower tissue bacterial load compared to their wild-type littermates[8]. While this study highlights the in vivo potential of this compound, direct comparative studies with conventional antibiotics in the same animal model are needed for a complete evaluation. Another study in a neonatal murine model of endotoxic shock showed that pretreatment with this compound significantly counteracted the lethal effects of E. coli lipopolysaccharide (LPS)[9].

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. For antimicrobial peptides like this compound, modifications to standard protocols are often necessary to account for their cationic nature and potential for binding to plastic surfaces.

Materials:

  • Test antimicrobial agent (this compound or conventional antibiotic)

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile, low-binding 96-well microtiter plates (polypropylene)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the antimicrobial agent. For peptides, this may involve dissolving in a solvent like 0.01% acetic acid with 0.2% bovine serum albumin (BSA) to prevent non-specific binding[10]. Create a series of twofold dilutions in CAMHB to achieve a range of concentrations.

  • Preparation of Bacterial Inoculum: Culture the test bacterium in CAMHB to the mid-logarithmic phase. Adjust the bacterial suspension to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Add 100 µL of the appropriate antimicrobial dilution to each well of the 96-well plate. Then, add 100 µL of the bacterial inoculum to each well. Include a positive control (bacteria without antimicrobial) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism, as determined by visual inspection or by measuring the optical density at 600 nm (OD600)[11][12].

Time-Kill Assay

This assay determines the rate at which an antimicrobial agent kills a bacterial population over time.

Materials:

  • Test antimicrobial agent

  • Bacterial culture in logarithmic growth phase

  • Appropriate broth medium (e.g., CAMHB)

  • Sterile tubes or flasks

  • Apparatus for serial dilutions and plating (pipettes, tubes, agar plates)

Procedure:

  • Preparation of Cultures: Grow the test bacterium to the mid-logarithmic phase and dilute to a starting concentration of approximately 1 x 10^6 CFU/mL in pre-warmed broth.

  • Exposure to Antimicrobial: Add the antimicrobial agent at desired concentrations (e.g., 1x, 2x, 4x MIC) to the bacterial cultures. Include a growth control without any antimicrobial.

  • Sampling and Plating: At various time points (e.g., 0, 1, 2, 4, 6, 24 hours), withdraw aliquots from each culture. Perform serial tenfold dilutions in a suitable neutralizer or sterile saline.

  • Enumeration: Plate the dilutions onto appropriate agar plates and incubate at 37°C for 18-24 hours.

  • Data Analysis: Count the number of colonies on the plates to determine the CFU/mL at each time point. Plot the log10 CFU/mL against time to generate a time-kill curve. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum[13][14].

Mandatory Visualizations

Signaling Pathway of this compound's Antibacterial Action

PR39_Mechanism cluster_extracellular Extracellular cluster_membrane Bacterial Membrane cluster_cytoplasm Cytoplasm PR39 This compound OM Outer Membrane PR39->OM Binds to LPS SbmA SbmA Transporter OM->SbmA Translocation IM Inner Membrane Ribosome Ribosome SbmA->Ribosome Intracellular Target DNA Bacterial DNA SbmA->DNA Intracellular Target Protein_Synth_Inhibition Protein Synthesis Inhibition Ribosome->Protein_Synth_Inhibition Inhibits DNA_Synth_Inhibition DNA Synthesis Inhibition DNA->DNA_Synth_Inhibition Inhibits Cell_Death Bacterial Cell Death (Non-lytic) Protein_Synth_Inhibition->Cell_Death DNA_Synth_Inhibition->Cell_Death

Caption: Mechanism of action of this compound against Gram-negative bacteria.

Experimental Workflow for Comparing Antibiotic Efficacy

Efficacy_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment MIC MIC Determination (Broth Microdilution) AnimalModel Animal Infection Model (e.g., mouse sepsis) MIC->AnimalModel Inform Dosing TimeKill Time-Kill Assay TimeKill->AnimalModel Inform Dosing Treatment Treatment Groups: - this compound - Conventional Antibiotic - Control AnimalModel->Treatment Endpoints Efficacy Endpoints: - Survival Rate - Bacterial Load (CFU/organ) Treatment->Endpoints Conclusion Conclusion: Compare Efficacy Endpoints->Conclusion Start Start: Select Bacterial Strains Start->MIC Start->TimeKill

Caption: Workflow for comparing the efficacy of this compound and conventional antibiotics.

Logical Relationship of the Comparison

Comparison_Logic cluster_attributes Comparison Attributes PR39 This compound MoA Mechanism of Action PR39->MoA Non-lytic, intracellular target Efficacy Efficacy (In Vitro & In Vivo) PR39->Efficacy Resistance Resistance Profile PR39->Resistance Potentially lower resistance development ConvAbx Conventional Antibiotics ConvAbx->MoA Varied (cell wall, protein/DNA synthesis) ConvAbx->Efficacy ConvAbx->Resistance Established resistance mechanisms Decision Therapeutic Potential Efficacy->Decision

Caption: Logical framework for comparing this compound with conventional antibiotics.

References

A Comparative Analysis of PR-39 and Other Cathelicidins: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the porcine cathelicidin PR-39 with other notable cathelicidins, focusing on their antimicrobial and immunomodulatory properties. The information is supported by experimental data, detailed methodologies, and visual representations of key biological pathways.

Cathelicidins are a crucial component of the innate immune system, exhibiting a broad range of antimicrobial and immunomodulatory functions. Among them, the porcine cathelicidin this compound and the human cathelicidin LL-37 have been extensively studied. This guide offers a comparative analysis of their performance, mechanisms of action, and the signaling pathways they influence.

Antimicrobial Performance: A Head-to-Head Comparison

The primary function of cathelicidins is their direct antimicrobial activity against a wide spectrum of pathogens. The efficacy of these peptides is typically quantified by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), representing the lowest concentration required to inhibit visible growth and to kill 99.9% of the bacteria, respectively.

Table 1: Comparative Antimicrobial Activity (MIC/MBC in µM)
OrganismThis compoundLL-37Other CathelicidinsReference
Escherichia coli1 - 4<10PMAP-37: Effective[1][2]
Pseudomonas aeruginosaInsensitive<10BMAP-27/28: 1 - 8[2]
Staphylococcus aureusInsensitive<10BMAP-27/28: 1 - 8[2]
Bacillus globigiiActive--
Enterococcus faecalisActive--

Note: MIC and MBC values can vary depending on the specific strain and experimental conditions.

Immunomodulatory Functions: Beyond Direct Killing

Cathelicidins play a vital role in modulating the host's immune response. Their activities range from inducing the production of signaling molecules like cytokines and chemokines to influencing cell differentiation and inflammatory pathways.

This compound: A Modulator of Inflammation and Wound Healing

This compound is known to influence the production of key inflammatory cytokines. Experimental evidence shows that full-length this compound can induce a significant, tenfold increase in Interleukin-8 (IL-8) production in porcine macrophages after a 4-hour incubation.[3] Shorter derivatives of this compound have been observed to have an effect on Tumor Necrosis Factor-alpha (TNF-α) production, suggesting a differential regulation of cytokine induction by various forms of the peptide.[4]

LL-37: A Multifaceted Immune Regulator

The human cathelicidin LL-37 exhibits a broader and more complex range of immunomodulatory activities. It can chemoattract neutrophils, monocytes, and T-cells by interacting with the formyl peptide receptor-like 1 (FPRL1).[5] LL-37 can also modulate the response of immune cells to other stimuli. For instance, it can decrease the release of pro-inflammatory cytokines like IL-1β, IL-6, IL-8, and TNF-α from neutrophils when stimulated with lipopolysaccharide (LPS).[5] Furthermore, LL-37 can influence macrophage polarization and function, reducing TNF-α and nitric oxide levels in M1-polarized macrophages.[6][7]

Mechanisms of Action and Signaling Pathways

The distinct biological effects of this compound and other cathelicidins are a direct result of their unique mechanisms of action and the intracellular signaling pathways they trigger.

This compound: Intracellular Targeting and Proteasome Inhibition

Initially, the mechanism of this compound was debated, with some studies suggesting a lytic or membrane-perturbing action due to observed ATP leakage and loss of membrane potential in bacteria.[8] However, a significant body of evidence points towards a non-lytic mechanism involving intracellular targets. This compound has been shown to inhibit both DNA and protein synthesis in bacteria.[3][9] A key intracellular target of this compound is the proteasome. It acts as a noncompetitive, reversible, and allosteric inhibitor of the proteasome by binding to the α7 subunit. This inhibition blocks the degradation of proteins like IκBα, an inhibitor of the pro-inflammatory transcription factor NF-κB.

In mammalian cells, this compound can alter gene expression. It has been shown to bind to the SH3-containing signal transduction molecule p130(Cas), which can influence various cellular behaviors.[10]

PR39_Signaling cluster_extracellular Extracellular cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PR39 This compound Syndecan1 Syndecan-1 PR39->Syndecan1 Binds p130Cas p130(Cas) (SH3-containing) PR39->p130Cas Binds Proteasome Proteasome (α7 subunit) PR39->Proteasome Inhibits IkappaB IκBα Proteasome->IkappaB Degrades NFkappaB_inactive NF-κB (inactive) IkappaB->NFkappaB_inactive Sequesters NFkappaB_active NF-κB (active) NFkappaB_inactive->NFkappaB_active Activation (IκBα degradation blocked) GeneExpression Gene Expression (e.g., Angiogenesis, Wound Healing) NFkappaB_active->GeneExpression Promotes

This compound Signaling Pathway
LL-37: Receptor-Mediated Signaling Cascade

LL-37 primarily exerts its immunomodulatory effects through receptor-mediated signaling. A key receptor for LL-37 is the G-protein coupled receptor FPRL1.[11] Binding of LL-37 to FPRL1 on immune cells initiates a downstream signaling cascade involving the activation of mitogen-activated protein kinases (MAPKs) like ERK and p38, as well as the PI3K/Akt pathway.[12][13] This signaling cascade ultimately leads to various cellular responses, including chemotaxis, cytokine production, and cell differentiation.

LL37_Signaling cluster_extracellular Extracellular cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LL37 LL-37 FPRL1 FPRL1 (G-protein coupled receptor) LL37->FPRL1 Binds G_protein G-protein FPRL1->G_protein Activates PI3K PI3K G_protein->PI3K MAPK_pathway MAPK Pathway G_protein->MAPK_pathway Akt Akt PI3K->Akt CellularResponse Cellular Responses (Chemotaxis, Cytokine Production, Cell Differentiation) Akt->CellularResponse ERK ERK MAPK_pathway->ERK p38 p38 MAPK_pathway->p38 ERK->CellularResponse p38->CellularResponse

LL-37 Signaling Pathway

Experimental Protocols

For reproducible and standardized results, detailed experimental protocols are essential.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol outlines the broth microdilution method for determining the MIC and MBC of antimicrobial peptides.

MIC_MBC_Workflow start Start prep_bacteria Prepare bacterial inoculum (e.g., E. coli in Mueller-Hinton Broth) start->prep_bacteria prep_peptides Prepare serial dilutions of This compound and other cathelicidins start->prep_peptides inoculate Inoculate 96-well plate with bacteria and peptide dilutions prep_bacteria->inoculate prep_peptides->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_mic Determine MIC: Lowest concentration with no visible growth incubate->read_mic subculture Subculture from wells with no growth onto agar plates read_mic->subculture end_mic MIC Result read_mic->end_mic incubate_agar Incubate agar plates at 37°C for 24 hours subculture->incubate_agar read_mbc Determine MBC: Lowest concentration with ≥99.9% killing incubate_agar->read_mbc end_mbc MBC Result read_mbc->end_mbc

MIC/MBC Determination Workflow

Protocol Steps:

  • Bacterial Preparation: Culture bacteria to the mid-logarithmic phase in Mueller-Hinton Broth (MHB). Adjust the bacterial suspension to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Peptide Dilution: Prepare a series of twofold dilutions of the cathelicidin peptides in MHB in a 96-well microtiter plate.

  • Inoculation: Add an equal volume of the bacterial suspension to each well containing the peptide dilutions. Include a positive control (bacteria without peptide) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest peptide concentration that completely inhibits visible bacterial growth.

  • MBC Determination: To determine the MBC, take an aliquot from the wells showing no visible growth and plate it on nutrient agar. After incubation at 37°C for 24 hours, the MBC is the lowest concentration of the peptide that results in a 99.9% or greater reduction in the initial CFU count.[3][10]

Radial Diffusion Assay for Antimicrobial Activity

This assay provides a simple and quantitative measure of antimicrobial activity.

Protocol Steps:

  • Agar Plate Preparation: Prepare an underlay agar gel (e.g., 1% agarose in 10 mM Tris-HCl). Once solidified, pour an overlay gel containing a suspension of the target bacteria (e.g., 4 x 10^6 CFU/mL) in a nutrient-rich medium.

  • Well Creation: Create small wells (3-4 mm in diameter) in the solidified agar.

  • Peptide Application: Add a defined volume (e.g., 5 µL) of the cathelicidin solution at various concentrations into each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: The antimicrobial activity is proportional to the diameter of the clear zone of bacterial growth inhibition around each well. A standard curve can be generated using known concentrations of a reference antimicrobial to quantify the activity of the test peptides.[6][14]

WST-1 Cytotoxicity Assay

This colorimetric assay is used to assess the cytotoxic effects of cathelicidins on mammalian cells.

Protocol Steps:

  • Cell Seeding: Seed mammalian cells (e.g., macrophages or epithelial cells) in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and allow them to adhere overnight.

  • Peptide Treatment: Replace the medium with fresh medium containing various concentrations of the cathelicidin peptides. Include a vehicle control (medium without peptide).

  • Incubation: Incubate the cells for a specified period (e.g., 24 hours) at 37°C in a 5% CO2 incubator.

  • WST-1 Reagent Addition: Add WST-1 reagent to each well and incubate for 1-4 hours.

  • Absorbance Measurement: Measure the absorbance of the formazan product at 450 nm using a microplate reader. The amount of formazan is directly proportional to the number of viable, metabolically active cells. Cell viability is expressed as a percentage of the vehicle-treated control.[7][15][16][17]

Conclusion

This compound and other cathelicidins like LL-37 represent a diverse and powerful class of host defense peptides. While this compound shows a more targeted antimicrobial spectrum, primarily against Gram-negative bacteria, and exerts its effects through intracellular mechanisms, LL-37 possesses a broader antimicrobial range and a more complex immunomodulatory profile mediated by receptor signaling. Understanding these differences is crucial for the development of novel therapeutic agents that can harness the specific properties of each cathelicidin for targeted applications in infectious diseases and inflammatory conditions. The provided data and protocols offer a solid foundation for further research and development in this promising field.

References

A Comparative Guide to the Wound Healing Properties of PR-39 and EGF

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the wound healing properties of two potent bioactive peptides: the endogenous cathelicidin PR-39 and the well-established Epidermal Growth Factor (EGF). The following sections delve into their mechanisms of action, present available quantitative data, outline relevant experimental protocols, and visualize their distinct signaling pathways to aid in research and development efforts in the field of tissue regeneration.

Quantitative Data on Wound Healing Efficacy

ParameterThis compoundEGF
Re-epithelialization Promotes keratinocyte migration and proliferation, contributing to wound closure.[1]Potent stimulator of keratinocyte migration and proliferation, leading to accelerated re-epithelialization.
Angiogenesis Induces angiogenesis by inhibiting the degradation of Hypoxia-Inducible Factor-1α (HIF-1α).[2][3]Stimulates the formation of new blood vessels, a crucial step in wound healing.
Extracellular Matrix (ECM) Synthesis Increases the synthesis of syndecans and other extracellular matrix proteoglycans, crucial for wound repair.[4][5]Promotes the production of ECM components by fibroblasts.
Inflammation Modulation Exhibits anti-inflammatory properties by inhibiting the phagocyte NADPH oxidase, thus reducing oxidative stress and tissue damage.[6]Can modulate the inflammatory response in the wound environment.
Antimicrobial Activity Possesses direct antimicrobial activity against a range of bacteria.[7]Does not have direct antimicrobial properties.

Experimental Protocols

In Vitro Wound Healing (Scratch) Assay

This assay is a fundamental method to assess the effect of this compound and EGF on cell migration and proliferation, key processes in wound closure.

Materials:

  • Sterile 6-well or 12-well tissue culture plates

  • Adherent cell line (e.g., human keratinocytes HaCaT, fibroblasts)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile 200 µL pipette tips or a cell scraper

  • Phosphate-Buffered Saline (PBS)

  • Test compounds: this compound and EGF at various concentrations

  • Control vehicle (the solvent used for the test compounds)

  • Phase-contrast microscope with a camera

Procedure:

  • Cell Seeding: Seed the cells into the wells of the culture plate at a density that will form a confluent monolayer within 24-48 hours.

  • Creating the "Wound": Once the cells reach confluence, create a "scratch" or a cell-free gap in the monolayer using a sterile pipette tip.

  • Washing: Gently wash the wells with PBS to remove detached cells and debris.

  • Treatment: Replace the medium with a fresh culture medium containing either this compound, EGF at the desired concentrations, or the vehicle control.

  • Image Acquisition: Immediately capture images of the scratch in each well at time 0. Place the plate in an incubator at 37°C and 5% CO2.

  • Time-Lapse Imaging: Acquire images of the same fields at regular intervals (e.g., every 6, 12, and 24 hours) to monitor the closure of the scratch.

  • Data Analysis: Measure the width or area of the scratch at each time point using image analysis software. Calculate the percentage of wound closure relative to the initial scratch area.

In Vivo Excisional Wound Healing Model (Murine)

This model allows for the evaluation of the wound healing efficacy of this compound and EGF in a living organism.

Materials:

  • 8-12 week old mice (e.g., C57BL/6)

  • Anesthetic (e.g., isoflurane)

  • Hair clippers and depilatory cream

  • Surgical scissors, forceps, and a 4-6 mm biopsy punch

  • Topical formulations of this compound, EGF, and a vehicle control

  • Transparent occlusive dressing

  • Digital camera for wound imaging

  • Calipers for wound measurement

Procedure:

  • Animal Preparation: Anesthetize the mouse and shave the dorsal skin. Apply a depilatory cream to remove any remaining hair.

  • Wound Creation: Create one or two full-thickness excisional wounds on the back of each mouse using a biopsy punch.

  • Treatment Application: Topically apply a defined amount of the this compound formulation, EGF formulation, or the vehicle control to the wounds.

  • Dressing: Cover the wounds with a transparent occlusive dressing to prevent infection and desiccation.

  • Wound Monitoring and Measurement: At specified time points (e.g., days 3, 7, 10, and 14), remove the dressing and photograph the wounds. Measure the wound area using calipers or image analysis software.

  • Data Analysis: Calculate the percentage of wound closure at each time point compared to the initial wound area.

  • Histological Analysis (Optional): At the end of the experiment, euthanize the animals and collect the wound tissue for histological analysis to assess re-epithelialization, collagen deposition, and angiogenesis.

Signaling Pathways and Experimental Workflow

This compound Signaling Pathway in Wound Healing

PR39_Signaling PR39 This compound Syndecan Syndecan Expression PR39->Syndecan HIF1a HIF-1α Stabilization PR39->HIF1a NADPH_Oxidase NADPH Oxidase Inhibition PR39->NADPH_Oxidase NFkB_MAPK NF-κB / MAPK Pathway Modulation PR39->NFkB_MAPK CellMembrane ECM Extracellular Matrix Synthesis Syndecan->ECM WoundHealing Wound Healing ECM->WoundHealing Angiogenesis Angiogenesis HIF1a->Angiogenesis Angiogenesis->WoundHealing ROS Reduced Oxidative Stress NADPH_Oxidase->ROS ROS->WoundHealing Inflammation Modulated Inflammation NFkB_MAPK->Inflammation Inflammation->WoundHealing

Caption: this compound signaling pathway in wound healing.

EGF Signaling Pathway in Wound Healing

EGF_Signaling EGF EGF EGFR EGFR EGF->EGFR Dimerization Receptor Dimerization EGFR->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation PI3K_Akt PI3K/Akt Pathway Autophosphorylation->PI3K_Akt RAS_MAPK RAS/MAPK Pathway Autophosphorylation->RAS_MAPK Cell_Survival Cell Survival PI3K_Akt->Cell_Survival Cell_Proliferation Cell Proliferation RAS_MAPK->Cell_Proliferation Cell_Migration Cell Migration RAS_MAPK->Cell_Migration WoundHealing Wound Healing Cell_Survival->WoundHealing Cell_Proliferation->WoundHealing Cell_Migration->WoundHealing

Caption: EGF signaling pathway in wound healing.

Experimental Workflow for Comparing Wound Healing Agents

Experimental_Workflow start Start cell_culture Cell Culture (Keratinocytes, Fibroblasts) start->cell_culture in_vitro In Vitro Studies (e.g., Scratch Assay) treatment Treatment Groups: - Control - this compound - EGF in_vitro->treatment cell_culture->in_vitro data_analysis_vitro Data Analysis: - Cell Migration Rate - Cell Proliferation treatment->data_analysis_vitro in_vivo In Vivo Studies (e.g., Excisional Wound Model) data_analysis_vitro->in_vivo comparison Comparative Analysis data_analysis_vitro->comparison treatment_vivo Treatment Groups: - Vehicle Control - this compound - EGF in_vivo->treatment_vivo animal_model Animal Model (e.g., Murine) animal_model->in_vivo data_analysis_vivo Data Analysis: - Wound Closure Rate - Histology treatment_vivo->data_analysis_vivo data_analysis_vivo->comparison conclusion Conclusion comparison->conclusion

Caption: A typical experimental workflow for comparing wound healing agents.

References

Comparative In Vivo Anti-Inflammatory Efficacy: A Guide to PR-39 and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo anti-inflammatory effects of the proline/arginine-rich cathelicidin peptide, PR-39, with another well-characterized cathelicidin, LL-37. While direct head-to-head in vivo studies are limited, this document synthesizes data from comparable animal models to offer an objective evaluation of their therapeutic potential.

At a Glance: Comparative Efficacy in Preclinical Models

The following tables summarize the in vivo anti-inflammatory effects of this compound and LL-37 in key preclinical models of inflammation.

Table 1: this compound - In Vivo Anti-Inflammatory Effects

Animal ModelInducing AgentPeptide/DoseRoute of AdministrationKey Anti-Inflammatory OutcomesReference
MouseLipopolysaccharide (LPS)This compoundIntraperitonealReduced serum levels of IL-1β, IL-6, TNF-α, and IFN-γ; Increased IL-10. Alleviated weight loss and organ damage.[1]
MouseDextran Sulfate Sodium (DSS)5 mg/kg this compoundRectal injectionAmeliorated clinical symptoms and colonic tissue damage; Upregulated tight junction proteins; Inhibited NF-κB and MAPK signaling.[2]
RatIschemia/Reperfusion (I/R)This compound (to achieve 5 µM initial blood concentration)Intravenous bolusAbolished I/R-induced leukocyte adhesion and emigration; Reduced oxidant production and venular protein leakage.

Table 2: LL-37 - In Vivo Anti-Inflammatory Effects (for Indirect Comparison)

Animal ModelInducing AgentPeptide/DoseRoute of AdministrationKey Anti-Inflammatory OutcomesReference
MouseLipopolysaccharide (LPS)LL-37IntratrachealSignificantly inhibited LPS-induced TNF-α production by alveolar macrophages.[3]
MouseDextran Sulfate Sodium (DSS)mCRAMP (murine analog of LL-37)Not specifiedAttenuated colitis and relieved neutrophil infiltration.[4]
MouseLipopolysaccharide (LPS)LL-37Not specifiedSuppressed LPS-induced apoptosis of endothelial cells in a D-galactosamine-sensitized endotoxin shock model.[5]

Delving Deeper: Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of in vivo studies. Below are the protocols for key experiments cited in this guide.

This compound in LPS-Induced Intestinal Injury in Mice[1]
  • Animal Model: Male C57BL/6 mice.

  • Induction of Inflammation: A single intraperitoneal injection of Lipopolysaccharide (LPS) from Escherichia coli O55:B5.

  • Treatment: Mice were administered this compound via intraperitoneal injection.

  • Assessment of Inflammation:

    • Clinical Scoring: Body weight loss and organ (liver, kidneys) damage were monitored.

    • Cytokine Analysis: Serum levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α, IFN-γ) and the anti-inflammatory cytokine IL-10 were measured by ELISA.

    • Intestinal Permeability: Serum levels of diamine oxidase (DAO) and D-lactic acid (D-LA) were measured as markers of intestinal leakage.

    • Oxidative Stress: Malondialdehyde (MDA), catalase (CAT), superoxide dismutase (SOD), and total antioxidant capacity (T-AOC) were assessed in jejunum tissue homogenates.

    • Histology: Jejunal tissue sections were stained with Hematoxylin and Eosin (H&E) to evaluate tissue damage and goblet cell numbers.

    • Western Blot: Phosphorylation levels of proteins in the NF-κB and MAPK signaling pathways were determined in jejunal tissue.

This compound in DSS-Induced Colitis in Mice[2]
  • Animal Model: Male C57BL/6 mice.

  • Induction of Colitis: Mice received 3% (w/v) dextran sulfate sodium (DSS) in their drinking water for a specified period.

  • Treatment: this compound (5 mg/kg) was administered daily via rectal injection.

  • Assessment of Colitis:

    • Disease Activity Index (DAI): Clinical symptoms including body weight loss, stool consistency, and rectal bleeding were scored daily.

    • Colon Length: Measured as an indicator of inflammation.

    • Histological Analysis: Colonic tissue sections were stained with H&E to assess tissue damage.

    • Tight Junction Protein Expression: The expression of tight junction proteins in the colon was evaluated.

    • Western Blot Analysis: The phosphorylation levels of key proteins in the NF-κB and MAPK signaling pathways were analyzed in colonic tissue.

LL-37 in LPS-Induced Lung Inflammation in Mice[3]
  • Animal Model: C57BL/6 mice.

  • Induction of Inflammation: Mice were challenged with an intratracheal injection of LPS.

  • Treatment: LL-37 was administered via intratracheal injection.

  • Assessment of Inflammation:

    • Bronchoalveolar Lavage (BAL): BAL fluid was collected to analyze inflammatory cell infiltration and cytokine levels.

    • Flow Cytometry: Intracellular TNF-α levels in alveolar macrophages (CD11c+) were measured.

Visualizing the Mechanisms: Signaling Pathways and Workflows

The anti-inflammatory effects of this compound are primarily mediated through the modulation of key intracellular signaling cascades. The following diagrams illustrate the proposed signaling pathway and a general experimental workflow for evaluating in vivo anti-inflammatory efficacy.

PR39_Signaling_Pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Cellular Response LPS LPS / DSS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates MAPK_cascade MAPK Cascade (p38, ERK, JNK) TLR4->MAPK_cascade Activates PR39 This compound PR39->IKK Inhibits Phosphorylation PR39->MAPK_cascade Inhibits Phosphorylation IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_n NF-κB (Active) NFkB->NFkB_n Translocates AP1 AP-1 (Active) MAPK_cascade->AP1 Activates Genes Pro-inflammatory Gene Transcription NFkB_n->Genes AP1->Genes Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Genes->Cytokines Leads to

Caption: this compound Anti-Inflammatory Signaling Pathway.

Experimental_Workflow cluster_setup Experimental Setup cluster_induction Inflammation Induction cluster_treatment Treatment cluster_monitoring Monitoring & Data Collection cluster_analysis Analysis Animal_Model Select Animal Model (e.g., C57BL/6 Mice) Acclimatization Acclimatization Animal_Model->Acclimatization Grouping Randomize into Groups (Control, Vehicle, Treatment) Acclimatization->Grouping Induction Induce Inflammation (e.g., LPS, DSS) Grouping->Induction Treatment Administer this compound or Alternative Peptide Induction->Treatment Monitoring Monitor Clinical Signs (Weight, DAI) Treatment->Monitoring Sampling Collect Samples (Blood, Tissues) Monitoring->Sampling Analysis Biochemical Assays (ELISA) Histopathology Western Blot Sampling->Analysis

Caption: In Vivo Anti-Inflammatory Experimental Workflow.

Discussion and Conclusion

The available in vivo data suggests that this compound is a potent anti-inflammatory peptide capable of ameliorating inflammation in diverse animal models, including those mimicking intestinal and systemic inflammation. Its mechanism of action involves the suppression of the pro-inflammatory NF-κB and MAPK signaling pathways.

For comparison, the human cathelicidin LL-37 also demonstrates significant anti-inflammatory properties in similar preclinical models. It effectively reduces pro-inflammatory cytokine production and mitigates tissue damage in models of lung inflammation and colitis.[3][4] The anti-inflammatory effects of LL-37 are also attributed to its modulation of the NF-κB and MAPK pathways.[6]

References

PR-39's Cellular Activities: A Comparative Look at Primary Cells and Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced activity of therapeutic candidates like the antimicrobial peptide PR-39 is paramount. A critical aspect of this understanding lies in how its effects translate from immortalized cell lines, the workhorses of in vitro research, to primary cells, which more closely mimic the physiological environment. This guide provides a comparative analysis of this compound's activity in these two cellular models, supported by available experimental data and detailed protocols.

The porcine cathelicidin this compound is a proline- and arginine-rich antimicrobial peptide with a range of biological activities beyond its direct antimicrobial effects, including anti-inflammatory, anti-apoptotic, and pro-angiogenic properties. While cell lines offer a convenient and reproducible system for initial screening and mechanistic studies, primary cells, freshly isolated from tissues, provide a more physiologically relevant context, retaining many of the characteristics of their in vivo counterparts. This comparison aims to highlight the similarities and differences in this compound's actions between these two models, offering valuable insights for experimental design and data interpretation.

Key Differences: Primary Cells vs. Cell Lines

FeaturePrimary CellsCell Lines
Origin Directly isolated from living tissue.Derived from primary cells that have been immortalized.
Lifespan Finite, undergo senescence after a limited number of passages.Can be passaged indefinitely.
Genetic & Phenotypic Stability More stable and representative of the tissue of origin.Prone to genetic drift and phenotypic changes over time.
Physiological Relevance High, closely mimics in vivo conditions.Can deviate significantly from the in vivo state.
Reproducibility Can be variable due to donor-to-donor differences.Generally high, providing consistent results.
Culture Requirements Often require specialized media and growth factors.Typically easier to culture with standard media.

Comparative Activity of this compound

Anti-Apoptotic Effects

This compound has demonstrated the ability to inhibit apoptosis in both primary cells and cell lines, a crucial function in inflammatory resolution and tissue repair.

Cell TypeThis compound ConcentrationEffect
Primary Macrophages Not specifiedInhibits apoptosis induced by nutrient depletion, LPS, or camptothecin.[1]
HeLa (Cervical Cancer Cell Line) Not specifiedAttenuates the apoptotic response induced by etoposide, bleomycin, tert-butylhydroperoxide, and 2-deoxy-d-ribose.[2]

While direct quantitative comparisons are limited in the available literature, the anti-apoptotic activity of this compound appears to be a consistent finding across both cell models.

Modulation of Inflammatory Responses

A key mechanism of this compound's anti-inflammatory action is through the inhibition of the NF-κB signaling pathway.

Cell TypeThis compound ConcentrationEffect
Primary Human Umbilical Vein Endothelial Cells (HUVEC) 100 nMDownregulates VCAM-1 and ICAM-1 gene transcription stimulated by TNF-α.
U937 (Human Monocytic Cell Line) 1 µMInhibits proteasome-dependent degradation of IκBα.
Porcine Macrophage Cell Line (3D4/31) 20 µMInduces IL-8 and TNF-α production.

Interestingly, while this compound generally exhibits anti-inflammatory effects by inhibiting NF-κB, in a porcine macrophage cell line, it was shown to induce the production of pro-inflammatory cytokines IL-8 and TNF-α. This highlights a potential cell-type-specific or species-specific response that warrants further investigation in primary porcine macrophages.

Effects on Cell Growth and Proliferation

This compound's impact on cell growth appears to be selective, with no significant effect observed in the studied endothelial cell line.

Cell TypeThis compound ConcentrationEffect
ECV304 (Endothelial Cell Line) 1 µMDoes not affect cell growth in culture.
Primary Rat Neonatal Cardiomyocytes 1 µMDoes not induce hypertrophy or stimulate protein synthesis.

These findings suggest that this compound's therapeutic effects are likely not mediated through a general mitogenic activity.

Signaling Pathways and Experimental Workflows

To visualize the complex interactions and experimental processes discussed, the following diagrams are provided in the DOT language for Graphviz.

PR39_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Proteasome Proteasome This compound->Proteasome Inhibits TNF-α TNF-α TNFR TNFR TNF-α->TNFR IKK IKK TNFR->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Inhibits IκBα-P IκBα-P IκBα->IκBα-P NF-κB_nuc NF-κB NF-κB->NF-κB_nuc Translocation Ub Ub IκBα-P->Ub Ubiquitination Ub->Proteasome Degradation DNA DNA NF-κB_nuc->DNA Binds Gene Transcription Gene Transcription DNA->Gene Transcription Initiates

Caption: this compound inhibits the NF-κB signaling pathway.

Apoptosis_Assay_Workflow Cell_Culture Culture Primary Cells or Cell Lines Treatment Treat with Apoptosis Inducer +/- this compound Cell_Culture->Treatment Harvest Harvest Cells Treatment->Harvest Staining Stain with Annexin V and Propidium Iodide (PI) Harvest->Staining Analysis Analyze by Flow Cytometry Staining->Analysis Data Quantify Apoptotic vs. Live/Necrotic Cells Analysis->Data

Caption: Experimental workflow for apoptosis assay.

Experimental Protocols

Isolation and Culture of Primary Human Umbilical Vein Endothelial Cells (HUVECs)
  • Umbilical Cord Processing: Obtain fresh human umbilical cords in sterile collection medium. Cannulate the umbilical vein and rinse with phosphate-buffered saline (PBS) to remove blood.

  • Cell Isolation: Fill the vein with a 0.1% collagenase solution and incubate at 37°C for 10-15 minutes.

  • Harvesting: Gently massage the cord to dislodge endothelial cells and collect the collagenase solution. Neutralize the collagenase with an equal volume of complete endothelial cell growth medium (EGM) containing fetal bovine serum (FBS).

  • Culturing: Centrifuge the cell suspension, resuspend the pellet in fresh EGM, and plate onto a culture flask pre-coated with a suitable attachment factor (e.g., gelatin or fibronectin).

  • Maintenance: Culture the cells at 37°C in a humidified atmosphere with 5% CO2. Change the medium every 2-3 days. Cells are typically used for experiments at passages 2-4.

Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining
  • Cell Seeding: Plate cells (either primary or cell lines) in a multi-well plate and allow them to adhere overnight.

  • Treatment: Induce apoptosis using a known stimulus (e.g., TNF-α, staurosporine) in the presence or absence of various concentrations of this compound. Include appropriate controls (untreated cells, vehicle control).

  • Cell Harvesting: After the desired incubation period, gently collect both adherent and floating cells.

  • Staining: Wash the cells with cold PBS and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.

Conclusion

The available evidence suggests that this compound exhibits comparable activities in both primary cells and cell lines, particularly in its anti-apoptotic and NF-κB inhibitory functions. However, the observation of pro-inflammatory cytokine induction in a macrophage cell line underscores the importance of validating findings from cell lines in primary cell models. The inherent differences between these two systems, such as genetic stability and physiological relevance, can lead to divergent outcomes. Therefore, a comprehensive understanding of this compound's therapeutic potential necessitates a combined approach, utilizing cell lines for high-throughput screening and mechanistic elucidation, followed by validation in more physiologically relevant primary cell systems. Future research should focus on direct, quantitative comparisons of this compound's effects in primary cells versus their immortalized counterparts to provide a clearer picture of its cellular mechanisms and translational potential.

References

Assessing the Therapeutic Potential of PR-39 Against Other Antimicrobial Peptides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the therapeutic potential of the porcine cathelicidin PR-39 against other well-characterized antimicrobial peptides (AMPs), namely the human cathelicidin LL-37 and defensins. This document synthesizes experimental data on their antimicrobial, immunomodulatory, and wound healing properties, offering a valuable resource for researchers and professionals in drug development.

Comparative Performance Data

The following tables summarize the available quantitative data for this compound, LL-37, and various defensins. It is important to note that this data is compiled from multiple studies, and direct comparison should be approached with caution due to potential variations in experimental conditions.

Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)
MicroorganismThis compoundLL-37Human Neutrophil Peptide-1 (HNP-1)Human Beta-Defensin-1 (hBD-1)Human Beta-Defensin-3 (hBD-3)
Escherichia coli~20[1]<10[2]12 (4-32)[3]>504 (4-8)[3]
Staphylococcus aureusInsensitive[4][5][6]<10[2]4 (2-8)[3]8 (4-8)[3]1 (0.5-4)[3]
Table 2: Immunomodulatory Activity
ActivityThis compoundLL-37Defensins (hBDs)
Cytokine Induction Induces IL-8 and TNF-α in porcine macrophages[7][8][9].Induces various cytokines and chemokines (e.g., IL-6, IL-8, IL-10, CCL2)[9][10].Can induce pro-inflammatory factors via p38 and ERK1/2 MAPK pathways[11].
Chemotaxis Chemotactic for neutrophils[7][8].Chemotactic for neutrophils, monocytes, and T-cells[12].Chemotactic for dendritic cells, monocytes, and T-lymphocytes[13].
Anti-inflammatory Effect Can have a dampening effect on TNF-α levels in septic shock models[7][8]. Inhibits the NF-κB/MAPK signaling pathway[4].Can neutralize LPS and suppress pro-inflammatory cytokine production[11][14].Can suppress pro-inflammatory cytokine production[8].
Table 3: Wound Healing and Angiogenesis
ActivityThis compoundLL-37Defensins (hBDs)
Wound Closure Promotes wound repair[7][8].Significantly improves re-epithelialization and granulation tissue formation[15]. Topical application increased vascularization and re-epithelialization[11].hBD-3 accelerates wound healing by promoting cell migration and proliferation[12][15][16].
Angiogenesis Potent inductor of angiogenesis by inhibiting the degradation of HIF-1α[10].Induces angiogenesis mediated by the formyl peptide receptor-like 1 (FPRL1)[12]. Promotes angiogenesis via the VEGFA-PI3K/AKT/mTOR pathway.hBD-3 promotes angiogenesis[12][15][16]. HNPs and hBDs can promote VEGF expression[11].
Cell Migration & Proliferation Induces migration of neutrophils[7][8].Induces proliferation, migration, and tubule-like structure formation by endothelial cells[11]. Activates migration of keratinocytes[15].hBD-3 promotes keratinocyte and fibroblast migration and proliferation[12][15][16].

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further research.

Minimum Inhibitory Concentration (MIC) Assay

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antimicrobial activity.

Protocol: Broth Microdilution Method

  • Preparation of Antimicrobial Peptides: Dissolve the test peptide in sterile, deionized water to create a stock solution. Prepare a series of twofold dilutions of the peptide in the appropriate cation-adjusted Mueller-Hinton Broth (MHB).

  • Preparation of Bacterial Inoculum: Culture the bacterial strain overnight on a suitable agar plate. Inoculate a few colonies into MHB and incubate until the culture reaches the mid-logarithmic phase of growth. Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Assay Performance: In a 96-well microtiter plate, add 50 µL of the bacterial inoculum to 50 µL of each peptide dilution. Include a positive control (bacteria without peptide) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the peptide at which no visible bacterial growth (turbidity) is observed.

In Vitro Wound Healing (Scratch) Assay

This assay is used to evaluate the effect of AMPs on cell migration, a crucial process in wound healing.

Protocol:

  • Cell Culture: Seed a confluent monolayer of cells (e.g., keratinocytes, fibroblasts) in a 6-well or 12-well plate.

  • Creating the "Wound": Once the cells are confluent, create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip or a specialized scratch-making tool.

  • Treatment: Wash the wells with phosphate-buffered saline (PBS) to remove detached cells and debris. Add fresh culture medium containing the test AMP at various concentrations. A control group with medium alone should be included.

  • Image Acquisition: Capture images of the scratch at time zero and at regular intervals (e.g., every 6, 12, and 24 hours) using an inverted microscope with a camera.

  • Data Analysis: The rate of wound closure is quantified by measuring the area of the cell-free gap at each time point using image analysis software (e.g., ImageJ). The percentage of wound closure is calculated relative to the initial wound area.

Cytokine Induction Assay

This assay measures the ability of AMPs to stimulate the production of cytokines by immune cells.

Protocol: Enzyme-Linked Immunosorbent Assay (ELISA)

  • Cell Culture and Stimulation: Plate immune cells (e.g., macrophages, peripheral blood mononuclear cells) in a 96-well plate and allow them to adhere. Stimulate the cells with various concentrations of the test AMP for a specified period (e.g., 4, 24 hours). Include an unstimulated control.

  • Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatants.

  • ELISA Procedure:

    • Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-IL-8, anti-TNF-α) and incubate overnight.

    • Wash the plate and block non-specific binding sites.

    • Add the collected cell culture supernatants and a standard curve of known cytokine concentrations to the plate and incubate.

    • Wash the plate and add a biotinylated detection antibody specific for the cytokine.

    • Wash the plate and add streptavidin-horseradish peroxidase (HRP).

    • Wash the plate and add a substrate solution (e.g., TMB).

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. The concentration of the cytokine in the samples is determined by interpolating from the standard curve.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound, LL-37, and defensins are mediated by their interaction with various cellular components and the activation of distinct signaling pathways.

This compound Signaling

This compound exerts its effects through multiple mechanisms. It can directly disrupt bacterial membranes, but also translocates into cells to inhibit DNA and protein synthesis. In host cells, this compound has been shown to inhibit the NF-κB and MAPK signaling pathways, which are central to inflammation. Furthermore, it promotes angiogenesis by preventing the degradation of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key regulator of vascular growth.

PR39_Signaling cluster_bacteria Antimicrobial Action cluster_host Host Cell Modulation PR39 This compound BacterialCell Bacterial Cell PR39->BacterialCell HostCell Host Cell PR39->HostCell Membrane Membrane Disruption BacterialCell->Membrane Intracellular Inhibition of DNA & Protein Synthesis BacterialCell->Intracellular NFkB_MAPK NF-κB & MAPK Signaling HostCell->NFkB_MAPK HIF1a HIF-1α Stabilization HostCell->HIF1a Inflammation ↓ Inflammation NFkB_MAPK->Inflammation Angiogenesis ↑ Angiogenesis HIF1a->Angiogenesis

This compound's dual action on bacterial and host cells.
LL-37 Signaling

LL-37 is a versatile immunomodulator that interacts with several cell surface receptors to elicit its effects. It can bind to Toll-like receptors (TLRs) to modulate the inflammatory response to pathogens. Its interaction with the Formyl Peptide Receptor-Like 1 (FPRL1) is crucial for its chemotactic and angiogenic properties. In epithelial cells, LL-37 can transactivate the Epidermal Growth Factor Receptor (EGFR), leading to cell proliferation and migration, which are vital for wound healing.

LL37_Signaling LL37 LL-37 TLRs TLRs LL37->TLRs FPRL1 FPRL1 LL37->FPRL1 EGFR EGFR LL37->EGFR ImmuneResponse Immunomodulation TLRs->ImmuneResponse Chemotaxis Chemotaxis FPRL1->Chemotaxis Angiogenesis Angiogenesis FPRL1->Angiogenesis CellProlif Cell Proliferation & Migration EGFR->CellProlif

LL-37's receptor-mediated signaling pathways.
Defensin Signaling in Wound Healing

Human beta-defensins (hBDs), particularly hBD-3, play a significant role in wound healing. They can bind to and activate Fibroblast Growth Factor Receptors (FGFRs), initiating a downstream signaling cascade involving Janus Kinase 2 (JAK2) and the Signal Transducer and Activator of Transcription 3 (STAT3). This pathway promotes key events in wound repair, including cell migration, proliferation, and angiogenesis.

Defensin_Signaling hBD3 hBD-3 FGFR FGFR hBD3->FGFR Binds & Activates JAK2 JAK2 FGFR->JAK2 Phosphorylates STAT3 STAT3 JAK2->STAT3 Phosphorylates Nucleus Nucleus STAT3->Nucleus GeneTranscription Gene Transcription Nucleus->GeneTranscription WoundHealing Cell Migration, Proliferation, Angiogenesis GeneTranscription->WoundHealing

hBD-3 signaling in wound healing.

Summary and Future Directions

This compound, LL-37, and defensins are all potent AMPs with diverse therapeutic potential beyond their direct antimicrobial activities.

  • This compound stands out for its unique mechanisms of action, including the inhibition of the proteasome and stabilization of HIF-1α, suggesting its potential in conditions where both anti-inflammatory and pro-angiogenic effects are desired. Its broad antimicrobial spectrum, including activity against several Gram-positive strains, is also noteworthy.

  • LL-37 is a well-studied human cathelicidin with potent immunomodulatory and wound healing properties mediated by a variety of cell surface receptors. Its role in orchestrating the immune response and promoting tissue repair makes it a strong candidate for various therapeutic applications.

  • Defensins , particularly hBDs, are crucial for epithelial barrier defense and wound repair. Their ability to stimulate cell migration and proliferation through specific signaling pathways highlights their potential in regenerative medicine.

References

A Comparative Guide to the Validation of PR-39 as a Proteasome Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of PR-39 with other well-established proteasome inhibitors, supported by experimental data and detailed methodologies. We aim to offer a comprehensive resource for validating the efficacy and specificity of this compound in proteasome inhibition research.

Introduction to this compound

This compound is a naturally occurring proline- and arginine-rich antimicrobial peptide that has been identified as a unique proteasome inhibitor.[1] Unlike many other inhibitors that target the catalytic sites of the proteasome, this compound acts as a noncompetitive, reversible, and allosteric inhibitor.[1] It functions by binding to the α7 subunit of the 20S proteasome, which leads to a conformational change in the proteasome complex. This allosteric modulation selectively inhibits the degradation of specific proteins, such as the inhibitor of NF-κB (IκBα), without significantly affecting overall protein degradation.[1][2] This selective action makes this compound a valuable tool for studying specific ubiquitin-proteasome pathways and a potential therapeutic agent with a distinct mechanism of action.

Comparative Performance Data

Table 1: Inhibitory Concentrations and Specificity

InhibitorTypeMechanism of ActionTarget Subunit(s)IC50 / Effective ConcentrationSelectivity
This compound PeptideNoncompetitive, Reversible, Allostericα7~100 nM (for IκBα degradation inhibition)[1]High for specific substrates (e.g., IκBα)
MG132 Peptide AldehydeReversibleβ1, β5 (Chymotrypsin-like)100 nM (20S proteasome)[3]Broad, also inhibits calpains[3][4]
Lactacystin Natural ProductIrreversibleβ5 (Chymotrypsin-like)4.8 µM (20S proteasome)[5][6]Highly specific for the proteasome
Bortezomib Boronic AcidReversibleβ5, β1 (Chymotrypsin-like, Caspase-like)0.6 nM (Ki, 20S proteasome)[7]Potent, broad proteasome inhibition
Carfilzomib EpoxyketoneIrreversibleβ5 (Chymotrypsin-like)<5 nM (in ANBL-6 cells)[8][9]Highly potent and selective for β5

Table 2: Cellular Effects of Proteasome Inhibitors

InhibitorEffect on IκBα DegradationEffect on Overall Protein DegradationEffect on Cell Viability/Proliferation
This compound Blocks TNF-α-induced degradation at 100 nM[1]Does not substantially affect total cellular protein degradation[2]Does not affect ECV304 cell proliferation at 10 µM[1][2]
MG132 Inhibits TNF-α-induced degradation (IC50 = 3 µM)[10]Significantly inhibits total cellular protein degradation[2]Inhibits cell proliferation (IC50 = 18.5 µmol/L in C6 glioma cells at 24h)[11]
Lactacystin Blocks degradationInhibits degradationInhibits cell growth (IC50 ≈ 10 µM in C6 glioma cells)[5][6]
Bortezomib Blocks degradationInhibits degradationPotently inhibits cell proliferation (IC50 = 3–20 nM in multiple myeloma cell lines)[12]
Carfilzomib Blocks degradationInhibits degradationPotently inhibits cell proliferation (IC50 = 6.34–76.51 nM in breast cancer cell lines)[13]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the validation of this compound and other proteasome inhibitors.

Proteasome Activity Assay

This assay measures the chymotrypsin-like activity of the proteasome using a fluorogenic substrate.

Materials:

  • Cell lysate or purified 20S/26S proteasome

  • Proteasome Assay Buffer (e.g., 50 mM HEPES, pH 7.8, 10 mM NaCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, 250 mM sucrose)

  • Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)

  • Proteasome inhibitor (e.g., MG132) as a control

  • 96-well black microplate

  • Fluorometric microplate reader (Ex/Em = 350/440 nm)

Procedure:

  • Prepare cell lysates by homogenizing cells in a suitable lysis buffer without protease inhibitors.

  • In a 96-well plate, add cell lysate or purified proteasome to the wells.

  • For inhibitor-treated samples, add the desired concentration of this compound or other inhibitors. For control wells, add vehicle.

  • Add the fluorogenic substrate Suc-LLVY-AMC to all wells.

  • Incubate the plate at 37°C, protected from light.

  • Measure the fluorescence intensity at various time points to determine the rate of substrate cleavage.

  • Proteasome inhibition is calculated as the percentage reduction in fluorescence signal in the presence of the inhibitor compared to the vehicle control.

IκBα Degradation Assay (Western Blot)

This method is used to assess the ability of proteasome inhibitors to block the degradation of IκBα following stimulation with an agonist like TNF-α.

Materials:

  • Cell culture (e.g., HeLa, HUVEC)

  • TNF-α

  • Proteasome inhibitors (this compound, MG132, etc.)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibody against IκBα

  • Secondary antibody (HRP-conjugated)

  • SDS-PAGE equipment and reagents

  • Western blot transfer system and membranes

  • Chemiluminescence detection reagents

Procedure:

  • Pre-treat cells with the desired concentrations of this compound or other proteasome inhibitors for a specified time.

  • Stimulate the cells with TNF-α (e.g., 10 ng/mL) for a short period (e.g., 15-30 minutes) to induce IκBα degradation.

  • Lyse the cells and quantify the total protein concentration.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane and incubate with the primary antibody against IκBα.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescence substrate and imaging system. A loading control (e.g., β-actin or GAPDH) should be used to ensure equal protein loading.

Cell Viability Assay

This assay determines the effect of proteasome inhibitors on cell proliferation and viability.

Materials:

  • Cell line of interest

  • Cell culture medium and supplements

  • Proteasome inhibitors

  • 96-well clear microplate

  • Reagent for viability assessment (e.g., MTT, WST-1, or CellTiter-Glo)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound or other proteasome inhibitors. Include vehicle-treated cells as a control.

  • Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).

  • Add the viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time.

  • Measure the absorbance or luminescence using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Visualizations

Signaling Pathway of NF-κB Activation and Inhibition by this compound

NFkB_Pathway cluster_cytoplasm Cytoplasm TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates IkBa_p p-IκBα NFkB NF-κB Proteasome 26S Proteasome IkBa_p->Proteasome Ubiquitination & Degradation IkBa->IkBa_p IkBa->NFkB Sequesters in Cytoplasm Nucleus Nucleus NFkB->Nucleus Translocates PR39 This compound PR39->Proteasome Inhibits (Allosteric) Gene Gene Expression (e.g., VCAM-1, ICAM-1) Nucleus->Gene Activates Workflow Start Start: Hypothesis (e.g., this compound is a selective proteasome inhibitor) Biochem Biochemical Assay: Proteasome Activity Start->Biochem Cellular1 Cellular Assay 1: IκBα Degradation Biochem->Cellular1 Cellular2 Cellular Assay 2: Overall Protein Degradation Cellular1->Cellular2 Cellular3 Cellular Assay 3: Cell Viability/Proliferation Cellular2->Cellular3 Analysis Data Analysis and Comparison with Known Inhibitors Cellular3->Analysis Conclusion Conclusion: Validate this compound's Mechanism and Selectivity Analysis->Conclusion

References

Safety Operating Guide

Navigating the Disposal of PR-39: A Guide to Safe and Compliant Laboratory Practices

Author: BenchChem Technical Support Team. Date: November 2025

Absence of specific regulatory guidance on the disposal of the porcine-derived antimicrobial peptide PR-39 necessitates a risk-based approach grounded in general principles of laboratory chemical waste management. Researchers, scientists, and drug development professionals must adhere to institutional and local regulations for hazardous waste, ensuring the safety of personnel and the environment.

While no explicit protocols for this compound disposal are detailed in publicly available safety data sheets or regulatory documents, the foundational principles of laboratory safety and hazardous waste management provide a clear framework for its proper handling and disposal. The overriding principle is to treat this compound, a bioactive peptide, with the caution required for any research chemical, assuming it may possess hazardous characteristics until determined otherwise.

Immediate Safety and Handling Considerations

Prior to disposal, proper handling and personal protective equipment (PPE) are paramount. Researchers should consult their institution's safety protocols. Standard practice for handling peptides includes the use of splash goggles, a full suit, a dust respirator, boots, and gloves.[1] In the event of a spill, appropriate tools should be used to place the material into a convenient waste disposal container.[1] For large spills, a shovel can be used for containment.[1]

Step-by-Step Disposal Protocol for this compound

The disposal of this compound should follow a structured plan that ensures safety and regulatory compliance from the point of generation to final disposal.[2] This involves waste identification, segregation, containment, labeling, and transfer.

Waste Characterization and Classification

The first step is to determine if the this compound waste is hazardous. Hazardous waste is defined by characteristics such as ignitability, corrosivity, reactivity, and toxicity.[3][4] While this compound is a peptide and unlikely to be ignitable or corrosive, its biological activity and potential toxicity must be considered. A thorough risk assessment should be conducted by trained laboratory personnel.[5]

Table 1: Hazardous Waste Characteristics

CharacteristicDescriptionExamples
Ignitability Wastes that can create fires under certain conditions. This includes liquids with a flash point less than 140°F, solids that can spontaneously combust, oxidizing materials, and ignitable compressed gases.[3][4]Ethanol, acetone, xylene, sodium nitrate.[3]
Corrosivity Wastes that are acidic or basic and can corrode metal containers. These are aqueous wastes with a pH less than or equal to 2 or greater than or equal to 12.5.[4]Caustic hot tank liquid wastes, metal finishing process tank wastes.[4]
Reactivity Wastes that are unstable under "normal" conditions. They can cause explosions, toxic fumes, gases, or vapors when heated, compressed, or mixed with water.
Toxicity Wastes that are harmful or fatal when ingested or absorbed.
Segregation and Containment

Proper segregation of waste is crucial to prevent dangerous reactions.[6] this compound waste should be collected in a designated, compatible, and leak-proof container.[3][5] The container must be kept closed except when adding waste.[3][5][6] It is advisable to collect halogenated and non-halogenated solvent wastes separately.[5]

Labeling

All waste containers must be clearly labeled with the words "Hazardous Waste," the name and address of the generator, the date of accumulation, and a clear description of the contents.[6] This is critical for safe transport and treatment.[6]

Storage

Hazardous waste can be stored in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of the operator.[2][7] A maximum of 55 gallons of hazardous waste may be stored in an SAA.[2][3] For acutely toxic chemical waste (P-list), the maximum accumulation is one quart.[3]

Disposal

Once the container is full or ready for disposal, it must be transported to a central accumulation area (CAA) or picked up by a licensed hazardous waste disposal company.[2][3] Laboratories typically participate in a hazardous waste collection program managed by trained personnel.[6] Waste must be disposed of in accordance with federal, state, and local environmental control regulations.[1]

Experimental Workflow for this compound Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

PR39_Disposal_Workflow cluster_Lab Laboratory Operations cluster_Disposal Waste Management A This compound Waste Generation (e.g., unused solution, contaminated labware) B Waste Characterization (Assess for hazardous properties) A->B C Segregate Waste (Separate from other waste streams) B->C D Select Appropriate Container (Compatible, leak-proof, sealable) C->D E Label Container ('Hazardous Waste', contents, date) D->E F Store in Satellite Accumulation Area (SAA) (At or near point of generation) E->F G Transport to Central Accumulation Area (CAA) (Or await vendor pickup) F->G H Arrange for Professional Disposal (Contact licensed waste vendor) G->H I Final Disposal (Incineration, treatment, or landfill) H->I

Caption: Logical workflow for the safe disposal of this compound waste.

By adhering to these general but essential procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both their personnel and the environment. It is imperative to consult with your institution's Environmental Health and Safety (EHS) office for specific guidance and to stay informed about local and federal regulations.[3]

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.